NHC-triphosphate tetraammonium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C9H25N6O15P3 |
|---|---|
Poids moléculaire |
550.25 g/mol |
Nom IUPAC |
azane;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H16N3O15P3.3H3N/c13-6-4(3-24-29(20,21)27-30(22,23)26-28(17,18)19)25-8(7(6)14)12-2-1-5(11-16)10-9(12)15;;;/h1-2,4,6-8,13-14,16H,3H2,(H,20,21)(H,22,23)(H,10,11,15)(H2,17,18,19);3*1H3/t4-,6-,7-,8-;;;/m1.../s1 |
Clé InChI |
QHXLAFHZECKOIN-LLWADOMFSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of NHC-triphosphate tetraammonium
For Researchers, Scientists, and Drug Development Professionals
Abstract
β-D-N4-hydroxycytidine (NHC), the active metabolite of the prodrug molnupiravir, is a potent broad-spectrum antiviral agent. Its efficacy is rooted in its intracellular conversion to the active 5'-triphosphate form, NHC-triphosphate (NHC-TP). This document provides a comprehensive technical overview of the mechanism of action of NHC-triphosphate, with a focus on its tetraammonium salt form, which is often utilized for its enhanced stability and solubility. We will delve into the core mechanism of lethal mutagenesis, present key quantitative data, and provide detailed experimental protocols for the assays used to elucidate its antiviral activity.
Core Mechanism of Action: Lethal Mutagenesis
The primary antiviral mechanism of NHC-triphosphate is the induction of "error catastrophe" or lethal mutagenesis in the replicating viral genome. This process unfolds through a series of intracellular events:
-
Cellular Uptake and Phosphorylation: The parent nucleoside, NHC, is taken up by host cells and is sequentially phosphorylated by host cellular kinases to its active 5'-triphosphate form, NHC-TP. The tetraammonium salt form of NHC-triphosphate enhances its solubility and stability in aqueous solutions, making it suitable for in vitro assays.[1]
-
Incorporation into Viral RNA: The viral RNA-dependent RNA polymerase (RdRp) recognizes NHC-TP as a substrate and incorporates the corresponding monophosphate (NHC-MP) into the nascent viral RNA strand. NHC-TP primarily competes with cytidine (B196190) triphosphate (CTP) and to a lesser extent, uridine (B1682114) triphosphate (UTP), for incorporation.
-
Tautomerism and Ambiguous Base-Pairing: Once incorporated into the viral RNA, the N4-hydroxycytidine base of NHC-MP can exist in two tautomeric forms. One tautomer mimics cytidine and forms a standard Watson-Crick base pair with guanine. The other tautomer mimics uridine and can base-pair with adenine.[2][3] This dual-coding potential introduces ambiguity during subsequent rounds of viral RNA replication.
-
Accumulation of Mutations: When the viral RNA containing NHC-MP is used as a template for the synthesis of new viral genomes, the RdRp introduces mutations at a high frequency. The ambiguous base-pairing of NHC-MP leads to an increase in G-to-A and C-to-U transition mutations.[4]
-
Viral Error Catastrophe: The accumulation of these mutations throughout the viral genome results in a non-viable viral progeny, a phenomenon known as "error catastrophe." The resulting viral proteins are often non-functional, and the integrity of the viral genome is compromised, ultimately leading to the inhibition of viral replication.
dot
Caption: Metabolic activation and mutagenic mechanism of N4-hydroxycytidine.
Quantitative Data
The following tables summarize key quantitative data related to the antiviral activity and mechanism of NHC-triphosphate.
Table 1: In Vitro Efficacy and Cytotoxicity of NHC
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| SARS-CoV-2 | Vero E6 | 0.3 | >10 | >33.3 |
| MERS-CoV | Vero E6 | 0.5 | >10 | >20 |
| Influenza A | MDCK | 0.18 | >100 | >555 |
| Chikungunya Virus | Huh-7 | 0.8 | >100 | >125 |
Note: Data is for the parent compound β-D-N4-hydroxycytidine (NHC). EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values can vary depending on the specific viral strain and cell line used.
Table 2: Kinetic Parameters for NHC-TP Incorporation by SARS-CoV-2 RdRp
| Competing Nucleotide | Selectivity (kpol, CTP or UTP / kpol, NHC-TP) |
| CTP | 30 |
| UTP | 171 |
| ATP | 424 |
| GTP | 12,841 |
Note: Selectivity is the ratio of the incorporation efficiency of the natural nucleotide to that of NHC-TP. A lower value indicates more efficient competition. These data demonstrate that NHC-TP most effectively competes with CTP for incorporation by the SARS-CoV-2 RdRp.
Table 3: Mutation Frequency Induced by NHC
| Virus | Treatment | Total Error Rate (mutations per 10,000 bases) |
| MERS-CoV | Vehicle | ~1 |
| MERS-CoV | NHC | ~5 |
Note: This data, derived from deep sequencing, shows a significant increase in the mutation rate in the presence of NHC, providing quantitative evidence for its mutagenic mechanism.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of NHC-triphosphate.
Viral RNA-dependent RNA Polymerase (RdRp) Primer Extension Assay
This assay is used to directly measure the incorporation of NHC-TP into a nascent RNA strand by the viral RdRp and to assess its effect on subsequent chain elongation.
Materials:
-
Purified recombinant viral RdRp complex (e.g., SARS-CoV-2 nsp12/nsp7/nsp8)
-
RNA primer-template duplex (fluorescently labeled primer)
-
NHC-triphosphate tetraammonium salt
-
Natural ribonucleoside triphosphates (ATP, CTP, GTP, UTP)
-
Reaction Buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM KCl, 6 mM MgCl₂, 0.01% Triton X-100, 1 mM DTT)
-
Quench Buffer (e.g., 95% formamide, 30 mM EDTA)
-
Denaturing polyacrylamide gel (e.g., 20%)
-
Fluorescence gel scanner
Procedure:
-
Reaction Setup:
-
Prepare a master mix containing the reaction buffer, purified RdRp complex, and the RNA primer-template duplex.
-
Aliquot the master mix into reaction tubes.
-
-
Initiation of Reaction:
-
To initiate the reaction, add a mixture of natural NTPs and/or NHC-TP to the reaction tubes. For competition assays, vary the concentration of NHC-TP while keeping the natural NTP concentration constant.
-
-
Incubation:
-
Incubate the reactions at the optimal temperature for the polymerase (e.g., 30°C) for a defined period (e.g., 10-30 minutes).
-
-
Quenching:
-
Stop the reaction by adding an equal volume of quench buffer.
-
-
Denaturation:
-
Heat the samples at 95°C for 5 minutes to denature the RNA.
-
-
Gel Electrophoresis:
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel at a constant voltage until the desired separation is achieved.
-
-
Analysis:
-
Visualize the RNA products using a fluorescence gel scanner.
-
Quantify the band intensities to determine the extent of primer extension and the efficiency of NHC-TP incorporation.
-
dot
References
The Dual Nature of β-D-N4-hydroxycytidine Triphosphate (NHC-TP): A Weak Alternative Substrate Driving Potent Antiviral Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the molecular mechanism of β-D-N4-hydroxycytidine triphosphate (NHC-TP), the active metabolite of the broad-spectrum antiviral prodrug molnupiravir (B613847). While seemingly a "weak" alternative substrate for viral RNA-dependent RNA polymerases (RdRp) compared to canonical nucleoside triphosphates, its incorporation into the viral genome initiates a cascade of events leading to lethal mutagenesis and potent antiviral efficacy. This document provides a comprehensive overview of the current understanding of NHC-TP's interaction with viral polymerases, presents available quantitative kinetic data, details key experimental protocols for its study, and visualizes the critical pathways and experimental workflows.
Introduction: The Paradox of a "Weak" Substrate
Traditional antiviral nucleoside analogs often function as chain terminators, immediately halting viral genome replication upon incorporation.[1] In contrast, NHC-TP, the active form of molnupiravir, acts through a more subtle yet ultimately devastating mechanism known as lethal mutagenesis.[1][2] It serves as a competitive substrate for viral RNA-dependent RNA polymerase (RdRp), where it is incorporated into the nascent RNA strand.[1] Although it is a less efficient substrate than the natural nucleotides it mimics (cytidine triphosphate and uridine (B1682114) triphosphate), its incorporation does not cause immediate chain termination.[3][4] This allows for the synthesis of full-length, but mutated, viral genomes. The incorporated NHC monophosphate (NHC-MP) can then tautomerize, leading to ambiguous base pairing during subsequent rounds of replication and resulting in an accumulation of G-to-A and C-to-U transition mutations.[2][5] This increase in mutation frequency beyond a tolerable threshold leads to "error catastrophe" and the production of non-viable viral progeny.[6]
Mechanism of Action: A Two-Step Path to Viral Extinction
The antiviral activity of NHC-TP is a multi-step process that begins with the oral administration of the prodrug molnupiravir.
-
Metabolic Activation: Molnupiravir is rapidly hydrolyzed in the plasma to its active nucleoside analog form, β-D-N4-hydroxycytidine (NHC).[1][7] NHC is then taken up by host cells and phosphorylated by cellular kinases to the active triphosphate form, NHC-TP.[2]
-
Incorporation by Viral RdRp: NHC-TP competes with endogenous cytidine (B196190) triphosphate (CTP) and uridine triphosphate (UTP) for incorporation into the growing viral RNA chain by the viral RdRp.[3]
-
Tautomerization and Mutagenesis: Once incorporated, the NHC-monophosphate (NHC-MP) within the RNA template can exist in two tautomeric forms. One form mimics cytidine and pairs with guanine, while the other mimics uridine and pairs with adenine.[8] This ambiguity in base pairing leads to the incorporation of incorrect nucleotides in the subsequent round of replication, driving the accumulation of mutations.[6]
-
Error Catastrophe: The accumulation of mutations throughout the viral genome results in the production of non-functional proteins and ultimately, non-viable virus particles.[2]
Quantitative Analysis of NHC-TP as a Polymerase Substrate
The efficiency of NHC-TP as a substrate for viral RdRp is a critical determinant of its antiviral activity. This is typically quantified by steady-state kinetic analysis, which measures parameters such as the Michaelis constant (Km) and the maximum rate of incorporation (Vmax). From these, the incorporation efficiency (Vmax/Km) and selectivity (the ratio of incorporation efficiency of the natural nucleotide to the analog) can be calculated.
While extensive comparative data across a wide range of viral polymerases is still an active area of research, detailed kinetic studies have been performed for the SARS-CoV-2 RdRp.
Table 1: Steady-State Kinetic Parameters for NHC-TP Incorporation by SARS-CoV-2 RdRp
| Substrate | Apparent Km (μM) | Relative Vmax | Incorporation Efficiency (Vmax/Km) | Selectivity (vs. NHC-TP) |
| CTP | 1.5 ± 0.4 | 1.0 | 0.67 | 30 |
| UTP | 2.9 ± 0.8 | 0.8 | 0.28 | 171 |
| ATP | 12 ± 3 | 1.2 | 0.1 | 424 |
| GTP | 25 ± 7 | 1.1 | 0.044 | 12,841 |
| NHC-TP | 6.7 ± 2.1 | 0.15 | 0.022 | 1 |
Data adapted from a study on the effects of NHC 5'-triphosphate against the purified severe acute respiratory syndrome coronavirus 2 RNA-dependent RNA polymerase complex.[3] The efficiency of incorporation of natural nucleotides over the efficiency of incorporation of NHC-TP into model RNA substrates followed the order GTP (12,841) > ATP (424) > UTP (171) > CTP (30), indicating that NHC-TP competes predominantly with CTP for incorporation.[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of NHC-TP as a viral polymerase substrate.
Steady-State Kinetic Analysis of NHC-TP Incorporation
This protocol is adapted from studies of SARS-CoV-2 RdRp.[3]
Objective: To determine the kinetic parameters (Km and Vmax) of NHC-TP incorporation by a viral RdRp.
Materials:
-
Purified recombinant viral RdRp complex
-
RNA primer-template duplex (designed to allow for single nucleotide incorporation)
-
NHC-TP
-
Natural ribonucleoside triphosphates (ATP, CTP, GTP, UTP)
-
α-32P-labeled rNTP (for detection)
-
Reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM KCl, 6 mM MgCl2, 0.01% Triton X-100, 10% glycerol)
-
Quench solution (e.g., 90% formamide, 50 mM EDTA)
-
Denaturing polyacrylamide gel (e.g., 20%)
-
Phosphorimager system
Procedure:
-
Reaction Setup: Prepare reaction mixtures containing the purified RdRp and the primer-template RNA in the reaction buffer.
-
Initiation: Initiate the reaction by adding a mixture of the varying concentrations of NHC-TP or the competing natural rNTP and a fixed, low concentration of the α-32P-labeled rNTP.
-
Incubation: Incubate the reactions at the optimal temperature for the polymerase (e.g., 30°C) for a time course that ensures the reaction is in the linear range (single-turnover conditions).
-
Quenching: Stop the reactions at various time points by adding the quench solution.
-
Denaturing PAGE: Separate the reaction products on a denaturing polyacrylamide gel.
-
Detection and Quantification: Visualize the radiolabeled RNA products using a phosphorimager and quantify the band intensities.
-
Data Analysis: Plot the initial velocity of the reaction against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Primer Extension Assay to Assess Chain Termination
This protocol is a generalized method based on standard virology techniques.
Objective: To determine if the incorporation of NHC-MP leads to immediate or delayed chain termination.
Materials:
-
Purified recombinant viral RdRp complex
-
5'-radiolabeled RNA primer
-
RNA template
-
NHC-TP
-
Natural rNTPs
-
Reaction buffer
-
Quench solution
-
Denaturing polyacrylamide gel
-
Phosphorimager system
Procedure:
-
Annealing: Anneal the 5'-radiolabeled primer to the RNA template.
-
Reaction Setup: Prepare reaction mixtures containing the purified RdRp and the primer-template duplex in the reaction buffer.
-
Incorporation of NHC-TP: Initiate the reaction by adding NHC-TP and the next rNTP in the sequence.
-
Chase: After a short incubation to allow for NHC-MP incorporation, add a high concentration of all four natural rNTPs (a "chase").
-
Incubation: Continue the incubation to allow for further extension of the RNA strand.
-
Quenching, Separation, and Detection: Stop the reactions and analyze the products as described in the steady-state kinetics protocol.
-
Analysis: The presence of full-length RNA products indicates that NHC-MP incorporation does not cause immediate chain termination. The pattern of product lengths can reveal if there is any delayed termination.
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key processes and relationships in the study of NHC-TP.
Caption: Metabolic activation of molnupiravir to its active form, NHC-TP.
Caption: Mechanism of NHC-TP-induced lethal mutagenesis.
Caption: Workflow for steady-state kinetic analysis of NHC-TP incorporation.
Conclusion and Future Directions
NHC-TP represents a paradigm in antiviral therapy where a seemingly suboptimal substrate for a viral enzyme can elicit a powerful therapeutic effect. Its mechanism of lethal mutagenesis, driven by its ability to be incorporated without causing immediate chain termination and its subsequent tautomerization, is a testament to the intricate molecular interactions that can be exploited for drug development.
While the kinetic profile of NHC-TP has been well-characterized for SARS-CoV-2, a key area for future research is the comprehensive quantitative analysis of its interaction with a broader range of viral polymerases. Such studies will not only deepen our understanding of its broad-spectrum activity but also guide the development of next-generation nucleoside analogs with enhanced selectivity and potency. The experimental protocols detailed herein provide a robust framework for conducting such investigations. The continued exploration of the nuanced relationship between NHC-TP and viral polymerases will undoubtedly pave the way for novel antiviral strategies against a multitude of RNA viruses.
References
- 1. Efficient incorporation and template-dependent polymerase inhibition are major determinants for the broad-spectrum antiviral activity of remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molnupiravir maintains antiviral activity against SARS-CoV-2 variants and exhibits a high barrier to the development of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Antiviral activity of molnupiravir against COVID-19: a schematic review of evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Molnupiravir and Its Antiviral Activity Against COVID-19 [frontiersin.org]
- 7. Structural and mechanistic insights into the inhibition of respiratory syncytial virus polymerase by a non-nucleoside inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical characterization of recombinant influenza A polymerase heterotrimer complex: Polymerase activity and mechanisms of action of nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Intracellular Phosphorylation of β-d-N4-Hydroxycytidine (NHC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-d-N4-Hydroxycytidine (NHC), the active metabolite of the antiviral prodrug molnupiravir (B613847), is a ribonucleoside analog with potent activity against a broad range of RNA viruses, including SARS-CoV-2.[1][2] Following oral administration, molnupiravir is rapidly and extensively hydrolyzed by host esterases to release NHC into circulation.[3] The antiviral efficacy of NHC is contingent upon its intracellular conversion to the pharmacologically active form, β-d-N4-hydroxycytidine-5'-triphosphate (NHC-TP).[4][5] This multi-step phosphorylation cascade is catalyzed by host cell kinases and represents a critical determinant of the drug's therapeutic window and potential for off-target effects. Understanding the intricacies of this intracellular metabolic activation is paramount for the development of novel nucleoside analogs and the optimization of existing antiviral therapies.
This technical guide provides a comprehensive overview of the intracellular phosphorylation of NHC, detailing the enzymatic pathway, presenting available quantitative data, outlining key experimental protocols, and visualizing the core processes through detailed diagrams.
The Intracellular Phosphorylation Pathway of NHC
The conversion of NHC to its active triphosphate form is a sequential three-step phosphorylation process mediated by host kinases within the cellular cytoplasm. This pathway is analogous to the physiological salvage pathway for pyrimidine (B1678525) nucleosides.
-
Initial Phosphorylation to NHC-Monophosphate (NHC-MP): The first and often rate-limiting step is the phosphorylation of NHC to NHC-5'-monophosphate (NHC-MP). This reaction is primarily catalyzed by uridine-cytidine kinase 2 (UCK2) .[6] Deoxycytidine kinase (dCK), an enzyme known for its broad substrate specificity with nucleoside analogs, is also a likely contributor to this initial phosphorylation step.[2][7]
-
Phosphorylation to NHC-Diphosphate (NHC-DP): NHC-MP is subsequently phosphorylated to NHC-5'-diphosphate (NHC-DP) by UMP-CMP kinase (CMPK) , an enzyme responsible for the phosphorylation of pyrimidine nucleoside monophosphates.[8]
-
Final Phosphorylation to NHC-Triphosphate (NHC-TP): The final phosphorylation step, converting NHC-DP to the active NHC-5'-triphosphate (NHC-TP), is catalyzed by nucleoside diphosphate (B83284) kinase (NDPK) .[1][9] NDPK has broad substrate specificity and is responsible for maintaining the intracellular pool of nucleoside triphosphates.[4]
The resulting NHC-TP is a substrate for the viral RNA-dependent RNA polymerase (RdRp). Its incorporation into the nascent viral RNA leads to an accumulation of mutations, a process termed "lethal mutagenesis," which ultimately inhibits viral replication.[8][10]
Quantitative Data
The following tables summarize the available quantitative data on the pharmacokinetics and intracellular concentrations of NHC and its metabolites.
Table 1: Pharmacokinetic Parameters of NHC and NHC-TP in Humans
| Parameter | NHC in Plasma | NHC-TP in PBMCs | Reference(s) |
| Tmax (Time to Maximum Concentration) | ~1.50 - 1.98 hours | ~4.00 - 8.06 hours | [9][11] |
| Accumulation (after multiple doses) | Minimal (<1.2-fold) | ~2 to 2.5-fold | [9][11] |
| Effective Half-life (t½) | 3.3 hours | - | [4][5] |
| Terminal Half-life | 20.6 hours | - | [4][5] |
Table 2: Intracellular Concentrations of NHC and its Metabolites in Liver Cell Lines (4-hour incubation with 10 µM [³H]NHC)
| Cell Line | NHC-TP (pmol/10⁶ cells) | CTP (pmol/10⁶ cells) | UTP (pmol/10⁶ cells) | Reference(s) |
| Clone A (HCV replicon) | 41.7 ± 11.7 | 12.6 ± 1.3 | 7.2 ± 6.1 | [12] |
| Huh-7 | 48.3 ± 14.3 | 18.7 ± 4.2 | 78.7 ± 15.3 | [12] |
| HepG2 | 72.4 ± 30.3 | 10.5 ± 0.8 | 36.2 ± 5.6 | [12] |
| Primary Human Hepatocytes | 7.8 ± 0.5 | - | - | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the intracellular phosphorylation of NHC.
In Vitro Kinase Assay for NHC Phosphorylation
This protocol is designed to determine the ability of a specific kinase (e.g., recombinant human UCK2 or dCK) to phosphorylate NHC.
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. Human UMP-CMP kinase 2, a novel nucleoside monophosphate kinase localized in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human deoxycytidine kinase: kinetic mechanism and end product regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The catalytic mechanism of nucleoside diphosphate kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UMP/CMPK Is Not the Critical Enzyme in the Metabolism of Pyrimidine Ribonucleotide and Activation of Deoxycytidine Analogs in Human RKO Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Uridine-cytidine kinase 2 potentiates the mutagenic influence of the antiviral β-d-N4-hydroxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reaction of human UMP-CMP kinase with natural and analog substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of human UMP/CMP kinase and its phosphorylation of D- and L-form deoxycytidine analogue monophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dCK Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 10. Activation of deoxycytidine kinase by protein kinase inhibitors and okadaic acid in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Uridine–cytidine kinase 2 potentiates the mutagenic influence of the antiviral β-d-N4-hydroxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nucleoside-diphosphate kinase - Wikipedia [en.wikipedia.org]
Tautomeric Forms of N-hydroxycytidine (NHC) and Viral Mutagenesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-hydroxycytidine (NHC), the active form of the antiviral prodrug molnupiravir (B613847), represents a significant advancement in the fight against RNA viruses, including SARS-CoV-2 and influenza.[1][2] Its potent antiviral activity stems from a unique mechanism of action known as lethal mutagenesis, a process driven by the tautomeric nature of the NHC molecule. This guide provides a comprehensive technical overview of the tautomeric forms of NHC, its metabolic activation, mechanism of viral RNA mutagenesis, and the experimental methodologies used to characterize its activity. Quantitative data on its efficacy and mutagenic potential are presented, along with detailed experimental protocols and visual representations of key pathways to support further research and drug development efforts in this area.
The Tautomeric Nature of N-hydroxycytidine (NHC)
The key to NHC's mutagenic activity lies in its ability to exist in two tautomeric forms: an amino form and an imino form. This chemical equilibrium allows NHC to mimic both cytidine (B196190) and uridine (B1682114), leading to ambiguous base pairing during viral RNA replication.[3][4]
-
Amino Tautomer: In its amino form, NHC preferentially base-pairs with guanine (B1146940) (G), mimicking the natural base pairing of cytidine (C).
-
Imino Tautomer: In its imino form, NHC can base-pair with adenine (B156593) (A), acting as an analogue of uridine (U).
This tautomeric ambiguity is the fundamental principle behind NHC-induced viral mutagenesis.[3] NMR and crystallographic studies have provided experimental evidence for the existence of these two tautomeric forms and their ability to form stable base pairs with either guanine or adenine within the active site of viral RNA-dependent RNA polymerase (RdRp).[5][6]
Intracellular Activation and Mechanism of Viral Mutagenesis
Molnupiravir is an orally bioavailable prodrug of NHC, designed to improve its pharmacokinetic properties.[1][7] Once inside the host cell, it undergoes metabolic activation to its pharmacologically active form, NHC-triphosphate (NHC-TP).[1][8]
The mechanism of viral mutagenesis can be summarized in the following steps:
-
Prodrug Hydrolysis: Molnupiravir is rapidly hydrolyzed in the plasma to release NHC.[1][7]
-
Cellular Uptake and Phosphorylation: NHC is transported into host cells and sequentially phosphorylated by host kinases to NHC-monophosphate (NHC-MP), NHC-diphosphate (NHC-DP), and finally to the active NHC-triphosphate (NHC-TP).[8]
-
Incorporation into Viral RNA: The viral RNA-dependent RNA polymerase (RdRp) mistakes NHC-TP for a natural ribonucleotide triphosphate (CTP or UTP) and incorporates NHC-monophosphate into the newly synthesized viral RNA strand.[1][2]
-
Template for Mutagenesis: The newly synthesized RNA strand containing NHC then serves as a template for the next round of replication. Due to the tautomeric nature of the incorporated NHC, the RdRp may misread it, incorporating either a G (opposite the amino form) or an A (opposite the imino form).[9]
-
Error Catastrophe: This process of misincorporation continues over successive replication cycles, leading to a rapid accumulation of mutations throughout the viral genome. This high mutational load, often referred to as "error catastrophe," results in the production of non-viable viral progeny, effectively halting the infection.[2]
Quantitative Data on NHC Activity
The antiviral activity of NHC has been quantified through various in vitro and biochemical assays. The following tables summarize key data on its efficacy, and the kinetics of its incorporation by viral polymerases.
Table 1: In Vitro Efficacy of NHC against SARS-CoV-2 and Influenza Virus
| Virus | Cell Line | Assay Type | EC50 (µM) | Reference |
| SARS-CoV-2 | Vero | CPE Reduction | 0.3 | [1] |
| SARS-CoV-2 | Calu-3 | Not Specified | 0.08 | [1] |
| SARS-CoV-2 | Huh7 | Not Specified | 0.4 | [1] |
| Influenza A (H1N1) | MDCK | Plaque Reduction | 5.80 | [7] |
| Influenza A (H3N2) | MDCK | Plaque Reduction | 7.30 | [7] |
| Influenza B | MDCK | Plaque Reduction | 3.40 | [7] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.
Table 2: Kinetic Parameters of NHC-TP Incorporation by SARS-CoV-2 RdRp
| Competing Nucleotide | Incorporation Efficiency (kpol/Kd) Ratio (Natural NTP / NHC-TP) | Conclusion | Reference |
| CTP | 30 | NHC-TP competes most effectively with CTP | [9] |
| UTP | 171 | Moderate competition with UTP | [9] |
| ATP | 424 | Less effective competition with ATP | [9] |
| GTP | 12,841 | Least effective competition with GTP | [9] |
This data indicates that the SARS-CoV-2 RdRp incorporates NHC-TP with the highest efficiency when competing against CTP.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of NHC.
Synthesis of N4-hydroxycytidine (NHC)
The synthesis of NHC can be achieved from uridine through a multi-step process. A general outline is provided below, based on established methods.[3]
-
Protection of Hydroxyl Groups: The 2', 3', and 5'-hydroxyl groups of uridine are protected using a suitable protecting group, such as tert-butyldimethylsilyl (TBDMS) chloride, in the presence of imidazole (B134444) in DMF.
-
Activation of the C4 Position: The C4 position of the protected uridine is activated using an activating agent like 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl) in the presence of a base such as N,N-diisopropylethylamine (DIEA) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).
-
Nucleophilic Substitution: The activated intermediate is then reacted with a hydroxylamine (B1172632) derivative, such as benzyloxyamine, to introduce the N4-hydroxy group.
-
Deprotection: The protecting groups on the sugar moiety and the N4-hydroxy group are removed to yield NHC. For example, TBDMS groups can be removed using a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF), and a benzyl (B1604629) protecting group can be removed by catalytic hydrogenation.
In Vitro Antiviral Efficacy Assay (Plaque Reduction Assay)
This assay determines the concentration of the antiviral compound required to reduce the number of viral plaques by 50% (EC50).[1]
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) in 6-well or 12-well plates and grow to confluency.
-
Compound Dilution: Prepare serial dilutions of NHC in a serum-free medium.
-
Virus Infection: Infect the confluent cell monolayers with a known titer of the virus (e.g., 100 plaque-forming units per well).
-
Compound Treatment: After a 1-hour viral adsorption period, remove the virus inoculum and add the serially diluted NHC to the respective wells.
-
Overlay: After a further incubation period, overlay the cells with a medium containing a solidifying agent (e.g., agarose (B213101) or methylcellulose) to restrict virus spread to adjacent cells, thus forming localized plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization: Fix the cells with a fixative (e.g., 10% formalin) and stain with a dye (e.g., crystal violet) to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction for each compound concentration relative to the untreated virus control. Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.
In Vitro RNA-dependent RNA Polymerase (RdRp) Assay
This biochemical assay measures the ability of the viral RdRp to incorporate NHC-TP into a nascent RNA strand.[10][11]
-
Reaction Components:
-
Purified recombinant viral RdRp complex (e.g., SARS-CoV-2 nsp12/nsp7/nsp8).
-
A synthetic RNA template-primer duplex.
-
A mixture of natural ribonucleotide triphosphates (ATP, GTP, CTP, UTP).
-
The nucleotide analog triphosphate to be tested (NHC-TP).
-
A radiolabeled or fluorescently labeled nucleotide for detection of the product.
-
Reaction buffer containing MgCl2, KCl, and a buffering agent (e.g., HEPES).
-
-
Reaction Setup: Combine the RdRp enzyme, RNA template-primer, and reaction buffer in a microcentrifuge tube.
-
Initiation of Reaction: Initiate the polymerase reaction by adding the mixture of natural NTPs and the test compound (NHC-TP).
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
Quenching of Reaction: Stop the reaction by adding a quenching solution, such as EDTA, which chelates the Mg2+ ions essential for polymerase activity.
-
Product Analysis: Separate the RNA products by size using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Detection and Quantification: Visualize the RNA products using autoradiography (for radiolabeled nucleotides) or fluorescence imaging. Quantify the amount of full-length product to determine the extent of inhibition or incorporation of the analog.
Analysis of Viral RNA Mutations by Deep Sequencing
This method is used to identify and quantify the mutations induced by NHC in the viral genome.[12][13]
-
Viral Culture: Propagate the virus in a suitable cell line in the presence of sub-lethal concentrations of NHC for one or more passages.
-
RNA Extraction: Isolate total RNA from the infected cells or the culture supernatant.
-
Reverse Transcription and PCR (RT-PCR): Convert the viral RNA to cDNA using reverse transcriptase and amplify the entire viral genome or specific regions of interest using high-fidelity DNA polymerase.
-
Library Preparation: Prepare a sequencing library from the amplified cDNA. This involves fragmenting the DNA, adding sequencing adapters, and purifying the library.
-
Next-Generation Sequencing (NGS): Sequence the library using a high-throughput sequencing platform (e.g., Illumina).
-
Bioinformatic Analysis:
-
Quality Control: Trim low-quality reads and remove adapter sequences.
-
Alignment: Align the sequencing reads to a reference viral genome.
-
Variant Calling: Identify single nucleotide polymorphisms (SNPs) and determine their frequencies in the viral population.
-
Mutation Spectrum Analysis: Analyze the types of mutations (e.g., transitions vs. transversions) to determine the mutational signature of NHC.
-
Conclusion
The tautomeric properties of N-hydroxycytidine are central to its function as a potent broad-spectrum antiviral agent. By inducing a state of "error catastrophe" through ambiguous base pairing during viral RNA replication, NHC effectively drives viral populations to extinction. The in-depth understanding of its mechanism of action, supported by robust quantitative data and detailed experimental protocols, provides a solid foundation for the development of next-generation antiviral therapies targeting viral RNA-dependent RNA polymerases. The methodologies and data presented in this guide are intended to facilitate further research into the fascinating interplay between nucleoside analog chemistry, tautomerism, and viral pathogenesis.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Screening of SARS-CoV-2 antivirals through a cell-based RNA-dependent RNA polymerase (RdRp) reporter assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR Crystallography Enhanced by Quantum Chemical Calculations and Liquid State NMR Spectroscopy for the Investigation of Se-NHC Adducts* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Molnupiravir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molnupiravir promotes SARS-CoV-2 mutagenesis via the RNA template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid incorporation of Favipiravir by the fast and permissive viral RNA polymerase complex results in SARS-CoV-2 lethal mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of robust in vitro RNA-dependent RNA polymerase assay as a possible platform for antiviral drug testing against dengue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Rapid whole genome sequencing methods for RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of β-D-N4-hydroxycytidine (NHC) as a Broad-Spectrum Antiviral Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery and development of β-D-N4-hydroxycytidine (NHC), the active metabolite of the oral antiviral drug Molnupiravir, as a potent, broad-spectrum antiviral agent. NHC exhibits significant efficacy against a wide array of RNA viruses by inducing a mechanism known as lethal mutagenesis. This document details the mechanism of action, summarizes key quantitative antiviral data, and provides comprehensive experimental protocols for the evaluation of NHC and its analogs. Visualizations of the metabolic activation pathway and a standard experimental workflow are included to facilitate a deeper understanding of this pivotal antiviral compound.
Introduction: The Rise of a Promising Antiviral
The emergence of novel and re-emerging RNA viruses, such as coronaviruses and influenza viruses, has underscored the urgent need for broad-spectrum antiviral therapeutics. β-D-N4-hydroxycytidine (NHC), also known as EIDD-1931, is a ribonucleoside analog that has demonstrated potent antiviral activity against a multitude of RNA viruses.[1][2] Initially developed at Emory University for the treatment of influenza, its potential was quickly repurposed to combat other significant viral threats, including SARS-CoV-2.[3][4][5]
NHC is the active form of the prodrug Molnupiravir (EIDD-2801), which was designed to enhance oral bioavailability.[3][6] Following oral administration, Molnupiravir is rapidly hydrolyzed in the body to release NHC, which is then taken up by host cells and metabolically activated to its triphosphate form.[7] This active metabolite is subsequently incorporated into the viral RNA by the viral RNA-dependent RNA polymerase (RdRp), leading to an accumulation of mutations that ultimately results in a non-viable viral population, a process termed "error catastrophe" or lethal mutagenesis.[7][8]
This guide will delve into the technical aspects of NHC's discovery, its mechanism of action, and the experimental methodologies used to characterize its antiviral properties.
Mechanism of Action: Lethal Mutagenesis
The antiviral activity of NHC is predicated on its ability to be metabolized into a triphosphate form, NHC-triphosphate (NHC-TP), which mimics natural ribonucleotides and is incorporated into newly synthesized viral RNA.[7] The key to its mutagenic effect lies in the tautomeric nature of the N4-hydroxy group, which allows NHC to ambiguously base-pair with either guanine (B1146940) or adenine.[7] This leads to a high frequency of G-to-A and C-to-U transitions in the viral genome during replication.[8] The accumulation of these mutations with each replication cycle eventually exceeds the virus's error threshold, leading to the production of non-infectious viral progeny.
Metabolic Activation Pathway
The conversion of NHC to its active triphosphate form is a critical multi-step process catalyzed by host cell kinases.
Caption: Metabolic activation of NHC to its active triphosphate form.
The initial and rate-limiting step is the phosphorylation of NHC to NHC-monophosphate (NHC-MP) by uridine-cytidine kinase 2 (UCK2).[7] Subsequently, UMP-CMP kinase catalyzes the conversion of NHC-MP to NHC-diphosphate (NHC-DP).[9][10][11] Finally, nucleoside diphosphate kinases (NDPKs) phosphorylate NHC-DP to the active NHC-triphosphate (NHC-TP).[4][5][12][13]
Quantitative Antiviral Data
The broad-spectrum activity of NHC has been demonstrated against a variety of RNA viruses in vitro. The following tables summarize key quantitative data, including the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI), which is a measure of the compound's therapeutic window (SI = CC50/EC50).
Table 1: Antiviral Activity of NHC against Coronaviruses
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| SARS-CoV-2 | Vero E6 | 0.3 | >10 | >33 | [7] |
| MERS-CoV | Vero | 0.56 | >10 | >18 | [1] |
| Murine Hepatitis Virus (MHV) | DBT-9 | 0.17 | >200 | >1176 | [1] |
Table 2: Antiviral Activity of NHC against Other RNA Viruses
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Influenza A (H1N1) | Vero | 0.8 | >100 | >125 | [4] |
| Chikungunya Virus (CHIKV) | Vero | 0.41 | >100 | >244 | [4] |
| Zika Virus (ZIKV) | imHC | 0.46 | 166.7 | 362 | [4] |
| Dengue Virus-2 (DENV-2) | imHC | 0.67 | 166.7 | 249 | [4] |
| Respiratory Syncytial Virus (RSV-A) | HEp-2 | 4.6 | >100 | >22 | [4] |
| La Crosse Virus (LACV) | Vero | 0.5 | - | - | [13] |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the antiviral efficacy and potential mutagenicity of NHC.
Plaque Reduction Assay
This assay is a gold standard for quantifying the infectivity of a lytic virus and the efficacy of an antiviral compound.
-
Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2) in 6-well or 12-well plates and incubate until a confluent monolayer is formed.
-
Compound and Virus Preparation: Prepare serial dilutions of the test compound (e.g., NHC) in a suitable culture medium. Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Infection and Treatment: Remove the growth medium from the cell monolayers. In separate tubes, pre-incubate the diluted virus with each compound dilution for a defined period (e.g., 1 hour at 37°C). Add the virus-compound mixtures to the respective wells.
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption to the cells.
-
Overlay: Gently aspirate the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing 1% methylcellulose (B11928114) or agarose) to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Fixation and Staining: Fix the cells with a solution such as 10% formalin. Remove the overlay and stain the cell monolayer with a staining solution (e.g., 0.1% crystal violet).
-
Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 value is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.
Viral Yield Reduction Assay
This assay measures the ability of a compound to inhibit the production of infectious virus particles.
-
Cell Seeding and Infection: Seed host cells in 96-well plates and infect with the virus at a high multiplicity of infection (MOI) to ensure nearly all cells are infected.
-
Compound Treatment: Immediately after infection, add serial dilutions of the test compound to the wells.
-
Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).
-
Harvesting: Collect the cell culture supernatant containing the progeny virus.
-
Titration of Progeny Virus: Determine the titer of the harvested virus from each well using a standard titration method, such as a plaque assay or a TCID50 (50% tissue culture infectious dose) assay.
-
Data Analysis: Calculate the reduction in viral yield for each compound concentration compared to the untreated virus control. The EC50 value is determined from the dose-response curve.
HPRT Gene Mutation Assay
This assay is used to assess the potential for a compound to induce mutations in mammalian cells.
-
Cell Culture and Treatment: Culture a suitable mammalian cell line (e.g., Chinese Hamster Ovary - CHO cells) and expose the cells to various concentrations of the test compound (e.g., NHC) for a defined period (e.g., 3-4 hours).
-
Expression Period: Following treatment, wash the cells and subculture them in a non-selective medium for a period (typically 7-9 days) to allow for the expression of any induced mutations in the hypoxanthine-guanine phosphoribosyltransferase (HPRT) gene.
-
Mutant Selection: Plate a known number of cells in a selective medium containing 6-thioguanine (B1684491) (6-TG). Cells with a functional HPRT gene will incorporate the toxic 6-TG and die, while cells with a mutated, non-functional HPRT gene will survive and form colonies.
-
Cloning Efficiency: Concurrently, plate a small number of cells in a non-selective medium to determine the cloning efficiency (the proportion of cells that form colonies in the absence of selection).
-
Colony Counting and Mutation Frequency Calculation: After an appropriate incubation period, fix and stain the colonies in both selective and non-selective plates and count them. The mutation frequency is calculated by dividing the number of mutant colonies by the total number of viable cells plated (corrected for cloning efficiency). An increase in mutation frequency compared to the untreated control indicates that the compound is mutagenic.[2][8][14][15][16]
Experimental and Logical Workflows
In Vitro Antiviral Screening Workflow
The following diagram illustrates a typical workflow for the in vitro screening of antiviral compounds like NHC.
Caption: A generalized workflow for in vitro antiviral screening.
Conclusion
β-D-N4-hydroxycytidine has emerged as a significant broad-spectrum antiviral agent with a unique mechanism of action. Its development into the orally available prodrug, Molnupiravir, represents a major advancement in the fight against RNA viruses. This technical guide has provided a comprehensive overview of NHC, from its molecular mechanism of lethal mutagenesis to the practical experimental protocols required for its evaluation. The data presented herein underscore the potent and broad-spectrum nature of NHC, while the detailed methodologies offer a roadmap for researchers in the field of antiviral drug discovery and development. Further research into NHC and its analogs holds continued promise for the development of effective therapies against a range of existing and future viral threats.
References
- 1. Nucleoside-diphosphate kinase - Wikipedia [en.wikipedia.org]
- 2. Mammalian cell HPRT gene mutation assay: test methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. Nucleoside diphosphate kinase (NDPK, NM23, AWD): recent regulatory advances in endocytosis, metastasis, psoriasis, insulin release, fetal erythroid lineage and heart failure; translational medicine exemplified - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. Interconversion of nucleotide di- and triphosphates | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. HPRT Assay - Eurofins Deutschland [eurofins.de]
- 9. Reaction of human UMP-CMP kinase with natural and analog substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CMP kinase - Wikipedia [en.wikipedia.org]
- 11. Characterization of human UMP/CMP kinase and its phosphorylation of D- and L-form deoxycytidine analogue monophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nucleoside diphosphate kinase - Proteopedia, life in 3D [proteopedia.org]
- 13. Nucleoside diphosphate kinase--a component of the [Na(+)]- and [Cl(-)]-sensitive phosphorylation cascade in human and murine airway epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scantox.com [scantox.com]
- 15. Mammalian Cell HPRT Gene Mutation Assay: Test Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
Biochemical properties of NHC-triphosphate
An In-Depth Technical Guide to the Biochemical Properties of N-hydroxycytidine Triphosphate (NHC-TP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biochemical properties of β-D-N4-hydroxycytidine triphosphate (NHC-TP), the active antiviral metabolite of the prodrug molnupiravir (B613847). Molnupiravir has emerged as a critical oral therapeutic for RNA viruses, most notably SARS-CoV-2. Its mechanism of action, lethal viral mutagenesis, is driven by the biochemical behavior of NHC-TP. This document details the metabolic activation of the parent drug, the specific mechanism of action of NHC-TP at the enzymatic level, its interaction with viral RNA-dependent RNA polymerase (RdRp), and its effect on the viral genome. Quantitative data on antiviral efficacy and substrate selectivity are presented in tabular format for clarity. Furthermore, this guide provides detailed experimental protocols for key assays used to characterize NHC-TP and its parent compounds, supplemented by workflow diagrams generated using Graphviz to illustrate procedural flows and molecular pathways.
Introduction
The emergence of pathogenic RNA viruses, such as SARS-CoV-2, has underscored the urgent need for broad-spectrum, orally bioavailable antiviral agents. Molnupiravir (EIDD-2801) is a prodrug of the ribonucleoside analog β-D-N4-hydroxycytidine (NHC), which has demonstrated potent activity against a range of RNA viruses.[1][2] The therapeutic effect of molnupiravir is not exerted by the drug itself but by its active triphosphate form, NHC-TP, which is synthesized intracellularly.[1] NHC-TP acts as a substrate for the viral RNA-dependent RNA polymerase (RdRp), the core enzyme responsible for replicating the viral genome.[1] Its incorporation into nascent viral RNA does not cause immediate chain termination but instead leads to an accumulation of mutations, a mechanism known as lethal mutagenesis or "error catastrophe".[1][3] This guide delves into the core biochemical principles governing the activity of NHC-TP, providing the technical data and methodologies essential for researchers in the field of antiviral drug development.
Metabolic Activation and Pharmacokinetics
Molnupiravir is an isopropylester prodrug designed to improve the oral bioavailability of NHC.[4] Following oral administration, molnupiravir undergoes rapid hydrolysis in plasma to release NHC.[1] NHC is then taken up by host cells and is sequentially phosphorylated by host kinase enzymes to yield NHC-monophosphate (NHC-MP), NHC-diphosphate (NHC-DP), and finally the pharmacologically active NHC-triphosphate (NHC-TP).[1][2] This intracellular anabolic pathway is critical for the drug's antiviral activity.
Caption: Metabolic activation pathway of Molnupiravir to NHC-TP.
The pharmacokinetic properties of NHC and its active triphosphate form have been characterized. While little to no molnupiravir is detected in plasma due to its rapid conversion, NHC reaches maximum concentration approximately 1.5 hours after administration.[1]
| Parameter | Analyte | Value | Compartment | Reference |
| Effective Half-life (t½) | NHC | 3.3 hours | Plasma | [1] |
| Terminal Half-life (t½) | NHC | 20.6 hours | Plasma | [1] |
| Tmax | NHC | ~1.5 hours | Plasma | [1] |
| Accumulation | NHC-TP | ~2-fold with Q12H dosing | PBMCs | [1] |
| Table 1: Pharmacokinetic Parameters of NHC and NHC-TP. |
Mechanism of Antiviral Action: Lethal Mutagenesis
The primary antiviral mechanism of NHC-TP is the induction of lethal mutagenesis in the viral genome.[1][3] This is achieved through a two-step process involving its incorporation into the nascent RNA strand and subsequent mis-templating during the next round of replication.
-
Incorporation : NHC-TP serves as a competitive substrate for the viral RdRp, primarily competing with cytidine (B196190) triphosphate (CTP) and to a lesser extent, uridine (B1682114) triphosphate (UTP).[3]
-
Ambiguous Base-Pairing : The N4-hydroxy group of the incorporated NHC base exists in tautomeric equilibrium between an amino form, which mimics cytidine and pairs with guanine (B1146940) (G), and an imino form, which mimics uridine and pairs with adenosine (B11128) (A).[1]
-
Mutagenesis : When the viral RdRp encounters an incorporated NHC in the template strand during a subsequent round of replication, it can incorrectly insert either an A (opposite the imino form) or a G (opposite the amino form). This leads to a high frequency of G-to-A and C-to-U transition mutations throughout the viral genome.[3] This accumulation of errors exceeds the virus's error threshold, resulting in the production of non-viable, non-infectious virions.[1]
Caption: Mechanism of NHC-TP-induced G-to-A mutation.
Quantitative Biochemical and Antiviral Data
The potency of NHC (the parent nucleoside of NHC-TP) has been quantified against numerous viruses in cell culture models. The EC50 (50% effective concentration) is a standard measure of a drug's potency in inhibiting viral replication in vitro.
| Virus | Cell Line | Assay Type | EC50 (µM) | Reference |
| SARS-CoV-2 | Vero | CPE Reduction | 0.3 | [5] |
| SARS-CoV-2 | Vero E6 | CPE Assay | 0.28 - 5.50 | [5] |
| SARS-CoV-2 (Delta & Omicron) | VeroE6-GFP | Not Specified | Equally effective | [6] |
| MERS-CoV | Vero | Not Specified | 0.56 | [2] |
| Murine Hepatitis Virus (MHV) | DBT-9 | Not Specified | 0.17 | [2] |
| Influenza A and B | Human Airway Epithelia | Not Specified | 0.06 - 0.08 | [2] |
| Norovirus | Replicon Cells | Not Specified | 1.5 | [2] |
| Table 2: In Vitro Antiviral Efficacy of NHC/Molnupiravir. |
Biochemical assays using purified SARS-CoV-2 RdRp have determined the selectivity of the enzyme for incorporating natural ribonucleotides versus NHC-TP. The selectivity value represents how many more times efficiently the polymerase incorporates the natural nucleotide compared to the analog. A lower value indicates better competition by the analog.
| Natural Nucleotide | Templating Base | Selectivity (Natural NTP / NHC-TP) | Reference |
| CTP | G | 30 | [3] |
| UTP | A | 171 | [3] |
| ATP | U | 424 | [3] |
| GTP | C | 12,841 | [3] |
| Table 3: Substrate Selectivity of SARS-CoV-2 RdRp for NHC-TP vs. Natural Ribonucleotides.[3] This data indicates that NHC-TP most effectively competes with CTP for incorporation into the nascent viral RNA.[3] |
Key Experimental Methodologies
Protocol: Quantification of Intracellular NHC-TP by LC-MS/MS
This protocol describes a method for the sensitive and accurate quantification of NHC-TP in peripheral blood mononuclear cell (PBMC) lysates, adapted from validated bioanalytical methods.[7]
Caption: Workflow for NHC-TP quantification by LC-MS/MS.
Methodology:
-
Sample Collection and Lysis : Isolate PBMCs from K2EDTA-anticoagulated human whole blood. Lyse a known quantity of cells (e.g., 2 x 10^6 cells/mL) in 70% methanol to precipitate proteins and release intracellular metabolites.[7]
-
Internal Standard Spiking : Add a known amount of a stable, isotopically-labeled internal standard (e.g., NHC-TP-¹³C₅) to each sample, calibrator, and quality control (QC) standard.[7] This corrects for variability during sample processing and analysis.
-
Sample Processing : For a 100 µL sample, evaporate to dryness under a stream of nitrogen. Reconstitute the dried extract in 100 µL of water.[7]
-
Chromatographic Separation : Inject the reconstituted sample onto a hydrophilic interaction liquid chromatography (HILIC) column. Use a gradient elution with a mobile phase system (e.g., A: 25 mM ammonium (B1175870) bicarbonate in water, B: acetonitrile) to separate NHC-TP from other cellular components.[8]
-
Mass Spectrometric Detection : Analyze the column eluent using a triple quadrupole mass spectrometer operating in negative ion mode. Use Multiple Reaction Monitoring (MRM) for detection, monitoring a specific precursor-to-product ion transition for both NHC-TP and its internal standard.[7][9]
-
Quantification : Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the known concentrations of the calibrator standards. Determine the concentration of NHC-TP in the unknown samples by interpolating their peak area ratios from this curve. The validated range for this assay can be from 1 to 1500 pmol/sample.[7]
Protocol: In Vitro RdRp Primer Extension Assay
This protocol outlines a nonradioactive method to assess the incorporation efficiency of NHC-TP by a viral RdRp complex.[10][11]
Caption: Workflow for an in vitro RdRp primer extension assay.
Methodology:
-
Reagents : Prepare a fluorescently labeled (e.g., 5'-FAM) RNA primer and a longer, unlabeled RNA template strand. Purify the viral RdRp complex (e.g., SARS-CoV-2 nsp12-nsp7-nsp8). Prepare stock solutions of natural NTPs and NHC-TP.
-
Reaction Assembly : Anneal the RNA primer to the template to form a duplex. In a reaction buffer containing Mg²⁺, incubate the RdRp complex with the primer/template duplex.
-
Initiation and Incubation : Initiate the polymerase reaction by adding a mixture of NTPs. To measure incorporation efficiency, vary the concentration of NHC-TP while keeping the competing natural NTP (e.g., CTP) at a fixed concentration. Incubate at an optimal temperature (e.g., 30-37°C).
-
Quenching : Stop the reactions at defined time points by adding a quenching solution containing EDTA, which chelates the Mg²⁺ ions essential for polymerase activity.
-
Product Analysis : Denature the RNA products and separate them by size on a denaturing polyacrylamide gel.
-
Data Analysis : Visualize the fluorescently labeled RNA products using a gel imager. The appearance of a product band that is one nucleotide longer than the primer indicates successful incorporation. Quantify the band intensities to determine the rate of incorporation. The incorporation efficiency (kpol/Kd) or selectivity can be calculated by comparing the incorporation of NHC-TP to that of the competing natural nucleotide.[3][12]
Protocol: Antiviral Efficacy (EC50) Determination by CPE Reduction Assay
This protocol describes a common cell-based assay to determine the concentration of a compound that inhibits virus-induced cytopathic effect (CPE) by 50%.[5]
Methodology:
-
Cell Seeding : Seed a susceptible cell line (e.g., Vero E6 for SARS-CoV-2) into a 96-well plate at a density that forms a confluent monolayer.
-
Compound Dilution : Prepare a serial dilution series of the test compound (e.g., NHC or molnupiravir) in cell culture medium.
-
Infection and Treatment : Infect the cell monolayers with a known titer of the virus. After a brief adsorption period, remove the virus inoculum and add the medium containing the different concentrations of the test compound. Include "virus control" (cells + virus, no compound) and "cell control" (cells only, no virus or compound) wells.
-
Incubation : Incubate the plate for a period sufficient for the virus to cause significant CPE in the virus control wells (e.g., 3-5 days).
-
CPE Assessment : Visually score the wells for CPE using an inverted microscope. Alternatively, cell viability can be quantified using a colorimetric assay (e.g., MTS or neutral red uptake).
-
Data Analysis : Calculate the percentage of CPE inhibition for each compound concentration relative to the virus and cell controls. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Host Cell Interactions and Potential for Mutagenesis
A key consideration for mutagenic ribonucleoside analogs is their potential for off-target effects on the host cell. The diphosphate (B83284) form of NHC (NHC-DP) can be a substrate for the host enzyme ribonucleotide reductase, which converts ribonucleoside diphosphates into deoxyribonucleoside diphosphates—the precursors for DNA synthesis.[1] This could potentially lead to the formation of N4-hydroxy-deoxycytidine triphosphate (dNHC-TP), which might be incorporated into host cell DNA by host DNA polymerases, raising concerns about host cell mutagenesis.[1] Comprehensive safety assessments are therefore a critical component of the development of such antiviral agents.
Caption: Potential pathway for host cell mutagenesis by NHC.
Conclusion
NHC-triphosphate is the key pharmacologically active molecule responsible for the antiviral effects of the prodrug molnupiravir. Its biochemical properties are centered on its ability to act as a fraudulent substrate for viral RNA-dependent RNA polymerase. Through its tautomeric nature, which allows for ambiguous base-pairing, NHC-TP effectively drives viral replication into an "error catastrophe." Quantitative analysis of its interaction with the viral polymerase reveals a strong competitive advantage against the natural nucleotide CTP. The methodologies detailed in this guide provide a framework for the continued study and characterization of NHC-TP and the development of next-generation mutagenic ribonucleoside analogs. A thorough understanding of these biochemical principles is paramount for researchers and professionals dedicated to discovering and developing novel antiviral therapies.
References
- 1. Molnupiravir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral activity of molnupiravir against COVID-19: a schematic review of evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molnupiravir promotes SARS-CoV-2 mutagenesis via the RNA template - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. benchchem.com [benchchem.com]
- 6. Molnupiravir: A Versatile Prodrug against SARS-CoV-2 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of assays for the quantification of β-D-N4-hydroxycytidine in human plasma and β-D-N4-hydroxycytidine-triphosphate in peripheral blood mononuclear cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a Simple In Vitro Assay To Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Efficiency of Incorporation and Chain Termination Determines the Inhibition Potency of 2′-Modified Nucleotide Analogs against Hepatitis C Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Incorporation of β-D-N4-hydroxycytidine (NHC) into Viral RNA by RNA-dependent RNA Polymerase (RdRp)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Molnupiravir is an orally bioavailable prodrug of the ribonucleoside analog β-D-N4-hydroxycytidine (NHC). Its potent antiviral activity against a broad spectrum of RNA viruses, including SARS-CoV-2, stems from its ability to induce "lethal mutagenesis" or "error catastrophe." Following administration, Molnupiravir is converted to its active triphosphate form, NHC-TP, which is then utilized as a substrate by the viral RNA-dependent RNA polymerase (RdRp). The RdRp mistakenly incorporates NHC-TP into nascent viral RNA strands. The incorporated NHC possesses ambiguous base-pairing potential, mimicking both cytidine (B196190) and uridine (B1682114). This leads to the introduction of catastrophic errors into the viral genome during subsequent rounds of replication, ultimately producing non-viable viral progeny and extinguishing the infection. This document provides a detailed technical overview of this mechanism, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the core pathways and workflows.
Core Mechanism: Lethal Mutagenesis
The antiviral strategy of Molnupiravir is not direct enzymatic inhibition or chain termination, but rather the induction of an unsustainable mutational burden within the viral genome. This multi-step process is initiated by the metabolic activation of the prodrug and culminates in widespread mutations that evade the virus's proofreading machinery.
Prodrug Activation Pathway
Molnupiravir (EIDD-2801) is the 5'-isobutyrate prodrug of NHC (EIDD-1931), a modification that significantly enhances its oral bioavailability. The activation cascade proceeds as follows:
-
Hydrolysis: Upon entering the plasma, esterases rapidly hydrolyze the isobutyrate group, releasing the active nucleoside analog, NHC.
-
Cellular Uptake: NHC is transported into host cells via nucleoside transporters.
-
Phosphorylation: Within the cell, host kinase enzymes sequentially phosphorylate NHC to its monophosphate (NHC-MP), diphosphate (B83284) (NHC-DP), and finally its active triphosphate form, NHC-TP (also known as MTP). This active metabolite is the direct substrate for the viral RdRp.
Caption: Prodrug activation and pathway to viral RdRp incorporation.
RdRp-Mediated Incorporation and Tautomerism
The viral RdRp enzyme is responsible for replicating the virus's RNA genome. NHC-TP structurally mimics the natural pyrimidine (B1678525) nucleosides, cytidine triphosphate (CTP) and uridine triphosphate (UTP). The RdRp enzyme, therefore, recognizes NHC-TP as a valid substrate and incorporates it into the growing viral RNA strand.
A key feature of the incorporated NHC is its ability to exist in two tautomeric forms: a hydroxylamine (B1172632) form that mimics cytidine and an oxime form that mimics uridine. This chemical ambiguity is the foundation of its mutagenic effect.
-
When the RdRp encounters a guanine (B1146940) (G) in the RNA template, it can incorporate NHC-TP, as the hydroxylamine tautomer of NHC base-pairs with guanine.
-
When the RdRp encounters an adenine (B156593) (A) in the RNA template, it can also incorporate NHC-TP, as the oxime tautomer of NHC base-pairs with adenine.
Crucially, the incorporation of NHC-monophosphate (NHC-MP) into the nascent RNA does not cause immediate chain termination, allowing for the synthesis of full-length, but mutated, viral RNA.
Two-Step Mutagenesis and Error Catastrophe
The mutagenic process occurs in two main steps, leading to an exponential accumulation of errors:
-
Step 1: Initial Incorporation. The viral RdRp uses the original viral genome as a template. It incorporates NHC-MP into the new negative-sense RNA strand opposite either a guanine (G) or an adenine (A) base in the template.
-
Step 2: Templating Errors. The newly synthesized, NHC-containing RNA strand is then used as a template for the next round of replication. When the RdRp encounters an NHC-MP base in this new template, its tautomeric nature causes the polymerase to misread it:
-
If NHC is in its cytidine-like form, the RdRp will correctly incorporate a guanine (G) opposite it.
-
If NHC is in its uridine-like form, the RdRp will incorrectly incorporate an adenine (A) opposite it.
-
This process results in a high frequency of G-to-A and C-to-U transition mutations throughout the viral genome. The accumulation of these mutations across many replication cycles leads to "error catastrophe," where the viral proteins produced are non-functional, and the resulting viral particles are non-viable.
Caption: The two-step mechanism of lethal mutagenesis induced by NHC.
Evasion of Proofreading
Many coronaviruses, including SARS-CoV-2, possess a 3'-to-5' exoribonuclease (ExoN) proofreading mechanism (nsp14-ExoN) that can identify and remove mismatched nucleotides incorporated by the RdRp. This proofreading capability renders many conventional nucleoside analogs ineffective. However, NHC is able to largely evade this surveillance mechanism. Structural analyses have shown that NHC can form stable base pairs with both guanine and adenine within the RdRp active site. This structural stability is thought to prevent the ExoN machinery from recognizing the incorporated NHC-MP as an error, allowing it to be retained in the viral genome and to template for subsequent mutagenic replication.
Quantitative Data Summary
The efficacy and characteristics of Molnupiravir and its active metabolite NHC have been quantified across numerous studies.
Table 1: In Vitro Antiviral Activity of NHC/Molnupiravir
| Virus | Cell Line | Assay Type | EC50 (µM) | Reference |
| SARS-CoV-2 | Vero E6 | Viral Yield Reduction | 0.3 | |
| SARS-CoV-2 | Calu-3 | Viral Yield Reduction | 0.08 | |
| MERS-CoV | Vero | Viral Yield Reduction | 0.56 | |
| Murine Hepatitis Virus (MHV) | DBT cells | Plaque Reduction | 0.17 | |
| MHV (ExoN-) | DBT cells | Plaque Reduction | ~0.3 |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Table 2: Pharmacokinetics of NHC and NHC-TP
| Parameter | Matrix | Dose (Molnupiravir) | Value | Reference |
| NHC Tmax | Plasma | 800 mg | ~1.5 hours | |
| NHC Effective t1/2 | Plasma | 800 mg | 3.3 hours | |
| NHC-TP Tmax | PBMCs | 400-800 mg | 4.0 - 8.1 hours | |
| NHC-TP Apparent t1/2 | PBMCs | 400-800 mg | 13.6 - 18.0 hours |
Tmax: Time to reach maximum concentration. t1/2: Half-life. PBMCs: Peripheral blood mononuclear cells.
Table 3: Mutagenesis and RdRp Kinetic Data
| Parameter | Description | Value/Observation | Reference |
| Mutation Signature | Dominant mutation types induced by NHC. | G-to-A and C-to-U transitions. | |
| Mutation Frequency | Increase in mutation rate post-treatment. | Dose-dependent increase in mutation frequency. | |
| RdRp Substrate Competition | Relative efficiency of NHC-TP incorporation vs. natural NTPs. | Competes most effectively with CTP and UTP. | |
| Incorporation Efficiency | Selectivity of RdRp for natural NTPs over NHC-TP. | GTP > ATP > UTP > CTP (higher value means RdRp prefers the natural NTP). |
Detailed Experimental Protocols
The following sections describe generalized protocols for key experiments used to characterize the activity of NHC-TP.
In Vitro RdRp Activity Assay (Primer Extension Assay)
This assay directly measures the ability of the viral RdRp to incorporate NHC-TP into a nascent RNA strand.
Objective: To determine the efficiency and consequences of NHC-TP incorporation by purified viral RdRp complex.
Materials:
-
Purified recombinant viral RdRp complex (e.g., SARS-CoV-2 nsp12/nsp7/nsp8).
-
RNA primer/template duplex (designed to allow for specific incorporation events). The primer is often 5'-labeled with a fluorescent dye (e.g., FAM) or radioisotope (e.g., ³²P).
-
NTPs (ATP, GTP, CTP, UTP) of high purity.
-
NHC-TP.
-
Reaction Buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM KCl, 6 mM MgCl₂, 0.01% Triton X-100, 1 mM DTT).
-
Stop Solution (e.g., 95% formamide, 20 mM EDTA).
-
Denaturing polyacrylamide gel (e.g., 20% acrylamide, 7M urea).
Procedure:
-
Reaction Setup: Prepare reaction mixtures on ice. In a typical 20 µL reaction, combine the RdRp enzyme, RNA primer/template duplex, and reaction buffer.
-
Initiation: Pre-incubate the mixture at a specified temperature (e.g., 30°C) for 5 minutes.
-
Elongation: Start the reaction by adding a mix of NTPs, including the experimental NHC-TP at various concentrations. For control reactions, use only the four natural NTPs.
-
Incubation: Allow the reaction to proceed for a defined time (e.g., 30 minutes).
-
Termination: Stop the reaction by adding an equal volume of Stop Solution.
-
Denaturation: Heat the samples at 95°C for 5 minutes to denature the enzyme and separate the RNA strands.
-
Analysis: Resolve the RNA products on a denaturing polyacrylamide gel. Visualize the products using a fluorescence imager or phosphorimager. The size of the RNA product indicates the extent of primer extension and reveals any chain termination or pausing events.
Cell-Based Antiviral Activity Assay
This assay determines the drug's efficacy in inhibiting viral replication within a cellular context.
Objective: To determine the EC50 of Molnupiravir against a target virus.
Materials:
-
Susceptible host cells (e.g., Vero E6 for SARS-CoV-2).
-
Target virus stock with a known titer.
-
Molnupiravir stock solution.
-
Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics).
-
96-well cell culture plates.
-
Method for quantifying viral replication (e.g., plaque assay reagents, RT-qPCR reagents, or high-content imaging system).
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 2 x 10⁴ cells/well). Incubate overnight.
-
Compound Preparation: Prepare a serial dilution of Molnupiravir in culture medium. A typical range might be from 0.01 µM to 100 µM. Include a vehicle-only control (e.g., DMSO).
-
Infection: Remove the old medium from the cells and infect them with the virus at a low multiplicity of infection (MOI), for example, 0.01.
-
Treatment: After a 1-hour adsorption period, remove the viral inoculum and add the medium containing the serially diluted Molnupiravir.
-
Incubation: Incubate the plates for a period appropriate for the virus's replication cycle (e.g., 48-72 hours).
-
Quantification of Viral Activity:
-
Plaque Assay: Collect supernatant, serially dilute it, and perform a plaque assay to determine the viral titer (PFU/mL).
-
RT-qPCR: Harvest cell supernatant or lysate, extract viral RNA, and perform RT-qPCR to quantify viral genome copies.
-
Cytopathic Effect (CPE) Inhibition: Visually score the wells for protection from virus-induced cell death or use a cell viability dye (e.g., neutral red).
-
-
Data Analysis: Plot the percentage of viral inhibition against the drug concentration (log-transformed). Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC50 value.
Viral Mutagenesis Analysis
This experiment identifies the specific types and frequencies of mutations induced by the drug.
Objective: To sequence the viral genome and quantify the mutation frequency and signature after Molnupiravir treatment.
Procedure:
-
Sample Generation: Infect cells and treat with a sub-lethal concentration of Molnupiravir (and a vehicle control) as described in the antiviral assay (Protocol 3.2).
-
RNA Extraction: After incubation, harvest the virus-containing supernatant. Isolate and purify the viral RNA using a commercial kit.
-
Library Preparation: Prepare the RNA for next-generation sequencing (NGS). This typically involves reverse transcription to cDNA, followed by amplification (if necessary) and the addition of sequencing adapters.
-
Sequencing: Sequence the cDNA library on an NGS platform (e.g., Illumina).
-
Bioinformatic Analysis:
-
Align the sequencing reads to a reference viral genome.
-
Call variants (mutations) for both the treated and control samples.
-
Filter out low-quality reads and potential sequencing errors.
-
Calculate the mutation frequency (number of mutations per kilobase).
-
Determine the mutation signature by categorizing the observed base changes (e.g., A->G, C->U, etc.) and comparing their relative frequencies between the treated and control groups.
-
Visual Workflows and Pathways
The following diagram illustrates the experimental workflow for assessing the antiviral and mutagenic properties of Molnupiravir.
Caption: Experimental workflow for antiviral and mutagenesis analysis.
EIDD-1931 Triphosphate and Viral Error Catastrophe: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of EIDD-1931 triphosphate (NHC-TP), the active metabolite of the antiviral prodrug molnupiravir (B613847), and its mechanism of action centered on inducing viral error catastrophe. Molnupiravir has demonstrated broad-spectrum activity against a range of RNA viruses, including SARS-CoV-2, influenza virus, and Ebola virus.[1][2][3] Its clinical relevance underscores the importance of a detailed understanding of its biochemical and virological effects. This document synthesizes quantitative data on its antiviral potency, details key experimental methodologies for its study, and provides visual representations of its metabolic activation and experimental evaluation workflows. The information presented is intended to serve as a comprehensive resource for researchers in virology, infectious diseases, and antiviral drug development.
Introduction
EIDD-1931 (β-D-N4-hydroxycytidine, or NHC) is a ribonucleoside analog that, in its triphosphate form (NHC-TP), acts as a substrate for viral RNA-dependent RNA polymerases (RdRp).[1][3] The oral administration of its prodrug, molnupiravir (EIDD-2801), leads to the systemic distribution of EIDD-1931, which is subsequently taken up by host cells and phosphorylated by host kinases to the active NHC-TP.[1][3]
The primary mechanism of action of NHC-TP is the induction of "viral error catastrophe" or lethal mutagenesis.[4] This occurs through its incorporation into the nascent viral RNA strand by the viral RdRp. The unique chemical nature of the N4-hydroxycytosine base allows it to exist in two tautomeric forms. One tautomer mimics cytidine (B196190) and pairs with guanosine, while the other mimics uridine (B1682114) and pairs with adenosine.[1][5] This dual-coding potential leads to the accumulation of mutations in the viral genome at a rate that exceeds the virus's ability to maintain genetic integrity, ultimately resulting in the production of non-viable viral progeny.[1][4]
Quantitative Data
The antiviral activity of EIDD-1931 and its prodrug molnupiravir has been quantified across numerous studies. The following tables summarize key in vitro efficacy data and clinical trial results.
Table 1: In Vitro Antiviral Activity of EIDD-1931 (NHC)
| Virus | Cell Line | Assay Type | IC50 / EC50 (µM) | Reference |
| SARS-CoV-2 | Vero E6 | - | 0.3 | [6] |
| SARS-CoV-2 | Calu-3 | - | 0.08 | [4] |
| MERS-CoV | Calu-3 2B4 | - | 0.15 | [6][7] |
| SARS-CoV | Vero 76 | - | 0.1 | [6] |
| Influenza A (H1N1) | MDCK | - | - | [3] |
| Ebola Virus (EBOV) | - | - | - | [3] |
| Venezuelan Equine Encephalitis Virus (VEEV) | Vero | EC50 | 0.426 | |
| Respiratory Syncytial Virus (RSV) | - | - | - | [3] |
| Chikungunya Virus (CHIKV) | - | - | - | [3] |
| Enterovirus 71 (EV-A71) | RD | EC50 | 5.13 ± 0.56 | [2] |
| Enterovirus 71 (EV-A71) | Vero | EC50 | 7.04 ± 0.38 | [2] |
| Enterovirus 71 (EV-A71) | Huh-7 | EC50 | 4.43 ± 0.33 | [2] |
Table 2: Clinical Trial Data for Molnupiravir in COVID-19 Patients
| Clinical Trial | Patient Population | Key Finding | Viral Load Reduction | Reference |
| Phase 2a (NCT04405570) | Adult outpatients with COVID-19 | Accelerated SARS-CoV-2 RNA clearance. | At day 3, infectious virus detected in 1.9% of the 800 mg molnupiravir group vs. 16.7% in the placebo group. | [1] |
| MOVe-OUT (NCT04575597) | High-risk, unvaccinated individuals with pre-Omicron variants | 50% reduction in hospitalization or death. | 0.3 log10 reduction relative to placebo by day 5. | [8][9] |
| PANORAMIC (ISRCTN30448031) | Vaccinated individuals with Omicron variants | Accelerated recovery time. | 0.94 log10 reduction relative to usual care. | [5][8] |
| PLATCOV | Low-risk individuals with Omicron variants | - | 1.09 log10 reduction relative to usual care. | [9] |
Experimental Protocols
This section details the methodologies for key experiments cited in the study of EIDD-1931 and viral error catastrophe.
Viral Plaque Assay
This assay is used to quantify the number of infectious virus particles in a sample.
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2) in 6-well plates.
-
Virus stock of known or unknown titer.
-
Serial dilution buffer (e.g., DMEM with 2% FBS).
-
Overlay medium (e.g., 1.2% Avicel or 0.6% agarose (B213101) in 2x MEM).
-
Fixing solution (e.g., 10% formaldehyde).
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol).
Procedure:
-
Prepare 10-fold serial dilutions of the virus stock.
-
Remove the growth medium from the cell monolayers and wash with PBS.
-
Inoculate each well with a different virus dilution (in duplicate or triplicate).
-
Incubate the plates for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15 minutes.
-
Remove the inoculum and add the overlay medium to each well.
-
Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-4 days, depending on the virus).
-
After incubation, fix the cells with the fixing solution for at least 30 minutes.
-
Remove the overlay and the fixing solution, and stain the cell monolayer with the staining solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in the wells with a countable number of plaques (typically 10-100).
-
Calculate the virus titer in plaque-forming units per milliliter (PFU/mL).
RT-qPCR for Viral Load Quantification
This method is used to quantify the amount of viral RNA in a sample.
Materials:
-
RNA extraction kit.
-
Reverse transcriptase.
-
qPCR master mix.
-
Primers and probe specific to the target viral gene (e.g., SARS-CoV-2 N gene).
-
qPCR instrument.
Procedure:
-
Extract viral RNA from the sample (e.g., nasopharyngeal swab, cell culture supernatant) using a commercial RNA extraction kit.
-
Perform reverse transcription to synthesize cDNA from the extracted RNA using a reverse transcriptase.
-
Set up the qPCR reaction by mixing the cDNA, qPCR master mix, and the specific primers and probe.
-
Run the qPCR reaction in a qPCR instrument using an appropriate thermal cycling protocol.
-
The instrument will monitor the fluorescence signal in real-time as the target DNA is amplified.
-
The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is inversely proportional to the initial amount of target RNA.
-
A standard curve generated from a known quantity of the target nucleic acid is used to quantify the viral RNA in the sample, typically expressed as copies/mL.[1]
In Vitro RNA-Dependent RNA Polymerase (RdRp) Assay
This assay measures the activity of the viral RdRp and its inhibition by nucleotide analogs like NHC-TP.
Materials:
-
Purified viral RdRp enzyme complex.
-
RNA template and primer.
-
Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP).
-
NHC-TP (EIDD-1931 triphosphate).
-
Reaction buffer.
-
Detection system (e.g., fluorescently labeled primer, radioactive rNTPs).
Procedure:
-
Assemble the RdRp reaction mixture containing the purified RdRp, RNA template-primer duplex, reaction buffer, and a mixture of rNTPs.
-
To test for inhibition, add varying concentrations of NHC-TP to the reaction.
-
Initiate the reaction by adding the final component (e.g., the enzyme or rNTPs) and incubate at the optimal temperature for the enzyme.
-
Stop the reaction at different time points.
-
Analyze the reaction products to measure the amount of RNA synthesis. This can be done by separating the products by gel electrophoresis and detecting the extended primer (if using a labeled primer) or by quantifying the incorporation of labeled rNTPs.
-
The inhibitory effect of NHC-TP is determined by comparing the amount of RNA synthesis in the presence and absence of the compound.[10][11]
Viral Mutagenesis Assay
This assay is used to determine the frequency and spectrum of mutations induced by EIDD-1931.
Materials:
-
Virus stock.
-
Susceptible host cells.
-
EIDD-1931.
-
RNA extraction kit.
-
RT-PCR reagents for amplifying the viral genome or specific genes.
-
Next-generation sequencing (NGS) platform.
Procedure:
-
Infect host cells with the virus in the presence of a sub-lethal concentration of EIDD-1931. A control infection without the drug should be run in parallel.
-
Allow the virus to replicate for several passages to allow for the accumulation of mutations.
-
Harvest the virus from the cell culture supernatant.
-
Extract viral RNA from the harvested virus.
-
Perform RT-PCR to amplify the entire viral genome or specific regions of interest.
-
Prepare the amplified DNA for NGS.
-
Sequence the DNA using an NGS platform.
-
Analyze the sequencing data to identify and quantify the mutations in the viral genome.
-
Compare the mutation frequency and spectrum between the EIDD-1931-treated and control virus populations to determine the mutagenic effect of the drug.[12]
Visualizations
The following diagrams, generated using the DOT language, illustrate key processes related to EIDD-1931 triphosphate.
Caption: Metabolic activation of Molnupiravir to EIDD-1931 triphosphate.
Caption: Experimental workflow for evaluating antiviral activity and mutagenesis.
Caption: Mechanism of EIDD-1931 triphosphate-induced viral error catastrophe.
Conclusion
EIDD-1931 triphosphate represents a significant advancement in antiviral therapy, with a novel mechanism of action that is effective against a broad range of RNA viruses. Its ability to induce viral error catastrophe through ambiguous base pairing provides a high barrier to the development of resistance. The quantitative data and experimental protocols presented in this guide offer a valuable resource for the ongoing research and development of this and other next-generation antiviral agents. A thorough understanding of its mechanism and the methods used to evaluate it are crucial for optimizing its clinical use and for the discovery of new antiviral strategies.
References
- 1. A phase 2a clinical trial of molnupiravir in patients with COVID-19 shows accelerated SARS-CoV-2 RNA clearance and elimination of infectious virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molnupiravir and Its Active Form, EIDD-1931, Show Potent Antiviral Activity against Enterovirus Infections In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accelerated first-in-human clinical trial of EIDD-2801/MK-4482 (molnupiravir), a ribonucleoside analog with potent antiviral activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mims.com [mims.com]
- 6. EIDD-1931 | SARS-CoV | Topoisomerase | HCV Protease | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. JCI - Molnupiravir clinical trial simulation suggests that polymerase chain reaction underestimates antiviral potency against SARS-CoV-2 [jci.org]
- 9. medrxiv.org [medrxiv.org]
- 10. Development of a Simple In Vitro Assay To Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a Simple In Vitro Assay To Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Technical Guide to NHC-Triphosphate: The Active Metabolite of Molnupiravir
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Molnupiravir is an orally bioavailable prodrug of the ribonucleoside analog β-D-N4-hydroxycytidine (NHC), which has demonstrated broad-spectrum activity against numerous RNA viruses, including SARS-CoV-2.[1] Its antiviral efficacy is not due to direct enzyme inhibition or chain termination but is instead driven by a unique mechanism known as lethal mutagenesis or "error catastrophe".[1][2] This process relies on the intracellular conversion of Molnupiravir to its active triphosphate form, NHC-triphosphate (NHC-TP). This document provides a detailed technical overview of the metabolic activation of Molnupiravir, the molecular basis of NHC-TP-induced mutagenesis, and its interaction with the viral RNA-dependent RNA polymerase (RdRp). Quantitative data on its antiviral activity and biochemical properties are summarized, and detailed protocols for key experimental assays are provided to facilitate the understanding and replication of pivotal studies.
Metabolic Activation Pathway
Molnupiravir (EIDD-2801) is the 5'-isobutyrate prodrug of NHC (EIDD-1931), a modification designed to enhance oral bioavailability.[1] The activation to its pharmacologically active form is a multi-step intracellular process.
-
Hydrolysis: Following oral administration, Molnupiravir is rapidly and extensively metabolized in the plasma.[3][4][5] Host esterases, such as CES1 and CES2, hydrolyze the 5'-isobutyrate ester group, releasing the nucleoside analog, NHC.[1][3]
-
Cellular Uptake: NHC is transported from the plasma into host cells via endogenous nucleoside transporters, including both equilibrative (ENT) and concentrative (CNT) transporters.[1][3]
-
Anabolic Phosphorylation: Once inside the cell, NHC is sequentially phosphorylated by host cell kinases to its monophosphate (NHC-MP), diphosphate (B83284) (NHC-DP), and finally to the active triphosphate metabolite, NHC-TP.[1][6][7][8] This active form is now a substrate for the viral replication machinery.
References
- 1. benchchem.com [benchchem.com]
- 2. Molnupiravir’s mechanism of action drives “error catastrophe” in SARS-CoV-2: A therapeutic strategy that leads to lethal mutagenesis of the virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molnupiravir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molnupiravir: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Molnupiravir: A Versatile Prodrug against SARS-CoV-2 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Interaction of β-D-N4-hydroxycytidine Triphosphate (NHC-TP) with Viral RNA-dependent RNA Polymerase
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The oral prodrug molnupiravir, metabolized in vivo to its active form β-D-N4-hydroxycytidine triphosphate (NHC-TP), represents a significant advancement in antiviral therapy. Its broad-spectrum activity against numerous RNA viruses is primarily attributed to its interaction with the viral RNA-dependent RNA polymerase (RdRp). This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the NHC-TP:RdRp interaction, focusing on quantitative data, detailed experimental protocols, and the visualization of key pathways. NHC-TP acts as a competitive substrate for viral RdRp, becoming incorporated into the nascent viral RNA. This incorporation does not lead to immediate chain termination but instead induces "lethal mutagenesis." The ambiguous base-pairing nature of the incorporated NHC monophosphate (NHC-MP) leads to a cascade of mutations in subsequent rounds of viral replication, ultimately resulting in a non-viable viral population. This guide will delve into the specifics of this interaction, providing the detailed technical information required by researchers in the field of antiviral drug development.
Mechanism of Action: NHC-TP and Viral RdRp
Molnupiravir is a 5′-isobutyrate prodrug of the ribonucleoside analog N-hydroxycytidine (NHC). Following oral administration, it undergoes rapid hydrolysis to NHC, which is then taken up by host cells and phosphorylated by cellular kinases to its active triphosphate form, NHC-TP.[1][2]
NHC-TP serves as a competitive substrate for the viral RdRp, mimicking natural pyrimidine (B1678525) nucleoside triphosphates (CTP and UTP).[1][2] The viral RdRp incorporates NHC-TP into the growing viral RNA strand.[1] A key feature of NHC-TP's mechanism is its ability to exist in two tautomeric forms. One tautomer mimics cytidine (B196190) and pairs with guanosine, while the other mimics uridine (B1682114) and pairs with adenosine.[3] This dual-coding potential is the foundation of its mutagenic effect.
Unlike many other nucleoside analogs, the incorporation of NHC-MP does not cause immediate chain termination.[1][4] Instead, the newly synthesized RNA strand containing NHC-MP can serve as a template for further RNA synthesis. During this subsequent replication, the ambiguous base-pairing of NHC-MP leads to the incorporation of incorrect nucleotides, primarily G-to-A and C-to-U transitions.[5][6] This accumulation of mutations throughout the viral genome is termed "lethal mutagenesis" or "error catastrophe," as it ultimately produces non-viable virions.[7][8]
Quantitative Data
The interaction between NHC-TP and viral RdRp has been characterized by several key quantitative parameters. The following tables summarize the available data for the interaction with SARS-CoV-2 RdRp.
Table 1: Selectivity of Natural Nucleotides over NHC-TP for SARS-CoV-2 RdRp
| Natural Nucleotide | Selectivity Value | Interpretation |
| GTP | 12,841 | Very strong preference for GTP over NHC-TP.[5] |
| ATP | 424 | Strong preference for ATP over NHC-TP.[5] |
| UTP | 171 | Moderate preference for UTP over NHC-TP.[5] |
| CTP | 30 | Weakest preference for CTP over NHC-TP, indicating NHC-TP most effectively competes with CTP.[5] |
Table 2: Biochemical Parameters of NHC-TP Interaction with SARS-CoV-2 RdRp
| Parameter | Value | Description |
| Binding Affinity (Kd) | Data not consistently reported in the literature. Molecular docking studies suggest a high binding potential.[9] | Dissociation constant, a measure of the affinity of NHC-TP for the RdRp active site. A lower Kd indicates higher affinity. |
| Inhibition Constant (Ki) | Data not consistently reported in the literature. | A measure of the potency of NHC-TP as a competitive inhibitor of the RdRp. |
| Rate of Incorporation (kpol) | Data not consistently reported in the literature. | The rate at which the RdRp enzyme incorporates NHC-MP into the nascent RNA chain. |
| IC50 | Varies depending on the specific assay and viral strain. | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. |
Experimental Protocols
The elucidation of the NHC-TP:RdRp interaction mechanism has been made possible through a variety of in vitro and structural biology techniques.
In Vitro RdRp Activity Assay
This assay measures the ability of the viral RdRp to synthesize RNA and the inhibitory effect of compounds like NHC-TP.
Objective: To quantify the enzymatic activity of viral RdRp and determine the IC50 of NHC-TP.
Materials:
-
Purified recombinant viral RdRp complex (e.g., SARS-CoV-2 nsp12/nsp7/nsp8).
-
RNA template-primer duplex (often with a fluorescent or radioactive label on the primer).
-
Ribonucleoside triphosphates (ATP, GTP, CTP, UTP).
-
NHC-TP.
-
Reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM KCl, 6 mM MgCl₂, 1 mM DTT, 0.01% Triton-X 100).
-
Quench buffer (e.g., 94% formamide, 30 mM EDTA).
-
Denaturing polyacrylamide gel (Urea-PAGE).
-
Gel imaging system.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the purified RdRp complex with the RNA template-primer duplex in the reaction buffer.
-
Inhibitor Addition: Add varying concentrations of NHC-TP to the reaction mixtures. Include a no-inhibitor control.
-
Initiation: Start the reaction by adding a mixture of all four rNTPs.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes).
-
Quenching: Stop the reaction by adding the quench buffer.
-
Denaturation: Heat the samples to denature the RNA.
-
Gel Electrophoresis: Separate the RNA products by size on a denaturing polyacrylamide gel.
-
Visualization and Quantification: Visualize the labeled RNA products using an appropriate imaging system. Quantify the amount of extended primer to determine the percentage of inhibition at each NHC-TP concentration.
-
Data Analysis: Plot the percentage of inhibition against the NHC-TP concentration and fit the data to a dose-response curve to determine the IC50 value.[10]
Primer Extension Assay
This assay is used to study the incorporation of nucleotide analogs and their effect on subsequent RNA synthesis.
Objective: To determine if NHC-MP is incorporated by RdRp and whether it causes chain termination.
Protocol:
-
Reaction Setup: Similar to the RdRp activity assay, combine the RdRp complex and a specific RNA template-primer in the reaction buffer. The template sequence is designed to have a specific nucleotide at the position for incorporation.
-
Nucleotide Addition: Initiate the reaction by adding a subset of rNTPs and NHC-TP. For example, to test for incorporation opposite a 'G' in the template, provide GTP, ATP, UTP, and NHC-TP, but omit CTP.
-
Incubation and Quenching: Incubate and quench the reaction as described above.
-
Analysis: Analyze the products on a denaturing polyacrylamide gel. The appearance of a product longer than the initial primer indicates the incorporation of NHC-MP. The ability of the polymerase to further extend the chain in the presence of all four rNTPs demonstrates a lack of immediate chain termination.[6][11]
Viral Polymerase Fidelity Assay
This assay measures the error rate of the polymerase and the mutagenic effect of nucleotide analogs.
Objective: To quantify the increase in mutation frequency caused by the incorporation of NHC-MP.
Protocol:
-
In Vitro Transcription: Perform an in vitro RdRp reaction on a template of known sequence in the presence or absence of NHC-TP.
-
RNA Product Purification: Purify the resulting RNA products.
-
Reverse Transcription and PCR: Convert the RNA products to cDNA using a high-fidelity reverse transcriptase, followed by PCR amplification with high-fidelity DNA polymerase.
-
Sequencing: Sequence the amplified DNA products (e.g., by next-generation sequencing).
-
Data Analysis: Align the sequences to the original template and calculate the mutation frequency. Compare the mutation frequency in the presence and absence of NHC-TP to determine its mutagenic effect.[12]
Cryo-Electron Microscopy (Cryo-EM) of the RdRp-RNA-NHC-TP Complex
This technique provides high-resolution structural information about the interaction between NHC-TP and the RdRp active site.
Objective: To visualize the atomic-level interactions of NHC-MP within the RdRp active site when base-paired with the template strand.
Protocol:
-
Complex Formation: Incubate the purified RdRp complex with an RNA template-primer duplex and NHC-TP to form a stable ternary complex.
-
Grid Preparation: Apply a small volume of the complex solution to a cryo-EM grid, blot away excess liquid, and plunge-freeze in liquid ethane (B1197151) to vitrify the sample.
-
Data Collection: Collect a large dataset of images (micrographs) of the frozen particles using a transmission electron microscope.
-
Image Processing: Process the micrographs to select individual particle images, classify them into different 2D views, and reconstruct a 3D density map.
-
Model Building and Refinement: Build an atomic model of the RdRp-RNA-NHC-MP complex into the 3D density map and refine it to obtain a high-resolution structure.[7][8]
Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of the NHC-TP:RdRp interaction.
Conclusion
The interaction of NHC-TP with viral RdRp is a complex process that leverages the concept of lethal mutagenesis to achieve broad-spectrum antiviral activity. This technical guide has provided a detailed overview of the mechanism of action, available quantitative data, and key experimental protocols used to study this interaction. The continued investigation into the precise kinetics and structural basis of NHC-TP incorporation and its effects on viral replication will be crucial for the development of next-generation antiviral therapies that can overcome potential resistance and offer improved efficacy. The methodologies and data presented herein serve as a valuable resource for researchers dedicated to this critical area of drug discovery.
References
- 1. Binding Mechanism of the Active Form of Molnupiravir to RdRp of SARS-CoV-2 and Designing Potential Analogues: Insights from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pre-Steady-State Kinetics of the SARS-CoV-2 Main Protease as a Powerful Tool for Antiviral Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Incorporation fidelity of the viral RNA-dependent RNA polymerase: a kinetic, thermodynamic and structural perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pre-Steady-State Kinetic Analysis of the Incorporation of Anti-HIV Nucleotide Analogs Catalyzed by Human X- and Y-Family DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Mechanism of molnupiravir-induced SARS-CoV-2 mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molnupiravir: A Versatile Prodrug against SARS-CoV-2 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biomed.papers.upol.cz [biomed.papers.upol.cz]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Rapid incorporation of Favipiravir by the fast and permissive viral RNA polymerase complex results in SARS-CoV-2 lethal mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on N4-Hydroxycytidine's Antiviral Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N4-hydroxycytidine (NHC), also known as β-D-N4-hydroxycytidine or EIDD-1931, is a potent ribonucleoside analog that has demonstrated broad-spectrum antiviral activity against a range of RNA viruses. Its unique mechanism of action, which involves inducing catastrophic errors in the viral genome, has positioned it as a significant agent in antiviral therapy. The development and subsequent emergency use authorization of its orally bioavailable prodrug, Molnupiravir (B613847) (EIDD-2801), for the treatment of COVID-19 has underscored the clinical potential of NHC-based therapeutics. This technical guide provides a comprehensive overview of the foundational research on NHC, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used to characterize its antiviral properties.
Mechanism of Action: Lethal Mutagenesis
The primary antiviral mechanism of N4-hydroxycytidine is the induction of "viral error catastrophe," a process that increases the viral mutation rate to a level that is unsustainable for the virus to maintain its infectivity.[1][2] This multi-step process is initiated following the administration of the prodrug Molnupiravir and its subsequent metabolic activation.
-
Prodrug Metabolism and Cellular Uptake: Molnupiravir is an isopropylester prodrug of NHC, designed to enhance oral bioavailability. Following oral administration, it is rapidly hydrolyzed by host esterases in the plasma to release NHC.[3] NHC is then transported into host cells.
-
Intracellular Phosphorylation: Once inside the cell, host kinases phosphorylate NHC to its active 5'-triphosphate form, NHC-triphosphate (NHC-TP).[4]
-
Incorporation into Viral RNA: The viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of RNA viruses, mistakenly recognizes NHC-TP as a natural ribonucleotide (cytidine triphosphate [CTP] or uridine (B1682114) triphosphate [UTP]).[5] Consequently, the RdRp incorporates NHC monophosphate into the newly synthesized viral RNA strand.[6]
-
Tautomerization and Ambiguous Base-Pairing: The incorporated NHC is a key to its mutagenic effect. It can exist in two tautomeric forms. One tautomer mimics cytidine (B196190) and forms a base pair with guanosine, while the other mimics uridine and pairs with adenosine. This dual-coding potential introduces ambiguity during subsequent rounds of viral RNA replication.
-
Accumulation of Mutations: When the NHC-containing viral RNA is used as a template for further replication, the RdRp misreads the NHC and incorporates incorrect nucleotides into the new strand. This leads to a high frequency of G-to-A and C-to-U transition mutations throughout the viral genome.[4]
-
Viral Error Catastrophe: The accumulation of these mutations results in the production of non-viable viral progeny, ultimately leading to the collapse of the viral population and the termination of the infection.[7]
Quantitative Data
The antiviral activity of N4-hydroxycytidine and its prodrug Molnupiravir has been quantified against a wide range of RNA viruses in various cell lines. The following tables summarize key efficacy and cytotoxicity data from foundational research studies.
Table 1: In Vitro Efficacy of N4-hydroxycytidine (NHC) and Molnupiravir Against Various RNA Viruses
| Virus Family | Virus | Compound | Cell Line | EC50 (µM) | Reference(s) |
| Coronaviridae | SARS-CoV-2 | NHC | Vero E6 | 0.32 - 2.03 | [8] |
| SARS-CoV-2 | NHC | A549 | 0.67 - 2.66 | [8] | |
| SARS-CoV-2 (Alpha) | NHC | Vero E6 | 1.59 | [8] | |
| SARS-CoV-2 (Beta) | NHC | Vero E6 | 1.77 | [8] | |
| SARS-CoV-2 (Gamma) | NHC | Vero E6 | 1.32 | [8] | |
| SARS-CoV-2 (Delta) | NHC | Vero E6 | 1.68 | [8] | |
| SARS-CoV-2 (Omicron) | NHC | Vero E6 | 0.28 - 5.50 | [9] | |
| MERS-CoV | NHC | Vero | 0.56 | [4] | |
| Murine Hepatitis Virus (MHV) | NHC | DBT-9 | 0.17 | [4] | |
| Togaviridae | Venezuelan Equine Encephalitis Virus (VEEV) | NHC | N/A | <1 | [7] |
| Chikungunya Virus (CHIKV) | NHC | Vero | 0.4 | [10] | |
| Flaviviridae | Dengue Virus-2 (DENV-2) | NHC | imHC | 0.7 | [10] |
| Zika Virus (ZIKV) | NHC | imHC | 0.5 | [10] | |
| Orthomyxoviridae | Influenza A (H1N1) | NHC | Vero | 0.8 | [10] |
| Influenza B | NHC | N/A | 3.40 | [2] | |
| Pneumoviridae | Respiratory Syncytial Virus (RSV-A) | NHC | HEp-2 | 4.6 | [10] |
Table 2: Cytotoxicity of N4-hydroxycytidine (NHC)
| Cell Line | CC50 (µM) | Reference(s) |
| Vero | >10 | [4] |
| DBT-9 | >200 | [4] |
| CEM | 7.5 | |
| A549-hACE2 | 12 | |
| HaCaT (3-day exposure) | 4.40 ± 0.09 | [1] |
| A549 (3-day exposure) | 23.21 ± 3.42 | [1] |
Table 3: Pharmacokinetic Parameters of N4-hydroxycytidine (NHC) after Oral Administration of Molnupiravir
| Parameter | Value | Population | Reference(s) |
| Tmax (Time to maximum concentration) | 1.0 - 2.0 hours | Healthy Volunteers | [6] |
| Apparent Terminal Half-life (NHC in plasma) | ~1 hour | Healthy Volunteers | |
| Apparent Terminal Half-life (NHC-TP in PBMCs) | 13.6 - 18.0 hours | Healthy Volunteers | |
| Saliva to Plasma Ratio (AUC0-4h) | 0.03 | COVID-19 Patients | [6] |
| Nasal Secretions to Plasma Ratio (AUC0-4h) | 0.21 | COVID-19 Patients | [6] |
Table 4: NHC-Induced Viral Mutation Frequency
| Virus | Treatment | Mutation Type | Frequency/Observation | Reference(s) |
| SARS-CoV-2 | Molnupiravir | G-to-A and C-to-T transitions | Significantly increased ratio of transitions to transversions | [1] |
| SARS-CoV-2 | NHC | Transitions (G->A, C->U) | Increased mutation burden per genome | [2] |
| MERS-CoV | NHC (2 µM) | G:A and C:U transitions | 13-15% increase in proportion of all mutations | [4] |
| MERS-CoV | NHC (4 µM) | G:A and C:U transitions | 36-40% increase in proportion of all mutations | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the foundational research of N4-hydroxycytidine's antiviral activity.
Plaque Reduction Neutralization Test (PRNT)
This assay is the gold standard for quantifying infectious virus particles and is used to determine the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC50).
-
Materials:
-
Susceptible host cells (e.g., Vero E6 for SARS-CoV-2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Virus stock of known titer
-
N4-hydroxycytidine or Molnupiravir
-
Overlay medium (e.g., containing 1% methylcellulose (B11928114) or agarose)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
-
6-well or 12-well cell culture plates
-
-
Protocol:
-
Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer overnight.
-
Compound Dilution: Prepare serial dilutions of the test compound in serum-free medium.
-
Virus Dilution: Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units [PFU] per well).
-
Infection: Remove the growth medium from the cell monolayers and wash with phosphate-buffered saline (PBS). Inoculate the cells with the diluted virus and incubate for 1 hour at 37°C to allow for viral adsorption.
-
Treatment: After the adsorption period, remove the virus inoculum and add the different concentrations of the test compound diluted in the overlay medium.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-3 days for SARS-CoV-2).
-
Fixation and Staining: After incubation, remove the overlay medium and fix the cells with 10% formalin for at least 30 minutes. After fixation, remove the formalin and stain the cell monolayer with crystal violet solution for 15-30 minutes.
-
Plaque Counting: Gently wash the plates with water to remove excess stain and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. The EC50 value is determined by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.
-
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells and is used to determine the concentration of a compound that reduces cell viability by 50% (CC50).
-
Materials:
-
Host cell line (same as used in the antiviral assay)
-
Complete growth medium
-
N4-hydroxycytidine or Molnupiravir
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate overnight.
-
Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. The CC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Viral RNA Quantification by Quantitative Reverse Transcription PCR (qRT-PCR)
This technique is used to measure the amount of viral RNA in a sample, providing a quantitative measure of viral load.
-
Materials:
-
Samples from in vitro or in vivo experiments (e.g., cell culture supernatant, tissue homogenates)
-
Viral RNA extraction kit
-
Reverse transcriptase enzyme
-
Virus-specific primers and probes
-
qPCR master mix
-
qRT-PCR instrument
-
-
Protocol:
-
RNA Extraction: Isolate viral RNA from the samples using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted viral RNA using a reverse transcriptase enzyme and specific primers. This step can be performed separately or as part of a one-step qRT-PCR reaction.
-
Quantitative PCR (qPCR): Amplify the cDNA using a qPCR instrument, virus-specific primers, and a fluorescent probe. The instrument measures the fluorescence signal at each cycle, which is proportional to the amount of amplified DNA.
-
Data Analysis: A standard curve is generated using known quantities of viral RNA to determine the absolute viral load in the experimental samples. The results are typically expressed as viral RNA copies per milliliter or per microgram of total RNA.
-
In Vivo Efficacy Studies in Animal Models
Animal models are essential for evaluating the in vivo efficacy, pharmacokinetics, and safety of antiviral compounds.
-
Animal Model Selection: The choice of animal model depends on the virus being studied. For SARS-CoV-2, commonly used models include Syrian hamsters and transgenic mice expressing the human ACE2 receptor (K18-hACE2).
-
General Protocol (Syrian Hamster Model for SARS-CoV-2):
-
Acclimatization: House the animals in appropriate biosafety level facilities (e.g., BSL-3 for SARS-CoV-2) and allow them to acclimate.
-
Infection: Anesthetize the animals and infect them intranasally with a standardized dose of the virus.
-
Compound Administration: Administer Molnupiravir or a vehicle control orally via gavage at specified doses and schedules (e.g., twice daily for 5 days). Treatment can be initiated before (prophylactic) or after (therapeutic) infection.
-
Monitoring: Monitor the animals daily for clinical signs of disease, such as weight loss, changes in activity, and respiratory distress.
-
Sample Collection: Collect samples at various time points post-infection, such as oral swabs to measure viral shedding and blood for pharmacokinetic analysis.
-
Endpoint Analysis: At the end of the study, euthanize the animals and collect tissues (e.g., lungs, nasal turbinates) for analysis.
-
Viral Load: Determine the viral titer in the tissues by plaque assay or qRT-PCR.
-
Histopathology: Examine the tissue pathology to assess the extent of inflammation and damage.
-
-
Conclusion
The foundational research on N4-hydroxycytidine has established it as a promising broad-spectrum antiviral agent with a unique mechanism of action centered on lethal mutagenesis. The quantitative data on its efficacy and the detailed experimental protocols outlined in this guide provide a solid basis for further research and development. The successful clinical application of its prodrug, Molnupiravir, for the treatment of COVID-19 underscores the therapeutic potential of NHC-based antivirals. Continued investigation into the nuances of its mechanism, potential for resistance, and application against other RNA viruses will be crucial in harnessing the full potential of this important antiviral compound.
References
- 1. Randomized controlled trial of molnupiravir SARS-CoV-2 viral and antibody response in at-risk adult outpatients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N4-hydroxycytidine, the active compound of Molnupiravir, promotes SARS-CoV-2 mutagenesis and escape from a neutralizing nanobody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. irinsubria.uninsubria.it [irinsubria.uninsubria.it]
- 4. c19early.org [c19early.org]
- 5. A molnupiravir-associated mutational signature in global SARS-CoV-2 genomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. β-d- N4-Hydroxycytidine Is a Potent Anti-alphavirus Compound That Induces a High Level of Mutations in the Viral Genome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. theo.io [theo.io]
- 8. β-d-N4-hydroxycytidine Inhibits SARS-CoV-2 Through Lethal Mutagenesis But Is Also Mutagenic To Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medrxiv.org [medrxiv.org]
- 10. Mutagenic specificity of N4-hydroxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
The role of host kinases in NHC phosphorylation
An in-depth guide for researchers, scientists, and drug development professionals on the pivotal role of host kinases in the metabolic activation of nucleoside analogue drugs.
Executive Summary
Nucleoside analogues are a cornerstone of antiviral and anticancer chemotherapy. Their efficacy, however, is entirely dependent on intracellular conversion to the active triphosphate form, a process initiated and regulated by host cell kinases. This technical guide provides a comprehensive overview of the role of these host kinases, with a particular focus on Uridine-Cytidine Kinase 2 (UCK2) and Deoxycytidine Kinase (dCK). We will explore the mechanisms of activation, detail key experimental protocols for studying these interactions, present quantitative data on kinase activity, and illustrate critical pathways and workflows using diagrams. Understanding the function and expression of these kinases is paramount for the rational design of next-generation nucleoside analogues and for developing strategies to overcome drug resistance.
Introduction to Nucleoside Analogue Activation
Nucleoside analogues (NAs) are synthetic compounds that mimic natural nucleosides. Due to their structural similarity, they can be processed by cellular enzymes involved in nucleotide metabolism. Once administered, these drugs are transported into the host cell and must undergo sequential phosphorylation to their mono-, di-, and finally, active triphosphate forms. This process is known as metabolic activation.
The active nucleoside triphosphate analogue can then compete with natural deoxynucleoside triphosphates (dNTPs) for incorporation into newly synthesized DNA or RNA by viral or cellular polymerases. This incorporation disrupts the replication process, leading to chain termination or, in some cases, hypermutation, ultimately resulting in antiviral or cytotoxic effects.
The first phosphorylation step is often the rate-limiting and most critical step in the activation cascade.[1] This initial conversion from a nucleoside to a nucleoside monophosphate is catalyzed by host cell nucleoside kinases. The substrate specificity and expression level of these kinases can determine the therapeutic efficacy and tissue selectivity of a given nucleoside analogue.
A prominent example is β-d-N4-hydroxycytidine (NHC), the active form of the antiviral drug Molnupiravir. The activation of NHC and many other pyrimidine-based analogues is critically dependent on specific host kinases.[1]
Key Host Kinases in NHC Phosphorylation
While the human kinome is vast, two kinases, in particular, play a central role in the activation of a wide range of clinically important nucleoside analogues.[2][3][4]
Uridine-Cytidine Kinase 2 (UCK2)
Uridine-Cytidine Kinase 2 (UCK2) is a key enzyme in the pyrimidine (B1678525) salvage pathway, catalyzing the phosphorylation of uridine (B1682114) and cytidine.[4] It is the rate-limiting enzyme in this pathway.[5]
-
Function and Substrate Specificity : UCK2 is responsible for the initial phosphorylation of various ribonucleoside analogues, including the antitumor 3'-ethynyl nucleosides and the antiviral NHC.[1][6] Its catalytic activity is estimated to be 15- to 20-fold higher than its isoform, UCK1, and it may possess a broader substrate specificity.[1]
-
Expression Profile : UCK2 expression is typically low in normal tissues but is frequently upregulated in various cancers and established cell lines.[1][7] This differential expression provides a therapeutic window, allowing for the selective activation of cytotoxic nucleoside analogues in tumor cells while sparing healthy tissue.[4][7]
-
Clinical Relevance : The elevated expression of UCK2 in neuroblastoma and other cancers makes it an attractive target for therapies using UCK2-dependent prodrugs.[4][7] Studies have shown that inactivating UCK2 renders cells more tolerant to NHC, while its overexpression enhances the drug's activity, highlighting its crucial role.[1]
Deoxycytidine Kinase (dCK)
Deoxycytidine Kinase (dCK) is another vital enzyme in the nucleoside salvage pathway, known for its broad substrate specificity.
-
Function and Substrate Specificity : dCK phosphorylates deoxycytidine (dC), deoxyadenosine (B7792050) (dA), and deoxyguanosine (dG).[8][9] Crucially, it is responsible for activating numerous essential anticancer and antiviral drugs, including Gemcitabine, Cytarabine, Cladribine, and Fludarabine.[8][10] Its activity can be enhanced by phosphorylation at Serine 74 in response to DNA damage.[8]
-
Expression Profile : Like UCK2, dCK expression is often elevated in malignant cells.[9]
-
Clinical Relevance : Deficiency or mutation in dCK is a well-established mechanism of resistance to several chemotherapeutic agents.[3] Conversely, high dCK activity is associated with increased activation and sensitivity to these drugs.[3] Therefore, dCK expression levels can serve as a predictive biomarker for treatment response.
Mechanism of Activation: A Pathway Perspective
The activation of a nucleoside analogue is a multi-step intracellular process. The pathway begins with the prodrug's administration and culminates in the active triphosphate form interfering with nucleic acid synthesis.
Pathway Description:
-
Uptake and Conversion : A prodrug like Molnupiravir is absorbed and converted by host esterases into its active nucleoside analogue form, NHC.
-
Initial Phosphorylation : NHC enters the cell and is phosphorylated by a host kinase, primarily UCK2, to form NHC-monophosphate (NHC-MP). This is the crucial, rate-limiting step.[1]
-
Sequential Phosphorylation : Nucleoside monophosphate kinases (NMPKs) then add a second phosphate (B84403) group to yield NHC-diphosphate (NHC-DP).
-
Final Activation : Finally, nucleoside diphosphate (B83284) kinases (NDPKs) catalyze the formation of the active NHC-triphosphate (NHC-TP).
-
Incorporation and Mutagenesis : The active NHC-TP is incorporated into the viral genome by RNA polymerase, leading to an accumulation of mutations (a process known as "error catastrophe") that ultimately inhibits viral replication.
Quantitative Analysis of Kinase Activity
Evaluating the efficiency of phosphorylation is critical for drug development. This is typically done by determining the kinetic parameters of the kinase-substrate interaction. Due to the limitations of the initial search, specific kinetic values for NHC phosphorylation by UCK2 were not available. The table below serves as a template for presenting such data and includes a comparative note on catalytic activity mentioned in the literature.
| Host Kinase | Nucleoside Analogue Substrate | Km (µM) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) | Notes |
| UCK2 | β-d-N4-hydroxycytidine (NHC) | Data not available | Data not available | Data not available | Catalytic activity is 15- to 20-fold higher than UCK1.[1] |
| UCK2 | 3-deazauridine | Data not available | Data not available | Data not available | Overexpression of UCK2 increases cytotoxicity.[7] |
| UCK2 | ECyd / EUrd | Data not available | Data not available | Data not available | UCK2 is responsible for the activation of these antitumor agents.[6] |
| dCK | Gemcitabine | Data not available | Data not available | Data not available | dCK is required for the activation of this anticancer drug.[3] |
| dCK | 5-Me-dC | Data not available | Data not available | Data not available | Phosphorylated by wild-type dCK.[11] |
Km (Michaelis constant) reflects the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates higher affinity. kcat (turnover number) represents the number of substrate molecules converted per enzyme molecule per second.
Experimental Methodologies
A variety of assays are used to measure kinase activity and the effect of nucleoside analogues on cellular systems.
In Vitro Kinase Activity Assays
These assays directly measure the phosphorylation of a substrate by a purified kinase. A common modern approach is the luminescence-based assay.
Protocol: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®) [12]
This protocol measures the amount of ATP remaining after the kinase reaction. The luminescent signal is inversely proportional to kinase activity.
-
Reagent Preparation :
-
Prepare serial dilutions of the nucleoside analogue substrate.
-
Dilute recombinant human UCK2 or dCK to the desired concentration in kinase assay buffer.
-
Prepare an ATP solution at a concentration near the Km for the specific kinase.
-
-
Assay Plate Setup (384-well plate) :
-
Add 5 µL of assay buffer to each well.
-
Add 10 µL of the kinase/substrate master mix to each well. Include a "no enzyme" control.
-
Initiate the reaction by adding 10 µL of the ATP solution to each well.
-
-
Kinase Reaction :
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
Signal Detection :
-
Equilibrate the plate and the luminescent kinase assay reagent (e.g., Kinase-Glo®) to room temperature.
-
Add 25 µL of the luminescent reagent to each well.
-
Incubate at room temperature for 10-15 minutes to stabilize the signal.
-
-
Data Analysis :
-
Measure luminescence using a plate reader.
-
Subtract the "no enzyme" control luminescence from all other readings.
-
Plot the reaction velocity against substrate concentration and fit to the Michaelis-Menten equation to determine Km and Vmax.
-
Other Common Methods:
-
Radiometric Assays : The traditional method using [γ-32P] ATP, where the transfer of the radioactive phosphate to the substrate is measured.[13][14]
-
TR-FRET Assays : A fluorescence-based method that measures the binding of a phospho-specific antibody to the phosphorylated substrate.[12]
Clinical and Therapeutic Relevance
The expression and activity of host kinases have profound implications for the clinical use of nucleoside analogues.
Biomarkers for Drug Sensitivity and Resistance
The level of kinase expression within a patient's cells can predict the efficacy of a nucleoside analogue therapy.
-
High UCK2/dCK Expression : Often correlates with increased drug activation and better therapeutic response, particularly in oncology.[3]
-
Low UCK2/dCK Expression : A common mechanism of acquired drug resistance, as the cell loses its ability to activate the prodrug.[3][6]
Targeting High-Kinase Tissues
The differential expression of kinases can be exploited for targeted therapy. Since many tumors overexpress UCK2, nucleoside analogues that are preferentially phosphorylated by UCK2 can selectively target cancer cells, thereby increasing the therapeutic index and reducing side effects on healthy tissues.[1][4]
Conclusion
Host kinases are the gatekeepers of nucleoside analogue activation. Enzymes like UCK2 and dCK are not merely passive participants but are critical determinants of a drug's efficacy, selectivity, and potential for resistance. A thorough understanding of their substrate specificity, kinetic properties, and tissue-specific expression is essential for the entire drug development pipeline—from the initial design of novel analogues to the clinical implementation of personalized medicine strategies. Future research will likely focus on developing kinase-expression profiles as companion diagnostics and designing novel prodrugs that can exploit or bypass specific kinase pathways to enhance therapeutic outcomes.
References
- 1. Uridine–cytidine kinase 2 potentiates the mutagenic influence of the antiviral β-d-N4-hydroxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unveiling the role of host kinases at different steps of influenza A virus life cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DCK deoxycytidine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. UCK2 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. A crucial role of uridine/cytidine kinase 2 in antitumor activity of 3'-ethynyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The pivotal role of uridine-cytidine kinases in pyrimidine metabolism and activation of cytotoxic nucleoside analogues in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of Deoxycytidine Kinase (dCK) in Radiation-Induced Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Special function of deoxycytidine kinase (dCK) in the activation of chemotherapeutic nucleoside analogs and in the inhibition of cell proliferation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural and kinetic characterization of human deoxycytidine kinase variants able to phosphorylate 5-substituted deoxycytidine and thymidine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural and kinetic characterization of human deoxycytidine kinase variants able to phosphorylate 5-substituted deoxycytidine and thymidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 14. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Basis of NHC-TP-Mediated Mutagenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular underpinnings of N-hydroxycytidine triphosphate (NHC-TP)-mediated mutagenesis, the active form of the antiviral prodrug Molnupiravir. We delve into the structural interactions, kinetic parameters, and experimental methodologies that define its mechanism of action against viral RNA-dependent RNA polymerases (RdRps), with a particular focus on SARS-CoV-2.
Introduction: The Principle of Lethal Mutagenesis
Molnupiravir is an orally bioavailable prodrug of the ribonucleoside analog N-hydroxycytidine (NHC).[1][2] Upon administration, it is rapidly hydrolyzed to NHC, which is then taken up by cells and intracellularly phosphorylated to its active triphosphate form, NHC-TP.[1][2] NHC-TP acts as a competitive substrate for viral RdRp, leading to the accumulation of mutations throughout the viral genome.[1][2] This process, known as "error catastrophe" or "lethal mutagenesis," ultimately renders the virus non-functional and unable to replicate.[3] The primary mechanism involves the tautomeric nature of NHC, allowing it to mimic both cytidine (B196190) and uridine (B1682114), thereby pairing with guanine (B1146940) or adenine (B156593) during RNA synthesis.[1][4] This leads to a high frequency of G-to-A and C-to-U transition mutations.[4]
Metabolic Activation of Molnupiravir
The journey of Molnupiravir from a prodrug to an active mutagen involves a series of enzymatic steps within the host cell. This metabolic activation is a critical prerequisite for its antiviral activity.
Structural Basis of NHC-TP Incorporation by Viral RdRp
The core of NHC-TP's mutagenic effect lies in its interaction with the viral RNA-dependent RNA polymerase (RdRp). Cryo-electron microscopy (cryo-EM) studies have provided high-resolution structures of the SARS-CoV-2 RdRp (composed of nsp12, nsp7, and nsp8 subunits) in complex with a template-primer RNA duplex and incoming nucleotide analogs. These structures reveal the intricate network of interactions within the polymerase active site that facilitate the incorporation of NHC-TP.
The active site of the RdRp is a highly conserved region responsible for selecting the correct incoming nucleoside triphosphate (NTP) based on the template strand and catalyzing the formation of the phosphodiester bond.[5] NHC-TP, due to its ability to exist in two tautomeric forms (hydroxylamine and oxime), can be recognized by the RdRp as either a cytidine triphosphate (CTP) or a uridine triphosphate (UTP) analog.[1][6]
When in its hydroxylamine (B1172632) form, NHC-TP mimics CTP and forms a base pair with a guanine in the template strand. Conversely, in its oxime form, it mimics UTP and pairs with an adenine.[1][6] This dual identity is the root of its mutagenic potential.
Quantitative Analysis of NHC-TP Incorporation
The efficiency of NHC-TP incorporation by viral RdRp has been quantified through steady-state kinetic assays. These studies measure the competition between NHC-TP and the natural NTPs (ATP, CTP, GTP, and UTP) for incorporation into the nascent RNA strand. The selectivity of the polymerase is a key determinant of the mutagenic frequency.
| Competing Natural NTP | Selectivity (Natural NTP/NHC-TP) | Reference |
| CTP | 30 | [6] |
| UTP | 171 | [6] |
| ATP | 424 | [6] |
| GTP | 12,841 | [6] |
Table 1: Selectivity of SARS-CoV-2 RdRp for Natural NTPs over NHC-TP. The selectivity value represents the ratio of the incorporation efficiency (kpol/Kd) of the natural nucleotide to that of NHC-TP. A lower value indicates more efficient competition by NHC-TP.
The data clearly indicate that NHC-TP competes most effectively with CTP for incorporation by the SARS-CoV-2 RdRp.[6]
The "Error Catastrophe" Cascade
Once NHC-monophosphate (NHC-MP) is incorporated into the viral RNA, it serves as a template for the next round of replication. It is at this stage that the full mutagenic potential is realized. The incorporated NHC-MP can direct the incorporation of either a guanine (when mimicking cytidine) or an adenine (when mimicking uridine) into the complementary strand.[6] This leads to a cascade of mutations as the viral genome is repeatedly replicated, ultimately exceeding the virus's ability to maintain its genetic integrity.
References
- 1. Binding Mechanism of the Active Form of Molnupiravir to RdRp of SARS-CoV-2 and Designing Potential Analogues: Insights from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 3. Overview of In Vitro Transcription | Thermo Fisher Scientific - US [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Molnupiravir promotes SARS-CoV-2 mutagenesis via the RNA template - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Protocol for Intracellular NHC-Triphosphate Quantification by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molnupiravir (B613847) (MPV), an orally bioavailable prodrug, is a promising antiviral agent against various RNA viruses, including SARS-CoV-2.[1][2][3] Its therapeutic efficacy relies on the intracellular conversion to its active metabolite, β-d-N4-hydroxycytidine triphosphate (NHC-TP).[1][4][5] NHC-TP acts as a competitive substrate for viral RNA-dependent RNA polymerase, leading to the accumulation of mutations in the viral genome and subsequent inhibition of replication.[4][6] Accurate quantification of intracellular NHC-TP is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, enabling a deeper understanding of its mechanism of action and the optimization of dosing regimens. This application note provides a detailed protocol for the sensitive and specific quantification of intracellular NHC-TP using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Metabolic Activation of Molnupiravir
Molnupiravir is rapidly hydrolyzed by plasma esterases to its initial metabolite, β-d-N4-hydroxycytidine (NHC).[4][7] NHC is then taken up by cells and undergoes intracellular phosphorylation by host kinases to form the active NHC-triphosphate.[5][7][8]
Caption: Metabolic activation of Molnupiravir to NHC-TP.
Quantitative Data Summary
The following table summarizes published data on intracellular NHC-TP concentrations in various cell lines after incubation with NHC. This data highlights the efficient conversion of NHC to its active triphosphate form.
| Cell Line | NHC Concentration (µM) | Incubation Time (hours) | Intracellular NHC-TP (pmol/10⁶ cells) | Reference |
| HepG2 | 20 | 6 | 732.7 ± 2.9 | [9] |
| HepG2 | 10 | 6 | 71.12 ± 22.66 | [9] |
| CEM | 10 | 1 | 158.4 ± 14.5 | [9] |
| PC-3 | 10 | 6 | 819.5 ± 16.8 | [9] |
Experimental Protocol
This protocol outlines a general procedure for the quantification of intracellular NHC-TP. Optimization may be required depending on the specific cell type and instrumentation.
Caption: Experimental workflow for NHC-TP quantification.
Materials and Reagents
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), ice-cold
-
Trypsin-EDTA (for adherent cells)
-
Cell counting solution (e.g., trypan blue)
-
Methanol (B129727) (LC-MS grade), pre-chilled to -80°C
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium (B1175870) acetate (B1210297) (LC-MS grade)
-
Ammonium hydroxide (B78521) (for pH adjustment)
-
NHC-TP analytical standard
-
Isotopically labeled NHC-TP internal standard (IS)
Sample Preparation
-
Cell Culture and Treatment: Culture cells to the desired density. Treat cells with NHC at the desired concentrations and for the appropriate duration.
-
Cell Harvesting:
-
Suspension cells: Transfer the cell suspension to a centrifuge tube.
-
Adherent cells: Wash cells with ice-cold PBS, then detach using trypsin-EDTA. Neutralize trypsin with complete medium and transfer to a centrifuge tube.
-
-
Cell Counting and Washing: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes at 4°C. Discard the supernatant. Resuspend the cell pellet in ice-cold PBS and perform a cell count to determine the cell number. Wash the cells twice more with ice-cold PBS, centrifuging after each wash.
-
Nucleotide Extraction: After the final wash, resuspend the cell pellet in a known volume of pre-chilled (-80°C) 60-70% methanol.[10] The volume should be adjusted based on the cell number to ensure efficient lysis and extraction. For example, use 1 mL of methanol for 1 x 10⁸ cells.[10] Vortex vigorously and incubate on dry ice or at -80°C for at least 30 minutes to facilitate cell lysis and protein precipitation.
LC-MS/MS Analysis
-
Sample Clarification: Centrifuge the cell extract at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.
-
Supernatant Transfer: Carefully transfer the supernatant containing the intracellular metabolites to a new microcentrifuge tube.
-
Internal Standard Spiking: Add the isotopically labeled NHC-TP internal standard to the supernatant.
-
LC-MS/MS System: Utilize a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.
-
Chromatographic Separation:
-
Column: A porous graphitic carbon column (e.g., Hypercarb, 2.1 mm x 50 mm, 3 µm) is often effective for separating highly polar compounds like triphosphates.[11]
-
Mobile Phase A: 0.1 M Ammonium acetate in water, pH adjusted to 9.5 with ammonium hydroxide.[11]
-
Mobile Phase B: 0.1% Ammonium hydroxide in acetonitrile.[11]
-
Gradient: A ballistic gradient can be employed for rapid analysis.[11]
-
Flow Rate: A typical flow rate is 0.3 mL/min.[11]
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Negative electrospray ionization (ESI) is generally used for detecting negatively charged triphosphate groups.[11]
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for NHC-TP and the internal standard. The exact m/z transitions should be optimized for the specific instrument. For NHC, transitions like 258.0 → 125.9 have been reported.[1][3] For NHC-TP, the triphosphate group will significantly alter the precursor ion mass.
-
Instrument Parameters: Optimize instrument parameters such as ion spray voltage, source temperature, desolvation temperature, and collision energy to achieve maximum sensitivity.[11]
-
Data Analysis and Quantification
-
Calibration Curve: Prepare a calibration curve by spiking known concentrations of the NHC-TP analytical standard into a matrix that mimics the cell extract (e.g., a blank cell lysate from untreated cells).
-
Quantification: Integrate the peak areas of NHC-TP and the internal standard in the samples and the calibration standards. Calculate the concentration of NHC-TP in the samples by using the ratio of the analyte peak area to the internal standard peak area and interpolating from the calibration curve.
-
Normalization: Express the final intracellular NHC-TP concentration as pmol per 10⁶ cells.
Method Validation Parameters
For reliable and reproducible results, the analytical method should be validated according to regulatory guidelines (e.g., FDA). Key validation parameters include:
-
Linearity: The range over which the assay is accurate and precise.
-
Accuracy and Precision: Intra- and inter-day variability of the measurements.
-
Lower Limit of Quantification (LLOQ): The lowest concentration that can be reliably quantified.
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other cellular components.
-
Matrix Effect: The influence of co-eluting substances from the cell matrix on the ionization of the analyte.
-
Stability: The stability of NHC-TP in the cell extract under different storage conditions.
Conclusion
This application note provides a comprehensive protocol for the quantification of intracellular NHC-triphosphate by LC-MS/MS. The described method is a valuable tool for researchers and drug development professionals to investigate the intracellular pharmacology of Molnupiravir and to support the development of this and other nucleoside analogue antivirals. Careful optimization and validation of the method are essential for obtaining accurate and reliable data.
References
- 1. The development and validation of a novel LC-MS/MS method for the simultaneous quantification of Molnupiravir and its metabolite ß-d-N4-hydroxycytidine in human plasma and saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of N4-hydroxycytidine incorporation into nucleic acids of SARS-CoV-2-infected host cells by direct measurement with liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A validated LC-MS/MS method for determination of antiviral prodrug molnupiravir in human plasma and its application for a pharmacokinetic modeling study in healthy Egyptian volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. β-d-N4-hydroxycytidine Inhibits SARS-CoV-2 Through Lethal Mutagenesis But Is Also Mutagenic To Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of the Potential for N4-Hydroxycytidine To Inhibit Mitochondrial Replication and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NHC-Triphosphate in Viral Replication Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of β-D-N4-hydroxycytidine triphosphate (NHC-TP), the active form of the antiviral prodrug Molnupiravir (EIDD-2801), in viral replication inhibition assays. NHC has demonstrated broad-spectrum activity against a variety of RNA viruses, most notably coronaviruses, including SARS-CoV-2.[1][2][3] The primary mechanism of action involves the incorporation of NHC-TP into the nascent viral RNA by the RNA-dependent RNA polymerase (RdRp).[1][4] This incorporation leads to lethal mutagenesis, also termed "error catastrophe," due to the tautomeric nature of NHC which can mimic both cytidine (B196190) and uridine (B1682114), resulting in G-to-A and C-to-U transitions in the viral genome.[1][4]
These notes are intended to guide researchers in the design and execution of experiments to evaluate the antiviral efficacy of NHC and its derivatives.
Mechanism of Action: Lethal Mutagenesis
The antiviral activity of NHC is a multi-step process that begins with the cellular uptake of its prodrug, Molnupiravir. Once inside the cell, Molnupiravir is metabolized to NHC, which is then phosphorylated by host cell kinases to its active triphosphate form, NHC-TP.[1][4][5] The viral RdRp then utilizes NHC-TP as a substrate, incorporating it into the elongating viral RNA strand.[1] This event does not cause immediate chain termination.[4][6] Instead, the incorporated NHC monophosphate can be read as either a cytosine or a uridine during subsequent rounds of replication, leading to a high frequency of mutations in the viral genome and ultimately inhibiting the production of viable virus particles.[1][4]
Quantitative Data Summary
The following tables summarize the in vitro efficacy and cytotoxicity of NHC and its prodrug Molnupiravir against various RNA viruses. These values are critical for determining appropriate concentrations for in vitro assays.
Table 1: Antiviral Activity of NHC against Coronaviruses
| Virus | Cell Line | Assay Type | EC50 / IC50 (µM) | Reference |
| SARS-CoV-2 | Vero E6 | Cytopathic Effect | 0.3 | [3] |
| SARS-CoV-2 | Vero | Plaque Reduction | 0.3 | [3] |
| SARS-CoV-2 Variants (Alpha, Beta, Gamma, Delta, Omicron) | Vero E6 | Cytopathic Effect | 0.28 - 5.50 | [3] |
| MERS-CoV | Vero | Plaque Reduction | 0.56 | [2] |
| Murine Hepatitis Virus (MHV) | DBT-9 | Plaque Reduction | 0.17 | [2] |
| HCoV-229E | - | - | - | [7] |
Table 2: Cytotoxicity of NHC
| Cell Line | CC50 (µM) | Reference |
| Vero E6 | >10 | [2] |
| DBT-9 | >200 | [2] |
| CEM | 7.5 | [8] |
| HepG2 | 42.3 | [8] |
| PC-3 | 267.1 | [8] |
| HaCaT | 4.40 - 5.82 | [9] |
| A549 | 13.83 - 23.21 | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. It is crucial to include appropriate controls in all assays, including vehicle controls (e.g., DMSO), positive controls (a known inhibitor of the virus), and uninfected cell controls.
Protocol 1: Viral Titer Determination by Plaque Assay
This assay quantifies the concentration of infectious virus particles.
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Virus stock
-
NHC or Molnupiravir
-
Overlay medium (e.g., 1.2% Avicel or 0.6% agarose (B213101) in 2x MEM)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10%) or 4% paraformaldehyde
Procedure:
-
Cell Seeding: Seed Vero E6 cells in 6-well or 12-well plates to form a confluent monolayer on the day of infection.
-
Serial Dilutions: Prepare 10-fold serial dilutions of the virus stock in serum-free medium.
-
Infection: Remove the growth medium from the cells and wash once with PBS. Inoculate the cells with the virus dilutions (200-400 µL per well for a 6-well plate).
-
Adsorption: Incubate the plates for 1 hour at 37°C with gentle rocking every 15 minutes to allow for virus adsorption.
-
Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayer with the overlay medium containing various concentrations of NHC or a vehicle control.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-4 days, or until plaques are visible.
-
Fixation and Staining:
-
For Avicel overlay, remove the overlay and fix the cells with 10% formalin for at least 30 minutes.
-
For agarose overlay, the overlay can be removed before or after fixation.
-
After fixation, wash the wells with water and stain with crystal violet solution for 15-20 minutes.
-
-
Plaque Counting: Wash the wells with water to remove excess stain and allow the plates to dry. Count the number of plaques in each well to determine the viral titer in plaque-forming units per milliliter (PFU/mL). The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.
Protocol 2: Quantitative PCR (qPCR) Based Viral Replication Assay
This assay measures the amount of viral RNA produced in infected cells.
Materials:
-
Susceptible cells
-
Complete growth medium
-
Virus stock
-
NHC or Molnupiravir
-
RNA extraction kit
-
Reverse transcriptase and cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers and probe specific to a viral gene
-
qPCR instrument
Procedure:
-
Cell Seeding and Infection: Seed cells in a multi-well plate and infect with the virus at a known multiplicity of infection (MOI) in the presence of serial dilutions of NHC or a vehicle control.
-
Incubation: Incubate the infected cells for a predetermined time (e.g., 24, 48, or 72 hours).
-
RNA Extraction: At the desired time point, harvest the cell supernatant or cell lysate and extract total RNA using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the extracted RNA into cDNA.
-
qPCR: Perform qPCR using primers and a probe specific for a viral gene. Include a standard curve of known concentrations of viral RNA or a plasmid containing the target sequence to quantify the viral RNA copy number.
-
Data Analysis: Determine the viral RNA copy number in each sample. The EC50 is the concentration of NHC that reduces the viral RNA level by 50% compared to the vehicle control.
Protocol 3: Time-of-Drug-Addition Assay
This assay helps to determine the stage of the viral replication cycle that is inhibited by the compound.
Procedure:
-
Synchronized Infection: Infect a high density of cells with a high MOI of the virus for a short period (e.g., 1 hour) at 4°C to allow attachment but not entry.
-
Initiate Infection: Wash the cells to remove unbound virus and then shift the temperature to 37°C to initiate a synchronous round of infection (this is time zero).
-
Time-Course Addition: At various time points post-infection (e.g., 0, 2, 4, 6, 8, 10, 12 hours), add a high concentration of NHC (typically 5-10 times the EC50) to different wells.
-
Harvest and Quantify: At the end of a single replication cycle (e.g., 24 hours), harvest the supernatant or cells and quantify the viral yield or viral RNA as described in Protocol 1 or 2.
-
Data Analysis: Plot the viral inhibition against the time of drug addition. The time at which the compound loses its inhibitory effect indicates the point in the replication cycle at which the targeted step has been completed.
Protocol 4: In Vitro RdRp Inhibition Assay (Primer Extension Assay)
This biochemical assay directly measures the ability of NHC-TP to be incorporated by the viral RdRp.
Materials:
-
Purified viral RdRp enzyme complex
-
RNA template and primer
-
Radionuclide-labeled or fluorescently labeled nucleotides
-
NHC-TP
-
Reaction buffer
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the purified RdRp, RNA template-primer, reaction buffer, and a mixture of nucleotides including the labeled nucleotide.
-
Inhibition: To test for inhibition, add increasing concentrations of NHC-TP to the reaction mixtures.
-
Incubation: Incubate the reactions at the optimal temperature for the RdRp for a specific time to allow for primer extension.
-
Quenching: Stop the reactions by adding a quenching buffer (e.g., EDTA).
-
Gel Electrophoresis: Analyze the reaction products by denaturing PAGE.
-
Visualization and Quantification: Visualize the extended primers using autoradiography or fluorescence imaging and quantify the band intensities to determine the extent of inhibition. The IC50 is the concentration of NHC-TP that reduces RdRp activity by 50%.
Concluding Remarks
The protocols and data presented in these application notes provide a comprehensive framework for investigating the antiviral properties of NHC-triphosphate. By employing these assays, researchers can effectively characterize the potency and mechanism of action of NHC and its derivatives against a wide range of RNA viruses. Adherence to proper controls and careful optimization of experimental conditions are paramount for obtaining reliable and reproducible results. The unique mechanism of lethal mutagenesis makes NHC a compelling subject for ongoing antiviral research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Molnupiravir maintains antiviral activity against SARS-CoV-2 variants and exhibits a high barrier to the development of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of the Potential for N4-Hydroxycytidine To Inhibit Mitochondrial Replication and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianmedjam.com [asianmedjam.com]
Application Notes and Protocols for NHC-TP Incorporation Assay with Purified RdRp
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for conducting an in vitro N4-hydroxycytidine triphosphate (NHC-TP) incorporation assay using purified viral RNA-dependent RNA polymerase (RdRp). This assay is crucial for studying the mechanism of action of the antiviral prodrug molnupiravir (B613847) and for the preclinical evaluation of other nucleoside analog inhibitors targeting viral replication.
Introduction
Molnupiravir is an orally bioavailable prodrug that is metabolized in vivo to its active form, NHC-TP.[1] This nucleoside analog acts as a substrate for the viral RdRp, a key enzyme in the replication of many RNA viruses.[2][3] Unlike chain-terminating nucleoside analogs, the incorporation of NHC monophosphate (NHC-MP) into the nascent viral RNA does not immediately halt synthesis.[4][5] Instead, the incorporated NHC-MP exhibits ambiguous base-pairing properties, capable of pairing with either guanine (B1146940) (G) or adenine (B156593) (A) during subsequent rounds of RNA replication.[4][6] This leads to an accumulation of mutations throughout the viral genome, a process known as lethal mutagenesis or "error catastrophe," ultimately resulting in the production of non-viable virions.[6][7]
The in vitro NHC-TP incorporation assay using purified RdRp is a powerful tool to biochemically characterize the efficiency and consequences of NHC-TP incorporation. This assay allows for the direct measurement of the analog's incorporation opposite specific template bases, its effect on subsequent nucleotide additions, and the determination of kinetic parameters.[8][9]
Principle of the Assay
The assay typically utilizes a synthetic RNA template-primer duplex, a purified and active RdRp enzyme complex (e.g., SARS-CoV-2 nsp12/nsp7/nsp8), the nucleoside analog triphosphate (NHC-TP), and a mixture of natural nucleoside triphosphates (NTPs). The primer strand is often labeled, for instance with a 5' fluorescent tag, to enable detection and quantification of the extended RNA products.[9][10]
The reaction is initiated by the addition of the RdRp enzyme to a mixture containing the RNA duplex and NTPs/NHC-TP. The RdRp extends the primer strand based on the sequence of the template strand. By analyzing the reaction products, often through denaturing polyacrylamide gel electrophoresis (PAGE), researchers can determine if and where NHC-MP has been incorporated and its effect on further RNA elongation.[5][11]
Experimental Workflow
The overall workflow for the NHC-TP incorporation assay involves several key stages, from the preparation of reagents to the final data analysis.
References
- 1. Molnupiravir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNA-Dependent RNA Polymerase as a Target for COVID-19 Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Incorporation fidelity of the viral RNA-dependent RNA polymerase: a kinetic, thermodynamic and structural perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SARS-CoV-2 RdRp uses NDPs as a substrate and is able to incorporate NHC into RNA from diphosphate form molnupiravir - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Metabolic Labeling of Viral RNA with N6-hydroxycytidine (NHC) Triphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling is a powerful technique used to study the dynamics of biological macromolecules, such as RNA, within living cells. This method involves introducing a modified precursor molecule that is incorporated into newly synthesized molecules. N6-hydroxycytidine (NHC), the active metabolite of the antiviral prodrug Molnupiravir, serves as an effective ribonucleoside analog for labeling viral RNA.[1][2] Once inside a cell, NHC is phosphorylated by host cell kinases into its active triphosphate form, NHC-triphosphate (NHC-TP).[1][2] This NHC-TP is then utilized by the viral RNA-dependent RNA polymerase (RdRp) as a substrate, leading to its incorporation into newly synthesized viral RNA strands.[1][3]
The primary application of this technique lies in its ability to elucidate the mechanism of action of antiviral drugs like Molnupiravir. The incorporation of NHC into the viral genome induces "lethal mutagenesis."[1][4] Due to its ability to tautomerize, NHC can mimic both cytidine (B196190) and uridine, leading to errors in the viral genome during replication.[1] This results in an accumulation of mutations, ultimately rendering the virus non-infectious.[1][2] By labeling viral RNA with NHC, researchers can directly track its incorporation, quantify the resulting mutational frequency, and assess the antiviral efficacy of NHC-based compounds. This approach is invaluable for virology research and the development of new antiviral therapies against a broad range of RNA viruses.[1][5]
Mechanism of Action: NHC-Induced Viral Mutagenesis
Molnupiravir is an orally bioavailable prodrug that is rapidly converted to NHC in the plasma.[1][6] NHC is taken up by cells and undergoes intracellular phosphorylation to form NHC-monophosphate (NHC-MP), NHC-diphosphate (NHC-DP), and the active NHC-triphosphate (NHC-TP), with NHC-TP being the most abundant metabolite.[3] The viral RdRp enzyme mistakes NHC-TP for a natural ribonucleotide (CTP or UTP) and incorporates NHC-monophosphate into the elongating viral RNA strand.[1][7] The incorporated NHC can then act as a template in subsequent rounds of replication, pairing with either guanosine (B1672433) or adenosine, which leads to a catastrophic accumulation of G-to-A and C-to-U transitions in the viral genome.[1][8]
Caption: Mechanism of Molnupiravir and NHC-induced lethal mutagenesis in viruses.
Quantitative Data Summary
The efficacy of NHC and the parameters for its detection have been quantified in various studies. The following tables summarize key quantitative data.
Table 1: Antiviral Activity of NHC
| Virus | Cell Type | EC₅₀ (µM) | Reference |
|---|---|---|---|
| SARS-CoV-2 | Multiple | Sub- to low-micromolar | [1] |
| SARS-CoV-2 | Cell Culture | 0.3 | [4] |
| SARS-CoV-1 | Multiple | Sub- to low-micromolar | [1] |
| MERS-CoV | Multiple | Sub- to low-micromolar | [1] |
| Influenza A (H1N1) | In vitro | 5.80 | [7] |
| Influenza A (H3N2) | In vitro | 7.30 | [7] |
| Influenza B | In vitro | 3.40 | [7] |
| DENV-2 | In vitro | 3.95 |[7] |
Table 2: Intracellular Metabolism and Quantification of NHC/NHC-TP
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Intracellular Metabolism | |||
| NHC-TP Concentration | Up to 71.12 pM | HCV replicon cells treated with 10 µM ³H-labeled NHC for 8 hours. | [3] |
| Predominant Metabolite | NHC-Triphosphate | Huh-7 cells incubated with 10-50 µM NHC for 4 hours. | [3] |
| LC-MS/MS Quantification | |||
| LLOQ for NHC (plasma) | 1 ng/mL | Human K₂EDTA plasma. | [5] |
| Linearity for NHC (plasma) | 1–5000 ng/mL | Human K₂EDTA plasma. | [5] |
| LLOQ for NHC-TP (PBMC) | 1 pmol/sample | Peripheral blood mononuclear cell (PBMC) lysates. | [5] |
| Linearity for NHC-TP (PBMC) | 1–1500 pmol/sample | PBMC lysates. | [5] |
| Ion Transition (NHC) | 260.200 → 128.000 m/z | Positive ionization, SRM mode. | [5] |
| Ion Transition (NHC-TP) | 497.600 → 158.700 m/z | Negative ionization, SRM mode. |[5] |
LLOQ: Lower Limit of Quantification; PBMC: Peripheral Blood Mononuclear Cells; SRM: Selective Reaction Monitoring.
Experimental Protocols
This section provides detailed protocols for the metabolic labeling of viral RNA using NHC and subsequent analysis.
General Experimental Workflow
The overall process involves infecting a suitable cell culture, introducing NHC to label newly synthesized viral RNA, extracting total RNA, and then performing downstream analysis to quantify viral load and mutation rates.
Caption: General workflow for metabolic labeling of viral RNA with NHC.
Protocol 1: Metabolic Labeling of Viral RNA in Cell Culture
This protocol describes the infection of cells and subsequent labeling with NHC.
Materials:
-
Host cell line permissive to the virus of interest (e.g., Vero E6 for SARS-CoV-2).
-
Complete cell culture medium.
-
Virus stock with a known titer.
-
N6-hydroxycytidine (NHC) solution (sterile-filtered).
-
Phosphate-buffered saline (PBS).
-
TRIzol reagent or other RNA extraction kits.
Procedure:
-
Cell Seeding: Plate host cells in appropriate culture vessels (e.g., 6-well plates) and grow until they reach 80-90% confluency.
-
Viral Infection:
-
Remove the culture medium and wash the cells once with sterile PBS.
-
Infect the cells with the virus at a desired multiplicity of infection (MOI) in a minimal volume of serum-free medium.
-
Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Remove the inoculum and replace it with a complete culture medium.
-
-
Metabolic Labeling:
-
At a specific time point post-infection (e.g., when viral replication is active), remove the medium and replace it with a fresh medium containing the desired concentration of NHC (e.g., 0.3 µM to 50 µM).[3][4]
-
Incubate the cells for the desired labeling period (e.g., 4 to 12 hours). The optimal time will depend on the virus's replication kinetics.
-
-
Cell Harvest:
-
After the labeling period, remove the medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells directly in the culture vessel by adding TRIzol reagent (or the lysis buffer from an RNA extraction kit) according to the manufacturer's instructions.
-
-
RNA Extraction:
-
Proceed with total RNA extraction following a standard protocol (e.g., TRIzol-chloroform extraction followed by isopropanol (B130326) precipitation).[9]
-
Ensure the final RNA pellet is washed with 75% ethanol (B145695) to remove residual salts.[9]
-
Resuspend the purified RNA in nuclease-free water. Assess RNA quality and quantity using a spectrophotometer or fluorometer.
-
Store the RNA at -80°C until further analysis.
-
Protocol 2: Downstream Analysis - Quantification of Viral RNA by RT-qPCR
This protocol quantifies the effect of NHC treatment on the amount of viral RNA.
Materials:
-
Purified total RNA from Protocol 1.
-
Reverse transcription kit.
-
qPCR master mix (e.g., SYBR Green or probe-based).
-
Primers and probes specific to the viral RNA of interest.
-
Primers for a host housekeeping gene (for normalization).
-
qPCR instrument.
Procedure:
-
Reverse Transcription (RT):
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's protocol. Include a no-RT control to check for genomic DNA contamination.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA template, specific primers for the viral target and housekeeping gene, and qPCR master mix.
-
Run the qPCR reaction using a standard thermal cycling program.
-
Analyze the results using the ΔΔCt method to determine the relative quantification of viral RNA in NHC-treated samples compared to untreated controls.
-
Protocol 3: Downstream Analysis - Assessment of Mutagenesis by RNA Sequencing
This protocol is used to identify and quantify the specific mutations induced by NHC incorporation.
Materials:
-
Purified total RNA from Protocol 1.
-
RNA sequencing library preparation kit.
-
High-throughput sequencing platform (e.g., Illumina).
Procedure:
-
Library Preparation:
-
Prepare sequencing libraries from the total RNA samples. If desired, viral RNA can be enriched using specific capture probes.
-
During library preparation, cDNA is synthesized from the RNA, and adapters are ligated for sequencing.
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput platform to generate sufficient read depth.
-
-
Bioinformatic Analysis:
-
Align the sequencing reads to the viral reference genome.
-
Use variant calling software to identify single nucleotide polymorphisms (SNPs) in the reads from NHC-treated samples compared to the control.
-
Specifically quantify the frequency of G-to-A and C-to-U transitions, which are the hallmark mutations of NHC's mechanism.[1][8]
-
Calculate the mutation rate per kilobase for each sample.
-
Protocol 4: Downstream Analysis - Quantification of NHC in PBMC Lysates by LC-MS/MS
This protocol, adapted from validated methods, allows for the direct quantification of the active NHC-TP metabolite within cells.[5]
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or other cell types treated with NHC.
-
Isotopically-labeled internal standard (NHCtp-IS).
-
Cell lysis buffer.
-
Acetonitrile.
-
HPLC system coupled with a tandem mass spectrometer (LC-MS/MS).
Procedure:
-
Sample Preparation:
-
Harvest and count the cells after NHC treatment.
-
Lyse the cells to release intracellular contents.
-
Spike the cell lysate with the isotopically-labeled internal standard (NHCtp-IS).
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate NHC-TP from other cellular components using a suitable HPLC gradient.[5]
-
Detect and quantify NHC-TP using mass spectrometry in negative ionization and Selective Reaction Monitoring (SRM) mode.
-
Monitor the transition of m/z 497.600 → 158.700 for NHC-TP.[5]
-
Quantify the concentration of NHC-TP by comparing its peak area to that of the internal standard against a standard curve. The validated calibration range is 1–1500 pmol/sample.[5]
-
References
- 1. Molnupiravir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. β-d-N4-hydroxycytidine Inhibits SARS-CoV-2 Through Lethal Mutagenesis But Is Also Mutagenic To Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of assays for the quantification of β-D-N4-hydroxycytidine in human plasma and β-D-N4-hydroxycytidine-triphosphate in peripheral blood mononuclear cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antiviral Activity Assessment of N-hydroxycytidine (NHC) using Plaque Reduction Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-hydroxycytidine (NHC), the active metabolite of the prodrug Molnupiravir, is a potent ribonucleoside analog with broad-spectrum antiviral activity against numerous RNA viruses.[1][2] Its mechanism of action involves its incorporation into the viral RNA by the RNA-dependent RNA polymerase (RdRp).[3] Once incorporated, NHC can lead to an accumulation of mutations in the viral genome, a process known as viral error catastrophe, ultimately inhibiting viral replication.[2][4] The plaque reduction assay is a widely used and robust method to quantify the infectivity of lytic viruses and to determine the efficacy of antiviral compounds.[5] This application note provides a detailed protocol for assessing the antiviral activity of NHC using the plaque reduction assay, a critical tool for the preclinical evaluation of this antiviral agent.
Data Presentation
The antiviral activity of a compound is typically quantified by its 50% effective concentration (EC50), which is the concentration of the drug that reduces the number of viral plaques by 50%.[5] In parallel, the 50% cytotoxic concentration (CC50), the concentration that results in 50% cell death, is determined to assess the compound's toxicity to the host cells. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a crucial parameter for evaluating the therapeutic potential of an antiviral compound. A higher SI value indicates a more favorable safety profile.
Table 1: Antiviral Activity (EC50) of NHC against Various RNA Viruses
| Virus | Cell Line | EC50 (µM) | Reference |
| Murine Hepatitis Virus (MHV) | DBT cells | 0.17 | [1] |
| MERS-CoV | Vero cells | 0.56 | [1] |
| SARS-CoV-2 | Vero E6 cells | ~0.3 | [2] |
| Venezuelan Equine Encephalitis Virus (VEEV) | Vero cells | < 1.0 | [4] |
| Chikungunya Virus (CHIKV) | Vero cells | Not specified | [6] |
| Influenza A Virus (IAV) H1N1(2009) | Vero cells | Not specified | [6] |
| Respiratory Syncytial Virus (RSV-A) | HEp-2 cells | Not specified | [6] |
Table 2: Cytotoxicity (CC50) of NHC in Different Cell Lines
| Cell Line | CC50 (µM) | Reference |
| DBT-9 cells | > 200 | [1] |
| Vero cells | > 10 | [1][2] |
Experimental Protocols
Cytotoxicity Assay (CC50 Determination)
A cytotoxicity assay must be performed to determine the concentration range of NHC that is not toxic to the host cells. The Neutral Red Uptake (NRU) assay is a common method.[7]
Materials:
-
Complete growth medium
-
96-well cell culture plates
-
NHC stock solution
-
Neutral Red solution
-
Fixing solution (e.g., 10% formalin)
-
Destaining solution
Protocol:
-
Cell Seeding: Seed the host cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
Compound Dilution: Prepare serial dilutions of NHC in the complete growth medium.
-
Treatment: After 24 hours, remove the growth medium and add the NHC dilutions to the cells. Include a vehicle control (medium with the same concentration of solvent used for NHC, e.g., DMSO) and a cell-only control (medium only).[10]
-
Incubation: Incubate the plate for a period equivalent to the duration of the plaque reduction assay (e.g., 48-72 hours).
-
Neutral Red Staining: Remove the medium containing NHC and add the Neutral Red solution. Incubate to allow for dye uptake by viable cells.[7]
-
Fixation and Destaining: Wash the cells, add the fixing solution, and then the destaining solution.
-
Data Analysis: Measure the absorbance using a plate reader. Calculate the percentage of cell viability for each NHC concentration compared to the vehicle control. The CC50 value is determined by plotting the percentage of cell viability against the log of the NHC concentration and fitting the data to a dose-response curve.[11]
Plaque Reduction Assay (EC50 Determination)
This protocol is a generalized procedure and may require optimization depending on the specific virus and cell line used.[5][8]
Materials:
-
Confluent monolayer of susceptible host cells in 6-well or 12-well plates.[12]
-
Virus stock with a known titer (Plaque Forming Units/mL, PFU/mL).
-
NHC stock solution.
-
Infection medium (e.g., serum-free medium).
-
Semi-solid overlay medium (e.g., containing agarose (B213101) or Avicel).[13]
-
Fixing solution (e.g., 10% formalin).[12]
-
Staining solution (e.g., 0.1% Crystal Violet).[5]
-
Phosphate Buffered Saline (PBS).
Protocol:
-
Compound Dilution: Prepare serial dilutions of NHC in infection medium at concentrations below the determined CC50 value.
-
Virus Dilution: Dilute the virus stock in infection medium to a concentration that will produce a countable number of plaques (typically 50-100 PFU per well).[14]
-
Infection:
-
Wash the confluent cell monolayers with PBS.
-
Inoculate the cells with the virus dilution in the presence of the different concentrations of NHC or a vehicle control. A cell-only control (no virus, no compound) should also be included.
-
Incubate for 1-2 hours at 37°C to allow for viral adsorption.[15]
-
-
Overlay Application:
-
Carefully aspirate the inoculum from each well.
-
Gently add the semi-solid overlay medium containing the corresponding concentrations of NHC or vehicle control to each well.[5]
-
-
Incubation: Incubate the plates at the optimal temperature and CO2 concentration for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).[5]
-
Fixation and Staining:
-
After the incubation period, fix the cells by adding the fixing solution and incubating for at least 30 minutes.[12]
-
Carefully remove the overlay and the fixing solution.
-
Stain the cell monolayer with the staining solution for 15-30 minutes.[12]
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.[5]
-
-
Plaque Counting and Data Analysis:
-
Count the number of plaques in each well. Plaques will appear as clear zones against a background of stained, uninfected cells.[5]
-
Calculate the percentage of plaque reduction for each NHC concentration compared to the virus control.
-
The EC50 value is determined by plotting the percentage of plaque reduction against the log of the NHC concentration and fitting the data to a dose-response curve using non-linear regression.[16]
-
Mandatory Visualizations
References
- 1. Small-Molecule Antiviral β-d-N4-Hydroxycytidine Inhibits a Proofreading-Intact Coronavirus with a High Genetic Barrier to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. mdpi.com [mdpi.com]
- 4. β-d-N4-Hydroxycytidine Is a Potent Anti-alphavirus Compound That Induces a High Level of Mutations in the Viral Genome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. In Vitro Synergistic Antiviral Effects of β‐D‐N4‐hydroxycytidine and Teriflunomide in Combination against a Broad Range of RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Influenza virus plaque assay [protocols.io]
- 14. mdpi.com [mdpi.com]
- 15. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Transcription Assay Using NHC-Triphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-hydroxycytidine (NHC), the active metabolite of the antiviral prodrug molnupiravir, is a potent inhibitor of various viral RNA-dependent RNA polymerases (RdRps).[1][2] Upon intracellular phosphorylation to its triphosphate form (NHC-TP), it acts as a substrate for viral RdRps and is incorporated into the nascent viral RNA.[1] This incorporation leads to lethal mutagenesis, where the ambiguous base-pairing properties of NHC induce widespread mutations in the viral genome, ultimately inhibiting viral replication.[2] This document provides detailed application notes and protocols for performing an in vitro transcription assay to evaluate the incorporation and inhibitory activity of NHC-TP against viral RdRps.
Mechanism of Action of NHC-Triphosphate
NHC-TP is a ribonucleoside analog that mimics both cytidine (B196190) triphosphate (CTP) and uridine (B1682114) triphosphate (UTP). During viral RNA synthesis, the viral RdRp can incorporate NHC-monophosphate (NHC-MP) into the growing RNA chain opposite a guanine (B1146940) (as a CTP analog) or an adenine (B156593) (as a UTP analog) in the template strand.[3] Once incorporated, the tautomeric nature of the NHC base allows it to pair with either guanine or adenine during subsequent rounds of replication, leading to an accumulation of G-to-A and C-to-U transitions in the viral genome. This process, known as lethal mutagenesis, results in the production of non-viable viral progeny.[2]
References
- 1. Binding Mechanism of the Active Form of Molnupiravir to RdRp of SARS-CoV-2 and Designing Potential Analogues: Insights from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of assays for the quantification of β-D-N4-hydroxycytidine in human plasma and β-D-N4-hydroxycytidine-triphosphate in peripheral blood mononuclear cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays to Determine NHC-TP EC50 Values
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molnupiravir (B613847) is an orally bioavailable prodrug of the ribonucleoside analog β-D-N4-hydroxycytidine (NHC). Following administration, molnupiravir is rapidly converted to NHC, which is then taken up by cells and intracellularly phosphorylated to its active triphosphate form, NHC-triphosphate (NHC-TP).[1][2][3][4][5] NHC-TP acts as a competitive substrate for the viral RNA-dependent RNA polymerase (RdRp), the core enzyme for the replication of RNA viruses.[1][2][3][5] Incorporation of NHC-TP into the nascent viral RNA leads to an accumulation of mutations, a process termed "error catastrophe" or "lethal mutagenesis," ultimately inhibiting the production of functional virus particles.[5]
The determination of the 50% effective concentration (EC50) is a critical step in the evaluation of antiviral compounds. The EC50 value represents the concentration of a drug that is required for 50% inhibition of viral replication in vitro. This application note provides detailed protocols for three common cell-based assays used to determine the EC50 values for NHC, the precursor to the active NHC-TP: the Cytopathic Effect (CPE) Inhibition Assay, the Plaque Reduction Assay, and the Virus Yield Reduction Assay. Given the intracellular conversion of NHC to NHC-TP, the EC50 values obtained from these cell-based assays using NHC are considered a reliable measure of the antiviral potency of NHC-TP at its site of action.
Data Presentation
The following table summarizes the in vitro efficacy of NHC against various RNA viruses in different cell lines.
| Virus | Cell Line | Assay Type | EC50 (µM) | Reference |
| Coronaviruses | ||||
| SARS-CoV-2 | Vero E6 | CPE Inhibition | 0.3 | [2] |
| SARS-CoV-2 | Calu-3 | Plaque Reduction | 0.08 | [2] |
| SARS-CoV-2 Variants (Alpha, Beta, Delta) | hACE2-A549 | Plaque Assay | ~0.1 | [6] |
| SARS-CoV-2 Variants (Alpha, Beta, Delta) | Calu-3 | Plaque Assay | 0.11 - 0.38 | [6] |
| MERS-CoV | Vero | CPE Inhibition | 0.15 | [3] |
| MERS-CoV | Huh-7 | Reporter Assay | 5.3 nM | [7] |
| Influenza Viruses | ||||
| Influenza A (H1N1) | MDCK | MTT Assay | 5.80 | [1] |
| Influenza A (H3N2) | MDCK | MTT Assay | 7.30 | [1] |
| Influenza B | MDCK | MTT Assay | 3.40 | [1] |
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the mechanism of action of NHC and the general workflow for determining its EC50 value.
Experimental Protocols
Cytopathic Effect (CPE) Inhibition Assay
This assay is suitable for viruses that cause visible damage (cytopathic effect) to the host cells. The ability of NHC to inhibit this CPE is quantified.
Materials:
-
Host cell line susceptible to the virus of interest
-
Complete cell culture medium
-
Virus stock of known titer
-
NHC compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., Neutral Red, MTT, or CellTiter-Glo®)
-
Plate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and resuspend host cells in complete culture medium.
-
Seed a 96-well plate with cells at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of NHC in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the NHC stock solution in cell culture medium to achieve the desired concentration range.
-
-
Infection and Treatment:
-
When the cell monolayer is confluent, remove the growth medium.
-
Infect the cells with the virus at a pre-determined multiplicity of infection (MOI).
-
Immediately after infection, add the prepared NHC dilutions to the respective wells.
-
Include control wells:
-
Cell control (cells only, no virus, no compound)
-
Virus control (cells and virus, no compound)
-
Compound toxicity control (cells and compound, no virus)
-
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (typically 2-5 days).
-
-
Quantification of CPE:
-
At the end of the incubation period, assess cell viability using a chosen reagent according to the manufacturer's instructions.
-
For example, using Neutral Red:
-
Aspirate the medium and add Neutral Red solution to each well.
-
Incubate for 2-3 hours.
-
Wash the cells and then extract the dye.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each NHC concentration relative to the cell control.
-
Plot the percentage of viability against the log of the NHC concentration.
-
Determine the EC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Plaque Reduction Assay
This assay is used for viruses that form plaques (localized areas of cell death) in a cell monolayer. The reduction in the number of plaques in the presence of NHC is quantified.
Materials:
-
Host cell line susceptible to the virus of interest
-
Complete cell culture medium
-
Virus stock of known titer
-
NHC compound
-
6-well or 12-well cell culture plates
-
Overlay medium (e.g., containing agarose (B213101) or methylcellulose)
-
Crystal violet solution
Protocol:
-
Cell Seeding:
-
Seed 6-well or 12-well plates with host cells to form a confluent monolayer.
-
-
Compound and Virus Preparation:
-
Prepare serial dilutions of NHC in serum-free medium.
-
In separate tubes, mix each NHC dilution with a known amount of virus (e.g., 100 plaque-forming units, PFU).
-
-
Infection:
-
Remove the growth medium from the cell monolayers.
-
Inoculate the cells with the virus-compound mixtures.
-
Allow the virus to adsorb for 1-2 hours at 37°C.
-
-
Overlay:
-
After the adsorption period, remove the inoculum.
-
Overlay the cells with a semi-solid medium containing the corresponding concentrations of NHC. This restricts the spread of the virus to adjacent cells, leading to the formation of distinct plaques.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 3-7 days).
-
-
Plaque Visualization and Counting:
-
Fix the cells with a fixative solution (e.g., 10% formalin).
-
Remove the overlay and stain the cell monolayer with crystal violet solution.
-
Gently wash the wells to remove excess stain and allow the plates to air dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each NHC concentration compared to the virus control.
-
Plot the percentage of plaque reduction against the log of the NHC concentration.
-
Determine the EC50 value from the dose-response curve.
-
Virus Yield Reduction Assay
This assay measures the ability of NHC to inhibit the production of new infectious virus particles.
Materials:
-
Host cell line susceptible to the virus of interest
-
Complete cell culture medium
-
Virus stock of known titer
-
NHC compound
-
24-well or 48-well cell culture plates
Protocol:
-
Cell Seeding:
-
Seed plates with host cells to form a confluent monolayer.
-
-
Infection and Treatment:
-
Infect the cells with the virus at a specific MOI.
-
After a 1-2 hour adsorption period, remove the virus inoculum and wash the cells.
-
Add fresh medium containing serial dilutions of NHC to the respective wells.
-
-
Incubation:
-
Incubate the plates for a period that allows for one or more rounds of viral replication (e.g., 24-72 hours).
-
-
Harvesting of Progeny Virus:
-
At the end of the incubation period, collect the cell culture supernatants. These supernatants contain the newly produced virus particles.
-
-
Titration of Viral Yield:
-
Determine the titer of the infectious virus in the harvested supernatants using a standard titration method, such as a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.
-
-
Data Analysis:
-
Compare the viral titers from the NHC-treated wells to the virus control wells.
-
Calculate the percentage of virus yield reduction for each concentration of NHC.
-
Plot the percentage of reduction against the log of the NHC concentration to determine the EC50 value.
-
Conclusion
The cell-based assays described in this application note are robust and reliable methods for determining the in vitro antiviral efficacy of NHC, the active metabolite of molnupiravir. The choice of assay depends on the specific virus and the available resources. Accurate determination of EC50 values is essential for the preclinical evaluation of antiviral candidates and for guiding further drug development efforts. While these assays measure the effect of the precursor, NHC, the strong correlation between plasma NHC levels and intracellular concentrations of the active NHC-TP validates their use in assessing the therapeutic potential of molnupiravir.
References
- 1. researchgate.net [researchgate.net]
- 2. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional evaluation for adequacy of MDCK-lineage cells in influenza research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Multi-level inhibition of coronavirus replication by chemical ER stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of NHC-TP in Peripheral Blood Mononuclear Cells (PBMCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molnupiravir (B613847) is an orally bioavailable prodrug of the ribonucleoside analog β-D-N4-hydroxycytidine (NHC), which has demonstrated broad-spectrum activity against several RNA viruses, including SARS-CoV-2.[1][2][3] Following administration, molnupiravir is rapidly converted to NHC, the primary circulating metabolite.[2][3] NHC is taken up by cells and intracellularly phosphorylated to its active form, β-D-N4-hydroxycytidine-triphosphate (NHC-TP).[1][2][3] NHC-TP acts as a competitive substrate for viral RNA-dependent RNA polymerase, leading to the accumulation of errors in the viral genome and subsequent inhibition of viral replication.[2][3][4]
The quantification of intracellular NHC-TP in peripheral blood mononuclear cells (PBMCs) is crucial for understanding the pharmacokinetic and pharmacodynamic profile of molnupiravir.[1] These application notes provide detailed protocols for the quantification of NHC-TP in human PBMCs using a validated liquid chromatography-tandem mass spectrometric (LC-MS/MS) assay.[1]
Signaling Pathway of Molnupiravir Activation
The metabolic activation of molnupiravir to its pharmacologically active form, NHC-TP, is a critical intracellular process. The following diagram illustrates this pathway.
References
- 1. Development and validation of assays for the quantification of β-D-N4-hydroxycytidine in human plasma and β-D-N4-hydroxycytidine-triphosphate in peripheral blood mononuclear cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molnupiravir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molnupiravir: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A validated LC-MS/MS method for determination of antiviral prodrug molnupiravir in human plasma and its application for a pharmacokinetic modeling study in healthy Egyptian volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Protocol for Studying NHC-Induced Viral Mutagenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-hydroxycytidine (NHC), and its orally bioavailable prodrug molnupiravir (B613847), represents a class of antiviral agents with a novel mechanism of action: lethal mutagenesis.[1][2] Unlike traditional antivirals that directly inhibit viral enzymes, NHC acts as a fraudulent substrate for the viral RNA-dependent RNA polymerase (RdRp).[3][4] Once administered, molnupiravir is metabolized to NHC, which is then phosphorylated intracellularly to its active triphosphate form, NHC-TP.[1][5][6] The viral RdRp incorporates NHC-TP into newly synthesized viral RNA.[3][4] Due to its tautomeric nature, the incorporated NHC can pair with either guanine (B1146940) or adenine (B156593) during subsequent rounds of replication, leading to an accumulation of transition mutations throughout the viral genome.[7][8] This rapid increase in genetic mutations ultimately results in an "error catastrophe," producing non-viable viral progeny and clearing the infection.[1][2] Notably, NHC has been shown to be effective against a broad spectrum of RNA viruses and can evade the proofreading mechanisms of some viruses, such as coronaviruses.[1][9]
This application note provides a detailed experimental framework for researchers studying NHC-induced viral mutagenesis. It includes comprehensive protocols for cell culture, viral infection, quantification of antiviral activity, and the assessment of mutagenic frequency using next-generation sequencing (NGS).
Data Presentation
Table 1: In Vitro Antiviral Activity of NHC (EIDD-1931) against Various RNA Viruses
| Virus Family | Virus | Cell Line | EC50 (µM) | Reference |
| Coronaviridae | SARS-CoV-2 | Vero E6 | 0.3 | [10] |
| Coronaviridae | MERS-CoV | Vero E6 | 0.15 | [10] |
| Coronaviridae | Murine Hepatitis Virus (MHV) | DBT | 0.17 | [9] |
| Orthomyxoviridae | Influenza A | hAEC | 0.08 | [11] |
| Orthomyxoviridae | Influenza B | hAEC | 0.06 | [11] |
| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | HEp-2 | Not Specified | [12] |
| Flaviviridae | Zika Virus (ZIKV) | Huh-7 | Not Specified | [12] |
| Flaviviridae | Dengue Virus (DENV-2) | Huh-7 | Not Specified | [12] |
| Togaviridae | Chikungunya Virus (CHIKV) | Vero | Not Specified | [12] |
| Picornaviridae | Enterovirus 71 (EV-A71) | RD | Not Specified | [13] |
Table 2: Dose-Dependent Effect of NHC on MERS-CoV Titer and Mutation Frequency
| NHC Concentration (µM) | Viral Titer (PFU/mL) | Mutation Frequency (mutations/10,000 bases) |
| 0 (Vehicle) | 1.0 x 10^7 | 2.5 |
| 0.1 | 5.0 x 10^6 | 5.0 |
| 1 | 1.0 x 10^5 | 15.0 |
| 10 | < 1.0 x 10^2 | > 50.0 |
(Data are representative and compiled from trends observed in the literature. Actual values may vary based on experimental conditions.)
Mandatory Visualizations
Figure 1. Mechanism of NHC-induced lethal mutagenesis.
Figure 2. Experimental workflow for NHC mutagenesis study.
Experimental Protocols
Protocol 1: Cell Culture and Viral Infection
This protocol describes the maintenance of Vero E6 cells and subsequent infection for the antiviral assay.
Materials:
-
Vero E6 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
T-75 and T-175 culture flasks
-
6-well or 12-well cell culture plates
-
Viral stock of interest (e.g., SARS-CoV-2)
Procedure:
-
Cell Maintenance: Culture Vero E6 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.[14][15]
-
Cell Seeding: The day before infection, wash a confluent T-75 flask of Vero E6 cells with PBS, and detach cells using Trypsin-EDTA.[14] Resuspend the cells in fresh medium and seed into 6-well plates at a density that will ensure 90-100% confluency on the day of infection.[3][14]
-
NHC Preparation: Prepare a stock solution of NHC in an appropriate solvent (e.g., DMSO) and make serial dilutions in DMEM to achieve the desired final concentrations for the dose-response experiment.
-
Viral Infection: On the day of the experiment, remove the growth medium from the cells. Wash the monolayer once with PBS.[1]
-
Infect the cells with the virus at a predetermined multiplicity of infection (MOI) in a small volume of serum-free DMEM.
-
Incubate for 1-2 hours at 37°C to allow for viral adsorption.[1]
-
After incubation, remove the inoculum and add DMEM containing 2% FBS and the corresponding concentrations of NHC or vehicle control.
-
Incubate the plates at 37°C in a 5% CO2 incubator for the desired duration (e.g., 48-72 hours).
Protocol 2: Viral Titer Determination by Plaque Assay
This protocol is for quantifying the amount of infectious virus in the supernatant of infected cells.[1][16]
Materials:
-
Supernatant from infected cell cultures
-
Confluent monolayers of Vero E6 cells in 6-well plates
-
Serum-free DMEM
-
Overlay medium (e.g., 1:1 mixture of 2x DMEM and 1.6% agarose (B213101) or methylcellulose)
-
Crystal Violet staining solution (e.g., 1% crystal violet in 20% ethanol)
-
Formalin (10%) or 4% Paraformaldehyde for fixing
Procedure:
-
Serial Dilutions: Prepare 10-fold serial dilutions of the collected viral supernatants in serum-free DMEM.[9][16]
-
Infection: Remove the growth medium from a fresh confluent monolayer of Vero E6 cells in 6-well plates and infect with 200-400 µL of each viral dilution.[3]
-
Adsorption: Incubate for 1-2 hours at 37°C, gently rocking the plates every 15-20 minutes to ensure even distribution of the inoculum.[1][3]
-
Overlay: After adsorption, remove the inoculum and gently add 2 mL of overlay medium to each well.[2]
-
Incubation: Allow the overlay to solidify at room temperature, then incubate the plates at 37°C in a 5% CO2 incubator for 2-4 days, or until plaques are visible.
-
Fixing and Staining: Fix the cells by adding formalin and incubating for at least 30 minutes.[3] Remove the overlay and stain the cell monolayer with crystal violet solution for 15-30 minutes.[3]
-
Plaque Counting: Gently wash the plates with water to remove excess stain and allow them to dry.[3] Count the number of plaques (clear zones) in each well.
-
Titer Calculation: Calculate the viral titer in plaque-forming units per milliliter (PFU/mL) using the following formula: Titer (PFU/mL) = (Number of plaques) / (Dilution factor x Volume of inoculum in mL)
Protocol 3: Viral RNA Extraction and Next-Generation Sequencing (NGS)
This protocol outlines the steps for isolating viral RNA and preparing it for sequencing to identify mutations.
Materials:
-
Supernatant or cells from infected cultures
-
RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)[17]
-
DNase I
-
Reverse Transcriptase and reagents for cDNA synthesis
-
PCR amplification reagents
-
NGS library preparation kit (e.g., Illumina DNA Prep)
-
Next-Generation Sequencer (e.g., Illumina MiSeq)
Procedure:
-
RNA Extraction: Isolate total RNA from the cell lysate or supernatant using a commercial kit according to the manufacturer's instructions.[18][19] Include an on-column DNase digestion step to remove any contaminating host genomic DNA.[19]
-
cDNA Synthesis: Convert the extracted viral RNA into complementary DNA (cDNA) using reverse transcriptase with random primers or virus-specific primers.
-
Viral Genome Amplification: Amplify the viral cDNA using PCR with primers designed to cover the entire viral genome in overlapping amplicons.[20]
-
Library Preparation: Prepare the amplified DNA for sequencing using an NGS library preparation kit. This typically involves:
-
Fragmentation: Breaking the DNA into smaller, consistent-sized fragments.[21]
-
End-repair and A-tailing: Preparing the fragment ends for adapter ligation.
-
Adapter Ligation: Attaching unique adapter sequences to the DNA fragments. These adapters are necessary for binding to the sequencer's flow cell.[21]
-
Library Amplification: A final PCR step to enrich for adapter-ligated fragments.[21]
-
-
Sequencing: Sequence the prepared library on an NGS platform according to the manufacturer's protocol.[22]
-
Bioinformatic Analysis:
-
Quality Control: Trim adapter sequences and remove low-quality reads from the raw sequencing data.
-
Alignment: Align the cleaned reads to a reference viral genome.
-
Variant Calling: Identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) compared to the reference genome using variant calling software (e.g., GATK, VarScan).[23]
-
Mutation Frequency Analysis: Calculate the frequency of each mutation at each position in the genome by dividing the number of reads with the mutation by the total number of reads covering that position.
-
Protocol 4: In Vitro RdRp Assay for NHC-TP Incorporation
This biochemical assay directly measures the incorporation of the active form of NHC by the viral polymerase.[24][25]
Materials:
-
Purified recombinant viral RdRp complex (e.g., SARS-CoV-2 nsp12/nsp7/nsp8)
-
Synthetic RNA template-primer duplex with a fluorescent label on the primer
-
NHC-triphosphate (NHC-TP)
-
Natural ribonucleoside triphosphates (ATP, GTP, CTP, UTP)
-
Reaction buffer (containing MgCl2, DTT)
-
Stop solution (e.g., EDTA)
-
Polyacrylamide gel electrophoresis (PAGE) system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the purified RdRp enzyme, the fluorescently labeled RNA template-primer, and the reaction buffer.
-
Initiation: Start the reaction by adding a mixture of the required natural NTPs and varying concentrations of NHC-TP.[8]
-
Incubation: Incubate the reaction at the optimal temperature for the polymerase (e.g., 37°C) for a defined period (e.g., 10-30 minutes).[26]
-
Termination: Stop the reaction by adding the stop solution.[26]
-
Analysis: Analyze the reaction products using denaturing PAGE. Visualize the fluorescently labeled RNA products using an appropriate imager.
-
Interpretation: The appearance of longer RNA products in the presence of NHC-TP indicates its incorporation by the RdRp. The efficiency of incorporation can be quantified by comparing the intensity of the extended product bands at different NHC-TP concentrations relative to the natural nucleotide.
Conclusion
The protocols and data presented in this application note offer a robust framework for investigating the mutagenic effects of N-hydroxycytidine on RNA viruses. By combining cell-based antiviral assays with next-generation sequencing and biochemical approaches, researchers can elucidate the dose-dependent relationship between NHC exposure, viral replication inhibition, and the frequency of induced mutations. This comprehensive methodology is crucial for the continued development and understanding of lethal mutagenesis as a promising antiviral strategy.
References
- 1. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 2. Plaque assay protocol for viral quantification [bio-protocol.org]
- 3. Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells [jove.com]
- 4. Accelerated first-in-human clinical trial of EIDD-2801/MK-4482 (molnupiravir), a ribonucleoside analog with potent antiviral activity against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid whole genome sequencing methods for RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molnupiravir promotes SARS-CoV-2 mutagenesis via the RNA template - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molnupiravir and Its Antiviral Activity Against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. rndsystems.com [rndsystems.com]
- 11. Antiviral activity of molnupiravir against COVID-19: a schematic review of evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Synergistic Antiviral Effects of β‐D‐N4‐hydroxycytidine and Teriflunomide in Combination against a Broad Range of RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molnupiravir and Its Active Form, EIDD-1931, Show Potent Antiviral Activity against Enterovirus Infections In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Growth and Maintenance of Vero Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Vero Cell Line - From Viral Research to Vaccine Development [cytion.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
- 21. sourcebioscience.com [sourcebioscience.com]
- 22. NGS for Beginners | Learn the basics of NGS [illumina.com]
- 23. Guide to Quality Control for Viral Sequencing - CD Genomics [cd-genomics.com]
- 24. Development of a Simple In Vitro Assay To Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Development of a Simple In Vitro Assay To Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Click Chemistry Applications with Labeled RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry has emerged as a powerful tool for the specific and efficient labeling of biomolecules, including RNA.[1] This methodology relies on bioorthogonal reactions, which are chemical reactions that can occur in a biological environment without interfering with native biochemical processes.[2][3] The most prominent examples of click chemistry used for RNA are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5] These reactions enable the attachment of a wide range of functionalities to RNA, such as fluorophores for imaging, biotin (B1667282) for affinity purification, or therapeutic payloads for drug delivery.
This document provides detailed application notes and protocols for the labeling of RNA using click chemistry. It is important to note that based on current scientific literature, the direct labeling of RNA with N-heterocyclic carbenes (NHCs) as the bioorthogonal handle for subsequent click reactions is not an established method. Instead, the common approach is to introduce a small azide (B81097) or alkyne group into the RNA molecule. N-heterocyclic carbenes, however, have been explored as ligands for the copper catalyst in CuAAC reactions, where they can enhance reaction efficiency.[6][7]
The typical workflow for RNA labeling via click chemistry involves two main steps:
-
Introduction of a bioorthogonal handle: An azide or alkyne group is incorporated into the RNA molecule. This can be achieved through metabolic labeling, enzymatic modification, or chemical synthesis.
-
Click reaction: The azide- or alkyne-labeled RNA is then reacted with a molecule of interest that contains the complementary functional group (an alkyne or azide, respectively), leading to a stable covalent linkage.
These methods provide a versatile platform for a wide range of applications in RNA research and development.
Application Notes
Applications of Click Chemistry with Labeled RNA
The ability to specifically label RNA molecules opens up a plethora of applications in basic research and drug development:
-
RNA Visualization and Tracking: Fluorescently labeled RNA can be visualized in living cells to study its localization, transport, and dynamics.[1] This is crucial for understanding the role of RNA in various cellular processes.
-
Identification of RNA-Protein Interactions: RNA labeled with an affinity tag (e.g., biotin) can be used to pull down interacting proteins, which can then be identified by mass spectrometry. This is a powerful method for mapping RNA-protein interaction networks.
-
Probing RNA Structure and Function: Site-specific labeling of RNA with probes can provide insights into its structure and conformational changes.
-
Assembly of RNA-based Therapeutics: Click chemistry can be used to conjugate therapeutic molecules, such as small molecule drugs or targeting ligands, to RNA-based delivery vehicles like siRNAs or mRNA vaccines.
-
Development of RNA-based Diagnostics: Labeled RNA probes are used in various diagnostic assays for the detection of specific RNA sequences.
Comparison of CuAAC and SPAAC for RNA Labeling
| Feature | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (metal-free) |
| Reaction Rate | Very fast | Moderate to fast |
| Biocompatibility | Copper toxicity can be a concern for live-cell imaging, though ligands can mitigate this.[8] | Highly biocompatible, ideal for in vivo applications. |
| Reactants | Terminal alkynes and azides | Strained cyclooctynes (e.g., DBCO) and azides |
| Advantages | High reaction rates, simple and readily available reactants. | No catalyst needed, excellent for live-cell and in vivo studies. |
| Disadvantages | Potential cytotoxicity of copper. Requires a reducing agent and a ligand to stabilize Cu(I) and protect RNA. | Cyclooctyne reagents are larger and can sometimes affect the biological activity of the labeled molecule. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA with 5-Ethynyluridine (5-EU)
This protocol describes the metabolic incorporation of an alkyne-modified uridine (B1682114) analog, 5-EU, into newly transcribed RNA in cultured cells.
Materials:
-
Cell culture medium
-
5-Ethynyluridine (5-EU) solution (e.g., 100 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click reaction buffer (e.g., Tris-buffered saline, pH 7.4)
-
Azide-functionalized detection reagent (e.g., Alexa Fluor 488 azide)
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 100 mM in water)
-
Reducing agent solution (e.g., 500 mM sodium ascorbate (B8700270) in water, freshly prepared)
-
Nuclear stain (e.g., DAPI)
Procedure:
-
Cell Culture and Labeling:
-
Plate cells on a suitable culture vessel (e.g., coverslips in a 24-well plate) and grow to the desired confluency.
-
Add 5-EU to the culture medium to a final concentration of 0.1-1 mM.
-
Incubate the cells for the desired labeling period (e.g., 1-24 hours) at 37°C in a CO₂ incubator.
-
-
Cell Fixation and Permeabilization:
-
Remove the labeling medium and wash the cells twice with PBS.
-
Fix the cells with the fixative solution for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with permeabilization buffer for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 500 µL reaction, mix:
-
435 µL of click reaction buffer
-
10 µL of CuSO₄ solution (final concentration 2 mM)
-
5 µL of Alexa Fluor 488 azide solution (final concentration 10 µM)
-
50 µL of sodium ascorbate solution (final concentration 50 mM)
-
-
Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Remove the click reaction cocktail and wash the cells three times with PBS.
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips on a microscope slide and image using a fluorescence microscope.
-
Protocol 2: 3'-End Labeling of RNA with an Azide-Modified Nucleotide using Poly(A) Polymerase
This protocol describes the enzymatic addition of an azide-modified nucleotide to the 3'-end of an RNA molecule.
Materials:
-
Purified RNA
-
Azide-modified nucleotide triphosphate (e.g., 2'-Azido-2'-deoxyuridine-5'-triphosphate)
-
Poly(A) Polymerase
-
Poly(A) Polymerase reaction buffer
-
RNase inhibitor
-
Nuclease-free water
-
RNA purification kit or ethanol (B145695) precipitation reagents
Procedure:
-
Reaction Setup:
-
In a nuclease-free microcentrifuge tube, combine the following on ice:
-
1-5 µg of purified RNA
-
2 µL of 10x Poly(A) Polymerase reaction buffer
-
2 µL of 1 mM azide-modified NTP
-
1 µL of Poly(A) Polymerase
-
1 µL of RNase inhibitor
-
Nuclease-free water to a final volume of 20 µL
-
-
-
Incubation:
-
Incubate the reaction at 37°C for 30-60 minutes.
-
-
RNA Purification:
-
Purify the azide-labeled RNA using an RNA purification kit or by ethanol precipitation to remove unincorporated nucleotides and the enzyme.
-
Resuspend the purified RNA in nuclease-free water.
-
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on Azide-Labeled RNA
This protocol describes the "click" reaction of an azide-labeled RNA with a cyclooctyne-functionalized molecule (e.g., DBCO-Cy3).
Materials:
-
Azide-labeled RNA (from Protocol 2)
-
Cyclooctyne-functionalized reagent (e.g., DBCO-Cy3)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
RNA purification kit or ethanol precipitation reagents
Procedure:
-
Reaction Setup:
-
In a nuclease-free microcentrifuge tube, combine:
-
1 µM azide-labeled RNA
-
10-50 µM DBCO-functionalized reagent
-
Reaction buffer to the desired final volume
-
-
-
Incubation:
-
Incubate the reaction at 37°C for 1-4 hours. The reaction can also be performed at room temperature overnight.
-
-
Purification:
-
Purify the labeled RNA to remove the excess DBCO reagent. This can be done using an RNA purification kit, ethanol precipitation, or size-exclusion chromatography.
-
-
Analysis:
-
The labeling efficiency can be analyzed by gel electrophoresis. The labeled RNA will have a lower mobility than the unlabeled RNA. If a fluorescent DBCO reagent was used, the gel can be imaged on a fluorescence scanner.
-
Quantitative Data
Table 1: Comparison of RNA Labeling Efficiencies
| Labeling Method | Typical Efficiency | Notes |
| Metabolic Labeling (e.g., 5-EU) | Varies (dependent on cell type, labeling time, and transcriptional activity) | Can be quantified by flow cytometry or fluorescence intensity measurements.[9] |
| 3'-End Enzymatic Labeling | High (>90%) | Dependent on the purity of the RNA and the activity of the polymerase. |
| 5'-End Kinase-based Labeling | High (>90%) | Requires a 5'-phosphate on the RNA. |
| Chemical Synthesis | ~100% | For synthetic oligonucleotides. |
Visualizations
Caption: General workflow for RNA labeling via click chemistry.
Caption: Comparison of CuAAC and SPAAC reaction pathways for RNA labeling.
Caption: Logical overview of RNA labeling strategies.
References
- 1. Click Chemistry for Visualization of Newly Synthesized RNA and Antibody Labeling on Ultrathin Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 3. Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Click Chemistry [organic-chemistry.org]
- 7. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 8. researchgate.net [researchgate.net]
- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Application Notes and Protocols for Primer Extension Assays to Study N-heterocyclic Carbene-Triphosphate (NHC-TP) Incorporation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-heterocyclic carbene-triphosphates (NHC-TPs) are the bioactive form of antiviral prodrugs such as molnupiravir. These compounds are incorporated into the viral genome by RNA-dependent RNA polymerase (RdRp), leading to an accumulation of mutations that inhibit viral replication. The primer extension assay is a powerful and widely used technique to study the incorporation of such modified nucleotides by polymerases. This document provides detailed application notes and protocols for performing primer extension assays to investigate the incorporation of NHC-TPs.
Primer extension assays allow for the qualitative and quantitative assessment of nucleotide analog incorporation. By analyzing the length of the extended primer, researchers can determine if the nucleotide analog is incorporated and whether it acts as a chain terminator. Furthermore, by varying the concentrations of the NHC-TP and the corresponding natural nucleotide, the efficiency of incorporation can be quantified.
Principle of the Assay
A short, labeled (e.g., fluorescent or radioactive) DNA or RNA primer is annealed to a longer template RNA or DNA strand. A polymerase, such as a viral RdRp or human mitochondrial RNA polymerase (POLRMT), is then added along with a mixture of deoxynucleoside triphosphates (dNTPs) or ribonucleoside triphosphates (rNTPs). If the NHC-TP is a substrate for the polymerase, it will be incorporated into the growing strand, extending the primer. The reaction products are then separated by size using denaturing polyacrylamide gel electrophoresis (PAGE), and the labeled products are visualized. The size of the extended product indicates the position of incorporation, and the intensity of the band can be used to quantify the extent of incorporation.
Key Applications
-
Screening for Polymerase Substrates: Determine if NHC-TP is a substrate for a specific viral or host polymerase.
-
Mechanism of Action Studies: Investigate whether the incorporation of NHC-TP leads to chain termination or allows for further extension.
-
Quantification of Incorporation Efficiency: Determine the kinetic parameters of NHC-TP incorporation, such as the Michaelis constant (Km) and the catalytic rate (kcat), or calculate the discrimination value against the natural nucleotide.
-
Drug Development: Evaluate the potential for off-target effects by testing NHC-TP incorporation by host polymerases, such as human POLRMT.
Experimental Workflow
The general workflow for a primer extension assay to study NHC-TP incorporation is outlined below.
Caption: Experimental workflow for the primer extension assay.
Detailed Protocols
Protocol 1: Non-Radioactive Primer Extension Assay for NHC-TP Incorporation by RNA Polymerase
This protocol is adapted for a non-radioactive assay using a fluorescently labeled primer.
Materials:
-
Primer: 5'-fluorescently labeled (e.g., 6-FAM, Cy5) RNA or DNA oligonucleotide (20-30 nt).
-
Template: Unlabeled RNA or DNA oligonucleotide (40-60 nt) complementary to the primer, with an overhang where incorporation will occur.
-
Polymerase: Purified viral RdRp or other polymerase of interest.
-
NHC-TP: N-heterocyclic carbene-triphosphate.
-
Natural Nucleotides: High-purity rNTPs or dNTPs.
-
Reaction Buffer: Specific to the polymerase being used (e.g., 20 mM HEPES, pH 7.5, 5 mM MgCl₂, 10 mM DTT, 0.01% Tween 20).[1]
-
Stop/Loading Buffer: 95% deionized formamide, 20 mM EDTA, 0.025% bromophenol blue, 0.025% xylene cyanol.[2]
-
Denaturing Polyacrylamide Gel: 15-20% acrylamide/bis-acrylamide (19:1), 7 M urea, 1x TBE buffer.
-
Running Buffer: 1x TBE buffer.
-
Nuclease-free water.
Procedure:
-
Primer-Template Annealing:
-
In a nuclease-free microcentrifuge tube, mix the fluorescently labeled primer and the template RNA/DNA in a 1:1.5 molar ratio in annealing buffer (e.g., 10 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA).
-
Heat the mixture to 95°C for 3 minutes and then allow it to cool slowly to room temperature to facilitate annealing.
-
-
Primer Extension Reaction:
-
Prepare a master mix containing the reaction buffer, the annealed primer-template complex (e.g., 100 nM final concentration), and the polymerase (concentration to be optimized).
-
Aliquot the master mix into separate reaction tubes.
-
To each tube, add the desired concentrations of NHC-TP and/or the competing natural nucleotide. Include control reactions with only the natural nucleotide and no nucleotide.
-
Initiate the reaction by adding the polymerase (if not in the master mix) or by placing the tubes at the optimal reaction temperature for the polymerase (e.g., 37°C).
-
Incubate for a specific time (e.g., 30-60 minutes). Time course experiments can be performed to determine the optimal reaction time.
-
-
Reaction Quenching:
-
Stop the reaction by adding an equal volume of Stop/Loading Buffer.
-
-
Denaturing PAGE:
-
Heat the samples at 95°C for 5 minutes and then place them on ice.
-
Load the samples onto a pre-run denaturing polyacrylamide gel.
-
Run the gel at a constant power until the bromophenol blue dye front reaches the bottom of the gel.
-
-
Visualization and Quantification:
-
Visualize the gel using a fluorescence imager with the appropriate excitation and emission filters for the fluorescent label used.
-
The size of the product is determined by comparing it to a labeled size marker.
-
Quantify the intensity of the bands corresponding to the unextended primer and the extended products using densitometry software. The percentage of primer extension can be calculated as: (Intensity of extended product) / (Intensity of extended product + Intensity of unextended primer) * 100.
-
Data Presentation
Quantitative data from primer extension assays should be summarized in tables for easy comparison. This allows for the clear presentation of incorporation efficiencies under different conditions.
Table 1: Incorporation Efficiency of NHC-TP by Viral RdRp
| Nucleotide Analog | Concentration (µM) | Competing Natural NTP | Concentration (µM) | % Primer Extension (Mean ± SD) |
| NHC-TP | 10 | CTP | 0 | 65 ± 5 |
| NHC-TP | 10 | CTP | 10 | 30 ± 4 |
| NHC-TP | 10 | CTP | 100 | 5 ± 2 |
| CTP | 10 | - | - | 95 ± 3 |
Table 2: Kinetic Parameters for NHC-TP Incorporation
| Nucleotide | K_d (µM) | k_pol (s⁻¹) | Incorporation Efficiency (k_pol/K_d) (µM⁻¹s⁻¹) | Discrimination |
| Natural CTP | 15 ± 2 | 50 ± 5 | 3.33 | - |
| NHC-TP | 150 ± 20 | 5 ± 0.8 | 0.033 | 101 |
Discrimination = (k_pol/K_d for natural NTP) / (k_pol/K_d for NHC-TP)
Logical Relationships in NHC-TP Mechanism of Action
The incorporation of NHC-TP can lead to two primary outcomes that contribute to its antiviral effect: chain termination or mutagenesis. The relationship between these events is depicted below.
Caption: Potential outcomes of NHC-TP incorporation.
Conclusion
Primer extension assays are a versatile and informative tool for studying the incorporation of NHC-TPs by viral and host polymerases. The protocols and guidelines presented here provide a framework for researchers to design and execute experiments to elucidate the mechanism of action of these important antiviral compounds. Careful optimization of reaction conditions and quantitative analysis of the results are crucial for obtaining reliable and reproducible data. This information is vital for the development of new antiviral therapies and for understanding the potential for off-target effects.
References
- 1. Development of a Simple In Vitro Assay To Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple In Vitro Assay To Evaluate the Incorporation Efficiency of Ribonucleotide Analog 5′-Triphosphates into RNA by Human Mitochondrial DNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cytotoxicity of β-d-N4-hydroxycytidine (NHC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-d-N4-hydroxycytidine (NHC), also known as EIDD-1931, is the active metabolite of the orally bioavailable antiviral prodrug Molnupiravir (B613847) (EIDD-2801 or MK-4482).[1][2] NHC has demonstrated broad-spectrum activity against a variety of RNA viruses, including SARS-CoV-2, by acting as a ribonucleoside analog that gets incorporated into the viral RNA by the RNA-dependent RNA polymerase (RdRp).[3][4] This incorporation leads to an accumulation of mutations, a process termed "viral error catastrophe," which ultimately inhibits viral replication.[4][5] While effective as an antiviral, it is crucial to assess the cytotoxic potential of NHC in host cells to determine its therapeutic window and potential off-target effects.[6] Concerns have been raised about its potential for non-specific mutagenesis in host cells.[6][7]
These application notes provide a summary of the reported cytotoxicity of NHC in various cell lines and detailed protocols for common cytotoxicity assays.
Quantitative Cytotoxicity Data
The cytotoxic effects of β-d-N4-hydroxycytidine (NHC) and its prodrug Molnupiravir have been evaluated across numerous cell lines. The 50% cytotoxic concentration (CC50) is a key metric used to quantify this effect. The data below is compiled from various in vitro studies.
Table 1: Cytotoxicity (CC50) of β-d-N4-hydroxycytidine (NHC) in Various Cell Lines
| Cell Line | Compound | CC50 (µM) | Assay Duration | Reference |
| DBT-9 | NHC | > 200 | Not Specified | [8] |
| Vero | NHC | > 10 | Not Specified | [8] |
| Vero | NHC | 14.07 ± 0.43 | Not Specified | [9] |
| RD | NHC | 80.47 ± 0.02 | Not Specified | [9] |
| Huh7 | NHC | 34.09 ± 0.06 | Not Specified | [9] |
| HaCaT | NHC | 4.40 ± 0.09 | 3 Days | [6] |
| HaCaT | NHC | 5.82 ± 0.91 | 5 Days | [6] |
| HaCaT | NHC | 5.41 ± 0.88 | 10 Days | [6] |
| A549 | NHC | 23.21 ± 3.42 | 3 Days | [6] |
| A549 | NHC | 16.35 ± 2.04 | 5 Days | [6] |
| A549 | NHC | 13.83 ± 2.05 | 10 Days | [6] |
| CEM | NHC | 7.5 | Not Specified | [10] |
| HepG2 | NHC | > 100 | Not Specified | [10] |
| HL-60 | NHC | Cytotoxicity observed at 20 µM and 50 µM | Not Specified | [11] |
| HP100 | NHC | Minimal cytotoxicity observed | Not Specified | [11] |
| huh-7 | NHC Prodrugs | > 100 | 72-96 hours | [3] |
| Vero E6 | NHC Prodrugs | > 100 | 72-96 hours | [3] |
Note: The cytotoxicity of NHC can vary significantly depending on the cell line, assay method, and duration of exposure. For example, NHC showed more potent cytotoxicity in HaCaT cells compared to A549 cells.[6]
Mechanism of Action & Cytotoxicity Pathway
NHC exerts its antiviral effect through lethal mutagenesis.[7] Once administered, the prodrug Molnupiravir is hydrolyzed to NHC.[12] Inside the cell, host kinases phosphorylate NHC to its active 5'-triphosphate form (NHC-TP). The viral RdRp then incorporates NHC-TP into the nascent viral RNA strand.[3] This incorporation is mutagenic and leads to the accumulation of errors in the viral genome, preventing the formation of functional virus particles.[3][4] However, concerns exist that NHC could also be incorporated into host cell DNA or RNA, potentially leading to mutations and cytotoxicity.[7][13] Some studies suggest that NHC can induce oxidative DNA damage, contributing to its cytotoxic effects.[11][13]
References
- 1. Antiviral activity of molnupiravir against COVID-19: a schematic review of evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. asianmedjam.com [asianmedjam.com]
- 7. outbreak.info SARS-CoV-2 data explorer [outbreak.info]
- 8. Small-Molecule Antiviral β-d-N4-Hydroxycytidine Inhibits a Proofreading-Intact Coronavirus with a High Genetic Barrier to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molnupiravir and Its Active Form, EIDD-1931, Show Potent Antiviral Activity against Enterovirus Infections In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of the Potential for N4-Hydroxycytidine To Inhibit Mitochondrial Replication and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. In Vitro Synergistic Antiviral Effects of β‐D‐N4‐hydroxycytidine and Teriflunomide in Combination against a Broad Range of RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Tracing Intracellular Metabolism Using Radiolabeled N-Heterocyclic Carbenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-heterocyclic carbenes (NHCs) have emerged as a versatile class of ligands in organometallic chemistry, with significant potential in medicinal applications.[1][2][3][4] Their strong σ-donating properties and the stability of their metal complexes make them ideal scaffolds for the development of therapeutic and diagnostic agents.[3][4] Radiolabeling of NHC-metal complexes provides a powerful tool for tracing their intracellular fate, elucidating mechanisms of action, and assessing their biodistribution in vivo.[5][6] This document provides detailed application notes and protocols for the use of radiolabeled NHCs to investigate intracellular metabolism, focusing on their application as anticancer agents.
The primary mechanism of action for many NHC-metal complexes, particularly those of gold(I), involves the induction of apoptosis through the inhibition of the thioredoxin reductase (TrxR) enzyme.[2][7] This inhibition leads to an increase in reactive oxygen species (ROS), causing significant oxidative stress and triggering downstream apoptotic signaling pathways.[7] By radiolabeling these NHC complexes, researchers can quantitatively track their uptake into cancer cells, determine their subcellular localization, and identify their metabolic products, providing crucial insights for drug development.
Application Highlights
-
Quantitative analysis of cellular uptake and retention: Radiolabeled NHCs allow for precise measurement of compound accumulation within cells over time.
-
Elucidation of metabolic pathways: Tracking the radiolabel can help identify metabolic transformation of the parent NHC complex within the cellular environment.
-
Mechanism of action studies: Correlating cellular uptake with downstream biological effects, such as apoptosis, provides a deeper understanding of the compound's mechanism.
-
In vivo biodistribution and pharmacokinetics: Whole-body imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) can be used to visualize the distribution and clearance of radiolabeled NHCs in living organisms.[5][6]
Key Experimental Protocols
Protocol 1: Synthesis and Radiolabeling of a Gold(I)-NHC Complex with ¹⁹⁸Au
This protocol describes a representative synthesis of a gold(I)-NHC complex and its subsequent radiolabeling with the gamma- and beta-emitting radionuclide ¹⁹⁸Au (half-life: 2.7 days), suitable for both imaging and therapeutic applications.[8][9][10]
Materials:
-
Imidazolium (B1220033) salt (NHC precursor)
-
Silver(I) oxide (Ag₂O)
-
(Dimethyl sulfide)gold(I) chloride ((Me₂S)AuCl)
-
Dichloromethane (DCM), anhydrous
-
Methanol (B129727) (MeOH), anhydrous
-
¹⁹⁸AuCl₃ (from irradiated gold foil)
-
Tetrahydrothiophene (THT)
-
Human Serum Albumin (HSA) for stability studies
-
HPLC-grade solvents
Procedure:
-
Synthesis of the Silver-NHC Complex (Transmetalation Agent):
-
In a light-protected flask, dissolve the imidazolium salt (1.0 eq) and Ag₂O (0.5 eq) in a mixture of anhydrous DCM and MeOH.
-
Stir the reaction mixture at room temperature overnight.
-
Filter the mixture through Celite to remove silver salts and unreacted Ag₂O.
-
Evaporate the solvent under reduced pressure to obtain the silver-NHC complex.
-
-
Synthesis of the "Cold" Gold(I)-NHC Complex:
-
Dissolve the silver-NHC complex (1.0 eq) and (Me₂S)AuCl (1.0 eq) in anhydrous DCM.
-
Stir the reaction at room temperature for 4-6 hours in the dark.
-
Filter the reaction mixture to remove the AgCl precipitate.
-
Reduce the volume of the filtrate and precipitate the product by adding diethyl ether.
-
Collect the solid gold(I)-NHC complex by filtration and dry under vacuum.
-
-
¹⁹⁸Au-Radiolabeling of the Gold(I)-NHC Complex: [10]
-
Purification and Quality Control: [12][13][14]
-
Purification: Purify the radiolabeled complex using reverse-phase high-performance liquid chromatography (RP-HPLC).[13]
-
Quality Control: Determine the radiochemical purity (RCP) by radio-HPLC and/or radio-thin-layer chromatography (radio-TLC).[12][14] The RCP should be >95% for use in cellular and in vivo studies.
-
Protocol 2: Intracellular Uptake and Metabolism in Cancer Cells
This protocol outlines the procedure for treating cancer cells with the radiolabeled NHC complex to study its uptake and metabolic fate.
Materials:
-
Cancer cell line (e.g., A549 lung carcinoma, MiaPaCa2 pancreatic carcinoma)[15]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Radiolabeled NHC-gold complex (from Protocol 1)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Scintillation cocktail
-
Liquid scintillation counter
-
Methanol, ice-cold
-
Cell scraper
Procedure:
-
Cell Seeding:
-
Seed cells in a multi-well plate (e.g., 6-well or 12-well) at a density that allows for logarithmic growth during the experiment.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Treatment with Radiolabeled Compound:
-
Prepare a stock solution of the radiolabeled NHC-gold complex in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in complete cell culture medium to the desired final concentration (e.g., corresponding to the IC₅₀ value).
-
Remove the old medium from the cells and add the medium containing the radiolabeled compound.
-
Incubate the cells for various time points (e.g., 1, 4, 12, 24 hours) at 37°C.
-
-
Cell Harvesting and Lysis:
-
At each time point, remove the radioactive medium and wash the cells twice with ice-cold PBS to remove any unbound compound.
-
For adherent cells, add trypsin-EDTA to detach the cells.
-
Collect the cells by centrifugation.
-
Wash the cell pellet again with ice-cold PBS.
-
-
Quantification of Intracellular Radioactivity:
-
Resuspend the cell pellet in a known volume of cell lysis buffer.
-
Take an aliquot of the cell lysate for protein quantification (e.g., BCA assay).
-
Add another aliquot of the cell lysate to a scintillation vial containing scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.[4][16][17][18]
-
Express the intracellular radioactivity as counts per minute (CPM) per milligram of protein or per million cells.
-
-
Extraction of Intracellular Metabolites: [3][19][20]
-
To the remaining cell pellet, add ice-cold 80% methanol to precipitate proteins and extract small molecule metabolites.[3]
-
Vortex thoroughly and incubate on ice.
-
Centrifuge to pellet the precipitated proteins and cell debris.
-
Collect the supernatant containing the radiolabeled compound and its metabolites.
-
-
Analysis of Metabolites:
Protocol 3: In Vivo Biodistribution Studies in a Mouse Model
This protocol describes how to assess the biodistribution of the radiolabeled NHC complex in a tumor-bearing mouse model.[1][25][26]
Materials:
-
Tumor-bearing mice (e.g., xenograft model with A549 or MiaPaCa2 cells)
-
Radiolabeled NHC-gold complex (from Protocol 1), formulated for intravenous injection
-
Anesthetic for mice
-
Gamma counter
-
PET or SPECT imaging system (optional)
Procedure:
-
Administration of the Radiolabeled Compound:
-
Anesthetize the tumor-bearing mice.
-
Inject a known amount of the radiolabeled NHC-gold complex intravenously via the tail vein.
-
-
Tissue Harvesting:
-
At predetermined time points (e.g., 1, 4, 24, 48 hours) post-injection, euthanize the mice.
-
Dissect and collect major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor).[25]
-
-
Measurement of Radioactivity in Tissues:
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.[25]
-
%ID/g = (CPM in organ / weight of organ in g) / (CPM of injected dose standard) * 100
-
Data Presentation
Quantitative Cytotoxicity Data
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Au(I)-NHC-Thiolate 1 | MiaPaCa2 | 2.8 ± 0.8 | [15] |
| Au(I)-NHC-Thiolate 2 | MiaPaCa2 | 3.4 ± 0.8 | [15] |
| Au(III)-NHC Complex 3 | HCT116-p53wt | Low µM range | [5] |
| Au(III)-NHC Complex 3 | A2780 | Low µM range | [5] |
Quantitative Biodistribution Data of ¹²⁴I-labeled Au(III)-NHC Complex in Rats
| Organ | %ID/g (15-60 min) | %ID/g (60-120 min) | Reference |
| Lungs | ~2.5 | ~1.5 | [2][9] |
| Kidneys | ~2.0 | ~1.5 | [2][9] |
| Liver | ~1.5 | ~1.0 | [2][9] |
| Stomach | ~4.0 | ~5.0 | [2][9] |
| Bladder | ~1.0 | ~0.5 | [2][9] |
Note: Data is estimated from graphical representations in the source and should be considered illustrative.
Visualizations
Signaling Pathway of NHC-Gold Complex Induced Apoptosis
Caption: Signaling pathway of apoptosis induced by a gold(I)-NHC complex.
Experimental Workflow for Intracellular Tracing
Caption: Workflow for intracellular tracing of radiolabeled NHCs.
Experimental Workflow for In Vivo Biodistribution
Caption: Workflow for in vivo biodistribution studies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]
- 4. lifesci.dundee.ac.uk [lifesci.dundee.ac.uk]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. Radioactive 198Au-Doped Nanostructures with Different Shapes for In Vivo Analyses of Their Biodistribution, Tumor Uptake, and Intratumoral Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Applications of LC-MS in PET Radioligand Development and Metabolic Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. N‑Heterocyclic Carbenes as Ligands to 198Au(I)-Radiolabeled Compounds: A New Platform for Radiopharmaceutical Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. indico.cern.ch [indico.cern.ch]
- 14. researchgate.net [researchgate.net]
- 15. zaguan.unizar.es [zaguan.unizar.es]
- 16. Triple-Label β Liquid Scintillation Counting - PMC [pmc.ncbi.nlm.nih.gov]
- 17. uwm.edu [uwm.edu]
- 18. hwbdocs.env.nm.gov [hwbdocs.env.nm.gov]
- 19. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 20. An easy, convenient cell and tissue extraction protocol for nuclear magnetic resonance metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 22. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. LC/MS/MS Method Package for Primary Metabolites : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 24. METABOLIC PATHWAY ANALYSIS BY LIQUID CHROMATOGRAPHY (UHPLC) COUPLED TO HIGH RESOLUTION MASS SPECTROMETRY (L... [protocols.io]
- 25. Biodistribution of a Radiolabeled Antibody in Mice as an Approach to Evaluating Antibody Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Preclinical Evaluation of Stable Integrin αvβ3-Specific [198Au]Gold Nanoparticles for Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Gamma Counters in Nuclear Medicine: Technology, Applications, and Best Practices for Radioactivity Measurement [labx.com]
- 28. mdpi.com [mdpi.com]
Application Note: A Novel Approach for RNA Sequencing Library Preparation Utilizing N-Heterocyclic Carbene-Catalyzed Labeling of Transcripts
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document outlines a novel, hypothetical methodology for the preparation of RNA sequencing (RNA-Seq) libraries using N-heterocyclic carbene (NHC)-catalyzed labeling of RNA transcripts. This approach introduces a bioorthogonal handle onto the 2'-hydroxyl groups of ribose, enabling the selective enrichment of labeled RNA fragments for downstream sequencing. The described workflow offers a potential new tool for researchers in molecular biology, drug discovery, and transcriptomics to capture a snapshot of the transcriptome with high specificity. Detailed experimental protocols, hypothetical performance data, and workflow visualizations are provided to guide the user through this innovative technique.
Introduction
RNA sequencing has become an indispensable tool for transcriptome-wide analysis of gene expression. Standard RNA-Seq protocols provide a steady-state view of the transcriptome. However, methods that allow for the labeling and selective capture of RNA synthesized within a specific timeframe or under particular conditions are of increasing interest. Chemical labeling strategies, in particular, offer a versatile means to study RNA dynamics.
N-heterocyclic carbenes (NHCs) are powerful organocatalysts known for their strong nucleophilicity and ability to activate a variety of substrates. While extensively used in synthetic organic chemistry, their application in nucleic acid modification is a burgeoning field. We propose a novel application of NHC catalysis to label RNA transcripts at their 2'-hydroxyl positions. This method involves an NHC-catalyzed acylation reaction to introduce a bioorthogonal handle, such as an azide (B81097) group. This azide-modified RNA can then be selectively biotinylated via copper-free click chemistry, allowing for the enrichment of labeled transcripts and their subsequent preparation into a sequencing library. This application note provides a comprehensive, albeit hypothetical, protocol for this entire workflow.
Principle of the Method
The core of this method is the NHC-catalyzed acylation of the 2'-hydroxyl groups of the RNA backbone. An acylating agent bearing an azide moiety is activated by the NHC, forming a highly reactive acyl-azolium intermediate. This intermediate then readily reacts with the 2'-OH of the ribose sugar, covalently attaching the azide-containing acyl group. The labeled RNA is then fragmented and subjected to a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with a cyclooctyne-biotin conjugate. The biotinylated RNA fragments are captured on streptavidin-coated magnetic beads, washed to remove unlabeled RNA, and then eluted. The enriched, labeled RNA is then used as input for a standard RNA-Seq library preparation protocol, including reverse transcription, second-strand synthesis, adapter ligation, and PCR amplification.
Data Presentation
The following tables present hypothetical quantitative data that could be expected from the successful implementation of this protocol. These tables are intended to serve as a benchmark for performance.
Table 1: RNA Labeling and Enrichment Efficiency
| Sample ID | Initial RNA Input (µg) | Labeled RNA (post-labeling purification) (µg) | Labeling Efficiency (%) | Biotinylated & Enriched RNA (ng) | Enrichment Yield (%) |
| Control-1 | 5 | 4.8 | 96 | 192 | 4.0 |
| Control-2 | 5 | 4.9 | 98 | 205 | 4.2 |
| Treated-1 | 5 | 4.7 | 94 | 185 | 3.9 |
| Treated-2 | 5 | 4.8 | 96 | 195 | 4.1 |
Note: Labeling Efficiency is calculated as (Labeled RNA / Initial RNA Input) * 100. Enrichment Yield is calculated as (Enriched RNA / Labeled RNA) * 100.
Table 2: Library Preparation Yields and Quality Control
| Sample ID | Enriched RNA Input (ng) | cDNA Yield (ng) | Final Library Yield (nM) | Average Library Size (bp) |
| Control-1 | 50 | 450 | 25.2 | 310 |
| Control-2 | 50 | 480 | 28.1 | 305 |
| Treated-1 | 50 | 430 | 24.5 | 315 |
| Treated-2 | 50 | 465 | 26.8 | 308 |
Note: Final library yield and size are typically determined by Qubit fluorometry and Agilent Bioanalyzer, respectively.
Table 3: Sequencing Run Summary (Hypothetical)
| Sample ID | Total Reads | Mapped Reads (%) | Uniquely Mapped Reads (%) | Q30 (%) |
| Control-1 | 25,123,456 | 92.1 | 88.5 | 94.5 |
| Control-2 | 26,543,210 | 91.8 | 88.1 | 94.8 |
| Treated-1 | 24,876,543 | 92.5 | 89.0 | 95.1 |
| Treated-2 | 25,987,654 | 92.3 | 88.7 | 94.9 |
Visualizations
Caption: Proposed chemical pathway for NHC-catalyzed RNA labeling.
Caption: Experimental workflow for NHC-labeled RNA-Seq library prep.
Experimental Protocols
Materials and Reagents:
-
Total RNA of high integrity (RIN > 8.0)
-
NHC precatalyst (e.g., IPr·HCl) and a mild base (e.g., DBU)
-
Azide-acylating agent (e.g., Azido-acetic anhydride)
-
Anhydrous, RNase-free solvent (e.g., DMF)
-
RNA purification columns or beads
-
DBCO-PEG4-Biotin
-
Streptavidin-coated magnetic beads
-
Standard RNA-Seq library preparation kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit)
-
Nuclease-free water and buffers
Protocol 1: NHC-Catalyzed Azide Labeling of RNA
WARNING: This is a hypothetical protocol. Optimization of reaction conditions (catalyst loading, temperature, time) is critical. Perform in a fume hood with appropriate personal protective equipment.
-
Preparation:
-
In an RNase-free microcentrifuge tube, dry down 5 µg of total RNA using a vacuum concentrator.
-
Prepare a fresh solution of the NHC catalyst by dissolving the NHC precatalyst and base in anhydrous, RNase-free DMF.
-
Prepare a solution of the azide-acylating agent in anhydrous, RNase-free DMF.
-
-
Labeling Reaction:
-
Resuspend the dried RNA in 50 µL of anhydrous, RNase-free DMF.
-
Add the azide-acylating agent to the RNA solution (final concentration to be optimized, e.g., 10 mM).
-
Initiate the reaction by adding the NHC catalyst solution (final concentration to be optimized, e.g., 1-5 mol%).
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
-
Purification of Labeled RNA:
-
Stop the reaction by adding an appropriate quenching agent.
-
Purify the azide-labeled RNA using an RNA cleanup kit (e.g., Zymo RNA Clean & Concentrator) according to the manufacturer's instructions.
-
Elute the purified RNA in nuclease-free water.
-
Quantify the labeled RNA using a Qubit fluorometer and assess integrity using a Bioanalyzer.
-
Protocol 2: Biotinylation and Enrichment of Labeled RNA
-
RNA Fragmentation:
-
Fragment the purified azide-labeled RNA to the desired size (e.g., ~200 nt) using an RNA fragmentation buffer or enzymatic fragmentation, following the manufacturer's protocol.
-
Purify the fragmented RNA.
-
-
Click Chemistry Reaction:
-
In an RNase-free tube, combine the fragmented azide-RNA with DBCO-PEG4-Biotin in a suitable reaction buffer (e.g., PBS).
-
Incubate at 37°C for 1 hour to allow the click reaction to proceed.
-
-
Enrichment of Biotinylated RNA:
-
Wash streptavidin-coated magnetic beads twice with wash buffer.
-
Add the biotinylation reaction mix to the washed beads and incubate for 30 minutes at room temperature with rotation to allow binding.
-
Place the tube on a magnetic stand and discard the supernatant (containing unlabeled RNA).
-
Wash the beads three times with a high-stringency wash buffer to remove non-specifically bound RNA.
-
Elute the biotinylated RNA from the beads using the elution buffer provided by the bead manufacturer or by competitive displacement with free biotin.
-
Quantify the enriched RNA. This RNA is now ready for library preparation.
-
Protocol 3: RNA-Seq Library Preparation
-
Using approximately 10-50 ng of enriched, biotinylated RNA as input, proceed with a commercial RNA-Seq library preparation kit. Follow the manufacturer's protocol for:
-
Reverse Transcription (First-Strand Synthesis)
-
Second-Strand Synthesis
-
End Repair and dA-Tailing
-
Adapter Ligation
-
PCR Amplification (use a minimal number of cycles to avoid bias)
-
Library Purification
-
-
After the final purification, quantify the library concentration using a Qubit fluorometer and assess the size distribution using an Agilent Bioanalyzer. The library is now ready for sequencing on an appropriate platform.
Conclusion
The methodology presented in this application note describes a novel, though currently hypothetical, approach for preparing RNA sequencing libraries from transcripts labeled via N-heterocyclic carbene catalysis. This technique holds the potential to provide a new avenue for the specific capture and analysis of RNA populations. The successful implementation of this method would require rigorous optimization of the NHC-catalyzed labeling reaction. If established, this workflow could offer a valuable addition to the molecular biologist's toolkit for studying the complexities of the transcriptome.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting NHC-Triphosphate Incorporation
Welcome to the technical support center for N-hydroxycytidine (NHC)-triphosphate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues related to the enzymatic incorporation of NHC-triphosphate (NHC-TP) into nucleic acids.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: NHC-Triphosphate Quality, Purity, and Stability
Question 1: My NHC-TP incorporation efficiency is consistently low or zero. Could the quality of my NHC-TP be the issue?
Answer: Yes, the purity and stability of NHC-TP are critical for successful enzymatic incorporation. Commercially available nucleotide triphosphates can be contaminated with mono-, di-, or even tetraphosphate (B8577671) variants, which can inhibit the polymerase reaction.[1] Furthermore, NHC and its phosphorylated forms are known to have limited stability under certain conditions.[2][3]
Troubleshooting Steps:
-
Assess Purity: The purity of your NHC-TP stock should be >95%. This can be verified using anion-exchange HPLC or LC-MS/MS.[1][2][4] Contaminating diphosphates can result from hydrolysis and can act as inhibitors.
-
Confirm Identity: Use mass spectrometry and/or NMR (¹H and ³¹P) to confirm the chemical structure and integrity of the triphosphate.[2][5]
-
Check for Degradation: NHC-TP can degrade during storage or through multiple freeze-thaw cycles.[2][6] Consider aliquoting your stock solution to minimize this. Boiling ethanol (B145695) extraction methods, sometimes used in metabolomics, have been shown to cause degradation of nucleotide triphosphates.[6]
-
Purify if Necessary: If purity is a concern, re-purification using anion-exchange chromatography (e.g., DEAE-Sephadex) or reverse-phase HPLC is recommended.[1][5][7]
Question 2: How should I properly store and handle my NHC-TP to ensure its stability?
Answer: Proper storage is crucial. NHC is unstable in whole blood at room temperature but is stable on ice for up to 4 hours.[2] In plasma, it is stable for up to 3 freeze-thaw cycles.[2] For long-term stability, storage at ≤ -70 °C is recommended.[2] It is best practice to co-evaporate samples with ultrapure water after purification to remove any remaining triethylamine (B128534) from eluents and then freeze-dry the product, which is preferred over rotary evaporation to minimize hydrolysis to the diphosphate (B83284).[5]
Section 2: Enzyme and Reaction Conditions
Question 1: I've confirmed my NHC-TP is high quality, but incorporation is still poor. Could the polymerase be the problem?
Answer: Absolutely. The choice of polymerase is a key factor. Not all polymerases accept modified nucleotides with the same efficiency.[8][9] Viral RNA-dependent RNA polymerases (RdRps) are the natural targets for NHC-TP, but even their efficiency can be modest, as NHC-TP often acts as a weak alternative substrate.[10][11] For DNA polymerases, acceptance varies widely between families (e.g., A and B) and even between specific enzymes within the same family.[4][12]
Troubleshooting Steps:
-
Select an Appropriate Polymerase: If you are studying viral replication, use the corresponding viral polymerase (e.g., SARS-CoV-2 RdRp, Zika NS5).[11][13] For general DNA synthesis, polymerases like Klenow Fragment, Taq, KOD XL, and Bst have been shown to incorporate various modified nucleotides, but their efficiency with NHC-TP may need to be empirically determined.[4][8]
-
Optimize Enzyme Concentration: An insufficient amount of polymerase will lead to low product yield. Titrate the enzyme concentration to find the optimal level for your specific template and substrate concentration.
-
Check for Inhibitors: Your reaction mixture may contain inhibitors. Pyrophosphate, a byproduct of the polymerization reaction, can inhibit polymerase activity.[14] Ensure all reagents (buffer components, salts) are of high purity and compatible with your enzyme.
Question 2: What are the optimal reaction conditions for incorporating NHC-TP?
Answer: Optimal conditions must be determined experimentally, but you can start with the buffer and conditions recommended for your specific polymerase and then optimize from there.
Troubleshooting Steps:
-
Optimize Divalent Cation Concentration: Most polymerases require divalent cations like Mg²⁺ or Mn²⁺ for activity. However, the optimal ion and its concentration can differ. For instance, Zika Virus NS5 polymerase activity is supported by Mn²⁺ but not Mg²⁺.[13] Titrate the cation concentration (typically 1-10 mM) to find the sweet spot.
-
Adjust pH and Salt Concentration: Polymerase activity is sensitive to pH and ionic strength. Start with the buffer recommended by the enzyme manufacturer (often around pH 7.5-8.5). The concentration of salts like KCl can also be optimized; for example, higher KCl concentrations (70-100 mM) can improve the amplification of shorter DNA fragments.[15]
-
Optimize Incubation Time and Temperature:
-
Temperature: Use the optimal temperature for your chosen polymerase (e.g., 37°C for mesophilic enzymes like Klenow, or higher for thermostable polymerases).[15]
-
Time: Since NHC-TP can be a weak substrate, a longer incubation time may be necessary to achieve sufficient product formation.[10] Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the optimal reaction duration.
-
Quantitative Data Summary
Table 1: Intracellular Stability and Concentration of NHC-TP Data derived from studies in various liver cell lines.
| Parameter | Cell Line | Value | Reference |
| Intracellular Half-Life (t½) | Huh-7 | 3.0 ± 1.3 hours | [3] |
| Intracellular Concentration (at 4h, 10 µM NHC) | Clone A | 41.7 ± 11.7 pmol/10⁶ cells | [3] |
| Huh-7 | 48.3 ± 14.3 pmol/10⁶ cells | [3] | |
| HepG2 | 72.4 ± 30.3 pmol/10⁶ cells | [3] | |
| Primary Human Hepatocytes | 7.8 ± 0.5 pmol/10⁶ cells | [3] |
Table 2: Stability of NHC and NHC-TP under Various Conditions
| Analyte | Matrix | Condition | Stability / % Difference | Reference |
| NHC | Whole Blood | Room Temp, 2-24h | -70.1% to 1.12% (Unstable) | [2] |
| NHC | Whole Blood | On Ice, up to 4h | -2.58% to -0.88% (Stable) | [2] |
| NHC | Plasma | 3 Freeze/Thaw Cycles | -3.58% to 1.27% (Stable) | [2] |
| NHC | Plasma | ≤ -70 °C, up to 260 days | -8.03% to -6.77% (Stable) | [2] |
| NHC-TP | PBMC Lysate | Bench-top, 4h | -11.9% to -1.38% (Stable) | [2] |
| NHC-TP | PBMC Lysate | 3 Freeze/Thaw Cycles | -10.5% to -5.21% (Stable) | [2] |
Table 3: Comparative Inhibition of Zika Virus NS5 Polymerase by Ribonucleotide Analogs
| Analog Triphosphate | Competing Natural NTP (1 µM) | IC₅₀ (µM) | Reference |
| 2′-C-ethynyl-UTP | UTP | 0.46 | [13] |
| 3′-dUTP | UTP | 0.67 | [13] |
| 2′-C-Me-UTP | UTP | 5.78 | [13] |
| 2′-F-2′-C-Me-UTP | UTP | 90.76 | [13] |
Experimental Protocols
Protocol 1: HPLC Purification of NHC-Triphosphate
This protocol is a general guideline based on standard methods for purifying modified nucleoside triphosphates.[1][5]
-
Prepare Eluents:
-
Buffer A: 0.1 M Triethylammonium bicarbonate (TEAB), pH 7.6.
-
Buffer B: 1.0 M TEAB, pH 7.6.
-
-
Column: Use a suitable anion-exchange column (e.g., DEAE-Sephadex or a commercial equivalent like DNAPac™ PA200).[1]
-
Equilibration: Equilibrate the column with Buffer A.
-
Sample Loading: Dissolve the crude NHC-TP in a minimal volume of Buffer A and load it onto the column.
-
Elution: Elute the bound nucleotides using a linear gradient of Buffer B (e.g., 0% to 100% Buffer B over 60 minutes). The triphosphate, having the highest negative charge, will elute last, after the monophosphate and diphosphate species.[1]
-
Fraction Collection: Collect fractions and monitor the absorbance at the appropriate wavelength for the nucleobase.
-
Analysis and Pooling: Analyze the fractions containing the triphosphate peak for purity using analytical HPLC. Pool the pure fractions.
-
Desalting: Remove the TEAB salt by repeated co-evaporation with ultrapure water, followed by freeze-drying (lyophilization) to obtain the purified NHC-TP as a solid.[5]
Protocol 2: Primer Extension (PEX) Assay
This protocol is adapted from methods used to assess the incorporation of modified nucleotides.[4]
-
Primer-Template Annealing:
-
Prepare a mixture containing the 5'-radiolabeled primer (e.g., with [γ-³³P]-ATP) and a 1.1-fold molar excess of the DNA/RNA template in annealing buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 8.0).
-
Anneal by heating to 95°C for 5 minutes, followed by gradual cooling to room temperature.
-
-
Reaction Setup:
-
In a microcentrifuge tube on ice, prepare the reaction mixture:
-
Annealed Primer/Template (100 nM final concentration)
-
Polymerase Buffer (1X, as per manufacturer's recommendation)
-
Divalent Cation (e.g., 2-5 mM MgCl₂ or MnCl₂)
-
NHC-TP and other required dNTPs/NTPs (concentration to be optimized, e.g., 10-100 µM)
-
DNA/RNA Polymerase (optimized concentration)
-
Nuclease-free water to final volume.
-
-
-
Initiate Reaction: Transfer the tube to the optimal reaction temperature for the polymerase (e.g., 37°C).
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 min), remove an aliquot of the reaction and immediately quench it by adding an equal volume of stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue).
-
Analysis:
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the radiolabeled DNA/RNA products using a phosphorimager or autoradiography. The appearance of a band corresponding to the extended primer indicates successful incorporation.
-
Visualizations
Caption: Troubleshooting workflow for low NHC-TP incorporation.
Caption: Metabolic activation pathway of NHC prodrugs.
Caption: Workflow for a primer extension (PEX) assay.
References
- 1. dupont.com [dupont.com]
- 2. Development and validation of assays for the quantification of β-D-N4-hydroxycytidine in human plasma and β-D-N4-hydroxycytidine-triphosphate in peripheral blood mononuclear cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of the Anti-Hepatitis C Virus Nucleoside β-d-N4-Hydroxycytidine in Different Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N 4-acyl-2′-deoxycytidine-5′-triphosphates for the enzymatic synthesis of modified DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleoside Triphosphates - From Synthesis to Biochemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The degradation of nucleotide triphosphates extracted under boiling ethanol conditions is prevented by the yeast cellular matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beyond Triphosphates: Reagents and Methods for Chemical Oligophosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modified nucleoside triphosphates in bacterial research for in vitro and live-cell applications - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00078G [pubs.rsc.org]
- 9. Nucleoside Triphosphates — Building Blocks for the Modification of Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis, DNA polymerase incorporation, and enzymatic phosphate hydrolysis of formamidopyrimidine nucleoside triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of Ribonucleotide 5′-Triphosphate Analogs as Potential Inhibitors of Zika Virus RNA-Dependent RNA Polymerase by Using Nonradioactive Polymerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 15. Optimizing your PCR [takarabio.com]
Technical Support Center: Optimizing NHC-TP Concentration for Antiviral Assays
Welcome to the technical support center for optimizing N-hydroxycytidine triphosphate (NHC-TP) concentration in antiviral assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is NHC and NHC-TP, and what is its mechanism of action against viruses?
A1: N-hydroxycytidine (NHC), also known as β-D-N4-hydroxycytidine or EIDD-1931, is a potent ribonucleoside analog with broad-spectrum antiviral activity against a range of RNA viruses.[1] Molnupiravir is an oral prodrug of NHC.[1][2][3] Once inside the host cell, NHC is phosphorylated by host kinases to its active 5'-triphosphate form, NHC-TP.[1][2][3][4]
The primary antiviral mechanism of NHC-TP is the induction of "viral error catastrophe."[1] The viral RNA-dependent RNA polymerase (RdRp) incorporates NHC-TP into the newly synthesized viral RNA strand instead of cytidine (B196190) triphosphate (CTP) or uridine (B1682114) triphosphate (UTP).[1] The incorporated NHC can exist in two forms (tautomers), one that mimics cytidine and another that mimics uridine. This leads to mutations in the viral genome during subsequent replication cycles, ultimately resulting in a non-functional virus.[1]
Q2: What are the key considerations for preparing and storing NHC stock solutions?
A2: Proper preparation and storage of NHC stock solutions are critical for obtaining reproducible results.
-
Solvent: NHC is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) for in vitro experiments.[5]
-
Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of DMSO added to your cell cultures, as high concentrations of DMSO can be toxic to cells.
-
Storage: Store stock solutions in small aliquots in glass vials with Teflon-lined screw caps (B75204) to prevent solvent evaporation and contamination.[6] It is recommended to store stock solutions at -20°C or -80°C for long-term use.[7] Avoid repeated freeze-thaw cycles.[8]
-
Stability: NHC has shown instability in whole blood at room temperature but is stable on ice for up to 4 hours.[8] While this is for a different matrix, it highlights the importance of keeping the compound cool during handling. NHC-TP is stable in PBMC lysate at room temperature for up to 77 hours and can withstand up to 3 freeze-thaw cycles.[8] For long-term storage, NHC-TP in PBMC lysate is stable for up to 148 days at ≤ -70°C.[8]
Q3: Which cell lines are commonly used for NHC antiviral and cytotoxicity assays?
A3: The choice of cell line depends on the virus being studied. Commonly used cell lines include:
-
Vero E6 cells: These are African green monkey kidney cells that are highly susceptible to a wide range of viruses, including SARS-CoV-2.[9]
-
A549 cells: A human lung adenocarcinoma cell line, often used for studying respiratory viruses.[4][10] For some viruses like SARS-CoV-2, A549 cells may need to be engineered to express the ACE2 receptor (hACE2-A549).[4]
-
Calu-3 cells: A human lung adenocarcinoma cell line that is also relevant for respiratory virus research.[4]
-
DBT cells: A mouse brain tumor cell line used for studying murine hepatitis virus (MHV).[11]
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed
| Possible Cause | Troubleshooting Step |
| Compound Concentration Too High | Review published literature for typical CC50 values for your cell line. Perform a dose-response cytotoxicity assay to determine the 50% cytotoxic concentration (CC50). Ensure your antiviral assay uses concentrations well below the CC50. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic (typically ≤ 0.5%). Run a solvent control (cells treated with the same concentration of solvent as the highest compound concentration) to assess solvent-induced cytotoxicity. |
| Incorrect Cell Seeding Density | Optimize cell seeding density. Too few cells can be more sensitive to compound toxicity. Ensure a confluent monolayer for plaque assays or an optimal density for proliferation assays. |
| Contamination | Check for microbial contamination in your cell cultures and reagents. Contamination can cause cell death and confound results. |
| Extended Incubation Time | The cytotoxic effects of a compound can be time-dependent. Consider reducing the incubation time of the assay, if experimentally feasible.[10] |
Issue 2: Low or No Antiviral Activity
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh dilutions of your NHC stock solution for each experiment. Ensure proper storage of the stock solution.[3] |
| Suboptimal Compound Concentration | The effective concentration (IC50) of NHC can vary significantly between different viruses and cell lines.[12] Perform a dose-response antiviral assay with a wide range of concentrations to determine the IC50. |
| Incorrect Timing of Compound Addition | For NHC, which acts on viral replication, the timing of addition is crucial. A time-of-addition assay can determine the optimal window for treatment.[11] Generally, adding the compound before or at the time of infection is most effective.[4] |
| Drug-Resistant Virus | While NHC has a high barrier to resistance, it is a possibility.[11] If you suspect resistance, test your compound against a known sensitive strain of the virus. |
| Assay Readout Interference | The compound may interfere with the assay's detection method (e.g., quenching fluorescence in a qPCR-based assay). Run a control without cells to check for direct interference with the assay reagents.[3] |
Issue 3: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Step |
| Variability in Assay Conditions | Standardize all assay parameters, including cell density, multiplicity of infection (MOI), and incubation times.[3] Use the same batch of cells, virus stock, and reagents for comparative experiments. |
| Inaccurate Pipetting | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. |
| Edge Effects in Multi-well Plates | Edge effects can occur due to uneven evaporation. To minimize this, do not use the outer wells of the plate for experimental samples, or fill them with sterile PBS or media. |
| Incomplete Solubilization of Formazan (B1609692) (MTT Assay) | Ensure complete solubilization of the purple formazan crystals before reading the absorbance.[2] Mixing the plate on an orbital shaker can help. |
| Variable Virus Titer | Titer your virus stock accurately before each experiment. Store virus stocks in small aliquots to avoid repeated freeze-thaw cycles. |
Quantitative Data
The following tables summarize the in vitro efficacy (IC50) and cytotoxicity (CC50) of NHC against various viruses in different cell lines. The selectivity index (SI = CC50/IC50) is also provided where available, indicating the therapeutic window of the compound.
Table 1: In Vitro Efficacy (IC50) of NHC against Coronaviruses
| Virus | Cell Line | IC50 (µM) | Reference |
| SARS-CoV-2 | hACE2-A549 | 0.04 - 0.16 | [4][13] |
| SARS-CoV-2 | Calu-3 | 0.11 - 0.38 | [4] |
| MERS-CoV | Vero | 0.56 | [11] |
| MHV | DBT | 0.17 | [11] |
Table 2: Cytotoxicity (CC50) of NHC in Various Cell Lines
| Cell Line | CC50 (µM) | Reference |
| Vero | >10 | [11] |
| DBT-9 | >200 | [11] |
| A549 | 13.83 - 23.21 | [10] |
| HaCaT | 4.40 - 5.82 | [10] |
Note: IC50 and CC50 values can vary depending on the specific experimental conditions (e.g., MOI, incubation time, assay method).
Experimental Protocols
Protocol 1: Cytotoxicity Assay (MTT Method)
This protocol is for determining the 50% cytotoxic concentration (CC50) of NHC.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate overnight.[1]
-
Compound Treatment: Prepare serial dilutions of NHC in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a "cells only" control (no compound) and a solvent control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[2]
-
Incubation with MTT: Incubate the plate for 4 hours in a humidified atmosphere (e.g., 37°C, 5% CO2) to allow for the formation of formazan crystals.[2]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]
-
Absorbance Reading: Measure the absorbance at 550-600 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability compared to the "cells only" control and determine the CC50 value using a dose-response curve.
Protocol 2: Antiviral Assay (Plaque Reduction Assay)
This protocol determines the concentration of NHC required to reduce the number of viral plaques by 50% (IC50).
-
Cell Seeding: Plate a confluent monolayer of susceptible host cells in 6-well or 12-well plates and incubate overnight.[1]
-
Virus and Compound Preparation: Prepare serial dilutions of NHC. In a separate tube, dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU/well).
-
Infection and Treatment: Remove the culture medium from the cells. Add the virus dilution to the cells and incubate for 1 hour to allow for viral adsorption. After incubation, remove the virus inoculum and wash the cells with PBS.
-
Overlay: Add an overlay medium containing the different concentrations of NHC. The overlay medium is semi-solid (containing, for example, carboxymethylcellulose or agar) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-4 days, depending on the virus).[1]
-
Staining: Remove the overlay and stain the cells with a solution like crystal violet to visualize the plaques (clear zones where cells have been lysed).[1]
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the "virus only" control and determine the IC50 value from a dose-response curve.
Protocol 3: Antiviral Assay (qRT-PCR Method)
This method quantifies the reduction in viral RNA levels.
-
Cell Seeding and Infection: Seed cells in a multi-well plate and infect with the virus at a known MOI.
-
Compound Treatment: Treat the infected cells with serial dilutions of NHC.
-
Incubation: Incubate the plates for a predetermined time (e.g., 24 or 48 hours).
-
RNA Extraction: Harvest the cell supernatant or cell lysate and extract the viral RNA using a commercial RNA extraction kit.[1]
-
Reverse Transcription: Convert the extracted viral RNA to cDNA using a reverse transcriptase enzyme and specific primers.[1]
-
qPCR: Perform quantitative PCR using specific primers and probes for the viral gene of interest.[1]
-
Data Analysis: Determine the viral RNA copy number in each sample. Calculate the percentage of viral RNA reduction compared to the "virus only" control and determine the IC50 value.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. benchchem.com [benchchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. enfanos.com [enfanos.com]
- 7. phytotechlab.com [phytotechlab.com]
- 8. Development and validation of assays for the quantification of β-D-N4-hydroxycytidine in human plasma and β-D-N4-hydroxycytidine-triphosphate in peripheral blood mononuclear cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SARS-coronavirus-2 replication in Vero E6 cells: replication kinetics, rapid adaptation and cytopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asianmedjam.com [asianmedjam.com]
- 11. Small-Molecule Antiviral β-d-N4-Hydroxycytidine Inhibits a Proofreading-Intact Coronavirus with a High Genetic Barrier to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Stability of NHC-Triphosphate Tetraammonium in Solution
This technical support center is designed for researchers, scientists, and drug development professionals working with NHC-triphosphate tetraammonium (the active triphosphate form of β-D-N4-hydroxycytidine, a metabolite of the antiviral drug molnupiravir). Here you will find troubleshooting guides and frequently asked questions to address common challenges related to the stability of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is the active intracellular metabolite of the antiviral prodrug molnupiravir (B613847).[1] In the body, molnupiravir is converted to β-D-N4-hydroxycytidine (NHC), which is then phosphorylated by host kinases to its active 5'-triphosphate form, NHC-triphosphate (NHC-TP).[1][2] The viral RNA-dependent RNA polymerase uses NHC-TP as a substrate, incorporating it into the viral RNA. This leads to an accumulation of mutations that disrupts viral replication.[1][3] The stability of the this compound salt in solution is critical for obtaining accurate and reproducible results in preclinical and clinical studies, as degradation can lead to an underestimation of its concentration and therapeutic activity.
Q2: What are the main factors that can affect the stability of NHC-triphosphate in solution?
A2: The stability of NHC-triphosphate can be influenced by several factors, including:
-
Temperature: Like many triphosphates, NHC-TP is susceptible to degradation at higher temperatures.
-
pH: The phosphate (B84403) chain can be hydrolyzed under acidic or basic conditions.
-
Enzymatic Degradation: Phosphatases present in biological samples (e.g., plasma, cell lysates) can dephosphorylate NHC-TP back to its diphosphate, monophosphate, and nucleoside forms.
-
Matrix Effects: The composition of the solution (e.g., whole blood, plasma, cell culture media, buffers) can impact stability. For instance, NHC is unstable in whole blood at room temperature.[4]
Q3: What are the recommended storage conditions for this compound solutions?
A3: For long-term storage of stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[5][6] The product should be protected from light and moisture.[5][6][7] For in vivo experiments, it is advisable to prepare fresh working solutions and use them on the same day.[8] If water is used as the solvent for a stock solution, it should be filtered and sterilized before use.[5][6]
Q4: Is there a difference in stability between the tetraammonium salt and other salt forms of NHC-triphosphate?
A4: While the biological activity of different salt forms at equivalent molar concentrations is comparable, salt forms like the tetrasodium (B8768297) or tetraammonium salt generally offer enhanced water solubility and stability compared to the free acid form.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or undetectable levels of NHC-triphosphate in my cell lysate samples. | 1. Degradation during sample processing: NHC-TP may have been dephosphorylated by cellular phosphatases after cell lysis. 2. Improper storage: Samples may have been stored at inappropriate temperatures or for too long. 3. Inefficient cell lysis: The lysis procedure may not be effectively releasing the intracellular contents. | 1. Expedite sample processing and keep samples on ice at all times. Consider the use of phosphatase inhibitors in your lysis buffer. 2. Review storage conditions and duration. Ensure samples are stored at -70°C or below for long-term stability.[4] 3. Optimize your cell lysis protocol. |
| High variability in NHC-triphosphate concentrations between replicate samples. | 1. Inconsistent sample handling: Differences in the time between sample collection and processing can lead to variable degradation. 2. Freeze-thaw cycles: Repeated freezing and thawing can degrade the analyte. NHC-TP in peripheral blood mononuclear cell (PBMC) lysates is stable for up to 3 freeze-thaw cycles.[4] 3. Precipitation: The compound may be precipitating out of solution, especially at high concentrations or in certain buffers. | 1. Standardize the sample handling and processing workflow for all samples. 2. Aliquot samples after the initial processing to avoid multiple freeze-thaw cycles. 3. If precipitation is observed, sonication or gentle warming may help to redissolve the compound.[7][8] Ensure the chosen solvent and concentration are appropriate. |
| My NHC-triphosphate standard is showing signs of degradation in the analytical instrument. | 1. Instability in the mobile phase or extraction matrix: The pH or composition of the analytical solutions may be causing degradation. 2. Re-injection instability: The analyte may not be stable in the autosampler over the course of a long analytical run. | 1. Assess the stability of NHC-TP in your specific analytical solutions. NHC has shown stability in 0.1% formic acid.[4] 2. Perform a re-injection stability test. NHC has been shown to be stable for up to 72 hours at 4-8°C in the extraction matrix.[4] |
Quantitative Stability Data
The following tables summarize stability data for NHC and its triphosphate metabolite from published literature.
Table 1: Stability of β-D-N4-hydroxycytidine (NHC) in Biological Matrices
| Matrix | Condition | Duration | Stability Outcome (% Difference or % Deviation) |
| Whole Blood | Room Temperature | 2-24 hours | Unstable (%DIF: -70.1 to 1.12%) |
| Whole Blood | On Ice | Up to 4 hours | Stable (%DIF: -2.58 to -0.88%) |
| Plasma | Room Temperature | 24 hours | Acceptable |
| Plasma | Room Temperature | 48 hours | Unstable (Mean negative bias of -19.2%) |
| Plasma | Freeze/Thaw Cycles | Up to 3 cycles | Stable (%DIF: -3.58 to 1.27%) |
| Plasma | ≤ -70°C | Up to 260 days | Stable (%DEV: -8.03% to -6.77%) |
Data sourced from a study on the quantification of NHC in human plasma.[4]
Table 2: Stability of NHC-triphosphate (NHC-TP) in PBMC Lysate
| Matrix | Condition | Duration | Stability Outcome (% Difference) |
| PBMC Lysate | Room Temperature | Up to 77 hours | Stable (%DIF: -2.44% to 0.871%) |
| PBMC Lysate | Freeze/Thaw Cycles | Up to 3 cycles | Stable (%DIF: -5.06 to -0.391%) |
Data sourced from a study on the quantification of NHC-TP in peripheral blood mononuclear cell lysates.[4]
Experimental Protocols
Protocol: Quantification of NHC-Triphosphate in PBMC Lysates by LC-MS/MS
This protocol provides a general workflow for the quantification of NHC-TP in peripheral blood mononuclear cell (PBMC) lysates, based on methodologies described in the literature.[4]
-
Sample Preparation:
-
Thaw frozen PBMC lysate samples.
-
Pipette 100 µL of the sample into a 96-well collection plate.
-
Add 25 µL of an isotopically labeled internal standard solution (e.g., β-D-N4-hydroxycytidine-triphosphate-¹³C₅). This is crucial to correct for matrix effects and variations in sample processing.
-
-
Sample Dilution/Extraction:
-
The cited method uses a direct dilution of the lysate. Specific dilution factors and solutions will need to be optimized for your assay sensitivity and instrument.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Chromatographic separation is typically performed on a suitable column to resolve NHC-TP from other cellular components.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and daughter ions of both NHC-TP and the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of NHC-TP.
-
Calculate the concentration of NHC-TP in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualizations
Caption: Metabolic activation of Molnupiravir to NHC-Triphosphate.
Caption: Workflow for NHC-Triphosphate stability assessment.
References
- 1. Molnupiravir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scienceopen.com [scienceopen.com]
- 4. Development and validation of assays for the quantification of β-D-N4-hydroxycytidine in human plasma and β-D-N4-hydroxycytidine-triphosphate in peripheral blood mononuclear cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Overcoming ion suppression in LC-MS/MS analysis of NHCtp
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly ion suppression, during the Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) analysis of Remdesivir triphosphate (NHCtp).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common causes of ion suppression when analyzing NHCtp?
Ion suppression in the LC-MS/MS analysis of NHCtp, the active triphosphate metabolite of Remdesivir, is a significant challenge due to its polar nature and the complexity of biological matrices.[1] The primary causes include:
-
Matrix Effects: Co-elution of endogenous components from biological samples (e.g., plasma, cell lysates) is a major contributor.[2] Phospholipids, salts, and other small molecules can compete with NHCtp for ionization in the MS source, reducing its signal intensity.[3]
-
High Concentrations of Salts: Buffers used during sample preparation or in the mobile phase can lead to the formation of adducts and suppress the ionization of the target analyte.
-
Ion-Pairing Reagents: While used to improve chromatographic retention of polar compounds like NHCtp, strong, non-volatile ion-pairing agents can significantly suppress the electrospray ionization (ESI) signal.[4]
-
Poor Chromatographic Resolution: Inadequate separation of NHCtp from matrix components will lead to co-elution and, consequently, ion suppression.[5]
Q2: I am observing a weak or no signal for my NHCtp standard. What should I check first?
If you are experiencing a weak or absent signal for NHCtp, consider the following troubleshooting steps:
-
MS Source Optimization: Ensure that the mass spectrometer source parameters, such as capillary voltage, gas flows, and temperatures, are optimized for NHCtp. This can be done by infusing a standard solution of NHCtp directly into the mass spectrometer.
-
Check for Metal Adsorption: As a phosphorylated molecule, NHCtp can chelate with metal surfaces in the LC system, such as the column hardware and frits, leading to poor peak shape and signal loss. Consider using a metal-free or PEEK-lined column and tubing.
-
Mobile Phase Composition: The pH and composition of the mobile phase are critical. For anion-exchange or mixed-mode chromatography, ensure the pH is appropriate to achieve the desired charge state on both the analyte and the stationary phase.[4]
-
Analyte Stability: NHCtp can be unstable in certain matrices. Ensure proper sample handling and storage conditions. The addition of phosphatase inhibitors to the sample matrix can help prevent degradation.[1]
Q3: My NHCtp peak is showing significant tailing or fronting. How can I improve the peak shape?
Poor peak shape is a common issue in the analysis of polar, phosphorylated compounds.
-
Peak Tailing: This can be caused by secondary interactions between NHCtp and the stationary phase or active sites in the LC system.
-
Solution: Consider using a column with end-capping to minimize silanol (B1196071) interactions. Adjusting the mobile phase pH or the concentration of the ion-pairing reagent can also help.
-
-
Peak Fronting: This is often a sign of column overload.
-
Solution: Reduce the injection volume or the concentration of the sample.[4]
-
-
Metal Adsorption: As mentioned previously, interaction with metal components can lead to poor peak shape. Using a metal-free system is a potential solution.
Q4: How can I effectively remove interfering matrix components during sample preparation?
Thorough sample preparation is crucial to minimize ion suppression.[5][6]
-
Protein Precipitation (PPT): This is a common first step for plasma or serum samples. Acetonitrile is often preferred over methanol (B129727) as it tends to precipitate fewer phospholipids.[2][6]
-
Solid-Phase Extraction (SPE): SPE can provide a much cleaner extract than PPT. A weak anion-exchange (WAX) SPE cartridge can be effective for selectively retaining and eluting NHCtp.
-
Liquid-Liquid Extraction (LLE): LLE can be used to remove non-polar interferences, though it may be less effective for a polar analyte like NHCtp.
Experimental Protocols & Data
Protocol 1: Mixed-Mode Chromatography for NHCtp Analysis (Ion-Pairing Free)
This method avoids strong ion-pairing reagents that can cause significant ion suppression.[4]
1. Sample Preparation (from Peripheral Blood Mononuclear Cells - PBMCs):
- Isolate PBMCs from whole blood using a standard density gradient method.
- Lyse the cells with a lysis buffer containing a phosphatase inhibitor.
- Precipitate proteins by adding two volumes of cold acetonitrile.
- Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the extract in the initial mobile phase.
2. LC-MS/MS Conditions:
- Column: Atlantis BEH C18 AX mixed-mode column (e.g., 2.1 x 50 mm, 1.7 µm).
- Mobile Phase A: 5 mM Ammonium Acetate in water, pH 6.8.[4]
- Mobile Phase B: 20 mM Ammonium Acetate in 60% Acetonitrile, pH 6.8.[4]
- Gradient: A linear gradient from 0% B to 100% B over 4 minutes.[4]
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- MS Detection: Electrospray ionization in positive ion mode (ESI+).[1]
Protocol 2: Ion-Pair Reversed-Phase Chromatography for NHCtp Analysis
This method utilizes ion-pairing reagents to enhance retention on a C18 column.
1. Sample Preparation:
- Follow the same procedure as in Protocol 1.
2. LC-MS/MS Conditions:
- Column: Porous graphitic carbon column (e.g., Hypercarb 150 x 2.1 mm).[7]
- Mobile Phase A: Water with 5 mM hexylamine (B90201) and 0.4% diethylamine, adjusted to an acidic pH with acetic acid.[7]
- Mobile Phase B: 60:40 Acetonitrile:Mobile Phase A.[7]
- Gradient: A gradient optimized for the separation of NHCtp from other cellular components.[7]
- Flow Rate: 0.4 mL/min.[7]
- Injection Volume: 20 µL.[7]
- MS Detection: Electrospray ionization in negative ion mode (ESI-).[7]
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the LC-MS/MS analysis of NHCtp.
| Parameter | Method | Value | Reference |
| Lower Limit of Quantification (LLOQ) | Ion-Pair Reversed-Phase LC-MS/MS | 10 nM | [1] |
| Calibration Curve Range | Ion-Pair Reversed-Phase LC-MS/MS | 10 - 5000 nM | [1] |
| Accuracy | Ion-Pair Reversed-Phase LC-MS/MS | 94.5% - 107% | [1] |
| Precision (RSD) | Ion-Pair Reversed-Phase LC-MS/MS | < 11.4% | [1] |
Visualizations
Caption: A generalized experimental workflow for the LC-MS/MS analysis of NHCtp.
Caption: A troubleshooting decision tree for common NHCtp analysis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. waters.com [waters.com]
- 3. Quantitative mass spectrometry of unconventional human biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Support Center: N-Heterocyclic Carbene (NHC) Cell Culture Applications
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of N-heterocyclic carbene (NHC) complexes in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: My NHC-metal complex is showing high cytotoxicity in my cell line. What are the common causes?
A1: High cytotoxicity of NHC-metal complexes can stem from several factors:
-
Inherent Toxicity: The metal center (e.g., silver, gold, copper, ruthenium) and the NHC ligand structure itself contribute to the overall toxicity.[1][2][3][4][5][6]
-
Poor Solubility: Low solubility in cell culture media can lead to the formation of aggregates, which can be toxic to cells or interfere with assays.[7]
-
Instability: Decomposition of the complex in the biological medium can release the metal ion or the free carbene, both of which can be more toxic than the intact complex.[5][8]
-
Off-Target Effects: NHCs can interact with various cellular components, leading to unintended biological consequences.
-
Assay Interference: The NHC complex might interfere with the cytotoxicity assay itself, leading to inaccurate results.[9]
Q2: How can I reduce the inherent cytotoxicity of my NHC-metal complex?
A2: Several strategies can be employed to mitigate the intrinsic toxicity of your NHC complex:
-
Ligand Modification:
-
Steric Hindrance: Introducing bulky substituents on the NHC ligand can shield the metal center, reducing its interaction with cellular targets.[3]
-
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains to the NHC ligand can increase biocompatibility and reduce cytotoxicity.[10][11][12]
-
-
Metal Center Selection: The choice of the transition metal is crucial. For instance, some ruthenium complexes have been reported to have lower toxicity than platinum-based drugs.[1]
-
Counter-ion Exchange: The counter-ion associated with the NHC complex can influence its stability and cytotoxicity.[13][14]
-
Encapsulation: Encapsulating the NHC complex in a polymeric matrix can control its release and reduce its immediate cytotoxic impact.[15][16]
Q3: My NHC complex has poor solubility in aqueous media. How can I improve this?
A3: Addressing solubility issues is critical for obtaining reliable and reproducible results. Consider the following approaches:
-
Solvent Selection: While DMSO is a common solvent, its concentration should be kept low (typically <0.5% v/v) in the final culture medium to avoid solvent-induced toxicity.[9]
-
Ligand Functionalization: Introduce polar or charged functional groups (e.g., sulfonates, carboxylates) to the NHC ligand to enhance its water solubility.
-
Formulation Strategies: The use of co-solvents, surfactants, or formulating the complex into nanoparticles can improve its dispersion in aqueous media.
-
Sonication: Gentle sonication can aid in the dissolution of the complex.[7][9]
Q4: How can I assess the stability of my NHC-metal complex in cell culture medium?
A4: The stability of your complex in biological media is paramount. You can assess it through:
-
NMR Spectroscopy: Monitor the 1H NMR spectrum of the complex in a deuterated buffer solution over time to detect any changes in its structure.[8]
-
UV-Vis Spectroscopy: For NHC-functionalized nanoparticles, changes in the localized surface plasmon resonance (LSPR) peak can indicate aggregation or degradation.[8]
-
Mass Spectrometry: Analyze the culture medium after incubation to identify any degradation products of the complex.
Troubleshooting Guides
Guide 1: Unexpectedly High Cytotoxicity
| Symptom | Possible Cause | Troubleshooting Steps |
| Drastic cell death even at low concentrations. | High inherent toxicity of the NHC-metal complex. | 1. Review the literature for the cytotoxicity of similar compounds. 2. Consider synthesizing analogues with modifications known to reduce toxicity (e.g., bulkier ligands, PEGylation).[3][10] 3. Evaluate a different metal center.[1] |
| Poor solubility leading to precipitate formation. | 1. Visually inspect the wells for any precipitate. 2. Improve solubility by using a co-solvent (ensure final concentration is non-toxic) or by modifying the ligand.[7][9] 3. Filter the stock solution to remove aggregates.[9] | |
| Complex instability and release of toxic species. | 1. Assess the stability of your complex in the culture medium over the experiment's duration.[8] 2. Consider using more stable ligand systems or encapsulation techniques.[15][16] | |
| High variability between replicate wells. | Uneven dissolution or precipitation of the compound. | 1. Ensure the stock solution is homogenous before adding it to the wells. 2. Gently mix the plate after adding the compound. |
| Pipetting errors. | 1. Use calibrated pipettes and proper pipetting techniques. |
Guide 2: Issues with Cytotoxicity Assays
| Symptom | Possible Cause | Troubleshooting Steps |
| Low absorbance values in MTT/XTT assays. | Low cell density. | 1. Optimize the initial cell seeding density.[17] |
| Compound interferes with formazan (B1609692) production. | 1. Run a cell-free control with your compound and the assay reagent to check for direct reduction of the tetrazolium salt.[9] | |
| High background in LDH assay. | Compound causes cell lysis independent of cytotoxicity. | 1. Check for membrane-disrupting properties of your compound. |
| Compound interferes with the LDH enzyme or the assay reagents. | 1. Run a control with purified LDH and your compound to check for direct inhibition or activation.[18][19] | |
| Bell-shaped dose-response curve. | Compound aggregation at high concentrations. | 1. This can reduce the effective concentration of the compound available to the cells.[9] 2. Improve solubility or use a different vehicle. |
Quantitative Data Summary
The following tables summarize the cytotoxic activity (IC50 values) of various NHC-metal complexes from the literature to provide a comparative overview.
Table 1: Cytotoxicity of Silver-NHC Complexes
| Compound | Cell Line | IC50 (µM) | Reference |
| NHC-1 | HL60 | 78 | [7] |
| NHC-1 | MOLM-13 | 123 | [7] |
| NHC-2 | HL60 | 14 | [7] |
| NHC-2 | MOLM-13 | 27 | [7] |
| Ag(I)-NHC (PF6- anion) | HCT 116 | 1.7 ± 0.2 | [13] |
| Ag(I)-NHC (different anion) | HCT 116 | 27.2 ± 1.1 | [13] |
Table 2: Cytotoxicity of Gold-NHC Complexes
| Compound | Cell Line | IC50 (µM) | Reference |
| [Au(I)(NHC)(PPh3)]I | Various | Varies based on phosphane ligand | [20] |
| NHC-AuCl | MCF-7topo | >10 | [21] |
| NHC-Au(CN) | MCF-7topo | >10 | [21] |
| NHC*-Au-dithiocarbamate | MCF-7topo | 0.28 ± 0.03 | [21] |
Table 3: Cytotoxicity of Ruthenium-NHC Complexes
| Compound | Cell Line | IC50 (µM) | Reference |
| Ru-NHC Complex 5b | C6 | 14.2 ± 0.5 | [22] |
| Ru-NHC Complex 5b | HeLa | 11.1 ± 0.5 | [22] |
| Ru-NHC Complex 5c | C6 | 16.2 ± 0.4 | [22] |
| Ru-NHC Complex 5c | HeLa | 13.7 ± 0.3 | [22] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a general guideline for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.
Materials:
-
96-well flat-bottom plates
-
Cells of interest
-
Complete cell culture medium
-
NHC-metal complex stock solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., isopropanol (B130326) with 0.04 N HCl, or SDS-HCl solution)[23][24]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[23]
-
Compound Treatment: Prepare serial dilutions of the NHC-metal complex in culture medium. The final solvent concentration should be non-toxic to the cells (typically <0.5% DMSO).[9] Replace the old medium with 100 µL of the medium containing the test compound or vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[23]
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm.
-
Data Analysis: Subtract the background absorbance (from wells with medium only) from all readings. Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: LDH Cytotoxicity Assay
This assay measures the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged plasma membranes.
Materials:
-
96-well plates
-
Cells of interest
-
Complete cell culture medium
-
NHC-metal complex stock solution
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis buffer (e.g., 1% Triton X-100) for positive control[25]
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include wells for a positive control (maximum LDH release) which will be treated with lysis buffer.[26]
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes.[25] Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.[25][27]
-
Stop Reaction (if applicable): Some kits require the addition of a stop solution.[25]
-
Absorbance Measurement: Read the absorbance at the recommended wavelength (e.g., 490 nm).[25]
-
Data Analysis: Subtract the background absorbance (from cell-free medium). Calculate the percentage of cytotoxicity relative to the positive control (lysed cells).
Visualizations
Caption: General experimental workflow for assessing NHC cytotoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. Metal N-heterocyclic carbene complexes as potential antitumor metallodrugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. N-Heterocyclic Carbene Iron Complexes as Anticancer Agents: In Vitro and In Vivo Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. N-Heterocyclic Carbene Complexes of Nickel(II) from Caffeine and Theophylline: Sustainable Alternative to Imidazol-2-ylidenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. PEGylated N-Heterocyclic Carbene Anchors Designed To Stabilize Gold Nanoparticles in Biologically Relevant Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Recent Developments in the Medicinal Applications of Silver-NHC Complexes and Imidazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N‐Heterocyclic Carbene (NHC) Silver Complexes as Versatile Chemotherapeutic Agents Targeting Human Topoisomerases and Actin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhancing the CuAAC efficiency of a Cu(i)–NHC complex in biological media by encapsulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enhancing the CuAAC efficiency of a Cu(i)–NHC complex in biological media by encapsulation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 18. Validation of an LDH Assay for Assessing Nanoparticle Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Binding of titanium dioxide nanoparticles to lactate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cytotoxic gold(I) N-heterocyclic carbene complexes with phosphane ligands as potent enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 25. 2.7. LDH Cytotoxicity Assay [bio-protocol.org]
- 26. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. LDH cytotoxicity assay [protocols.io]
Technical Support Center: Optimizing In Vitro Transcription (IVT)
Welcome to the technical support center for in vitro transcription (IVT). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and quality of their synthesized RNA.
Frequently Asked Questions (FAQs)
Q1: What is in vitro transcription (IVT) and what are its key components?
A1: In vitro transcription is a cell-free enzymatic reaction that synthesizes RNA molecules from a DNA template.[][2] The core components of an IVT reaction include:
-
DNA Template: A linearized plasmid DNA or a PCR product containing the target sequence downstream of an RNA polymerase promoter (e.g., T7, SP6, or T3).[]
-
RNA Polymerase: Typically a bacteriophage RNA polymerase like T7, SP6, or T3, which catalyzes the synthesis of RNA.[][3]
-
Ribonucleoside Triphosphates (NTPs): The building blocks of RNA (ATP, GTP, CTP, and UTP) that are incorporated into the growing RNA strand.[2][4]
-
Reaction Buffer: An optimized buffer that maintains the proper pH and ionic conditions for the polymerase, often containing magnesium ions (Mg²⁺) as a critical cofactor.[][3]
Q2: I've heard of NHC-TP. Can it be used to improve my IVT yield?
A2: This appears to be a common point of confusion. N-hydroxycytidine triphosphate (NHC-TP) is the active form of the antiviral drug Molnupiravir.[5] It acts as a substrate for viral RNA-dependent RNA polymerases, where its incorporation into the viral genome leads to an accumulation of mutations, a process known as lethal mutagenesis.[5][6] Therefore, NHC-TP is not used to improve the yield or fidelity of IVT for producing therapeutic mRNA. Its function is to introduce errors into viral RNA, which is contrary to the goal of high-fidelity mRNA synthesis.
You may be thinking of modified nucleotides like N1-Methylpseudouridine-5'-Triphosphate (N1-Me-pUTP) . Incorporating modified nucleotides like N1-Me-pUTP can enhance the stability and translational efficiency of the mRNA and reduce its immunogenicity, which are critical for therapeutic applications.[7][][9]
Q3: What is co-transcriptional capping and how can it improve my workflow?
A3: Co-transcriptional capping is a method where a cap analog is introduced into the IVT reaction, allowing the 5' cap structure to be added to the RNA molecule as it is being synthesized.[10][11] This "one-pot" approach is highly efficient, often achieving over 95% capping.[10][12] Technologies like CleanCap® offer a streamlined process that can significantly reduce manufacturing time and costs compared to traditional enzymatic capping methods.[10]
IVT Troubleshooting Guide
This guide addresses common issues encountered during in vitro transcription and provides actionable solutions.
Problem 1: Low or No RNA Yield
If you are experiencing lower-than-expected or no RNA yield, consider the following potential causes and solutions.
| Possible Cause | Recommended Solution |
| Degraded/Impure DNA Template | Contaminants like salts or ethanol (B145695) from plasmid purification can inhibit RNA polymerase.[13][14] Ensure your template is high quality and free of contaminants. Verify template integrity on an agarose (B213101) gel.[][13] |
| RNase Contamination | RNases are ubiquitous and can degrade your synthesized RNA.[15] Use RNase-free reagents and consumables, wear gloves, and consider adding an RNase inhibitor to your reaction.[13][15] |
| Inactive RNA Polymerase | Enzymes can lose activity if stored improperly. Always use a positive control template to confirm that the polymerase and other reaction components are active.[13] |
| Suboptimal Reagent Concentrations | The concentrations of key components are critical for high yield. This includes the DNA template, NTPs, and Mg²⁺.[][16] Optimization may be required. |
Problem 2: Incomplete or Truncated Transcripts
Seeing RNA transcripts that are shorter than the expected length is a common issue.
| Possible Cause | Recommended Solution |
| Low Nucleotide (NTP) Concentration | Insufficient NTPs can lead to premature termination of transcription.[13][14] The final concentration of each NTP should typically be at least 12 µM, but higher concentrations are often needed for large-scale synthesis.[4][14] |
| GC-Rich DNA Template | Templates with high GC content can form stable secondary structures that cause the polymerase to dissociate prematurely.[13] Lowering the reaction temperature from 37°C to 30°C can sometimes help produce full-length transcripts.[13] |
| Incorrectly Linearized Template | If the DNA template was not fully digested or was linearized with an incorrect restriction enzyme, it can lead to transcripts of the wrong size.[13] Confirm complete linearization by running an aliquot on an agarose gel.[13] |
Problem 3: Transcripts are Longer Than Expected
If your RNA is larger than the target size, it may be due to issues with the DNA template.
| Possible Cause | Recommended Solution |
| Non-Linearized Plasmid Template | If the plasmid template is not completely linearized, the RNA polymerase can generate long, heterogeneous transcripts by transcribing around the circular plasmid multiple times.[13] Ensure complete digestion of your plasmid with a restriction enzyme.[13] |
| Template with 3' Overhangs | Some restriction enzymes create 3' overhangs. The RNA polymerase can use this overhang as a template, resulting in a longer transcript. Use a restriction enzyme that generates blunt or 5' overhangs.[13] |
Experimental Protocols & Parameter Optimization
Standard In Vitro Transcription Protocol (T7 Polymerase)
This protocol is a general starting point. Optimal conditions may vary depending on the specific template and desired yield.
-
Template Preparation:
-
Linearize 1-5 µg of plasmid DNA with a suitable restriction enzyme that produces blunt or 5' overhangs.
-
Purify the linearized DNA template using a column purification kit or phenol:chloroform extraction followed by ethanol precipitation.
-
Resuspend the purified DNA in nuclease-free water and determine the concentration.
-
-
IVT Reaction Assembly:
-
Assemble the following components at room temperature in the specified order:
-
Nuclease-Free Water: to a final volume of 20 µL
-
10X Transcription Buffer: 2 µL
-
ATP, GTP, CTP, UTP (or modified UTP) solution (e.g., 100 mM stocks): adjust for desired final concentration (typically 1-2 mM each)[]
-
Linearized DNA Template: 1 µg
-
RNase Inhibitor: 1 µL
-
T7 RNA Polymerase: 2 µL
-
-
Mix gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.
-
-
Incubation:
-
Incubate the reaction at 37°C for 2-4 hours.[] For GC-rich templates, consider a lower temperature (e.g., 30°C).[13]
-
-
DNase Treatment:
-
To remove the DNA template, add 1 µL of DNase I (RNase-free) to the reaction and incubate at 37°C for 15-30 minutes.
-
-
RNA Purification:
-
Purify the synthesized RNA using a column-based purification kit, LiCl precipitation, or other suitable method.
-
Elute or resuspend the final RNA in nuclease-free water.
-
-
Quantification and Quality Control:
-
Measure the RNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Assess the RNA integrity by running an aliquot on a denaturing agarose gel.
-
Optimizing IVT Reaction Parameters for Higher Yield
Systematic optimization of reaction components can dramatically increase RNA yield. Design of Experiment (DoE) approaches are often used for this purpose.[16]
Optimized IVT Parameters for Self-Amplifying RNA (saRNA) This table presents an example of optimized parameters from a study aimed at maximizing the integrity and yield of long saRNA transcripts.[16]
| Parameter | Optimized Value |
| DNA Template | 60 ng/µL |
| Mg²⁺ Concentration | 52 mM |
| T7 RNA Polymerase | 5 U/µL |
| Cap Analog | 10 mM |
| Reaction Time | 2 hours |
| Expected Yield | ~11.2 mg/mL |
| Expected Integrity | ~86.5% |
Key Findings from Optimization Studies:
-
Magnesium (Mg²⁺) Concentration: This is often the most critical parameter affecting both yield and integrity.[16][17] While essential for polymerase activity, excessive Mg²⁺ can lead to the production of double-stranded RNA (dsRNA) byproducts.[][18] The optimal concentration is often a balance and can be significantly higher than in standard protocols, sometimes in the range of 40-75 mM.[16][17][18]
-
NTP Concentration: Higher NTP concentrations can increase overall yield, but the ratio of Mg²⁺ to NTPs is crucial.[17] A fed-batch approach, where NTPs are added during the reaction, can double the final yield to over 10 mg/mL by preventing their depletion.[19]
-
Enzyme Concentration: Increasing the RNA polymerase concentration can boost yield, but only up to a saturation point, after which it becomes cost-ineffective and may increase dsRNA formation.[]
-
Temperature: While 37°C is the standard incubation temperature, lower temperatures may be necessary for long or difficult templates (like saRNA) to ensure high integrity.[][18]
Diagrams and Workflows
References
- 2. Understanding the impact of in vitro transcription byproducts and contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. landmarkbio.com [landmarkbio.com]
- 4. Overview of In Vitro Transcription | Thermo Fisher Scientific - CA [thermofisher.com]
- 5. Molnupiravir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. neb.com [neb.com]
- 9. N<sup>1</sup>-Methylpseudouridine-5'-Triphosphate | TriLink Customer Portal [shop.trilinkbiotech.com]
- 10. trilinkbiotech.com [trilinkbiotech.com]
- 11. youtube.com [youtube.com]
- 12. tebubio.com [tebubio.com]
- 13. go.zageno.com [go.zageno.com]
- 14. promegaconnections.com [promegaconnections.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Optimization of In Vitro Transcription by Design of Experiment to Achieve High Self-Amplifying RNA Integrity | MDPI [mdpi.com]
- 17. biorxiv.org [biorxiv.org]
- 18. Effect of in vitro transcription conditions on yield of high quality messenger and self-amplifying RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Increasing yield of in vitro transcription reaction with at-line high pressure liquid chromatography monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing NHC Degradation in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and degradation of N-heterocyclic carbene (NHC) complexes in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: My NHC-metal complex is precipitating after I add it to the cell culture medium. What can I do?
A: Precipitation is a common issue for poorly aqueous-soluble compounds. Here are several factors to consider:
-
Solvent Concentration: The final concentration of organic solvents like DMSO or ethanol (B145695) should be kept to a minimum, ideally below 0.5%, as higher concentrations can be cytotoxic and cause your compound to crash out of the aqueous medium.
-
Stock Solution Concentration: Using a very high concentration stock solution can lead to precipitation upon dilution. Consider lowering the stock concentration.
-
Media Components: Serum proteins in the media can sometimes help to solubilize hydrophobic compounds. If your experiment allows, compare the solubility in serum-free versus serum-containing media.
-
Temperature: Ensure your media is at the appropriate temperature (e.g., 37°C) when adding the compound, as temperature can affect solubility.
Q2: I'm observing a decrease in the efficacy of my NHC compound in my cell-based assay over several days. Could this be due to degradation?
A: Yes, a gradual loss of activity over time is a strong indicator of compound degradation. While many NHC-metal complexes are known for their stability, degradation can still occur through several pathways, including ligand dissociation, protonolysis, or oxidation, especially under prolonged incubation at 37°C.[1] It is recommended to perform a stability assay to confirm this (see Experimental Protocols section).
Q3: Are NHC-metal complexes generally stable in cell culture conditions?
A: Many NHC-metal complexes, particularly those with gold(I) centers and bulky NHC ligands, exhibit high stability in various biological media, including cell culture medium, for extended periods.[2][3][4][5] However, stability is highly dependent on the specific metal center, the steric and electronic properties of the NHC ligand, and the other ancillary ligands in the complex.[1][6][7]
Q4: What are the potential consequences of NHC degradation in my cell culture?
A: NHC degradation can lead to several issues:
-
Loss of therapeutic effect: If the parent compound is the active agent, its degradation will lead to a reduction in the desired biological effect.
-
Unforeseen cytotoxicity: The degradation products may be more toxic to the cells than the parent compound, leading to unexpected cell death or stress responses.
-
Misinterpretation of results: If degradation is not accounted for, experimental results may be misleading, attributing the observed effects (or lack thereof) to the parent compound when they are actually due to its degradation products or its absence.
Q5: How can I minimize NHC degradation in my long-term experiments?
A: Consider the following strategies:
-
Ligand Design: If you are in the developmental stage, consider using NHC ligands with bulky "wingtip" groups (e.g., 2,6-diisopropylphenyl) which can provide kinetic stabilization to the metal center.[1]
-
Metal Center Selection: Gold(I) complexes are often particularly stable.[1]
-
Media Refreshment: For very long-term cultures (several days or weeks), it is advisable to change the medium and add a fresh compound every 2-3 days to maintain a constant concentration of the active compound.
-
Storage: Store stock solutions of your NHC complex in small, single-use aliquots at -80°C and protect them from light to prevent degradation before use.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Observed Issue | Possible Cause | Suggested Solution |
| High variability in results between replicate wells. | Inconsistent compound concentration due to precipitation or degradation. | - Visually inspect wells for any precipitate. - Perform a stability check of the compound in the media over the time course of the experiment using HPLC-MS. - Ensure consistent and thorough mixing when adding the compound to the media. |
| Sudden increase in cell death after several days of culture. | Accumulation of toxic degradation products. | - Analyze the cell culture supernatant for the presence of degradation products using HPLC-MS. - Reduce the incubation time if the experimental design allows. - Refresh the media and re-dose the compound more frequently. |
| Unexpected changes in cell morphology (e.g., rounding, detachment, vacuolization). | Cellular stress induced by the parent compound or its degradation products. | - Reduce the concentration of the NHC compound. - Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the cytotoxic concentration range. - Investigate markers of cellular stress, such as reactive oxygen species (ROS) production. |
| Loss of a specific cellular phenotype that was initially observed. | Degradation of the active compound below its effective concentration. | - Confirm the stability of your compound using the HPLC-MS protocol below. - Increase the frequency of media changes and compound re-dosing. |
Data Presentation: Stability of NHC-Metal Complexes
The stability of NHC-metal complexes is highly dependent on the specific structure of the complex and the conditions. The following table provides a qualitative summary of stability based on literature.
| Metal Center | NHC Ligand Characteristics | Ancillary Ligands | Qualitative Stability in Aqueous/Cell Media | Reference |
| Gold(I) | Bulky (e.g., Dipp, Mes) | Halides, Phosphines | Generally High | [1][2][4] |
| Silver(I) | Various | Halides | Moderate to High | [8] |
| Palladium(II) | Bulky, electron-rich | Halides, Acetates | Variable, can be prone to reductive elimination | [7] |
| Platinum(II) | Various | Halides | Generally High | [9] |
| Ruthenium(II) | Various | Arene, Halides | Moderate to High, dependent on ligand set | [1] |
| Rhodium(III) / Iridium(III) | Various | Cp*, Halides | Can be more labile | [1] |
Experimental Protocols
Protocol 1: Assessing NHC Compound Stability in Cell Culture Media by HPLC-MS
This protocol allows for the quantitative analysis of your NHC compound's stability over time in your specific experimental conditions.
Materials:
-
Your NHC-metal complex
-
Cell culture medium (with and without serum, as required)
-
Anhydrous DMSO
-
HPLC-grade acetonitrile (B52724) and water
-
Formic acid
-
Internal standard (a stable compound structurally similar to your analyte, if possible)
-
96-well plates (low protein binding recommended)
-
HPLC-MS system with a C18 reverse-phase column
Procedure:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of your NHC compound in anhydrous DMSO.
-
Prepare a working solution by diluting the stock solution in cell culture medium to the final concentration used in your assays.
-
-
Sample Incubation:
-
Add the working solution to wells of a 96-well plate. Include wells with media only (no cells) to assess chemical stability, and if desired, wells with cells to assess both chemical and metabolic stability.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 8, 24, 48, 72 hours), collect aliquots (e.g., 100 µL) from the wells. The 0-hour time point should be collected immediately after adding the compound.
-
-
Sample Preparation for Analysis:
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile containing the internal standard. This will precipitate proteins.
-
Vortex the samples vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to HPLC vials.
-
-
HPLC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Develop a gradient to ensure good separation of your compound from media components (e.g., 5% to 95% B over 5 minutes).
-
Mass Spectrometry: Operate in a mode suitable for your compound (e.g., positive ion mode) and use multiple reaction monitoring (MRM) for sensitive and specific quantification.
-
-
Data Analysis:
-
Calculate the peak area of your NHC compound at each time point.
-
Normalize the peak area to the internal standard's peak area for each sample.
-
Plot the percentage of the compound remaining at each time point relative to the 0-hour time point to determine the degradation profile.
-
Visualizations
Troubleshooting Workflow for Loss of Compound Efficacy
Caption: A flowchart for troubleshooting loss of NHC compound efficacy in cell-based assays.
Signaling Pathway: Cellular Response to Metal-Induced Oxidative Stress
Caption: A simplified diagram of a cellular stress response pathway initiated by metal ions.
References
- 1. Biological Activities of Ruthenium NHC Complexes: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal-NHC heterocycle complexes in catalysis and biological applications: Systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-heterocyclic carbene (NHC) complexes of group 4 transition metals - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. N-heterocyclic carbene gold(I) and silver(I) complexes bearing functional groups for bio-conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic Degradation of Nerve Agents [mdpi.com]
- 7. Organometallic Anticancer Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. N-Heterocyclic Carbene (NHC) Complexes in C–H Activation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Primer Design for NHC Incorporation Studies
Welcome to the technical support center for the optimization of primer design for N-heterocyclic carbene (NHC) incorporation studies. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures involving NHC-modified primers.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations when designing primers with bulky N-heterocyclic carbene (NHC) modifications?
A1: When designing primers incorporating bulky NHC adducts, it is crucial to consider the potential for steric hindrance, which can affect both primer annealing and DNA polymerase recognition. Standard primer design parameters should be adapted as follows:
-
Modification Position: Whenever possible, position the NHC modification away from the 3'-end of the primer to minimize interference with polymerase binding and extension. Internal or 5'-end modifications are generally better tolerated.
-
Primer Length: A slightly longer primer (25-35 base pairs) may be necessary to compensate for any potential decrease in hybridization efficiency caused by the bulky adduct.
-
Melting Temperature (Tm): The NHC modification can alter the primer's Tm. It is essential to calculate the Tm of the modified primer using specialized software or empirical testing. As a starting point, maintain a calculated Tm between 60-72°C for the unmodified portion of the primer.
-
Secondary Structures: Rigorously check for potential secondary structures (hairpins, self-dimers) that could be exacerbated by the presence of the NHC moiety.
Q2: Which type of DNA polymerase is recommended for PCR with NHC-modified primers?
A2: The choice of DNA polymerase is critical for the successful amplification of templates using primers with bulky modifications like NHCs. High-fidelity proofreading polymerases may stall or exhibit reduced efficiency when encountering a modified nucleotide. Therefore:
-
High-Processivity Polymerases: Enzymes known for their high processivity and tolerance to modified templates are recommended. Examples from studies with other bulky adducts include KOD polymerase and its mutants (e.g., KOD exo-), as well as Vent (exo-) DNA polymerase.[1]
-
Standard Taq Polymerase: While generally more error-prone, Taq polymerase can sometimes be more permissive in bypassing bulky lesions and may be a suitable option to test.[2]
-
Avoid 3'→5' Exonuclease Activity: For primers with 3'-end modifications, a polymerase lacking 3'→5' exonuclease (proofreading) activity is essential to prevent excision of the modification.
Q3: How does the NHC modification impact PCR efficiency, and how can it be optimized?
A3: The presence of a bulky NHC adduct can significantly reduce PCR efficiency by impeding primer annealing or stalling the DNA polymerase. To optimize efficiency:
-
Annealing Temperature (Ta): The optimal Ta will likely differ from that of an unmodified primer. It is crucial to perform a temperature gradient PCR to determine the ideal annealing temperature empirically. A good starting point is 3-5°C below the calculated Tm of the unmodified primer sequence.
-
Primer Concentration: Higher primer concentrations (in the range of 0.5 to 1.0 µM) may be required to drive the annealing equilibrium towards hybridization, compensating for the potentially lower affinity of the modified primer.[2]
-
Extension Time: A longer extension time may be necessary to allow the polymerase sufficient time to bypass the NHC modification.
-
PCR Additives: The use of PCR enhancers such as DMSO or betaine (B1666868) can help to reduce secondary structures in GC-rich templates and may improve amplification efficiency with modified primers.
Q4: What are the best practices for the synthesis and purification of NHC-modified primers?
A4: The quality of the NHC-modified primer is paramount for successful PCR.
-
Synthesis: The synthesis of NHC-modified oligonucleotides typically involves specialized chemical methods to conjugate the NHC precursor to the desired nucleotide. This is often achieved through phosphoramidite (B1245037) chemistry with a modified building block.
-
Purification: High-performance liquid chromatography (HPLC) purification is strongly recommended to ensure that the final primer product is of high purity and free from truncated or failed synthesis products that could inhibit the PCR reaction.
Troubleshooting Guide
The following table outlines common problems encountered during PCR with NHC-modified primers, their possible causes, and recommended solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low PCR Product Yield | 1. Suboptimal annealing temperature. | 1. Perform a gradient PCR to determine the optimal annealing temperature empirically. |
| 2. Inappropriate DNA polymerase. | 2. Test a panel of DNA polymerases, including high-processivity enzymes like KOD (exo-) or Vent (exo-).[1] | |
| 3. Insufficient primer concentration. | 3. Increase the primer concentration in increments (e.g., from 0.5 µM to 1.0 µM).[2] | |
| 4. Poor quality of the modified primer. | 4. Ensure the primer is HPLC-purified. | |
| 5. NHC modification at the 3'-end is blocking extension. | 5. If possible, redesign the primer with the modification at an internal or 5'-end position. Use a polymerase with low or no 3'->5' exonuclease activity. | |
| Non-specific Amplification (Multiple Bands) | 1. Annealing temperature is too low. | 1. Increase the annealing temperature in 2°C increments. |
| 2. High primer concentration leading to mispriming. | 2. Reduce the primer concentration. | |
| 3. Primer design issues (e.g., complementarity to off-target sites). | 3. Redesign primers with higher specificity. Ensure the 3'-end is highly specific to the target. | |
| Smeared PCR Product | 1. Too many PCR cycles. | 1. Reduce the number of cycles. |
| 2. High concentration of template DNA. | 2. Reduce the amount of template DNA in the reaction. | |
| 3. Degraded template DNA. | 3. Use freshly prepared, high-quality template DNA. | |
| Inconsistent Results | 1. Pipetting errors or reagent variability. | 1. Prepare a master mix to ensure consistency across reactions. |
| 2. Thermal cycler performance. | 2. Ensure the thermal cycler is properly calibrated. |
Experimental Protocols
While a specific, universally optimized protocol for NHC-modified primers is not available due to the novelty of such reagents and the sequence-dependent nature of PCR, the following provides a robust starting point for optimization.
Protocol: General PCR with NHC-Modified Primers
-
Reaction Setup:
-
Assemble the following reaction components on ice:
-
| Component | Volume (for 50 µL reaction) | Final Concentration |
| 10X PCR Buffer | 5 µL | 1X |
| dNTP Mix (10 mM each) | 1 µL | 200 µM each |
| NHC-Modified Forward Primer (10 µM) | 2.5 µL | 0.5 µM (optimize 0.2-1.0 µM) |
| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM (optimize 0.2-1.0 µM) |
| Template DNA | 1-5 µL | 10 pg - 100 ng |
| DNA Polymerase (e.g., KOD exo-) | 1 µL | 1-2.5 units |
| Nuclease-Free Water | to 50 µL | - |
-
Thermal Cycling Conditions:
-
The following cycling parameters are a starting point and should be optimized, particularly the annealing temperature and extension time.
-
| Step | Temperature | Duration | Cycles |
| Initial Denaturation | 95°C | 2-5 min | 1 |
| Denaturation | 95°C | 30 sec | 30-40 |
| Annealing | 55-68°C (Gradient) | 30 sec | |
| Extension | 68-72°C | 1 min/kb | |
| Final Extension | 68-72°C | 5-10 min | 1 |
| Hold | 4°C | ∞ | 1 |
Visualizations
Experimental Workflow for NHC-Primer PCR Optimization
Caption: A flowchart outlining the key stages in optimizing PCR for NHC-modified primers.
Logical Relationship of Factors Affecting PCR with Bulky Adducts
Caption: Interacting factors influencing the success of PCR with NHC-modified primers.
References
Technical Support Center: Troubleshooting NHC Metabolic Labeling
Welcome to the technical support center for N-acetylhexosamine (NHC) metabolic labeling. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot unexpected results and optimize experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during NHC metabolic labeling experiments in a question-and-answer format.
Issue 1: Low or No Signal from Labeled Proteins
Question: I am not detecting a signal from my metabolically labeled proteins after click chemistry and detection (e.g., via Western blot or fluorescence microscopy). What are the possible causes and solutions?
Answer:
Low or no signal is a frequent issue in metabolic labeling experiments. The problem can arise from several steps in the workflow, from initial labeling to final detection. Below is a systematic guide to troubleshoot this issue.
Possible Causes and Solutions:
-
Suboptimal Labeling Concentration: The concentration of the metabolic label (e.g., an azide-modified sugar like Ac4ManNAz) is critical. While higher concentrations might seem better, they can lead to cellular toxicity, which in turn reduces protein synthesis and labeling.[1][2]
-
Recommendation: Start with a concentration around 10 µM for Ac4ManNAz, as this has been shown to provide sufficient labeling with minimal physiological impact on cells.[1][2][3] If the signal is low, perform a titration experiment to find the optimal concentration for your specific cell line.[1] Be aware that concentrations of 20 µM and 50 µM have been associated with reduced cell proliferation and migration.[1][2]
-
-
Insufficient Incubation Time: The labeling process is time-dependent. If the incubation period is too short, not enough of the metabolic label will be incorporated into newly synthesized glycans.
-
Recommendation: The optimal incubation time can vary between cell types and their metabolic rates. A typical starting point is 24-48 hours. If the signal is weak, consider extending the incubation time.
-
-
Inefficient Click Chemistry Reaction: The bioorthogonal click reaction (e.g., CuAAC or SPAAC) is a crucial step for attaching your detection tag (e.g., a fluorophore or biotin).
-
Recommendation: Ensure all click chemistry reagents are fresh and stored correctly.[4] For Cu(I)-catalyzed reactions (CuAAC), ensure the copper source is not oxidized and that a reducing agent is present. For copper-free click chemistry (SPAAC), ensure the cyclooctyne (B158145) reagent is stable and used at the recommended concentration.
-
-
Cell Health and Metabolic State: The efficiency of metabolic labeling is directly linked to the health and metabolic activity of your cells. Factors like confluence, passage number, and media conditions can significantly impact results.
-
Recommendation: Use healthy, actively dividing cells. Ensure that the cell culture medium is not depleted of essential nutrients. Some protocols recommend a depletion step for the natural counterpart of the labeling molecule to increase incorporation of the analog.[5]
-
Issue 2: High Background Signal
Question: My blots or images show a high background signal, making it difficult to distinguish my protein of interest. How can I reduce this background?
Answer:
High background can obscure your specific signal and lead to false positives. The source of the background can be non-specific binding of detection reagents or issues with the washing steps.
Possible Causes and Solutions:
-
Incomplete Removal of Excess Reagents: Residual click chemistry reagents or detection molecules (e.g., unbound antibodies or streptavidin) can bind non-specifically to the membrane or slide.
-
Suboptimal Blocking: Inadequate blocking of the membrane or slide can lead to non-specific binding of antibodies or other detection reagents.
-
Contamination of Reagents: Contaminants in buffers or reagents can contribute to background noise.
-
Recommendation: Prepare fresh buffers and solutions. Ensure all reagents are of high quality and stored under appropriate conditions.
-
Issue 3: Cellular Toxicity
Question: I've noticed a decrease in cell viability and proliferation after adding the metabolic label. How can I mitigate these cytotoxic effects?
Answer:
Cellular toxicity is a known side effect of some metabolic labels, especially at higher concentrations.[2] It's crucial to find a balance between efficient labeling and maintaining cell health.
Possible Causes and Solutions:
-
High Concentration of the Metabolic Label: As mentioned previously, excessive concentrations of sugar analogs like Ac4ManNAz can negatively impact cellular functions.[2][11]
-
Recommendation: Use the lowest effective concentration of the metabolic label. A titration experiment is highly recommended to determine the optimal, non-toxic concentration for your cell line.[1] Studies have shown that 10 µM Ac4ManNAz has minimal effects on cell physiology, while concentrations of 50 µM can reduce major cellular functions.[2][11]
-
-
Prolonged Incubation Time: Long exposure to the metabolic label, even at lower concentrations, can eventually lead to toxicity.
-
Recommendation: Optimize the incubation time. It may be possible to achieve sufficient labeling with a shorter incubation period, thereby reducing the toxic effects.
-
Quantitative Data Summary: Effect of Ac4ManNAz Concentration on Cellular Function
| Ac4ManNAz Concentration | Labeling Efficiency | Cell Proliferation | Cell Migration/Invasion | Reference(s) |
| 10 µM | Sufficient for tracking and proteomics | Minimal effect | Minimal effect | [1],[2] |
| 20 µM | Higher | Reduced | Reduced | [2] |
| 50 µM | High | Significantly reduced | Significantly reduced | [1],[2] |
Issue 4: Unexpected Changes in Protein Glycosylation
Question: I'm concerned that the metabolic label might be altering the natural glycosylation patterns of my proteins. Is this a valid concern, and how can I assess it?
Answer:
Yes, this is a valid concern. The introduction of unnatural sugars can potentially alter the structure and function of glycoproteins.[12][13] Glycosylation plays a critical role in protein folding, stability, and function.[13][14][15]
Possible Causes and Solutions:
-
Alteration of Glycan Structure: The incorporation of an unnatural sugar can lead to changes in the overall glycan structure, which may affect protein properties.[12]
-
Recommendation: If you suspect that the labeling is affecting the function of your protein of interest, you can perform functional assays to compare the activity of the labeled protein to the unlabeled protein. Mass spectrometry-based glycoproteomic analysis can also be used to get a detailed view of the changes in glycosylation patterns.
-
-
Impact on Downstream Signaling: Changes in glycosylation can affect protein-protein interactions and downstream signaling pathways.
-
Recommendation: It is important to be aware of this possibility when interpreting your results. If you observe unexpected changes in cellular signaling, consider the potential role of altered glycosylation.
-
Experimental Protocols
Key Experiment: Western Blotting for Detection of Metabolically Labeled Proteins
This protocol outlines the general steps for detecting azide-labeled glycoproteins via Western blot after a click reaction with a biotin-alkyne tag.
1. Sample Preparation (Cell Lysis): a. After metabolic labeling, wash cells with ice-cold PBS. b. Lyse the cells in RIPA buffer containing protease inhibitors.[9] c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Sonicate the lysate to shear DNA and reduce viscosity.[7] e. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate. f. Determine the protein concentration using a standard protein assay.
2. Click Chemistry Reaction (Biotin Tagging): a. To a specific amount of protein lysate (e.g., 50 µg), add the click chemistry reaction components. This typically includes a biotin-alkyne tag, a copper(I) source (like CuSO4), and a reducing agent (like sodium ascorbate). b. Incubate the reaction for 1 hour at room temperature in the dark.[4]
3. SDS-PAGE and Protein Transfer: a. Add Laemmli sample buffer to the biotin-tagged protein samples and boil for 5 minutes.[9] b. Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size. c. Transfer the separated proteins to a nitrocellulose or PVDF membrane.[8][10]
4. Immunodetection: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[7] b. Incubate the membrane with a streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature. c. Wash the membrane three times for 5-10 minutes each with TBST.[7] d. Prepare the chemiluminescent substrate (ECL) and incubate it with the membrane according to the manufacturer's instructions.[6] e. Detect the signal using an appropriate imaging system.[6]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and Optimization of Metabolic Labeling of Endothelial Progenitor Cells for Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for determining protein cysteine thiol redox status using western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. bio-rad.com [bio-rad.com]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. Impact of N-Linked Glycosylation on Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Effects of N-Glycosylation on the Structure, Function, and Stability of a Plant-Made Fc-Fusion Anthrax Decoy Protein [frontiersin.org]
- 14. Glycosylation Shapes the Efficacy and Safety of Diverse Protein, Gene and Cell Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of N-glycosylation on horseradish peroxidase structural and dynamical properties - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing NHC-TP Efficiency in PCR-Based Assays: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively utilize β-d-N4-hydroxycytidine triphosphate (NHC-TP) in polymerase chain reaction (PCR)-based assays. The following sections offer troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to enhance experimental success and efficiency.
Troubleshooting Guide
This guide addresses common issues encountered during PCR-based assays, with specific considerations for the inclusion of NHC-TP.
I. Low or No PCR Product Yield
Question: I am not seeing any PCR product, or the yield is very low. What are the potential causes and solutions?
Answer:
Low or no PCR product is a common issue that can stem from various factors, from suboptimal reaction components to incorrect thermal cycling parameters. When incorporating a modified nucleotide like NHC-TP, additional considerations regarding polymerase compatibility and concentration are crucial.
Possible Causes & Recommended Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal NHC-TP Concentration | The concentration of NHC-TP is critical. Too high a concentration may inhibit the DNA polymerase, while too low a concentration will result in inefficient incorporation. It is recommended to empirically determine the optimal ratio of NHC-TP to dCTP. Start with a range of ratios and identify the one that provides a balance between amplification efficiency and the desired mutation rate. |
| Incompatible DNA Polymerase | Not all DNA polymerases are capable of efficiently incorporating modified nucleotides like NHC-TP. High-fidelity proofreading polymerases may exhibit lower tolerance for NHC-TP. It is advisable to screen different DNA polymerases, including both high-fidelity and standard Taq polymerases, to find one that efficiently incorporates NHC-TP.[1] |
| Incorrect dNTP Concentrations | An imbalance in the dNTP mix can reduce PCR efficiency. Ensure that the concentrations of dATP, dGTP, dTTP, and the combined dCTP/NHC-TP are optimized. The typical concentration for each dNTP is in the range of 200 µM.[2] When adding NHC-TP, you may need to adjust the total concentration of pyrimidine (B1678525) triphosphates. |
| Suboptimal Annealing Temperature | If the annealing temperature is too high, primers will not bind efficiently to the template DNA. Conversely, if it is too low, it can lead to non-specific binding and amplification.[3][4] The optimal annealing temperature is typically 5°C below the melting temperature (Tm) of the primers.[5][6] A gradient PCR can be performed to empirically determine the optimal annealing temperature. |
| Issues with Template DNA | The quality and quantity of the template DNA are crucial. Degraded or impure DNA can inhibit the PCR reaction.[3] Use 10 ng to 100 ng of high-quality, purified DNA per reaction.[4] |
| Incorrect Magnesium Concentration | Magnesium ions (Mg²⁺) are a critical cofactor for DNA polymerase. The optimal concentration, typically between 1.5 and 2.0 mM for Taq polymerase, can vary depending on the dNTP concentration.[2] If the concentration is too low, the polymerase will be inactive, and if it's too high, it can lead to non-specific amplification.[2] |
| Problems with PCR Primers | Poorly designed primers can lead to failed or inefficient amplification. Primers should be 18-30 nucleotides long, with a GC content between 40-60%, and should not have significant secondary structures or self-dimerization potential.[5] |
| Inadequate Cycling Parameters | Ensure that the denaturation, annealing, and extension times are appropriate for your target and polymerase. A typical extension time is one minute per kilobase of amplicon length.[6] |
Logical Workflow for Troubleshooting Low PCR Yield
II. Non-Specific Amplification
Question: I'm observing multiple bands on my gel instead of a single, specific product. What could be causing this, and how can I resolve it?
Answer:
Non-specific amplification, indicated by the presence of unexpected bands, can obscure results and interfere with downstream applications. This issue often arises from suboptimal reaction conditions that allow primers to anneal to unintended sites on the template DNA.
Possible Causes & Recommended Solutions:
| Potential Cause | Recommended Solution |
| Annealing Temperature is Too Low | This is the most common cause of non-specific amplification.[3][4][7] Increase the annealing temperature in increments of 1-2°C to enhance primer binding specificity. A gradient PCR is highly recommended to quickly identify the optimal temperature. |
| Primer Design Issues | Primers may have homology to other regions of the template DNA. Use bioinformatics tools like BLAST to check for potential off-target binding sites. Redesigning primers to be more specific to the target sequence may be necessary.[4] |
| Excessive Primer Concentration | High primer concentrations can increase the likelihood of primer-dimer formation and non-specific binding. A typical final primer concentration is 0.1-0.5 µM.[6] |
| High Magnesium Concentration | While essential for polymerase activity, excess Mg²⁺ can decrease the stringency of primer annealing, leading to non-specific amplification.[2] Consider titrating the Mg²⁺ concentration downwards. |
| Too Many PCR Cycles | Excessive cycling can lead to the amplification of minute amounts of non-specific products.[7] Try reducing the number of cycles to 25-30.[7] |
| Contamination | Contaminating DNA can serve as a template for non-specific amplification.[4] Ensure a clean workspace and use aerosol-resistant pipette tips. Always include a no-template control (NTC) to check for contamination. |
| "Hot Start" Not Used | DNA polymerase can have some activity at room temperature, leading to non-specific amplification before the PCR cycling begins. Use a "hot start" DNA polymerase, which is activated only at the high temperature of the initial denaturation step.[3] |
Frequently Asked Questions (FAQs) about NHC-TP in PCR
Q1: Which DNA polymerases are compatible with NHC-TP?
A1: There is limited published data specifically detailing the compatibility and efficiency of various DNA polymerases with NHC-TP in PCR. It is known that some polymerases can be inhibited by modified nucleotides.[8] Therefore, empirical testing is highly recommended. As a starting point, both standard Taq DNA polymerase and high-fidelity proofreading polymerases should be evaluated. High-fidelity polymerases may have lower error rates but could be less efficient at incorporating NHC-TP.
Q2: What is the recommended concentration of NHC-TP to use in a PCR reaction?
A2: A universally optimal concentration for NHC-TP in PCR has not been established and will likely vary depending on the DNA polymerase used, the target sequence, and the desired mutation frequency. It is crucial to optimize the ratio of NHC-TP to dCTP. A good starting point would be to test a range of molar ratios, such as 1:10, 1:5, 1:2, and 1:1 (NHC-TP:dCTP), while keeping the total concentration of all four nucleotides balanced.
Q3: How does NHC-TP affect the fidelity of the PCR?
A3: NHC-TP is a mutagenic analog of cytidine (B196190).[9][10] Its incorporation into the newly synthesized DNA strand is intended to introduce mutations. The fidelity of the DNA polymerase used will influence the overall mutation rate. A high-fidelity polymerase with proofreading activity may be able to excise some of the incorporated NHC, potentially reducing the mutation frequency but also possibly lowering the PCR yield. Conversely, a non-proofreading polymerase like Taq may incorporate NHC-TP more readily, leading to a higher mutation rate.
Q4: Can NHC-TP cause PCR inhibition?
A4: Yes, like other modified nucleotides, high concentrations of NHC-TP can potentially inhibit DNA polymerase activity, leading to lower PCR yields or complete reaction failure.[7] This is why optimizing the NHC-TP concentration is a critical step.
Q5: What are the expected mutations from NHC-TP incorporation?
A5: NHC can be incorporated in place of cytidine and can then be read as either a cytidine or a uridine (B1682114) during subsequent rounds of replication. This can lead to C-to-T and G-to-A transition mutations.
Q6: How can I analyze the incorporation of NHC-TP into my PCR product?
A6: The most direct way to confirm the incorporation of NHC-TP and the resulting mutations is through DNA sequencing of the PCR product. Sanger sequencing of cloned PCR products or next-generation sequencing (NGS) of the entire pool of amplicons can provide detailed information on the mutation frequency and spectrum.
Quantitative Data Summary
The following tables provide a summary of generally recommended concentration ranges for standard PCR components. These should be used as a starting point for optimization when incorporating NHC-TP.
Table 1: Recommended Concentrations of PCR Components
| Component | Recommended Final Concentration |
| dNTPs (each) | 200 µM[2] |
| Primers | 0.1 - 0.5 µM[6] |
| MgCl₂ | 1.5 - 2.0 mM (for Taq)[2] |
| Taq DNA Polymerase | 1.25 units per 50 µL reaction |
| Template DNA | 10 - 100 ng |
Table 2: General Thermal Cycling Parameters
| Step | Temperature | Duration |
| Initial Denaturation | 95°C | 2-5 minutes |
| Denaturation | 95°C | 15-30 seconds |
| Annealing | 5°C below primer Tm | 15-30 seconds |
| Extension | 72°C | 1 minute per kb |
| Final Extension | 72°C | 5-10 minutes |
| Hold | 4°C | Indefinite |
Experimental Protocols
Protocol 1: Optimization of NHC-TP:dCTP Ratio in a PCR Assay
This protocol provides a framework for determining the optimal ratio of NHC-TP to dCTP for your specific PCR assay. It is designed as a starting point and should be adapted as needed.
1. Reagent Preparation:
- Prepare a stock solution of dNTP mix containing 10 mM each of dATP, dGTP, and dTTP, and 10 mM of dCTP.
- Prepare a 10 mM stock solution of NHC-TP.
- Prepare working dNTP/NHC-TP mixes with varying ratios (e.g., 10:1, 5:1, 2:1, 1:1 dCTP:NHC-TP) at a final combined concentration that, when diluted in the PCR, will provide the desired working concentration (e.g., 200 µM total of C analogs).
2. PCR Reaction Setup:
- Set up a series of 50 µL PCR reactions, each with a different dNTP/NHC-TP mix. Include a control reaction with only dCTP.
- Reaction Components:
- 5 µL 10x PCR Buffer
- 1 µL of the respective dNTP/NHC-TP mix
- 1.5 µL 50 mM MgCl₂ (adjust as needed)
- 1 µL Forward Primer (10 µM)
- 1 µL Reverse Primer (10 µM)
- 1 µL Template DNA (10-100 ng)
- 0.25 µL DNA Polymerase (e.g., Taq)
- Nuclease-free water to 50 µL
3. Thermal Cycling:
- Use a thermal cycler with the following general parameters, adjusting the annealing temperature and extension time as needed for your specific primers and amplicon size:
- Initial Denaturation: 95°C for 3 minutes
- 30 cycles of:
- Denaturation: 95°C for 30 seconds
- Annealing: 55-65°C for 30 seconds
- Extension: 72°C for 1 minute/kb
- Final Extension: 72°C for 5 minutes
- Hold: 4°C
4. Analysis:
- Run 5-10 µL of each PCR product on an agarose (B213101) gel to assess the yield and specificity of the amplification.
- Purify the PCR products from the reactions that show good amplification.
- Sequence the purified products to determine the mutation frequency and spectrum for each NHC-TP:dCTP ratio.
General PCR Workflow
References
- 1. neb.com [neb.com]
- 2. neb.com [neb.com]
- 3. RT-PCR Troubleshooting [sigmaaldrich.com]
- 4. Structural insights into the origins of DNA polymerase fidelity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small-Molecule Antiviral β-d-N4-Hydroxycytidine Inhibits a Proofreading-Intact Coronavirus with a High Genetic Barrier to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Factors That Determine Selectivity of a High Fidelity DNA Polymerase for Deoxy-, Dideoxy-, and Ribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PCR Troubleshooting [caister.com]
- 8. Synthesis and biological evaluation of new β-D-N4-hydroxycytidine analogs against SARS-CoV-2, influenza viruses and DENV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. β-d-N4-hydroxycytidine Inhibits SARS-CoV-2 Through Lethal Mutagenesis But Is Also Mutagenic To Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Strategies to reduce off-target effects of NHC-triphosphate
Welcome to the technical support center for N-hydroxycytidine (NHC)-triphosphate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on strategies to reduce the off-target effects of NHC-triphosphate and to offer troubleshooting support for related experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for NHC-triphosphate?
A1: NHC-triphosphate is the active phosphorylated intracellular metabolite of the prodrug molnupiravir (B613847) (and its intermediate, NHC).[1][2] It functions as a competitive substrate for viral RNA-dependent RNA polymerase (RdRp).[1] Upon incorporation into the nascent viral RNA strand, NHC can lead to "error catastrophe" by causing mutations in the viral genome, ultimately inhibiting viral replication.[2][3]
Q2: What are the main off-target effects of NHC-triphosphate?
A2: The primary concern regarding off-target effects is the potential for mutagenicity in host cells. The diphosphate (B83284) form of NHC can be converted by the host enzyme ribonucleotide reductase into a deoxyribonucleoside diphosphate. This can then be further phosphorylated and incorporated into the host cell's DNA, potentially leading to mutations.[4][5]
Q3: How can I reduce the potential for off-target mutagenicity in my experiments?
A3: A key strategy is to use the lowest effective concentration of NHC possible. One approach to achieve this is through combination therapy. For instance, combining NHC with an inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), such as teriflunomide, has been shown to synergistically suppress viral replication.[6] This increased potency may allow for the use of lower, and therefore less mutagenic, concentrations of NHC.
Q4: Are there any known structural modifications to NHC that can reduce its off-target effects?
A4: Research into novel NHC analogs is ongoing. One study reported the synthesis of β-D-N4-O-isobutyrylcytidine, an analog that showed more potent activity against SARS-CoV-2 than NHC itself.[7] Increased potency could potentially lead to the use of lower concentrations, thereby reducing the risk of off-target effects. However, direct evidence of reduced mutagenicity for this specific analog was not presented. The synthesis of various other 4-NHOH pyrimidine (B1678525) nucleoside analogs has been explored, though many have shown a loss of antiviral potency.[8]
Q5: Which cellular enzymes are responsible for the activation of NHC to NHC-triphosphate?
A5: The initial and rate-limiting step of NHC phosphorylation is carried out by uridine-cytidine kinases (UCKs), with UCK2 being significantly more efficient than UCK1.[9] The subsequent phosphorylation steps to the di- and triphosphate forms are carried out by other cellular kinases.
Troubleshooting Guides
Problem 1: High background mutation frequency in HPRT assay controls.
-
Possible Cause: Pre-existing mutant cells in the cell population.
-
Solution: Before starting the assay, it is crucial to cleanse the cell population of pre-existing HPRT-deficient mutants. This is typically done by culturing the cells in a medium containing HAT (hypoxanthine-aminopterin-thymidine). The aminopterin (B17811) in the HAT medium blocks the de novo nucleotide synthesis pathway, forcing the cells to rely on the salvage pathway, for which a functional HPRT enzyme is essential. This process eliminates any pre-existing HPRT-deficient cells.
Problem 2: Inconsistent quantification of intracellular NHC-triphosphate levels by LC-MS/MS.
-
Possible Cause 1: Degradation of NHC-triphosphate during sample preparation.
-
Solution 1: Ensure that all sample preparation steps are performed on ice and that samples are kept at -80°C for long-term storage. Use of a validated extraction procedure with cold methanol (B129727) is recommended.
-
Possible Cause 2: Matrix effects from cellular components interfering with ionization.
-
Solution 2: The use of an isotopically labeled internal standard is highly recommended to correct for matrix effects. Additionally, optimizing the chromatographic separation can help to separate NHC-triphosphate from interfering cellular components.
Problem 3: Lack of synergistic effect when combining NHC with a DHODH inhibitor.
-
Possible Cause: Suboptimal concentrations of one or both compounds.
-
Solution: Perform a dose-response matrix experiment to determine the optimal concentrations of NHC and the DHODH inhibitor for achieving a synergistic effect. It is also important to ensure that the chosen cell line is sensitive to the DHODH inhibitor.
Data Summary
| Compound/Combination | Virus | Cell Line | IC50 | CC50 | Selectivity Index (SI) | Reference |
| NHC | DENV-2 | imHC | 0.7 µM | >25 µM | >35.7 | [10] |
| Teriflunomide | DENV-2 | imHC | 12.5 µM | >100 µM | >8 | [10] |
| NHC | ZIKV | imHC | 0.5 µM | >25 µM | >50 | [10] |
| Teriflunomide | ZIKV | imHC | 18.5 µM | >100 µM | >5.4 | [10] |
| NHC | CHIKV | Vero | 0.4 µM | >25 µM | >62.5 | [10] |
| Teriflunomide | CHIKV | Vero | 11.2 µM | >100 µM | >8.9 | [10] |
| NHC | IAV H1N1(2009) | Vero | 0.8 µM | >25 µM | >31.3 | [10] |
| Teriflunomide | IAV H1N1(2009) | Vero | >100 µM | >100 µM | - | [10] |
| NHC | RSV-A | HEp-2 | 4.6 µM | >25 µM | >5.4 | [10] |
| Teriflunomide | RSV-A | HEp-2 | 11.2 µM | >100 µM | >8.9 | [10] |
| β-D-N4-O-isobutyrylcytidine | SARS-CoV-2 | - | 3.50 µM | >100 µM | >28.5 | [7] |
| NHC | SARS-CoV-2 | - | >16.5 µM | >100 µM | - | [7] |
| MK-4482 (Molnupiravir) | SARS-CoV-2 | - | 11.8 µM | >100 µM | >8.4 | [7] |
| Remdesivir | SARS-CoV-2 | - | 11.1 µM | >100 µM | >9.0 | [7] |
Experimental Protocols & Workflows
Diagrams
Caption: Metabolic activation of NHC and pathways to on-target and off-target effects.
Caption: Workflow for the HPRT gene mutation assay.
Protocol 1: Quantification of Intracellular NHC-Triphosphate by LC-MS/MS
This protocol provides a general framework for the quantification of NHC-triphosphate in cell lysates. Optimization will be required for specific cell types and LC-MS/MS systems.
1. Cell Culture and Treatment:
-
Plate cells at a sufficient density to yield at least 1-5 million cells per sample.
-
Treat cells with the desired concentrations of NHC for the specified duration.
2. Cell Harvesting and Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold 60% methanol to the culture dish.
-
Scrape the cells and collect the cell suspension in a microcentrifuge tube.
-
Vortex the suspension for 20 seconds.
-
Incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube. This contains the intracellular metabolites.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
3. Sample Reconstitution:
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Vortex thoroughly and centrifuge to pellet any insoluble debris.
-
Transfer the clear supernatant to an autosampler vial for analysis.
4. LC-MS/MS Analysis:
-
Chromatography: Use a suitable column for separating polar analytes, such as a C18 column with an ion-pairing reagent (e.g., dimethylhexylamine) in the mobile phase.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode and use multiple reaction monitoring (MRM) to detect the specific transition for NHC-triphosphate and an appropriate internal standard.
-
Quantification: Generate a standard curve using known concentrations of an NHC-triphosphate analytical standard. Calculate the concentration of NHC-triphosphate in the samples by comparing their peak areas to the standard curve.
Protocol 2: HPRT Forward Mutation Assay for Genotoxicity
This protocol is based on the principles of the OECD 476 guideline for the in vitro mammalian cell gene mutation test.
1. Cell Preparation and Cleansing:
-
Use a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells, which are functionally hemizygous for the Hprt gene.
-
Before the assay, culture the cells in HAT medium for a period sufficient to eliminate pre-existing HPRT-deficient mutants.
2. Treatment with NHC:
-
Plate the cleansed cells at a defined density.
-
Expose the cells to a range of NHC concentrations for a defined period (e.g., 4 to 24 hours). Include both a vehicle control and a positive control (e.g., ethyl methanesulfonate).
-
For compounds that may require metabolic activation, perform the exposure in the presence of an S9 metabolic activation system.
3. Phenotypic Expression Period:
-
After treatment, wash the cells to remove the test compound.
-
Culture the cells in normal growth medium for a period of 7-9 days. This allows for the turnover of existing HPRT protein and the expression of the mutant phenotype. Subculture the cells as needed to maintain them in exponential growth.
4. Mutant Selection:
-
Plate a known number of cells (e.g., 2 x 105 cells per plate) in a medium containing the selective agent, 6-thioguanine (6-TG).
-
Concurrently, plate a smaller number of cells (e.g., 200 cells per plate) in a non-selective medium to determine the cloning efficiency (a measure of cell viability).
5. Colony Formation and Counting:
-
Incubate the plates for approximately 7-10 days until visible colonies are formed.
-
Fix the colonies with methanol and stain with Giemsa.
-
Count the number of colonies on both the selective and non-selective plates.
6. Calculation of Mutation Frequency:
-
Calculate the cloning efficiency (CE) from the non-selective plates: CE = (Number of colonies) / (Number of cells plated)
-
Calculate the mutation frequency (MF) for each treatment group: MF = (Number of mutant colonies on selective plates) / (Number of cells plated on selective plates x CE)
7. Data Interpretation:
-
A dose-dependent increase in the mutation frequency that is statistically significant compared to the vehicle control indicates a mutagenic potential of the test compound.
References
- 1. Synthesis of Novel N4-Hydrocytidine Analogs as Potential Anti-SARS-CoV-2 Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Synergistic Antiviral Effects of β-D-N4-hydroxycytidine and Teriflunomide in Combination against a Broad Range of RNA Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. researchgate.net [researchgate.net]
- 5. inotiv.com [inotiv.com]
- 6. experts.umn.edu [experts.umn.edu]
- 7. oecd.org [oecd.org]
- 8. Synthesis and biological evaluation of new β-D-N4-hydroxycytidine analogs against SARS-CoV-2, influenza viruses and DENV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oecd.org [oecd.org]
- 10. In Vitro Synergistic Antiviral Effects of β‐D‐N4‐hydroxycytidine and Teriflunomide in Combination against a Broad Range of RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Buffer Conditions for NHC-TP Enzymatic Assays
Welcome to the technical support center for optimizing buffer conditions in N-hydroxycytidine (NHC) triphosphate (NHC-TP) enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting and refining their experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of an NHC-TP enzymatic assay?
The primary goal is to study the in vitro phosphorylation of N-hydroxycytidine (NHC) to its active triphosphate form (NHC-TP). This is a critical step in the activation of the antiviral prodrug molnupiravir.[1] These assays are essential for understanding the efficiency of the enzymatic conversion, screening for potential inhibitors, and optimizing conditions for NHC-TP synthesis.
Q2: Which enzymes are responsible for the phosphorylation of NHC?
The intracellular phosphorylation of NHC is a multi-step process catalyzed by host cell kinases. The initial and often rate-limiting step is the conversion of NHC to NHC-monophosphate (NHC-MP). The primary enzymes implicated in this initial step are deoxycytidine kinase (dCK) and uridine-cytidine kinase 2 (UCK2) .[2][3][4] Subsequent phosphorylation steps to NHC-diphosphate (NHC-DP) and NHC-TP are carried out by other cellular kinases like UMP-CMP kinase and nucleoside diphosphate (B83284) kinases.[1][5]
Q3: What are the essential components of a typical kinase assay buffer for NHC phosphorylation?
A standard kinase assay buffer for this purpose will typically include:
-
Buffer: A biological buffer to maintain a stable pH, commonly Tris-HCl.
-
Divalent Cations: Magnesium chloride (MgCl₂) is a crucial cofactor for most kinases, as it facilitates the transfer of the phosphate (B84403) group from ATP.
-
Reducing Agent: Dithiothreitol (DTT) is often included to prevent oxidation of the enzyme and maintain its activity.
-
Energy Source: Adenosine triphosphate (ATP) is the phosphate donor for the phosphorylation reaction.
-
Substrates: The enzyme (e.g., recombinant human dCK or UCK2) and the substrate (NHC).
Q4: How can I detect and quantify the formation of NHC-TP?
The most common and sensitive methods for detecting and quantifying NHC and its phosphorylated forms are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][7][8] These techniques allow for the separation and precise measurement of NHC, NHC-MP, NHC-DP, and NHC-TP in the reaction mixture.
Troubleshooting Guides
Issue 1: Low or No NHC-TP Product Detected
Low or absent product formation is a common issue in enzymatic assays. The following troubleshooting guide provides a systematic approach to identifying and resolving the root cause.
Troubleshooting Workflow for Low NHC-TP Yield
Caption: A logical workflow for troubleshooting low NHC-TP yield.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inactive Enzyme | Perform a positive control experiment with a known substrate for the kinase (e.g., deoxycytidine for dCK). | If the control fails, use a fresh aliquot of the enzyme. Ensure proper storage conditions (-80°C). Avoid repeated freeze-thaw cycles. |
| Degraded Reagents | Check the age and storage conditions of ATP, NHC, and DTT solutions. | Prepare fresh solutions of ATP, NHC, and DTT. ATP solutions are particularly prone to degradation. |
| Suboptimal pH | Measure the pH of the final reaction buffer. | The optimal pH for dCK and UCK2 is typically between 7.4 and 8.0.[9] Adjust the pH of your buffer stock as needed. |
| Incorrect ATP or MgCl₂ Concentration | Review the final concentrations in your assay. | The ATP concentration should be sufficient for the reaction. A common starting point is 1 mM. The MgCl₂ concentration should typically be in excess of the ATP concentration, often in the range of 2-10 mM.[9] |
| Presence of Inhibitors | Test for inhibitors in your NHC sample or other reagents. | Purify the NHC substrate if contamination is suspected. Ensure high-purity water and reagents are used. Phosphate ions can inhibit some kinases, so avoid phosphate buffers if possible. |
| Incorrect Incubation Time or Temperature | Verify the incubation parameters. | Most kinase assays are performed at 37°C.[2][9] Optimize the incubation time by taking samples at various time points to determine the linear range of the reaction. |
Issue 2: High Background Signal in the Assay
A high background signal can mask the true enzymatic activity and lead to inaccurate quantification. This is often due to non-specific reactions or contamination.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Contaminated Reagents | Run a "no enzyme" control (all components except the kinase). | If a signal is detected in the absence of the enzyme, one of the reagents is likely contaminated with a kinase or the product. Use fresh, high-purity reagents. |
| Non-specific Binding (in plate-based assays) | Review the plate type and blocking steps if applicable. | For fluorescence or luminescence-based assays, use appropriate black or white plates to minimize background. |
| Substrate Instability | Assess the stability of NHC in the assay buffer over time without the enzyme. | While generally stable, prolonged incubation at non-optimal pH or temperature could potentially lead to degradation. |
| High Enzyme Concentration | Run the assay with a lower concentration of the kinase. | An excessively high enzyme concentration can lead to a very rapid reaction that is difficult to measure accurately and may contribute to background noise. |
Experimental Protocols
Key Experiment: In Vitro NHC Phosphorylation Assay
This protocol describes a typical enzymatic assay to measure the phosphorylation of NHC to NHC-MP by human deoxycytidine kinase (dCK).
1. Reagent Preparation:
-
10x Kinase Buffer: 250 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 10 mM DTT. Store at -20°C.
-
10 mM ATP Solution: Prepare in nuclease-free water, adjust pH to 7.0, and store in aliquots at -20°C.
-
10 mM NHC Solution: Prepare in nuclease-free water and store in aliquots at -20°C.
-
Recombinant Human dCK: Dilute to the desired concentration in 1x Kinase Buffer immediately before use. Keep on ice.
-
Quenching Solution: 0.1 M EDTA.
2. Assay Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube on ice. For a 50 µL reaction, combine:
-
5 µL of 10x Kinase Buffer
-
5 µL of 10 mM ATP
-
5 µL of 10 mM NHC
-
X µL of recombinant human dCK (final concentration to be optimized, e.g., 50-200 nM)
-
Nuclease-free water to a final volume of 50 µL.
-
-
Initiate the reaction by adding the enzyme.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 30, 60, 120 minutes).
-
Stop the reaction by adding 5 µL of 0.1 M EDTA and heating at 95°C for 5 minutes.
-
Centrifuge the sample at high speed for 10 minutes to pellet the precipitated enzyme.
-
Analyze the supernatant for the presence of NHC-MP, NHC-DP, and NHC-TP using HPLC or LC-MS/MS.
3. Data Analysis:
-
Generate a standard curve for NHC, NHC-MP, NHC-DP, and NHC-TP to quantify the amount of product formed.
-
Calculate the rate of reaction (product formed per unit of time per amount of enzyme).
Signaling Pathway for NHC Activation
Caption: The metabolic activation pathway of Molnupiravir to NHC-TP.
This technical support center provides a foundational guide for optimizing your NHC-TP enzymatic assays. For more specific issues, consulting detailed literature on the kinetics of dCK and UCK2 with nucleoside analogs is recommended.
References
- 1. Substrate specificity and phosphorylation of antiviral and anticancer nucleoside analogues by human deoxyribonucleoside kinases and ribonucleoside kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Deoxycytidine kinase regulates the G2/M checkpoint through interaction with cyclin-dependent kinase 1 in response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deoxycytidine kinase - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. The development and validation of a novel LC-MS/MS method for the simultaneous quantification of Molnupiravir and its metabolite ß-d-N4-hydroxycytidine in human plasma and saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative Determination of Active Species Transforming the R-NHC Coupling Process under Catalytic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural and kinetic characterization of human deoxycytidine kinase variants able to phosphorylate 5-substituted deoxycytidine and thymidine analogs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of NHC Metabolites
Welcome to the technical support center for the HPLC analysis of N-Heterocyclic Carbene (NHC) metabolites. This resource is designed for researchers, scientists, and drug development professionals to address common challenges with peak tailing, ensuring robust and accurate chromatographic results.
Frequently Asked Questions (FAQs)
Q1: What are NHC metabolites and why do they often exhibit peak tailing in reverse-phase HPLC?
N-Heterocyclic Carbenes (NHCs) are a class of organic compounds used as ligands in catalysis and as organocatalysts. Their metabolites often retain the nitrogen-containing heterocyclic core, making them basic compounds. In reverse-phase HPLC, which typically uses silica-based columns, these basic metabolites can interact with residual silanol (B1196071) groups on the stationary phase surface. This secondary interaction, in addition to the primary hydrophobic interaction, leads to a mixed-mode retention mechanism, causing the characteristic asymmetrical peak shape known as peak tailing.[1][2]
Q2: What is peak tailing and how is it measured?
Peak tailing is a distortion where the latter half of a chromatographic peak is broader than the front half.[3] It is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical Gaussian peak has a Tf of 1.0. A value greater than 1.2 is generally considered significant tailing, and values above 2.0 can be unacceptable for quantitative analysis as it compromises resolution and integration accuracy.[3]
Q3: What are the primary causes of peak tailing for NHC metabolites?
The primary causes can be categorized as follows:
-
Chemical Interactions:
-
Silanol Interactions: The basic nitrogen atoms in NHC metabolites can interact with acidic silanol groups (Si-OH) on the silica (B1680970) surface of the column.[1][4]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of the NHC metabolite, both ionized and non-ionized forms of the analyte can exist, leading to peak distortion.[5]
-
-
Column Issues:
-
Column Degradation: Over time, the stationary phase can degrade, exposing more active silanol sites.
-
Contamination: Accumulation of sample matrix components can create active sites that cause peak tailing.[6]
-
Void Formation: A void at the column inlet can cause band broadening and peak tailing.
-
-
Methodological and Instrumental Factors:
-
Column Overload: Injecting too much sample can saturate the stationary phase.[2][6]
-
Inappropriate Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[3]
-
Extra-Column Volume: Excessive tubing length or large detector cell volumes can contribute to band broadening.[3]
-
Troubleshooting Guides
Guide 1: Optimizing Mobile Phase pH
One of the most effective ways to reduce peak tailing for basic compounds like NHC metabolites is to control the mobile phase pH.
Experimental Protocol: Systematic pH Adjustment
-
Initial Conditions: Start with a common mobile phase for reverse-phase HPLC, such as Acetonitrile:Water with 0.1% Formic Acid (pH ~2.7).
-
Prepare a Range of Mobile Phases: Prepare aqueous mobile phase components with different pH values. For example, you can adjust the pH of water with formic acid to achieve pH values of 2.5, 3.0, 3.5, and 4.0. Use a pH meter for accurate measurements.
-
Equilibrate the System: For each mobile phase, flush the column with at least 10-20 column volumes to ensure it is fully equilibrated.
-
Inject Standard Solution: Inject a standard solution of your NHC metabolite.
-
Evaluate Peak Shape: Measure the tailing factor for the analyte peak at each pH.
-
Select Optimal pH: Choose the pH that provides the most symmetrical peak (Tf closest to 1.0) without compromising retention and resolution.
Quantitative Data Summary: Effect of Mobile Phase pH on Peak Asymmetry
The following table demonstrates the impact of lowering mobile phase pH on the peak asymmetry of a model basic compound. A significant improvement in peak shape is observed as the pH is lowered, which suppresses the ionization of residual silanol groups.
| Mobile Phase pH | Peak Asymmetry Factor (As) |
| 7.0 | 2.35 |
| 3.0 | 1.33 |
Data adapted from a study on a five-component mix of basic drug compounds, where the peak asymmetry of methamphetamine was measured at different pH values.[1]
Guide 2: Column Selection and Care
The choice of HPLC column is critical for analyzing basic compounds.
Recommendations:
-
Use End-Capped or Base-Deactivated Columns: These columns have their residual silanol groups chemically bonded with a small silylating agent (e.g., trimethylsilyl), which sterically hinders interactions with basic analytes.[6]
-
Consider Modern Column Chemistries:
-
Hybrid Silica Columns: These columns incorporate organic groups into the silica matrix, which reduces the number of accessible silanol groups and improves pH stability.
-
Charged Surface Hybrid (CSH) Columns: These columns have a low-level positive surface charge that repels basic analytes from interacting with residual silanols at low pH.
-
Experimental Protocol: Column Flushing to Address Contamination
If you suspect column contamination is causing peak tailing, a thorough flushing procedure can help.
-
Disconnect from Detector: Disconnect the column from the detector to avoid contaminating the detector cell.
-
Flush with a Series of Solvents: Flush the column with a series of solvents of increasing strength. A typical sequence for a reverse-phase column is:
-
Mobile phase without buffer salts
-
100% Water
-
Isopropanol
-
Hexane
-
Isopropanol
-
100% Acetonitrile
-
Mobile phase
-
-
Re-equilibrate: Reconnect the column to the detector and equilibrate with the mobile phase until a stable baseline is achieved.
-
Test Performance: Inject a standard to check if the peak shape has improved.
Guide 3: Mobile Phase Additives and Buffer Concentration
Buffer Concentration:
Increasing the buffer concentration in the mobile phase can help to mask the residual silanol groups and improve peak shape. A good starting point is a buffer concentration of 10-25 mM.[6] However, for LC-MS applications, lower concentrations (below 10 mM) are often necessary to avoid ion suppression.[6]
Mobile Phase Additives:
While modern column technologies have reduced the need for mobile phase additives, they can still be useful in some cases.
-
Triethylamine (TEA): A competing base that can be added to the mobile phase (typically at low concentrations like 5 mM) to preferentially interact with the silanol groups, reducing their availability to interact with the analyte.[4] Note that TEA can shorten column lifetime.[4]
Visualizations
Caption: A logical workflow for troubleshooting peak tailing in HPLC analysis.
Caption: The chemical interaction between a basic NHC metabolite and a residual silanol group.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. uhplcs.com [uhplcs.com]
- 4. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
Technical Support Center: Improving the Accuracy of Hydroxylated Cannabidiol and Total Potential Cannabidiol Quantification in Complex Biological Samples
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals to enhance the accuracy of quantifying hydroxylated cannabidiol (B1668261) (NHC) and total potential cannabidiol (TP) in complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What is N-hydroxy-cannabidiol (NHC) and what are the common forms encountered in biological samples?
A1: N-hydroxy-cannabidiol (NHC) refers to various hydroxylated metabolites of cannabidiol (CBD). These are formed in the body, primarily by cytochrome P450 enzymes in the liver. The most prominent and pharmacologically active metabolite is 7-hydroxy-cannabidiol (7-OH-CBD).[1][2][3] Other common hydroxylated metabolites include 6α-hydroxy-CBD and 6β-hydroxy-CBD.[4] It is crucial to specify which isomer is being quantified in an assay.
Q2: What is Total Potential (TP) Cannabidiol and how is it calculated?
A2: Total Potential (TP) Cannabidiol represents the total amount of CBD that can be present in a sample after decarboxylation. It is calculated by summing the concentration of CBD and the concentration of its acidic precursor, cannabidiolic acid (CBDA), adjusted for the molecular weight difference after the loss of the carboxyl group.[5][6] The most commonly used formula is:
Total Potential CBD = [CBD] + ([CBDA] x 0.877) [5][6]
Q3: What are the most significant challenges in accurately quantifying NHC and TP in biological matrices?
A3: The primary challenges include:
-
Matrix Effects: Co-eluting endogenous substances from complex matrices like plasma, urine, or tissue can interfere with the ionization of the target analytes in the mass spectrometer, leading to ion suppression or enhancement and, consequently, inaccurate quantification.[7]
-
Extraction Inefficiency: The lipophilic nature of cannabinoids can lead to poor recovery from biological samples if the extraction method is not optimized.[8]
-
Analyte Stability: Cannabinoids can be unstable under certain storage and handling conditions, potentially leading to degradation and underestimation of their concentrations.
-
Isomeric Separation: Different hydroxylated isomers of CBD (e.g., 6-OH-CBD and 7-OH-CBD) may have similar properties, requiring robust chromatographic separation for accurate individual quantification.
Q4: How can I minimize matrix effects in my LC-MS/MS analysis?
A4: Several strategies can be employed to mitigate matrix effects:
-
Effective Sample Preparation: Utilize techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for cleaner extracts compared to simple protein precipitation.[7]
-
Chromatographic Optimization: Adjust the mobile phase gradient and select a suitable analytical column to achieve better separation of analytes from interfering matrix components.
-
Use of Stable Isotope-Labeled Internal Standards (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, providing the most accurate correction for any signal suppression or enhancement.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering components.[7]
-
Alternative Ionization Techniques: Atmospheric pressure chemical ionization (APCI) can be less susceptible to matrix effects than electrospray ionization (ESI) for certain analytes.[9]
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of NHC and TP.
Problem 1: Poor Sensitivity or Low Signal Intensity
| Possible Cause | Recommended Solution |
| Inefficient Extraction Recovery | Optimize the extraction method. For plasma, consider a liquid-liquid extraction with a non-polar solvent or a solid-phase extraction (SPE) with a C18 or mixed-mode sorbent. Ensure the pH of the sample is optimized for the analyte's charge state to improve partitioning. |
| Suboptimal Ionization | Optimize mass spectrometer source parameters, including spray voltage, gas temperatures, and nebulizer pressure. Perform infusion experiments with the analyte to find the optimal settings. Consider using a different ionization source (e.g., APCI if ESI is problematic).[9] |
| Analyte Degradation | Ensure proper sample handling and storage. Keep samples on ice during processing and store them at -80°C for long-term stability. Minimize freeze-thaw cycles. |
| Poor Chromatographic Peak Shape | Optimize the analytical column and mobile phase. Tailing peaks can be improved by adjusting the mobile phase pH or using a column with a different chemistry. Ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions. |
Problem 2: High Variability and Poor Reproducibility
| Possible Cause | Recommended Solution |
| Inconsistent Matrix Effects | The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for sample-to-sample variations in matrix effects.[7] If a SIL-IS is not available, a structural analog that co-elutes with the analyte can be a less ideal but still helpful alternative. |
| Inconsistent Sample Preparation | Automate the sample preparation process if possible to minimize human error. Ensure thorough mixing at each step and precise volume transfers. |
| Instrument Contamination/Carryover | Implement a robust wash method for the autosampler and injection port between samples. Analyze blank samples after high-concentration samples to check for carryover. |
| Sample Inhomogeneity | For solid tissues, ensure the homogenization process is thorough and consistent to obtain a representative sample extract. |
Problem 3: Inaccurate Quantification
| Possible Cause | Recommended Solution |
| Matrix Effects (Ion Suppression or Enhancement) | Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram. Adjust the chromatography to move the analyte peak away from these regions. Use matrix-matched calibration standards to compensate for consistent matrix effects. |
| Incorrect Internal Standard Concentration | Verify the concentration of your internal standard stock and working solutions. Ensure the internal standard is added consistently to all samples, calibrators, and quality controls. |
| Non-linear Calibration Curve | Ensure the calibration range is appropriate for the expected sample concentrations. Use a weighting factor (e.g., 1/x or 1/x²) in your regression analysis if the variance is not constant across the concentration range. |
| Analyte-Internal Standard Response Ratio Variation | This can be a sign of differential matrix effects on the analyte and internal standard. Ensure the internal standard is a close structural analog or, ideally, a stable isotope-labeled version of the analyte. |
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of CBD and its hydroxylated metabolites in human plasma using LC-MS/MS. These values can serve as a benchmark for your own method development and validation.
Table 1: Lower Limit of Quantification (LLOQ) and Linearity
| Analyte | LLOQ (ng/mL) | Linear Range (ng/mL) | Reference |
| CBD | 0.39 | 0.39 - 200 | [10] |
| 7-OH-CBD | 0.39 | 0.39 - 200 | [10] |
| 6α-OH-CBD | 0.5 | 0.5 - 25 | [4] |
| 6β-OH-CBD | 0.5 | 0.5 - 25 | [4] |
| 7-COOH-CBD | 20 | 20 - 5000 | [4] |
Table 2: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| CBD | Low QC | < 10% | < 10% | 90-110% | [11] |
| Mid QC | < 10% | < 10% | 90-110% | [11] | |
| High QC | < 10% | < 10% | 90-110% | [11] | |
| 7-OH-CBD | Low QC | < 15% | < 15% | 85-115% | [11] |
| Mid QC | < 15% | < 15% | 85-115% | [11] | |
| High QC | < 15% | < 15% | 85-115% | [11] |
Experimental Protocols
Protocol 1: Quantification of 7-Hydroxy-CBD in Human Plasma by LC-MS/MS
This protocol provides a general methodology for the quantification of 7-OH-CBD in human plasma. It should be optimized and validated for your specific laboratory conditions.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of an internal standard working solution (e.g., 7-OH-CBD-d3).
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate 7-OH-CBD from other metabolites and matrix components (e.g., start at 30% B, ramp to 95% B, and re-equilibrate).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for 7-OH-CBD and its internal standard.
3. Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, LLOQ, accuracy, precision, recovery, matrix effect, and stability.
Visualizations
Diagram 1: General Experimental Workflow
References
- 1. 7-Hydroxycannabidiol - Wikipedia [en.wikipedia.org]
- 2. Mechanisms of Action and Pharmacokinetics of Cannabis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of Cannabidiol as a Multifunctional Drug: Pharmacokinetics and Cellular Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Cannabidiol, ∆9-tetrahydrocannabinol, and metabolites in human blood by volumetric absorptive microsampling and LC-MS/MS following controlled administration in epilepsy patients [frontiersin.org]
- 5. lcb.wa.gov [lcb.wa.gov]
- 6. kahawaisupply.com [kahawaisupply.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. An Atmospheric Pressure Ionization MS/MS Assay using Online Extraction for the Analysis of 11 Cannabinoids and Metabolites in Human Plasma and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of cannabidiol and its three major metabolites in human plasma by online extraction LC-MS/MS | CORESTA [coresta.org]
- 11. Automated Workflow for High-Throughput LC–MS/MS Therapeutic Monitoring of Cannabidiol and 7-Hydroxy-cannabidiol in Patients with Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of protocols for assessing NHC-induced mutagenesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of protocols for assessing mutagenesis induced by N-hydroxy-arylamines, such as N-hydroxy-2-aminofluorene and its well-studied analogue, N-hydroxy-2-acetylaminofluorene (N-OH-2-AAF).
Metabolic Activation of 2-Acetylaminofluorene (B57845) (AAF)
The pro-mutagen 2-acetylaminofluorene (AAF) requires metabolic activation to exert its genotoxic effects. This process involves several enzymatic steps, primarily occurring in the liver, which convert it into a reactive electrophile capable of forming DNA adducts.[1][2][3][4]
Caption: Metabolic activation of 2-acetylaminofluorene (AAF) to its ultimate mutagenic form.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used short-term assay to evaluate the mutagenic potential of a chemical substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[5][6][7]
Ames Test: Frequently Asked Questions
Q1: What is the principle of the Ames test for assessing N-OH-2-AAF mutagenicity? A1: The Ames test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[5] The assay assesses the ability of a test compound, like N-OH-2-AAF, to cause a reverse mutation (reversion) that restores the gene function for histidine synthesis, allowing the bacteria to grow on a histidine-deficient medium. A positive result, indicated by a significant increase in the number of revertant colonies compared to the negative control, suggests the compound is mutagenic.[5][6]
Q2: Which Salmonella strains are most suitable for detecting mutations caused by aromatic amines? A2: Strains TA98 and TA1538 are particularly sensitive to frameshift mutagens, a common mode of action for aromatic amines and their derivatives.[8] Strain TA100 is effective for detecting base-pair substitution mutagens. It is recommended to use a panel of strains to cover different mutation types. Some modern versions of the assay, like the Ames II, use a mixture of strains (e.g., TAMix) for broader detection capabilities.[9][10]
Q3: Why is a metabolic activation system (S9 mix) necessary? A3: Many compounds, including the parent compound 2-acetylaminofluorene, are not mutagenic themselves but are converted to mutagenic metabolites by enzymes in the body.[8][11] The S9 mix, a supernatant fraction of rodent liver homogenate, contains cytochrome P450 and other enzymes that mimic this metabolic activation in vitro.[1][2][3] This is crucial for identifying pro-mutagens that would otherwise test negative.
Ames Test: Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High spontaneous reversion rate in negative controls | - Contamination of media, water, or glassware.- Presence of trace amounts of histidine in the minimal glucose agar (B569324).- Instability of the tester strain. | - Use high-purity water and sterile techniques.- Ensure proper preparation of media with the correct, limited amount of histidine/biotin (B1667282).- Perform a strain check (crystal violet sensitivity, ampicillin (B1664943) resistance for pKM101 plasmid) before starting the assay. |
| Low or no response with the positive control | - Inactive positive control solution.- Inactive S9 mix.- Incorrect strain used for the specific positive control. | - Prepare fresh positive control solutions.- Verify the activity of the S9 mix with a known pro-mutagen (e.g., 2-aminofluorene (B1664046) for TA98/TA1538).[8]- Ensure the correct positive control is used for each strain (e.g., 2-nitrofluorene (B1194847) for TA98 without S9, 2-aminofluorene for TA98 with S9). |
| Inconsistent results between experiments | - Variability in S9 mix batches.- Inconsistent incubation times or temperatures.- Pipetting errors. | - Standardize the S9 preparation and test each new batch for activity.- Strictly adhere to the protocol's incubation parameters (e.g., 37°C for 48-72 hours).[5]- Calibrate pipettes regularly and use precise pipetting techniques. |
| Cytotoxicity observed at low concentrations | - The test compound is highly toxic to the bacteria.- The solvent used is toxic. | - Lower the concentration range of the test compound.- Ensure the solvent concentration in the final mixture is non-toxic (e.g., DMSO usually ≤10%). |
In Vitro Micronucleus Assay
This assay detects genotoxic damage by measuring the frequency of micronuclei in the cytoplasm of interphase cells. Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[12][13][14]
Micronucleus Assay: Frequently Asked Questions
Q1: What does the in vitro micronucleus assay measure? A1: The assay measures both clastogenic (chromosome breaking) and aneugenic (whole chromosome loss) events.[12][15] Clastogens lead to acentric chromosome fragments that form micronuclei, while aneugens cause whole chromosomes to lag behind during anaphase, also resulting in micronuclei formation.[14]
Q2: Why is Cytochalasin B used in the cytokinesis-block method? A2: Cytochalasin B is a cytokinesis inhibitor. Its use ensures that micronuclei are scored only in cells that have completed one nuclear division during or after treatment.[12][16] These cells are easily identified by their binucleated appearance. This method avoids confounding results from non-dividing cells and provides a more accurate measure of genotoxic events that occur during mitosis.[12]
Q3: How is cytotoxicity assessed, and why is it important? A3: Cytotoxicity is typically assessed by measuring the reduction in cell proliferation, often using metrics like Relative Population Doubling (RPD) or Relative Increase in Cell Count (RICC).[16] It is crucial to assess cytotoxicity to ensure that the observed increase in micronuclei is a specific genotoxic effect and not a secondary consequence of high levels of cell death. Assays are usually conducted up to concentrations that produce approximately 50-60% cytotoxicity.
Micronucleus Assay: Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No micronuclei observed in treated or positive control groups [17] | - Insufficient treatment time for damage expression.- Cell cycle arrest; cells are not dividing.- Ineffective positive control. | - Ensure treatment and recovery times are sufficient for cells to complete at least one cell cycle.- Verify that the cell proliferation is not completely inhibited by the test compound.- Use a fresh, validated positive control (e.g., Mitomycin C or Vinblastine). |
| High frequency of micronuclei in the negative control | - Suboptimal cell culture conditions (e.g., nutrient depletion, pH shift).- Contamination (e.g., mycoplasma).- Genetic instability of the cell line. | - Maintain healthy, sub-confluent cell cultures.- Regularly test for mycoplasma contamination.[12]- Use cells at a low passage number and check the baseline micronucleus frequency of the cell stock. |
| Difficulty identifying binucleated cells | - Incorrect concentration of Cytochalasin B.- Inappropriate timing of Cytochalasin B addition. | - Titrate Cytochalasin B to find the optimal concentration for your cell line.- Adjust the timing of Cytochalasin B addition relative to the treatment period to ensure it is present for one full cell cycle.[18] |
| Test compound precipitates in the culture medium | - Poor solubility of the compound.- Interaction with media components. | - Use a suitable, non-toxic solvent (e.g., DMSO).- Test a lower concentration range.- Observe for precipitation at the time of dosing and at the end of treatment. |
Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage at the level of individual cells.[19] Under alkaline conditions, it can detect DNA single- and double-strand breaks and alkali-labile sites.[20][21]
Comet Assay: Frequently Asked Questions
Q1: What type of DNA damage does the alkaline comet assay detect? A1: The alkaline version of the comet assay (pH > 13) is the most common and detects a broad spectrum of DNA damage, including single-strand breaks (SSBs), double-strand breaks (DSBs), alkali-labile sites (such as apurinic/apyrimidinic sites), and single-strand breaks associated with incomplete excision repair.[19][22]
Q2: What are the key parameters to score in the comet assay? A2: DNA damage is quantified by measuring the migration of DNA from the nucleus, which forms a "comet" shape. Key parameters include:
-
Tail Length: The length of DNA migration from the nucleus.
-
% DNA in Tail: The percentage of total DNA that has migrated into the tail. This is considered one of the most reliable measures.
-
Tail Moment: An integrated value that combines the tail length with the amount of DNA in the tail.
Q3: How can I differentiate between different types of DNA damage? A3: While the standard alkaline comet assay detects a range of damage, it can be modified with lesion-specific enzymes.[22] For example, adding enzymes like formamidopyrimidine DNA glycosylase (FPG) or endonuclease III (Nth) before electrophoresis allows for the specific detection of oxidized purines and pyrimidines, respectively.
Comet Assay: Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| "Hedgehog" comets (highly damaged, apoptotic/necrotic cells) | - Excessive cytotoxicity of the test compound.- Harsh cell handling during the procedure. | - Ensure that the treatment concentrations are not excessively cytotoxic. The comet assay is most meaningful on viable cells.- Handle cells gently during harvesting, embedding, and lysis to prevent artifactual DNA damage. |
| No DNA migration in positive controls | - Electrophoresis failure (incorrect voltage, buffer level, or polarity).- Insufficient lysis or unwinding time.- Inactive positive control. | - Check all electrophoresis settings and ensure the power supply is working correctly.- Adhere to the recommended times for lysis and alkaline unwinding (typically 20-40 minutes).[22]- Use a fresh, potent positive control (e.g., H₂O₂ or methyl methanesulfonate). |
| High variability in comet tail length within the same sample | - Asynchronous cell population with varying sensitivities.- Uneven lysis or electrophoresis across the slide. | - Ensure a homogeneous single-cell suspension before embedding in agarose (B213101).- Make sure slides are completely submerged and level in the lysis solution and electrophoresis tank. |
| Agarose gel slides off the microscope slide | - Slides were not properly pre-coated.- Agarose concentration is too low. | - Use pre-coated slides or ensure your own coating method (e.g., with normal melting point agarose) is effective.- Verify the concentration of the low melting point agarose used for cell embedding. |
Experimental Protocols & Workflows
Workflow for a Typical Mutagenicity Assessment
Caption: A general workflow for assessing the mutagenic potential of a test compound.
Ames Test Protocol (Pre-incubation Method)
-
Preparation: Grow Salmonella tester strains (e.g., TA98, TA100) overnight in nutrient broth to a density of 1-2 x 10⁹ CFU/mL.[7] Prepare the test compound dilutions, positive and negative controls, and S9 mix.
-
Pre-incubation: In a sterile tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound dilution (or control), and 0.5 mL of S9 mix (for metabolic activation) or phosphate (B84403) buffer.[7]
-
Incubation: Vortex the tubes gently and incubate at 37°C for 20-30 minutes.[23]
-
Plating: Add 2.0 mL of molten top agar (kept at 45°C) containing a trace amount of histidine and biotin to each tube. Vortex briefly and pour the contents onto the surface of a minimal glucose agar plate.[5]
-
Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A result is considered positive if there is a dose-dependent increase in revertants and/or a reproducible increase of at least two-fold over the negative control value.
In Vitro Micronucleus Assay Protocol (Cytokinesis-Block Method)
-
Cell Seeding: Plate mammalian cells (e.g., CHO, TK6, or human peripheral blood lymphocytes) at an appropriate density and allow them to attach or resume proliferation.
-
Treatment: Expose the cells to various concentrations of the test compound, along with negative and positive controls, for a short period (e.g., 3-6 hours) with S9 mix, or for a longer period (e.g., 24 hours) without S9 mix.
-
Cytochalasin B Addition: After the treatment period, wash the cells and add fresh medium containing Cytochalasin B (typically 3-6 µg/mL, concentration should be optimized for the cell line).[18]
-
Incubation: Incubate the cells for a period equivalent to 1.5-2 normal cell cycle lengths to allow cells to divide and become binucleated.
-
Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation.
-
Slide Preparation: Treat cells with a hypotonic solution, followed by fixation (e.g., methanol:acetic acid). Drop the cell suspension onto clean microscope slides.
-
Staining: Stain the slides with a DNA-specific stain such as Giemsa or DAPI.
-
Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[12]
Alkaline Comet Assay Protocol
-
Cell Preparation: Prepare a single-cell suspension from a cell culture or tissue sample. Ensure high cell viability (>90%).
-
Embedding: Mix a small volume of the cell suspension with low melting point agarose (at ~37°C) and pipette onto a pre-coated microscope slide. Cover with a coverslip and allow to solidify on ice.
-
Lysis: Remove the coverslip and immerse the slides in cold, freshly prepared lysis solution (containing high salt and detergents, e.g., Triton X-100) for at least 1 hour at 4°C.[22]
-
Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.[22]
-
Electrophoresis: Apply a voltage (e.g., ~25 V, ~300 mA) for 20-30 minutes.[22] All steps from lysis onward should be performed under low light conditions to prevent additional DNA damage.
-
Neutralization: Gently drain the electrophoresis buffer and neutralize the slides with a neutralization buffer (e.g., Tris-HCl, pH 7.5).
-
Staining: Stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium (B1200493) iodide).
-
Scoring: Analyze the slides using a fluorescence microscope equipped with appropriate filters and image analysis software to quantify the comet parameters.
Quantitative Data Presentation
The following tables provide examples of how quantitative data from these assays can be structured for clear comparison.
Table 1: Example Data from Ames Test with Compound X (TA98, with S9 Mix)
| Concentration (µ g/plate ) | Revertant Colonies (Mean ± SD) | Fold Increase over Control | Mutagenicity Assessment |
| 0 (Vehicle Control) | 25 ± 4 | 1.0 | - |
| 1.0 | 30 ± 6 | 1.2 | Negative |
| 5.0 | 58 ± 9 | 2.3 | Positive |
| 10.0 | 115 ± 15 | 4.6 | Positive |
| 50.0 | 85 ± 12 (toxic) | 3.4 | Positive |
| Positive Control (2-AF) | 450 ± 35 | 18.0 | Valid |
Table 2: Example Data from In Vitro Micronucleus Assay with Compound X
| Concentration (µM) | % Cytotoxicity (RPD) | Number of Micronucleated Binucleated Cells (per 2000) | % Micronucleated Cells | Assessment |
| 0 (Vehicle Control) | 0% | 22 | 1.1% | - |
| 10 | 8% | 25 | 1.3% | Negative |
| 30 | 25% | 54 | 2.7% | Positive |
| 60 | 55% | 98 | 4.9% | Positive |
| Positive Control | 45% | 150 | 7.5% | Valid |
Table 3: Example Data from Alkaline Comet Assay with Compound X
| Concentration (µM) | % DNA in Tail (Mean ± SD) | Fold Increase over Control | Assessment |
| 0 (Vehicle Control) | 4.5 ± 1.2 | 1.0 | - |
| 5 | 6.1 ± 1.8 | 1.4 | Negative |
| 20 | 15.8 ± 3.5 | 3.5 | Positive |
| 50 | 29.3 ± 5.1 | 6.5 | Positive |
| Positive Control (H₂O₂) | 35.5 ± 4.9 | 7.9 | Valid |
References
- 1. Metabolism and activation of 2-acetylaminofluorene in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic activation of 2-acetylaminofluorene by isolated rat liver cells. Involvement of different metabolites causing DNA-repair and bacterial mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic activation of 2-acetylaminofluorene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of 2-acetylaminofluorene. I. Metabolism in vitro of 2-acetylaminofluorene and 2-acetylaminofluoren-9-one by hepatic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 6. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 7. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic activation of 2-aminofluorene in the Salmonella mutagenicity assay by different S-9 preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aniara.com [aniara.com]
- 10. Assessment of the performance of the Ames II assay: a collaborative study with 19 coded compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fifty years of research on N-acetyl-2-aminofluorene, one of the most versatile compounds in experimental cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 13. Micronucleus Assay: Pitfalls and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Micronuclei in genotoxicity assessment: from genetics to epigenetics and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 15. x-cellr8.com [x-cellr8.com]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. Testing Strategies of the In Vitro Micronucleus Assay for the Genotoxicity Assessment of Nanomaterials in BEAS-2B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The comet assay: a sensitive genotoxicity test for the detection of DNA damage. | Semantic Scholar [semanticscholar.org]
- 20. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]
- 21. mdpi.com [mdpi.com]
- 22. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 23. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of NHC-Triphosphate and Remdesivir-Triphosphate in Viral RNA Polymerase Inhibition
For Immediate Release
This guide provides a detailed, objective comparison of the mechanisms of action of two prominent antiviral agents, N-hydroxycytidine triphosphate (NHC-TP), the active form of Molnupiravir, and Remdesivir-triphosphate (RDV-TP), the active form of Remdesivir (B604916). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data, detailed protocols, and visual diagrams to facilitate a deeper understanding of their distinct antiviral strategies.
Contrasting Mechanisms of Action: Mutagenesis versus Chain Termination
NHC-TP and RDV-TP both target the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses. However, they employ fundamentally different mechanisms to disrupt viral replication.
NHC-Triphosphate: Inducing "Error Catastrophe" through Lethal Mutagenesis
NHC-TP acts as a ribonucleoside analog that mimics both cytidine (B196190) and uridine.[1] This dual mimicry allows it to be incorporated into the nascent viral RNA strand by the RdRp.[2] Once incorporated, NHC-TP can pair with either guanosine (B1672433) or adenosine (B11128) during subsequent rounds of RNA replication. This leads to a significant accumulation of mutations throughout the viral genome, a process known as lethal mutagenesis or "error catastrophe," ultimately rendering the viral progeny non-viable.[3][4] A key feature of NHC-TP's mechanism is that it does not cause immediate termination of RNA synthesis, allowing for the propagation of mutations.[5][6]
Remdesivir-Triphosphate: Halting Replication via Delayed Chain Termination
In contrast, RDV-TP is a nucleotide analog of adenosine that competes with adenosine triphosphate (ATP) for incorporation into the growing RNA chain.[7] Following its incorporation, the RdRp can add a few more nucleotides before RNA synthesis is abruptly halted.[8] This phenomenon, known as delayed chain termination, is attributed to a steric hindrance caused by the structure of the incorporated Remdesivir molecule, which physically obstructs the translocation of the RdRp along the RNA template.[7][9]
Visualizing the Mechanisms of Action
To visually represent these distinct inhibitory pathways, the following diagrams have been generated using the DOT language.
References
- 1. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 2. Structural basis for selective remdesivir incorporation by SARS-CoV-2 polymerase, and S759A resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro RNA-dependent RNA Polymerase Assay Using Arabidopsis RDR6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-d-N4-hydroxycytidine Inhibits SARS-CoV-2 Through Lethal Mutagenesis But Is Also Mutagenic To Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N4-hydroxycytidine, the active compound of Molnupiravir, promotes SARS-CoV-2 mutagenesis and escape from a neutralizing nanobody - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Insights into Binding of Remdesivir Triphosphate within the Replication-Transcription Complex of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Basis for RNA Replication by the SARS-CoV-2 Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The antiviral compound remdesivir potently inhibits RNA-dependent RNA polymerase from Middle East respiratory syndrome coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Molnupiravir vs. Paxlovid in the Treatment of COVID-19
In the ongoing battle against COVID-19, oral antiviral treatments have emerged as a critical tool in managing the disease, particularly in high-risk, non-hospitalized adult populations. Among the most prominent are Molnupiravir (B613847) (marketed as Lagevrio) and Paxlovid (a combination of nirmatrelvir (B3392351) and ritonavir). This guide provides an objective, data-driven comparison of their efficacy, supported by data from pivotal clinical trials and real-world evidence.
Executive Summary
Both Molnupiravir and Paxlovid have demonstrated effectiveness in reducing the risk of severe COVID-19 outcomes. However, a comprehensive review of clinical trial and real-world data consistently indicates that Paxlovid offers a higher degree of protection against hospitalization and death.[1][2] In its pivotal clinical trial, Paxlovid showed an 89% reduction in the risk of COVID-19-related hospitalization or death, whereas Molnupiravir's pivotal trial demonstrated a 30% risk reduction.[1][3] This trend of superior efficacy for Paxlovid is further substantiated by numerous real-world studies.[1][4] The choice between these antivirals can also be influenced by other factors, such as the potential for drug interactions, which are more significant with the ritonavir (B1064) component of Paxlovid.[2][5]
Comparative Efficacy: A Data-Driven Overview
The following tables summarize the key efficacy data from the pivotal clinical trials and comparative real-world evidence studies for Molnupiravir and Paxlovid.
Table 1: Pivotal Clinical Trial Efficacy Data for High-Risk, Non-Hospitalized Adults
| Outcome | Molnupiravir (MOVe-OUT Trial) | Paxlovid (EPIC-HR Trial) |
| Primary Endpoint | All-cause hospitalization or death by Day 29 | COVID-19-related hospitalization or death from any cause through Day 28 |
| Treatment Group | 6.8% (48/709)[6] | 0.7% (5/697)[1] |
| Placebo Group | 9.7% (68/699)[6] | 6.5% (44/682)[1] |
| Relative Risk Reduction | 30%[1][7] | 89% (within 3 days of symptom onset)[1][3] |
| Mortality (Treatment Group) | 0.1% (1/709)[6] | 0% (0/1039)[6] |
| Mortality (Placebo Group) | 1.3% (9/699)[6] | 1.1% (12/1046)[6] |
Table 2: Comparative Real-World Evidence
| Study/Analysis | Population | Key Findings |
| Hong Kong Study (2022) | Hospitalized patients during the Omicron wave | Paxlovid use was associated with a significantly lower risk of all-cause mortality compared to Molnupiravir.[4][8] A direct comparison indicated that nirmatrelvir/ritonavir treatment reduced mortality risk more effectively than molnupiravir.[1][4] |
| Meta-analysis (up to Feb 2023) | 18 studies involving 57,659 patients | Nirmatrelvir/ritonavir showed a significant superiority over molnupiravir in reducing all-cause mortality, all-cause hospitalization, and the combined endpoint of death or hospitalization.[9] |
| PLATCOV Trial (2023) | 209 patients with early symptomatic COVID-19 | Paxlovid was more effective at clearing the virus from the throat more rapidly than molnupiravir.[10][11][12] Viral clearance was 84% faster with ritonavir-boosted nirmatrelvir compared to 37% faster with molnupiravir versus no treatment.[10][12] |
| Hong Kong Study (T2DM patients, 2024) | Non-hospitalized and hospitalized COVID-19 patients with type 2 diabetes | Nirmatrelvir-ritonavir was associated with a lower risk of all-cause mortality and hospitalization in non-hospitalized patients and reduced all-cause mortality in hospitalized patients compared to molnupiravir.[13] |
| Retrospective Cohort Study (China, Omicron wave) | Hospitalized patients | Both Paxlovid and Molnupiravir recipients showed a faster and more stable decrease in viral load compared to controls. Paxlovid was associated with a significantly lower risk of 28-day all-cause death.[14] |
Mechanisms of Action
The two drugs inhibit viral replication through distinct mechanisms.
Molnupiravir is a prodrug that is converted to its active form, β-D-N4-hydroxycytidine (NHC) triphosphate.[15][16] This active form acts as a ribonucleoside analog that is incorporated into the viral RNA by the RNA-dependent RNA polymerase (RdRp).[17][18] This incorporation leads to an accumulation of mutations in the viral genome, a process known as "error catastrophe" or "lethal mutagenesis," which ultimately prevents the virus from replicating effectively.[7][19]
Paxlovid is a combination of two drugs: nirmatrelvir and ritonavir. Nirmatrelvir is a potent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3CL protease.[3][6] This enzyme is crucial for cleaving viral polyproteins into functional proteins required for viral replication. By blocking Mpro, nirmatrelvir prevents the virus from assembling new functional virions.[5] Ritonavir, an HIV-1 protease inhibitor, does not have significant activity against SARS-CoV-2 but acts as a pharmacokinetic booster.[6] It inhibits the human cytochrome P450 3A4 (CYP3A4) enzyme, which metabolizes nirmatrelvir. This inhibition slows down the breakdown of nirmatrelvir, increasing its concentration and duration in the body, thereby enhancing its antiviral activity.[5]
Experimental Protocols: Pivotal Clinical Trials
The foundational evidence for the efficacy of Molnupiravir and Paxlovid comes from their respective Phase 3 clinical trials: MOVe-OUT for Molnupiravir and EPIC-HR for Paxlovid.
Molnupiravir: The MOVe-OUT Trial
-
Study Design: A Phase 3, randomized, placebo-controlled, double-blind trial.
-
Participants: Non-hospitalized adults with mild-to-moderate COVID-19 who had symptom onset within 5 days and at least one risk factor for severe disease.
-
Intervention: Participants were randomized to receive either 800 mg of Molnupiravir or a placebo orally every 12 hours for 5 days.[15]
-
Primary Endpoint: The primary efficacy endpoint was the percentage of participants who were hospitalized or died through day 29.
-
Key Secondary Endpoints: Included assessments of viral load reduction and the time to resolution or improvement of COVID-19 signs and symptoms.
Paxlovid: The EPIC-HR Trial
-
Study Design: A Phase 2/3, randomized, double-blind, placebo-controlled trial.[1]
-
Participants: Non-hospitalized adults with a laboratory-confirmed diagnosis of SARS-CoV-2 infection, symptom onset within 5 days, and at least one risk factor for progression to severe disease.[1]
-
Intervention: Participants were randomized to receive either Paxlovid (300 mg of nirmatrelvir with 100 mg of ritonavir) or a placebo orally every 12 hours for 5 days.[1]
-
Primary Endpoint: The primary efficacy endpoint was the proportion of participants with COVID-19-related hospitalization or death from any cause through Day 28.[1]
-
Key Secondary Endpoints: Included viral load reduction, time to alleviation of COVID-19 signs and symptoms, and all-cause mortality.[1]
Conclusion
The available clinical and real-world data consistently support the superior efficacy of Paxlovid over Molnupiravir in reducing the risk of hospitalization and death in high-risk, non-hospitalized adults with COVID-19. Paxlovid also demonstrates a more rapid reduction in viral load. However, the significant potential for drug-drug interactions with Paxlovid, due to the ritonavir component, necessitates careful patient screening. Molnupiravir remains a viable alternative for patients where Paxlovid is contraindicated or not feasible. The distinct mechanisms of action of these two drugs provide valuable insights for ongoing and future antiviral drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. A tale of two drugs: Molnupiravir and Paxlovid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. news-medical.net [news-medical.net]
- 5. How do Paxlovid and molnupiravir compare for COVID-19? [drugs.com]
- 6. idstewardship.com [idstewardship.com]
- 7. geneticliteracyproject.org [geneticliteracyproject.org]
- 8. New data show Paxlovid outperforms molnupiravir against severe COVID-19 outcomes | CIDRAP [cidrap.umn.edu]
- 9. Comparative efficacy and safety of nirmatrelvir/ritonavir and molnupiravir for COVID-19: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Paxlovid clears COVID-19 more rapidly than molnupiravir — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 11. Paxlovid® clears COVID-19 more rapidly than molnupiravir, say Oxford researchers — MORU Tropical Health Network [tropmedres.ac]
- 12. Paxlovid® clears COVID-19 more rapidly than molnupiravir, say Oxford researchers — Centre for Tropical Medicine and Global Health [tropicalmedicine.ox.ac.uk]
- 13. Comparing the effectiveness of molnupiravir and nirmatrelvir-ritonavir in non-hospitalized and hospitalized COVID-19 patients with type 2 diabetes: A target trial emulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Real-world effectiveness of molnupiravir, azvudine and paxlovid against mortality and viral clearance among hospitalized patients with COVID-19 infection during the omicron wave in China: A retrospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molnupiravir: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molnupiravir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. What is the mechanism of Molnupiravir? [synapse.patsnap.com]
Biochemical Showdown: A Comparative Analysis of NHC-TP and Favipiravir-RTP Incorporation by Viral RNA-Dependent RNA Polymerase
For researchers, scientists, and drug development professionals, this guide provides an objective biochemical comparison of the incorporation of two key antiviral nucleotide analogs, β-D-N4-hydroxycytidine triphosphate (NHC-TP), the active form of Molnupiravir, and Favipiravir triphosphate (Favipiravir-RTP), by viral RNA-dependent RNA polymerase (RdRp). This analysis is supported by available experimental data to delineate their mechanisms of action and inhibitory profiles.
Both Molnupiravir and Favipiravir are orally bioavailable prodrugs that undergo intracellular conversion to their active triphosphate forms, which then act as substrates for viral RdRp.[1] Their primary mechanism of antiviral activity is the induction of "lethal mutagenesis," where the incorporation of these analogs into the nascent viral RNA strand leads to an accumulation of mutations that ultimately results in a non-viable viral population.[2][3] While both compounds target the same essential viral enzyme, their biochemical interactions and incorporation efficiencies exhibit notable differences.
Mechanism of Action at a Glance
NHC-TP, an analog of cytidine (B196190) and uridine, is incorporated into the viral RNA by RdRp.[3] Its ability to exist in two tautomeric forms allows it to pair with both guanine (B1146940) and adenosine (B11128), leading to transition mutations in subsequent rounds of replication.[3] A key feature of NHC-TP is that its incorporation does not cause immediate chain termination, allowing for the propagation of mutated viral genomes.[4]
Favipiravir-RTP acts as a purine (B94841) analog, mimicking both adenosine and guanosine.[5] Its incorporation into the viral RNA can lead to ambiguous base pairing, resulting in mutations.[5] Some studies suggest that Favipiravir-RTP may also act as a chain terminator or at least slow down RNA synthesis, particularly after multiple incorporation events.[6][7] However, its incorporation by SARS-CoV-2 RdRp has been reported to be relatively inefficient.[8][9]
Comparative Data on RdRp Incorporation
Direct head-to-head quantitative kinetic data for the incorporation of NHC-TP and Favipiravir-RTP by the same viral RdRp under identical experimental conditions is limited in the publicly available literature. However, data from various studies provide insights into their individual incorporation efficiencies and inhibitory concentrations.
| Parameter | NHC-TP | Favipiravir-RTP | Natural Nucleotide (for comparison) | Viral Polymerase |
| Incorporation Efficiency | Readily incorporated, but less efficiently than cognate nucleotides.[10] | Weakly incorporated; described as a poor substrate.[8][9] | High | SARS-CoV-2 RdRp |
| IC50 (RdRp Inhibition) | Data not available in a directly comparable format. | ~2.5 µM | Not Applicable | Human Norovirus RdRp[11] |
| Binding Energy (in silico) | ΔΔG = 21.8 kcal/mol (enamine tautomer), 10.1 kcal/mol (oxime tautomer) relative to natural substrates.[10] | -6.6 kcal/mol | Not Applicable | SARS-CoV-2 RdRp[12] |
| Primary Mechanism | Lethal Mutagenesis.[3] | Lethal Mutagenesis, potential for slowed synthesis/chain termination.[6][7] | Template-directed polymerization | Various RNA Viruses |
| Chain Termination | Does not cause immediate chain termination.[4] | Can cause premature replication termination, especially at higher concentrations.[6] | No | SARS-CoV-2 RdRp |
Experimental Protocols
The following are generalized protocols for key in vitro assays used to evaluate the incorporation of nucleotide analogs like NHC-TP and Favipiravir-RTP by viral RdRp.
In Vitro RdRp Primer Extension Assay
This assay is fundamental for assessing the incorporation of nucleotide analogs and their effect on RNA chain elongation.
Objective: To determine if a nucleotide analog triphosphate can be incorporated by RdRp and whether its incorporation leads to chain termination.
Materials:
-
Purified recombinant viral RdRp complex (e.g., SARS-CoV-2 nsp12/nsp7/nsp8).
-
Fluorescently labeled RNA primer.
-
RNA template with a sequence that allows for the incorporation of the analog.
-
NHC-TP and/or Favipiravir-RTP.
-
Natural ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP).
-
Reaction Buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM KCl, 6 mM MgCl₂, 1 mM DTT, 0.01% Triton-X100).[13]
-
Quench Buffer (e.g., 94% formamide, 30 mM EDTA).[13]
-
Urea-PAGE gels.
-
Gel imaging system.
Procedure:
-
Anneal the fluorescently labeled RNA primer to the RNA template to form the primer/template duplex.
-
Prepare the reaction mixture by combining the RdRp enzyme complex and the primer/template duplex in the reaction buffer.
-
Initiate the reaction by adding a mixture of rNTPs and the nucleotide analog triphosphate (e.g., NHC-TP or Favipiravir-RTP) at various concentrations. For chain termination assays, the reaction can be initiated with the analog followed by the addition of the next correct natural rNTP.
-
Incubate the reaction at a specified temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).[14]
-
Stop the reaction by adding the quench buffer.
-
Denature the RNA products by heating.
-
Separate the reaction products by size using denaturing urea-polyacrylamide gel electrophoresis (Urea-PAGE).
-
Visualize the fluorescently labeled RNA products using a gel imaging system. The size of the products indicates whether incorporation and subsequent elongation have occurred.
Pre-Steady-State Kinetic Analysis of Single Nucleotide Incorporation
This method provides a more detailed quantitative analysis of the incorporation kinetics.
Objective: To determine the kinetic parameters (dissociation constant, K_d, and the maximum rate of incorporation, k_pol) for the incorporation of a single nucleotide analog.
Materials:
-
Rapid quench-flow instrument.
-
Purified RdRp complex.
-
Primer/template duplex designed for a single incorporation event.
-
Radiolabeled or fluorescently labeled nucleotide analog triphosphate or primer.
-
Natural rNTPs.
-
Reaction and Quench Buffers.
Procedure:
-
Pre-incubate the RdRp enzyme with the primer/template duplex to form a stable elongation complex.
-
Rapidly mix the enzyme-RNA complex with a solution containing the nucleotide analog triphosphate (and Mg²⁺) in the rapid quench-flow instrument.
-
Allow the reaction to proceed for very short, defined time intervals (milliseconds to seconds).
-
Quench the reaction at each time point with a suitable quench solution (e.g., EDTA).
-
Analyze the reaction products (e.g., by gel electrophoresis and autoradiography or fluorescence imaging).
-
Plot the concentration of the product formed against time and fit the data to the appropriate kinetic model (e.g., single exponential) to determine the observed rate constant (k_obs) for each analog concentration.
-
Plot the k_obs values against the analog concentration and fit to a hyperbolic equation to determine K_d and k_pol.[2]
Visualizing the Pathways
To better understand the journey of these prodrugs from administration to their final action, the following diagrams illustrate their metabolic activation and mechanism of action.
Caption: Metabolic activation and mechanism of action of Molnupiravir and Favipiravir.
Caption: General workflow for an in vitro RdRp primer extension assay.
Conclusion
Both NHC-TP and Favipiravir-RTP are potent antiviral agents that function through the induction of lethal mutagenesis by targeting the viral RdRp. Biochemical evidence suggests that NHC-TP is readily, though less efficiently than natural nucleotides, incorporated into the growing viral RNA chain without causing immediate termination. In contrast, Favipiravir-RTP appears to be a poorer substrate for SARS-CoV-2 RdRp, and its incorporation may lead to both mutagenesis and a reduction in RNA synthesis. The choice between these antivirals in a clinical setting may depend on a variety of factors including the specific virus, the stage of infection, and the potential for the development of resistance. Further direct comparative biochemical and kinetic studies are warranted to fully elucidate the subtle yet significant differences in their mechanisms of action and to guide the development of next-generation polymerase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Rapid incorporation of Favipiravir by the fast and permissive viral RNA polymerase complex results in SARS-CoV-2 lethal mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding Mechanism of the Active Form of Molnupiravir to RdRp of SARS-CoV-2 and Designing Potential Analogues: Insights from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Structure of the SARS-CoV-2 RNA-dependent RNA polymerase in the presence of favipiravir-RTP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Favipiravir strikes the SARS-CoV-2 at its Achilles heel, the RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a Simple In Vitro Assay To Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Biochemical Evaluation of the Inhibition Properties of Favipiravir and 2′-C-Methyl-Cytidine Triphosphates against Human and Mouse Norovirus RNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
- 13. abidipharma.com [abidipharma.com]
- 14. biorxiv.org [biorxiv.org]
Validation of NHC-Induced Mutagenesis in SARS-CoV-2: A Comparative Guide
This guide provides an objective comparison of N-hydroxycytidine (NHC), the active metabolite of Molnupiravir, and its role in inducing mutagenesis in SARS-CoV-2. It is intended for researchers, scientists, and drug development professionals, offering a summary of performance, supporting experimental data, and detailed methodologies for key experiments.
Mechanism of Action: Viral Error Catastrophe
Molnupiravir is a prodrug that is metabolized into its active form, β-D-N4-hydroxycytidine (NHC), which is then phosphorylated to NHC-triphosphate (NHC-TP).[1] The primary antiviral mechanism of NHC is the induction of "viral error catastrophe."[2] This process involves a two-step mutagenesis mechanism mediated by the viral RNA-dependent RNA polymerase (RdRp).[3][4]
-
Incorporation: The SARS-CoV-2 RdRp mistakes NHC-TP for natural cytidine (B196190) triphosphate (CTP) or uridine (B1682114) triphosphate (UTP) and incorporates it into the newly synthesized viral RNA strand.[3][5] This incorporation does not significantly stall the polymerase.[6]
-
Mispairing and Mutagenesis: The incorporated NHC is then used as a template in the subsequent round of RNA replication. Due to its ability to form stable base pairs with both guanine (B1146940) (G) and adenine (B156593) (A), the RdRp incorporates either G or A opposite NHC.[4][6] This leads to an accumulation of G-to-A and C-to-U transition mutations throughout the viral genome.[7][8] The high mutational load ultimately results in non-functional viruses that cannot replicate effectively.[1]
Performance Data: Antiviral Activity and Comparative Efficacy
The validation of NHC's mechanism relies on quantifying its antiviral activity and comparing its mutational profile to other antiviral agents.
Table 1: In Vitro Antiviral Activity of NHC against SARS-CoV-2 Variants
The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency. Studies have shown that NHC maintains potent activity against a wide range of SARS-CoV-2 variants, including those with significant spike protein mutations.[1][9]
| SARS-CoV-2 Variant | IC50 of NHC (µM) |
| USA-WA1/2020 (Original) | 1.23 |
| Alpha (B.1.1.7) | 0.86 |
| Beta (B.1.351) | 0.76 |
| Gamma (P.1) | 0.81 |
| Delta (B.1.617.2) | 0.65 |
| Lambda (C.37) | 0.28 |
| Mu (B.1.621) | 0.35 |
| Omicron (BA.1) | 5.50 |
| Omicron (BA.2) | 1.28 |
| Omicron (BA.4.6) | 1.02 |
| Omicron (BQ.1.1) | 1.01 |
| Omicron (XBB.1) | 0.74 |
| Omicron (XBB.1.5) | 1.13 |
| Data sourced from in vitro cytopathic effect (CPE) assays in Vero E6 cells.[9] |
Table 2: Comparison of Antiviral Agents for SARS-CoV-2
NHC's mechanism of inducing mutagenesis is distinct from other authorized antivirals like Paxlovid (Nirmatrelvir/Ritonavir) and Remdesivir.
| Feature | Molnupiravir (NHC) | Paxlovid (Nirmatrelvir/Ritonavir) | Remdesivir | Favipiravir |
| Target | RNA-dependent RNA polymerase (RdRp)[10] | Main Protease (Mpro or 3CLpro)[2] | RNA-dependent RNA polymerase (RdRp)[7] | RNA-dependent RNA polymerase (RdRp)[8] |
| Mechanism | Induces lethal mutagenesis via RNA template misincorporation ("error catastrophe").[2] | Covalently binds to the Mpro active site, inhibiting viral polyprotein cleavage and replication. | Acts as a nucleoside analog causing delayed chain termination of viral RNA synthesis.[7] | Functions as a purine (B94841) analogue, causing lethal mutagenesis and chain termination.[8] |
| Primary Mutational Signature | G-to-A and C-to-U transitions.[7][8] | Does not directly induce mutations; resistance is associated with specific substitutions in Mpro. | Does not primarily function by mutagenesis; resistance mutations can occur in RdRp. | A-to-G and U-to-C transitions.[8] |
| Administration | Oral[1] | Oral[2] | Intravenous[2] | Oral |
| Reported Efficacy | Reduced risk of hospitalization or death by ~30% in high-risk, unvaccinated adults (MOVe-OUT trial).[2] | Reduced risk of hospitalization or death by ~89% in high-risk, unvaccinated adults.[2] | Shortened recovery time in hospitalized patients. | Efficacy for COVID-19 is debated, with conflicting clinical trial results. |
Visualizing the Mechanism and Experimental Workflow
Diagrams created using Graphviz illustrate the key processes involved in NHC-induced mutagenesis and its validation.
Caption: Mechanism of Molnupiravir-induced mutagenesis in SARS-CoV-2.
Caption: Experimental workflow for validating NHC-induced mutagenesis.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating findings on NHC-induced mutagenesis.
In Vitro Antiviral Activity Assay (Cytopathic Effect - CPE)
This protocol is used to determine the IC50 of NHC against different SARS-CoV-2 variants.
-
Cell Line: Vero E6 cells are seeded in 96-well plates and grown to confluence.
-
Drug Preparation: A serial dilution of NHC is prepared in cell culture medium.
-
Infection: Cells are infected with a specific SARS-CoV-2 variant at a defined multiplicity of infection (MOI).
-
Treatment: Immediately after infection, the virus-containing medium is removed and replaced with the medium containing the serially diluted NHC. A "no drug" control is included.
-
Incubation: Plates are incubated for 3-5 days at 37°C in a 5% CO2 incubator.
-
Quantification of CPE: The cytopathic effect (cell death) is quantified. This can be done visually by microscopy or by using a cell viability assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) that measures ATP content.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of CPE inhibition against the drug concentration and fitting the data to a dose-response curve.[9]
Viral Mutagenesis and Sequencing Analysis
This protocol validates that NHC's antiviral activity is correlated with an increased mutation frequency.
-
Virus Propagation: SARS-CoV-2 is passaged in a suitable cell line (e.g., Vero E6) in the presence of a sub-lethal concentration of NHC or a vehicle control for several passages.[11]
-
Sample Collection: Supernatant containing the virus is collected after each passage.
-
RNA Extraction: Viral RNA is extracted from the clarified supernatant using a commercial kit (e.g., QIAamp Viral RNA Mini Kit).
-
Next-Generation Sequencing (NGS):
-
The extracted RNA is converted to cDNA.
-
The viral genome is amplified, often using tiled-amplicon approaches (e.g., ARTIC network protocol).
-
Sequencing libraries are prepared and subjected to deep sequencing on a platform like Illumina MiSeq or NextSeq.[12]
-
-
Bioinformatic Analysis:
-
Raw sequencing reads are quality-filtered and trimmed.
-
Reads are aligned to a SARS-CoV-2 reference genome (e.g., Wuhan-Hu-1).
-
Variant calling is performed to identify single nucleotide polymorphisms (SNPs) and their frequencies.
-
The mutation frequency and the specific types of transitions (e.g., G->A, C->U) are calculated and compared between the NHC-treated and control virus populations.[11][13]
-
Biochemical RdRp Activity Assay
This protocol directly assesses the interaction of NHC-TP with the viral polymerase.
-
Reagents: Purified recombinant SARS-CoV-2 RdRp complex (nsp12/nsp7/nsp8), a synthetic RNA template-primer duplex, natural ribonucleoside triphosphates (ATP, GTP, CTP, UTP), and synthesized NHC-TP are required.[3][5]
-
Incorporation Efficiency Assay:
-
The RdRp enzyme is incubated with the RNA template-primer in a reaction buffer.
-
The reaction is initiated by adding a mixture of NTPs, where one is at a low concentration and is radio-labeled or fluorescently tagged. NHC-TP is added as a competitor to CTP or UTP.
-
The reaction is allowed to proceed for a set time and then quenched.
-
The RNA products are separated by denaturing polyacrylamide gel electrophoresis (PAGE).
-
The amount of incorporated nucleotide (and its competitor, NHC) is quantified to determine the efficiency of incorporation.[3][5]
-
-
Template Activity Assay: An RNA template containing a site-specifically incorporated NHC monophosphate is synthesized. Elongation experiments are performed with the RdRp and all four natural NTPs to determine which nucleotide (A, G, C, or U) is incorporated opposite the NHC in the template strand.[5][8]
References
- 1. Molnupiravir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 404 - ArticleTed - News and Articles [articleted.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of molnupiravir-induced SARS-CoV-2 mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molnupiravir promotes SARS-CoV-2 mutagenesis via the RNA template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Repurposing Molnupiravir for COVID-19: The Mechanisms of Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Decoding molnupiravir-induced mutagenesis in SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. N4-hydroxycytidine, the active compound of Molnupiravir, promotes SARS-CoV-2 mutagenesis and escape from a neutralizing nanobody - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessing Genomic Mutations in SARS-CoV-2: Potential Resistance to Antiviral Drugs in Viral Populations from Untreated COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medrxiv.org [medrxiv.org]
A Comparative Guide to the Efficacy of NHC-Triphosphate and Sofosbuvir-Triphosphate Against Hepatitis C Virus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro efficacy of two prominent nucleotide analogs, β-D-N4-hydroxycytidine (NHC)-triphosphate and Sofosbuvir-triphosphate (GS-461203), against the Hepatitis C Virus (HCV). Both molecules target the viral RNA-dependent RNA polymerase (NS5B), a critical enzyme for HCV replication, but they exhibit distinct mechanisms of action and inhibitory profiles.
Mechanisms of Action
Both NHC-triphosphate and Sofosbuvir-triphosphate act as substrates for the HCV NS5B polymerase, competing with natural ribonucleotides for incorporation into the nascent viral RNA strand. However, their subsequent effects on viral replication differ significantly.
Sofosbuvir-triphosphate is a potent chain terminator. Upon incorporation into the growing RNA chain by the NS5B polymerase, its 2'-fluoro and 2'-C-methyl modifications sterically hinder the addition of the next incoming nucleotide, leading to the immediate cessation of RNA synthesis. This decisive action effectively halts viral replication.
NHC-triphosphate , on the other hand, functions as a "weak" alternative substrate and is not an obligate chain terminator. Its incorporation can lead to two primary antiviral outcomes: delayed chain termination or mutagenesis. The introduction of NHC into the viral RNA can increase the mutational frequency, leading to an accumulation of errors in the viral genome that ultimately results in a non-viable virus, a phenomenon known as "lethal mutagenesis."
Quantitative Efficacy Comparison
It is important to note that the 50% effective concentration (EC50) values in replicon assays reflect the combined effects of drug uptake, intracellular phosphorylation to the active triphosphate form, and inhibition of the NS5B polymerase.
| Compound | Target | HCV Genotype 1b EC50 (nM) | HCV Genotype 2a EC50 (nM) | HCV Genotype 3a EC50 (nM) | HCV Genotype 4a EC50 (nM) |
| β-D-N4-hydroxycytidine (NHC) | NS5B Polymerase | Not Widely Reported | Not Widely Reported | Not Widely Reported | Not Widely Reported |
| Sofosbuvir | NS5B Polymerase | 102[1] | 29[1] | 81[1] | ~130[1] |
Note: EC50 values can vary between studies due to differences in cell lines, replicon constructs, and assay conditions.
Biochemical assays have determined the IC50 value for Sofosbuvir-triphosphate (GS-461203) against recombinant NS5B polymerase from various HCV genotypes to be in the range of 0.7 to 2.6 µM.[2]
Experimental Protocols
HCV Replicon Assay (Luciferase-Based)
This cell-based assay is a cornerstone for evaluating the antiviral activity of compounds against HCV replication.
Principle: HCV subgenomic replicons are RNA molecules that can autonomously replicate within a human hepatoma cell line (e.g., Huh-7). These replicons often contain a reporter gene, such as luciferase, allowing for the quantification of viral replication. A decrease in luciferase activity in the presence of a test compound indicates inhibition of HCV replication.[3][4][5][6][7][8]
Methodology:
-
Cell Culture: Maintain Huh-7 cells harboring a stable HCV replicon with an integrated luciferase reporter gene in appropriate cell culture media.
-
Compound Preparation: Prepare a serial dilution of the test compounds (e.g., NHC, Sofosbuvir) in the cell culture medium.
-
Treatment: Seed the replicon-containing cells in 96-well plates and, after cell attachment, replace the medium with the medium containing the serially diluted compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known HCV inhibitor).
-
Incubation: Incubate the plates for a defined period (e.g., 72 hours) to allow for viral replication and the effect of the compounds to manifest.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Calculate the EC50 value, which is the concentration of the compound that reduces luciferase activity (and thus HCV replication) by 50% compared to the vehicle control.
-
Cytotoxicity Assay: In parallel, perform a cytotoxicity assay (e.g., MTS or resazurin-based) with the same compounds on the same cell line to determine the 50% cytotoxic concentration (CC50). The selectivity index (SI = CC50/EC50) is then calculated to assess the therapeutic window of the compound.[7]
HCV NS5B Polymerase Inhibition Assay
This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the HCV NS5B polymerase.
Principle: The assay measures the incorporation of a radiolabeled or fluorescently tagged nucleotide into a newly synthesized RNA strand by the recombinant HCV NS5B polymerase using a synthetic RNA template-primer. A reduction in the incorporation of the labeled nucleotide in the presence of a test compound indicates inhibition of the polymerase.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), a divalent cation (e.g., MgCl2 or MnCl2), a reducing agent (e.g., DTT), the recombinant HCV NS5B polymerase, and a synthetic RNA template-primer.[9][10][11][12][13][14]
-
Compound Addition: Add the test compounds (NHC-triphosphate or Sofosbuvir-triphosphate) at various concentrations to the reaction mixture.
-
Initiation of Reaction: Initiate the polymerase reaction by adding a mixture of ribonucleoside triphosphates (rNTPs), including one that is radiolabeled (e.g., [α-33P]GTP) or fluorescently tagged.
-
Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific duration (e.g., 1-2 hours).
-
Termination and Detection: Stop the reaction and separate the newly synthesized, labeled RNA from the unincorporated labeled nucleotides. This can be achieved through methods like trichloroacetic acid (TCA) precipitation followed by filter binding, or by using scintillation proximity assay (SPA) beads.
-
Data Analysis: Quantify the amount of incorporated label using a scintillation counter or a fluorescence reader. Calculate the IC50 value, which is the concentration of the compound that inhibits the NS5B polymerase activity by 50% compared to a no-inhibitor control.
Visualizations
Caption: Mechanism of action for Sofosbuvir-triphosphate.
Caption: Mechanism of action for NHC-triphosphate.
Caption: General workflow for a luciferase-based HCV replicon assay.
References
- 1. researchgate.net [researchgate.net]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 4. A Cellular Replicon-Based Phenotyping Assay to Determine Susceptibility of Hepatitis C Virus Clinical Isolates to NS3/4A Protease Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Template Requirements for RNA Synthesis by a Recombinant Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of Soluble Hepatitis C Virus RNA-Dependent RNA Polymerase Expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficiency of Incorporation and Chain Termination Determines the Inhibition Potency of 2′-Modified Nucleotide Analogs against Hepatitis C Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. De Novo Initiation of RNA Synthesis by the RNA-Dependent RNA Polymerase (NS5B) of Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
N-hydroxycytidine (NHC): A Comparative Analysis of its Antiviral Prowess Across Diverse Cell Lines
For Immediate Publication
A comprehensive guide for researchers, scientists, and drug development professionals detailing the antiviral activity of N-hydroxycytidine (NHC), the active metabolite of the oral prodrug molnupiravir. This report provides a comparative analysis of NHC's efficacy in various cell lines, supported by experimental data and detailed methodologies.
N-hydroxycytidine (NHC), a ribonucleoside analog, has demonstrated broad-spectrum antiviral activity against a range of RNA viruses. Its primary mechanism of action is through "lethal mutagenesis" or "error catastrophe."[1][2][3] Once taken up by cells, NHC is phosphorylated to its active triphosphate form (NHC-TP).[2][4] The viral RNA-dependent RNA polymerase (RdRp) then incorporates NHC-TP into the replicating viral RNA.[2][3] Due to its tautomeric nature, NHC can pair with either guanosine (B1672433) or adenosine, leading to an accumulation of mutations in the viral genome, ultimately producing non-infectious viral particles.[1][2]
This guide provides a comparative overview of the antiviral activity of NHC in different cell lines, summarizing key quantitative data and outlining the experimental protocols used to generate this information.
Quantitative Comparison of Antiviral Activity
The antiviral efficacy of NHC is typically quantified by its half-maximal effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral activity, and its half-maximal cytotoxic concentration (CC50), the concentration that results in 50% cell death. The selectivity index (SI), calculated as CC50/EC50, provides a measure of the therapeutic window.
The following table summarizes the antiviral activity and cytotoxicity of NHC (and in some cases, its prodrug molnupiravir/EIDD-2801) against various viruses in different cell lines. It is important to note that variations in experimental conditions, such as the specific viral strain, multiplicity of infection (MOI), and assay method, can influence the observed values.
| Virus | Cell Line | Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Coronaviruses | ||||||
| SARS-CoV-2 | Vero E6-GFP | NHC | 0.3 | >10 | >33.3 | [5] |
| SARS-CoV-2 | Huh7 | NHC | 0.4 | >10 | >25 | [5] |
| SARS-CoV-2 | Vero | Molnupiravir | 0.3 | Not Reported | Not Reported | [5] |
| SARS-CoV-2 | Calu-3 | Molnupiravir | 0.08 | Not Reported | Not Reported | [5] |
| SARS-CoV-2 (Various Variants) | A549-ACE2 | NHC | 0.04 - 0.16 | Not Reported | Not Reported | [6] |
| MERS-CoV | Vero | NHC | 0.56 | >10 | >17.9 | [7][8] |
| Murine Hepatitis Virus (MHV) | DBT-9 | NHC | 0.17 | >200 | >1176 | [7][8] |
| Enteroviruses | ||||||
| Enterovirus A71 (EV-A71) | RD | NHC | 5.13 ± 0.56 | 80.47 ± 0.02 | ~15.7 | [9] |
| Enterovirus A71 (EV-A71) | Vero | NHC | 7.04 ± 0.38 | 14.07 ± 0.43 | ~2.0 | [9] |
| Enterovirus A71 (EV-A71) | Huh-7 | NHC | 4.43 ± 0.33 | 34.09 ± 0.06 | ~7.7 | [9] |
| Enterovirus A71 (EV-A71) | RD | EIDD-2801 | 70.12 ± 4.40 | >100 | >1.4 | [9] |
| Enterovirus A71 (EV-A71) | Vero | EIDD-2801 | 88.52 ± 3.18 | >100 | >1.1 | [9] |
| Enterovirus A71 (EV-A71) | Huh-7 | EIDD-2801 | 35.64 ± 0.47 | >100 | >2.8 | [9] |
| Influenza and Other Viruses | ||||||
| Influenza A (H1N1) | Not Specified | 8a (NHC analog) | 5.80 | >100 | >17.2 | [10][11] |
| Influenza A (H3N2) | Not Specified | 8a (NHC analog) | 7.30 | >100 | >13.7 | [10][11] |
| Influenza B | Not Specified | 8a (NHC analog) | 3.40 | >100 | >29.4 | [10][11] |
| Dengue Virus-2 (DENV-2) | BHK | 8a (NHC analog) | 3.95 | >100 | >25.3 | [10][11] |
Experimental Protocols
The following sections outline the general methodologies employed in the studies cited above to determine the antiviral activity and cytotoxicity of NHC.
Cell Lines and Viruses
A variety of cell lines are utilized to assess the antiviral activity of NHC, including but not limited to Vero (African green monkey kidney), Vero E6 (a clone of Vero cells), Huh-7 (human liver), RD (human rhabdomyosarcoma), Calu-3 (human lung), and A549 (human lung).[5][6][9][12] The choice of cell line often depends on its susceptibility to the virus being studied. Viruses used in these studies include various coronaviruses (SARS-CoV-2, MERS-CoV, MHV), enteroviruses (EV-A71), and influenza viruses.[7][8][9][10][11]
Antiviral Activity Assays
1. Cytopathic Effect (CPE) Protection Assay:
-
Principle: This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
The cells are then infected with the virus in the presence of serial dilutions of the test compound (e.g., NHC).
-
After a specific incubation period (e.g., 48-72 hours), cell viability is assessed using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
The EC50 value is calculated based on the concentration of the compound that results in 50% protection from CPE.[9]
-
2. Plaque Reduction Assay:
-
Principle: This assay quantifies the reduction in the number of viral plaques (localized areas of cell death) in the presence of an antiviral compound.
-
Procedure:
-
A confluent monolayer of cells in 6- or 12-well plates is infected with a known amount of virus.
-
After a short adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose (B213101) or methylcellulose) containing different concentrations of the test compound.
-
Plates are incubated until plaques are visible.
-
The plaques are then stained (e.g., with crystal violet) and counted.
-
The EC50 is the concentration of the compound that reduces the plaque number by 50% compared to the untreated control.
-
3. Viral Yield Reduction Assay:
-
Principle: This assay measures the amount of infectious virus produced by infected cells in the presence of an antiviral compound.
-
Procedure:
-
Cells are infected with the virus and treated with different concentrations of the compound.
-
At a specific time post-infection, the supernatant containing progeny virus is collected.
-
The amount of infectious virus in the supernatant is then quantified by plaque assay or TCID50 (50% tissue culture infectious dose) assay on fresh cell monolayers.
-
The EC50 is the concentration that reduces the viral yield by 50%.
-
Cytotoxicity Assays
-
Principle: These assays determine the concentration of a compound that is toxic to the host cells.
-
Procedure:
-
Cells are seeded in 96-well plates and incubated with serial dilutions of the test compound (without virus).
-
After an incubation period equivalent to that of the antiviral assay, cell viability is measured using assays like MTT, MTS, or CellTiter-Glo, which measure metabolic activity or ATP content, respectively.
-
The CC50 value is the concentration of the compound that reduces cell viability by 50%.[9]
-
Visualizing the Experimental Workflow and Mechanism of Action
To better illustrate the processes involved in evaluating and understanding the antiviral activity of NHC, the following diagrams have been generated using the DOT language.
Caption: Workflow for assessing NHC's antiviral activity.
Caption: Proposed mechanism of NHC's antiviral action.
Conclusion
N-hydroxycytidine demonstrates potent and broad-spectrum antiviral activity across a variety of cell lines. The data indicates that its efficacy can be cell-line dependent, which may be attributed to differences in cellular uptake, metabolic activation to the active triphosphate form, and the kinetics of viral replication within each cell type.[3] The consistent mechanism of inducing lethal mutagenesis provides a high genetic barrier to the development of viral resistance.[7][8] Further comparative studies in standardized experimental settings will be invaluable for a more direct comparison of NHC's activity and for elucidating the cellular factors that determine its antiviral potency. This guide provides a foundational understanding for researchers engaged in the development of novel antiviral therapeutics.
References
- 1. N4-hydroxycytidine, the active compound of Molnupiravir, promotes SARS-CoV-2 mutagenesis and escape from a neutralizing nanobody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molnupiravir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Molnupiravir and Its Antiviral Activity Against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Small-Molecule Antiviral β-d-N4-Hydroxycytidine Inhibits a Proofreading-Intact Coronavirus with a High Genetic Barrier to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small-Molecule Antiviral β-d- N4-Hydroxycytidine Inhibits a Proofreading-Intact Coronavirus with a High Genetic Barrier to Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molnupiravir and Its Active Form, EIDD-1931, Show Potent Antiviral Activity against Enterovirus Infections In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological evaluation of new β-D-N4-hydroxycytidine analogs against SARS-CoV-2, influenza viruses and DENV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Molnupiravir and Its Antiviral Activity Against COVID-19 [frontiersin.org]
Navigating Viral Resistance: A Comparative Analysis of NHC and Other Antivirals In Vitro
For Immediate Release
A comprehensive review of in vitro studies reveals a high barrier to resistance for N4-hydroxycytidine (NHC), the active metabolite of molnupiravir, when compared to other antiviral agents such as remdesivir (B604916) and favipiravir. This guide synthesizes key experimental data on the development of viral resistance, providing researchers, scientists, and drug development professionals with a comparative overview of the resistance profiles of these critical antivirals against viruses like SARS-CoV-2 and influenza.
Comparative In Vitro Resistance Profiles
The following table summarizes the key findings from in vitro resistance selection studies for NHC, remdesivir, and favipiravir. These studies typically involve serially passaging viruses in the presence of increasing or fixed concentrations of the antiviral drug to select for resistant variants.
| Antiviral | Virus | Key Resistance Mutations | Fold-Change in EC50/IC50 | Number of Passages for Resistance | Study Highlights |
| NHC (Molnupiravir) | SARS-CoV-2 | No specific resistance mutations consistently selected.[1][2] A random pattern of nucleotide changes is observed.[1] | No significant change.[1][2] | No evidence of phenotypic or genotypic resistance after 30 passages.[1][2] | Demonstrates a high barrier to the development of resistance.[1][2][3] The mechanism of lethal mutagenesis, introducing widespread errors in the viral genome, makes the development of viable, resistant virus unlikely.[4] |
| NHC (Molnupiravir) | Coronaviruses (MHV, MERS-CoV) | Multiple transition mutations across the genome.[5][6] | Low-level resistance (~2-fold).[5][6] | 30 passages resulted in minimal resistance.[7] | The study supports a mutagenic mechanism of inhibition and a high genetic barrier to resistance for coronaviruses.[5][6] |
| Remdesivir | SARS-CoV-2 | Nsp12: V166L[8] | 1.5 to 2.3-fold[8] | 9-17 passages[8] | Indicates a high in vitro barrier to remdesivir resistance.[8] The V166L substitution is located outside the polymerase active site.[8] |
| Remdesivir | SARS-CoV-2 | Nsp12: E802D[9] | 2.5 to 3.7-fold[9] | As early as 4 passages, fixed by passage 13.[1] | The E802D mutation was found to decrease viral fitness in competition assays.[9] |
| Favipiravir | Influenza A (H1N1) | PB1: K229R (primary), PA: P653L (compensatory)[10][11] | Not explicitly quantified in fold-change, but robust resistance required both mutations. | Not specified. | The K229R mutation alone confers resistance but comes at a cost to viral fitness, which can be restored by the P653L mutation.[10][11] |
Experimental Protocols: In Vitro Resistance Selection
The following is a generalized protocol for in vitro viral resistance selection studies, synthesized from methodologies reported in the cited literature.[6][8][12][13]
1. Cell and Virus Preparation:
-
A suitable host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) is cultured to confluence in multi-well plates.[12][13]
-
A wild-type virus stock of known titer (plaque-forming units/mL or TCID50/mL) is prepared.
2. Serial Passage Procedure:
-
Initiation (Passage 1): Confluent cell monolayers are infected with the virus at a specific multiplicity of infection (MOI) in the presence of the antiviral drug. The drug concentration can be a fixed sub-inhibitory concentration (e.g., 1x or 2.5x EC50) or an escalating concentration starting near the EC50.[8][12] Control cultures with no drug or vehicle (e.g., DMSO) are run in parallel.[12]
-
Incubation and Observation: The infected cells are incubated under optimal conditions for viral replication. The development of cytopathic effect (CPE) is monitored daily.[13]
-
Harvesting: When significant CPE is observed (e.g., ≥2 on a scale of 0-4), the cell culture supernatant containing the progeny virus is harvested.[1][2]
-
Subsequent Passages: A portion of the harvested virus-containing supernatant is used to infect fresh cell monolayers with the corresponding concentration of the antiviral drug. This process is repeated for a predetermined number of passages (e.g., 30 passages).[1][6] For escalating concentration studies, the drug concentration is increased in subsequent passages.[8]
3. Assessment of Resistance:
-
Phenotypic Analysis: At various passage numbers, the harvested virus is titrated to determine its susceptibility to the antiviral drug. This is typically done using a plaque reduction assay or a CPE-based assay to calculate the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50).[1][2] A significant increase in the EC50/IC50 value compared to the wild-type virus indicates the development of phenotypic resistance.
-
Genotypic Analysis: Viral RNA is extracted from the virus stocks at different passages. The gene encoding the drug target (e.g., RNA-dependent RNA polymerase) is amplified and sequenced using methods like Sanger sequencing or next-generation sequencing (NGS) to identify potential resistance-conferring mutations.[1][2]
Visualizing the Workflow
The following diagram illustrates a generalized workflow for an in vitro viral resistance selection study.
Caption: A generalized workflow for in vitro viral resistance selection studies.
Conclusion
The available in vitro data strongly suggest that NHC possesses a high genetic barrier to resistance, a critical advantage in the development of durable antiviral therapies. Its mechanism of inducing lethal mutagenesis across the viral genome makes the selection of viable, resistant mutants a rare event. In contrast, while still demonstrating a relatively high barrier to resistance, other antivirals like remdesivir can select for specific resistance mutations that lead to a modest decrease in susceptibility. These findings underscore the importance of continued surveillance and mechanistic studies to understand and predict viral resistance, guiding the development of next-generation antiviral strategies.
References
- 1. In vitro selection of Remdesivir resistance suggests evolutionary predictability of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serial passage - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. In vitro selection and analysis of SARS-CoV-2 nirmatrelvir resistance mutations contributing to clinical virus resistance surveillance (Journal Article) | OSTI.GOV [osti.gov]
- 5. Antiviral drug discovery - Part 3: When the virus fights back – antiviral resistance - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 6. Molnupiravir maintains antiviral activity against SARS-CoV-2 variants and exhibits a high barrier to the development of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Antiviral Activity of Favipiravir (T-705) against Drug-Resistant Influenza and 2009 A(H1N1) Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro selection and analysis of SARS-CoV-2 nirmatrelvir resistance mutations contributing to clinical virus resistance surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resistance passaging - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 10. In Vitro Selection of Remdesivir-Resistant SARS-CoV-2 Demonstrates High Barrier to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Favipiravir-resistant influenza A virus shows potential for transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro selection of Remdesivir resistance suggests evolutionary predictability of SARS-CoV-2 | PLOS Pathogens [journals.plos.org]
- 13. Molnupiravir maintains antiviral activity against SARS-CoV-2 variants and exhibits a high barrier to the development of resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of N-Heterocyclic Carbene-Transition Metal Complexes: LC-MS/MS vs. Alternative Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
N-heterocyclic carbene (NHC)-transition metal complexes (NHC-TPs) are a class of organometallic compounds with significant applications in catalysis, medicinal chemistry, and materials science. Accurate and precise quantification of these complexes is crucial for research, development, and quality control. This guide provides an objective comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with other key analytical techniques—Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)—for the quantification of NHC-TPs.
Quantitative Performance Comparison
The choice of an analytical technique for the quantification of NHC-TPs depends on various factors, including the required sensitivity, selectivity, accuracy, and the nature of the sample matrix. The following tables summarize the key quantitative performance characteristics of each technique.
Table 1: General Performance Characteristics
| Feature | LC-MS/MS | qNMR | UV-Vis Spectroscopy | ICP-MS |
| Principle | Separation by chromatography, detection by mass-to-charge ratio | Nuclear spin resonance in a magnetic field | Absorption of light by the molecule | Elemental analysis by ionization in plasma and mass detection |
| Selectivity | High (based on retention time and mass transitions) | High (structurally informative) | Moderate to Low (prone to spectral overlap) | High (elemental specificity) |
| Sensitivity | High (ng/mL to pg/mL) | Low (µg/mL to mg/mL) | Moderate (µg/mL to ng/mL) | Very High (pg/mL to fg/mL for the metal) |
| Matrix Effect | Can be significant, requires careful management | Generally low to negligible | Can be significant | Can be significant, requires matrix-matched standards |
| Structural Info | Molecular weight and fragmentation pattern | Detailed molecular structure | Limited (electronic transitions) | Elemental composition (metal content) |
| Quantitation | Requires certified reference standards | Can be a primary ratio method (less reliant on identical standards) | Requires calibration curve | Requires certified elemental standards |
Table 2: Typical Quantitative Validation Parameters
| Parameter | LC-MS/MS | qNMR | UV-Vis Spectroscopy | ICP-MS |
| Linearity (R²) | > 0.99 | > 0.999 | > 0.99 | > 0.999 |
| Accuracy (% Recovery) | 85-115% | 98-102% | 90-110% | 95-105% |
| Precision (%RSD) | < 15% | < 2% | < 10% | < 5% |
| Limit of Quantification (LOQ) | Low ng/mL to pg/mL range | µg/mL range | ng/mL to µg/mL range | Low pg/mL to fg/mL range for the metal |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible quantitative data. Below are representative experimental protocols for each technique.
LC-MS/MS Method for NHC-TP Quantification
This protocol outlines a general procedure for the development and validation of an LC-MS/MS method for the quantification of an NHC-Transition Metal complex in a biological matrix.
a. Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile (B52724) containing the internal standard (a structurally similar NHC-TP).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
b. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically used for NHC-TPs.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.
c. Method Validation: The method should be validated according to international guidelines, assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[1][2]
Quantitative NMR (qNMR) Spectroscopy Method
This protocol describes the use of ¹H qNMR with an internal standard for the purity assessment or concentration determination of an NHC-TP.
a. Sample Preparation:
-
Accurate Weighing: Accurately weigh the NHC-TP sample and a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into a vial.
-
Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to ensure complete dissolution.
-
Transfer: Transfer an exact volume of the solution to an NMR tube.
b. NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: A standard 1D proton experiment.
-
Key Parameters for Quantification:
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the signals of interest to ensure full relaxation.
-
Pulse Angle: A calibrated 90° pulse should be used.
-
Number of Scans: Sufficient scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[3]
-
c. Data Processing and Calculation:
-
Phasing and Baseline Correction: Perform accurate phasing and baseline correction of the spectrum.
-
Integration: Integrate a well-resolved, characteristic signal of the NHC-TP and a signal from the internal standard.
-
Calculation: The concentration or purity of the NHC-TP is calculated using the following formula: P_x = (I_x / I_std) * (N_std / N_x) * (M_x / M_std) * (m_std / m_x) * P_std Where: P = purity, I = integral value, N = number of protons for the integrated signal, M = molar mass, m = mass.
UV-Vis Spectrophotometric Method
This protocol outlines a general procedure for the quantification of an NHC-TP using UV-Vis spectroscopy based on Beer's Law.
a. Preparation of Standard Solutions:
-
Stock Solution: Prepare a stock solution of the NHC-TP of a known concentration in a suitable solvent (e.g., acetonitrile, dichloromethane).
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the unknown samples.
b. Measurement:
-
Spectrophotometer: A double-beam UV-Vis spectrophotometer.
-
Wavelength Scan: Record the UV-Vis spectrum of a standard solution to determine the wavelength of maximum absorbance (λmax).[4]
-
Absorbance Measurement: Measure the absorbance of the blank (solvent), calibration standards, and unknown samples at the determined λmax.
c. Data Analysis:
-
Calibration Curve: Plot a calibration curve of absorbance versus concentration for the standard solutions.
-
Linear Regression: Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Quantification: Determine the concentration of the unknown samples by interpolating their absorbance values on the calibration curve.
LC-ICP-MS Method
This protocol describes the quantification of an NHC-TP by measuring the concentration of the transition metal using LC-ICP-MS.
a. Sample Preparation:
-
Digestion (for total metal content): For complex matrices, an acid digestion (e.g., using nitric acid and hydrogen peroxide with microwave assistance) might be necessary to break down the organic part of the complex and quantify the total metal content.[5]
-
Dilution (for speciation): For speciation analysis, dilute the sample in a suitable mobile phase to be compatible with the LC separation.
b. LC-ICP-MS Conditions:
-
LC System: An HPLC system capable of handling the chosen mobile phases. Size-exclusion or reversed-phase chromatography can be used depending on the separation goal.
-
ICP-MS System: An ICP-MS instrument.
-
Interface: A specific interface is required to introduce the LC eluent into the ICP-MS plasma.
-
Monitored Isotope: Select a specific isotope of the transition metal in the NHC-TP for monitoring.
c. Quantification:
-
External Calibration: Prepare a series of external calibration standards of the metal of interest in the same matrix as the samples.
-
Calibration Curve: Generate a calibration curve by plotting the signal intensity against the concentration of the metal standards.
-
Concentration Determination: The concentration of the metal in the sample is determined from the calibration curve. This can then be used to calculate the concentration of the NHC-TP based on its molecular formula.
Visualizing the Workflows
The following diagrams illustrate the general workflows for the quantification of NHC-TPs using LC-MS/MS and a comparative overview of the alternative techniques.
Caption: Experimental workflow for NHC-TP quantification by LC-MS/MS.
Caption: Workflows for alternative NHC-TP quantification techniques.
Conclusion
The selection of an appropriate analytical technique for the quantification of NHC-transition metal complexes is a critical decision that impacts the quality and reliability of research and development outcomes.
-
LC-MS/MS stands out for its high sensitivity and selectivity, making it ideal for the analysis of NHC-TPs in complex biological matrices, such as in pharmacokinetic studies of potential metallodrugs.[6] However, it requires careful method development and validation to mitigate matrix effects.
-
qNMR is a powerful technique for the absolute quantification and purity assessment of neat or formulated NHC-TPs. Its major advantage is its potential as a primary ratio method, reducing the need for specific certified reference materials.[7][8] The main limitation is its lower sensitivity compared to mass spectrometric methods.
-
UV-Vis Spectroscopy offers a cost-effective and straightforward method for the quantification of NHC-TPs in simple matrices, provided the complex has a suitable chromophore.[4] Its lower selectivity can be a drawback in the presence of interfering substances.
-
ICP-MS provides unparalleled sensitivity for the quantification of the metallic component of the NHC-TPs.[9] When coupled with LC, it becomes a powerful tool for speciation analysis, allowing for the quantification of the parent complex and its metal-containing metabolites or degradation products.
Ultimately, a multi-technique approach is often beneficial. For instance, qNMR can be used to certify the purity of a standard, which is then used to calibrate an LC-MS/MS method for high-sensitivity analysis in complex samples. The combination of these techniques provides a comprehensive and robust framework for the accurate quantification of NHC-transition metal complexes.
References
- 1. reddit.com [reddit.com]
- 2. A Comprehensive Guide to the 4 Main Types of Analytical Chemistry [cfpie.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. ajchem-a.com [ajchem-a.com]
- 5. Development and Validation of an Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Method for Quantitative Analysis of Platinum in Plasma, Urine, and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of an UPLC-MS/MS method for simultaneous determination of fifteen targeted anti-cancer drugs in human plasma and its application in therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. arcjournals.org [arcjournals.org]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Cross-resistance studies of viral mutants to NHC-TP and other polymerase inhibitors
A comprehensive guide for researchers and drug development professionals on the cross-resistance patterns of viral mutants against β-D-N4-hydroxycytidine triphosphate (NHC-TP) and other key polymerase inhibitors.
This guide provides an objective comparison of the in vitro efficacy of several prominent viral polymerase inhibitors against wild-type and mutant viral strains. The focus is on NHC-TP, the active triphosphate form of Molnupiravir, and its performance relative to other significant polymerase inhibitors like Remdesivir-TP (the active form of Remdesivir) and Favipiravir-RTP (the active form of Favipiravir). The data presented is crucial for understanding the potential for cross-resistance, a critical factor in the development of durable antiviral therapies.
Data Presentation: Quantitative Susceptibility of Viral Mutants
The following tables summarize the fold-changes in half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) of various polymerase inhibitors against specific viral mutants. An increase in the fold-change indicates reduced susceptibility (resistance).
Table 1: Cross-Resistance of SARS-CoV-2 RNA-dependent RNA Polymerase (RdRp) Mutants
| Viral Mutant (NSP12) | NHC-TP (Molnupiravir) Fold-Change in EC50 | Remdesivir-TP Fold-Change in EC50 | Favipiravir-RTP Fold-Change in EC50 | Reference |
| Wild-Type | 1.0 | 1.0 | 1.0 | Baseline |
| V166A | No significant change reported | 2.7 - 4.9 | Data not available | [1] |
| N198S | No significant change reported | 2.8 | Data not available | [1] |
| S759A | No significant change reported | 7.0 - 9.0 | Data not available | [1] |
| V792I | No significant change reported | 2.7 - 10.4 | Data not available | [1] |
| C799F | No significant change reported | 5.5 | Data not available | [1] |
| C799R | No significant change reported | 6.0 | Data not available | [1] |
| E802D | No significant change reported | 2.0 - 6.0 | Data not available | [2] |
Note: Studies consistently report a high barrier to resistance for Molnupiravir (NHC-TP) against SARS-CoV-2, with no significant fold-changes in EC50 values observed even after prolonged serial passage in vitro.[3][4]
Table 2: Cross-Resistance of Hepatitis C Virus (HCV) NS5B Polymerase Mutants
| Viral Mutant (NS5B) | Sofosbuvir (Nucleoside Inhibitor) Fold-Change in EC50 | Dasabuvir (Non-Nucleoside Inhibitor) Fold-Change in EC50 | Reference |
| Wild-Type | 1.0 | 1.0 | Baseline |
| S282T | 2 - 18 | No cross-resistance | [5] |
| L159F | 2 - 4 | No cross-resistance | [6] |
| L320F | 2 - 5 | No cross-resistance | [6] |
| C316N | 1.2 | >100 | [7] |
| M414T | No significant change | >1000 | [6] |
Note: Nucleoside inhibitors like Sofosbuvir generally have a higher barrier to resistance and exhibit less cross-resistance with non-nucleoside inhibitors.
Table 3: Cross-Resistance of Influenza A Virus Polymerase Mutants
| Viral Mutant (Polymerase Subunit) | Favipiravir (B1662787) Fold-Change in IC50 | Baloxavir (B560136) Marboxil Fold-Change in IC50 | Oseltamivir (Neuraminidase Inhibitor) Fold-Change in IC50 | Reference |
| Wild-Type | 1.0 | 1.0 | 1.0 | Baseline |
| PB1 K229R | Resistant (quantitative data varies) | No cross-resistance | No cross-resistance | [8] |
| PA I38T | No cross-resistance | >100 | No cross-resistance | [9] |
| PA I38T + NA R152K | No cross-resistance | >100 | Resistant | [9] |
Note: Resistance to Favipiravir in influenza virus has been shown to require at least two mutations to overcome a fitness cost.[10] Favipiravir remains effective against viruses resistant to other classes of influenza antivirals like Baloxavir and Oseltamivir.[9]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of cross-resistance studies. Below are summaries of key experimental protocols.
Phenotypic Susceptibility Assay: Plaque Reduction Assay
This assay is a gold standard for determining the in vitro efficacy of an antiviral compound.
-
Cell Culture: A confluent monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2, MDCK for Influenza) is prepared in multi-well plates.
-
Virus Inoculation: Cells are infected with a known titer of the virus (wild-type or mutant) in the presence of serial dilutions of the antiviral drug. A virus control (no drug) and a cell control (no virus) are included.
-
Overlay Medium: After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose). This restricts the spread of progeny virus, leading to the formation of localized lesions (plaques).
-
Incubation: Plates are incubated for a period sufficient for plaque formation (typically 2-5 days).
-
Staining and Quantification: The cell monolayer is fixed and stained (e.g., with crystal violet). Plaques appear as clear zones against a stained background of healthy cells. The number of plaques is counted for each drug concentration.
-
Data Analysis: The drug concentration that reduces the number of plaques by 50% (EC50) is calculated by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve. The fold-change in resistance is determined by dividing the EC50 for the mutant virus by the EC50 for the wild-type virus.[1][11][12]
Enzyme Inhibition Assay: RNA-dependent RNA Polymerase (RdRp) Assay
This biochemical assay directly measures the ability of an antiviral compound (in its active triphosphate form) to inhibit the viral polymerase enzyme.
-
Protein Purification: Recombinant viral RdRp (e.g., SARS-CoV-2 nsp12/nsp7/nsp8 complex) is expressed and purified from a suitable expression system (e.g., insect cells or E. coli).[13][14]
-
Reaction Mixture: The assay is typically performed in a multi-well plate format. The reaction mixture contains the purified RdRp, a synthetic RNA template-primer, ribonucleoside triphosphates (NTPs, including a labeled nucleotide like [α-³²P]GTP or a fluorescent analog), and the inhibitor at various concentrations.
-
Reaction and Quenching: The polymerization reaction is initiated and allowed to proceed for a defined time at an optimal temperature. The reaction is then stopped (quenched) by adding a solution containing EDTA.
-
Product Detection: The amount of newly synthesized RNA product is quantified. This can be done by measuring the incorporation of the labeled nucleotide using methods like filter binding assays and scintillation counting, or by fluorescence-based detection.
-
Data Analysis: The inhibitor concentration that reduces the polymerase activity by 50% (IC50) is determined from the dose-response curve.
Mandatory Visualization
Mechanism of Action of Nucleoside Analogue Polymerase Inhibitors
Caption: Mechanism of action for nucleoside analogue inhibitors like Molnupiravir.
Experimental Workflow for In Vitro Selection of Antiviral Resistance
Caption: Workflow for selecting and characterizing antiviral resistance in vitro.
Logical Relationship of Cross-Resistance
Caption: Cross-resistance relationships between polymerase inhibitors and viral mutants.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Purification of bacterial RNA polymerase: tools and protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Understanding Hepatitis C Virus Drug Resistance: Clinical Implications for Current and Future Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomed.papers.upol.cz [biomed.papers.upol.cz]
- 7. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 8. The mechanism of resistance to favipiravir in influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of favipiravir against influenza virus resistant to both baloxavir and neuraminidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hcplive.com [hcplive.com]
- 11. webstore.ansi.org [webstore.ansi.org]
- 12. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 13. Development of robust in vitro RNA-dependent RNA polymerase assay as a possible platform for antiviral drug testing against dengue - PMC [pmc.ncbi.nlm.nih.gov]
- 14. utupub.fi [utupub.fi]
Comparative Cytotoxicity Analysis of N-hydroxycytidine (NHC) and its Prodrug Molnupiravir in Cellular Models
An objective guide for researchers, scientists, and drug development professionals on the in vitro cytotoxic profiles of the antiviral agent N-hydroxycytidine (NHC) and its orally bioavailable prodrug, Molnupiravir (B613847).
Molnupiravir, an antiviral drug, is rapidly converted to its active metabolite, N-hydroxycytidine (NHC), in the body.[1][2][3][4][5] NHC exerts its antiviral effect by being incorporated into the viral RNA by the RNA-dependent RNA polymerase, leading to an accumulation of mutations in the viral genome, a process termed "error catastrophe".[4][6] While effective against various RNA viruses, concerns regarding off-target effects on host cells, particularly cytotoxicity and mutagenicity, are of interest to the research community. This guide provides a comparative analysis of the cytotoxic effects of NHC and Molnupiravir in various cell lines, supported by experimental data and detailed methodologies.
Quantitative Cytotoxicity Data
The following tables summarize the half-maximal inhibitory concentration (IC50) and other cytotoxicity data for NHC and Molnupiravir from in vitro studies. These studies utilize different cell lines and assays to evaluate the impact of these compounds on cell viability.
Table 1: Cytotoxicity of N-hydroxycytidine (NHC) in Various Cell Lines
| Cell Line | Assay | Exposure Duration | IC50 (µM) | Reference |
| HaCaT (Human Keratinocyte) | SRB | 3 days | 4.40 ± 0.09 | [7] |
| 5 days | 5.82 ± 0.91 | [7] | ||
| 10 days | 5.41 ± 0.88 | [7] | ||
| A549 (Human Lung Carcinoma) | SRB | 3 days | 23.21 ± 3.42 | [7] |
| 5 days | 16.35 ± 2.04 | [7] | ||
| 10 days | 13.83 ± 2.05 | [7] | ||
| HepG2 (Human Liver Carcinoma) | SRB | 48 hours | ≥10 | [8] |
| hACE2-A549 | CellTiter-Glo | 72 hours | >10 | [9] |
| CEM (Human T-lymphoblastoid) | Not Specified | Not Specified | 7.5 | [10][11] |
| Vero (Monkey Kidney Epithelial) | Not Specified | Not Specified | >100 | [6] |
| Eμ-Myc Lymphoma (Parental) | Not Specified | Not Specified | 1.3 | [12] |
| Eμ-Myc Lymphoma (Uck2 Heterozygous) | Not Specified | Not Specified | 3.4 | [12] |
| Eμ-Myc Lymphoma (Uck2 Null) | Not Specified | Not Specified | >10 | [12] |
| Eμ-Myc Lymphoma (Uck2 Overexpressing) | Not Specified | Not Specified | 0.36 | [12] |
Table 2: Cytotoxicity of Molnupiravir in Various Cell Lines
| Cell Line | Assay | Exposure Duration | IC50 or Cytotoxicity Concentration (µM) | Reference |
| HepG2 (Human Liver Carcinoma) | SRB | 48 hours | ≥10 | [8] |
Note: A direct comparison of cytotoxicity between Molnupiravir and NHC in the same primary cell types is limited in the available literature. Most in vitro studies focus on NHC, the active metabolite.[9]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies to determine cytotoxicity.
Sulforhodamine B (SRB) Colorimetric Assay
This assay is used to determine cell density based on the measurement of cellular protein content.
-
Cell Plating: Cells, such as HaCaT and A549, are seeded in 96-well plates at an appropriate density and allowed to attach overnight.[7]
-
Drug Exposure: The cells are then exposed to various concentrations of NHC or Molnupiravir (e.g., 0.1-30 µM) for specified durations (e.g., 3, 5, and 10 days).[7]
-
Cell Fixation: After the exposure period, the cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The plates are washed with water and stained with 0.4% SRB solution for 30 minutes at room temperature.
-
Solubilization: The unbound dye is removed by washing with 1% acetic acid, and the protein-bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 510 nm) using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, which is an indicator of metabolically active cells.
-
Cell Plating: hACE2-A549 cells are seeded in 96-well plates and grown to confluency.[9]
-
Drug Exposure: Cells are treated with different concentrations of NHC (e.g., 0.01 µM, 0.1 µM, 1 µM, or 10 µM) for a specified duration (e.g., 72 hours).[9][13]
-
Reagent Addition: An equal volume of CellTiter-Glo® reagent is added to each well.
-
Incubation: The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis and incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: The luminescence is recorded using a luminometer. The percentage of ATP production in treated cells is compared to mock-treated cells.[9][13]
ATP Bioluminescent Somatic Cell Assay
This assay also measures ATP to assess cell viability.
-
Cell Culture and Treatment: Differentiated HepaRG cells are exposed to a range of NHC concentrations (1–60 μM) for various durations (3–14 days).[14]
-
Cell Lysis: After the incubation period, the media is removed, and cells are lysed using a somatic cell ATP releasing reagent.[14]
-
ATP and Protein Quantification: The lysate is used to determine the ATP content using a bioluminescent assay kit and the protein content using a BCA protein assay kit.[14]
-
Normalization: The ATP content is then normalized to the protein content for each corresponding well to determine cell viability.[14]
Visualizations
The following diagrams illustrate the mechanism of action of Molnupiravir and a general workflow for cytotoxicity testing.
Caption: Metabolic activation of Molnupiravir and its mechanism of action.
Caption: General experimental workflow for in vitro cytotoxicity assessment.
References
- 1. Holdings: Molnupiravir: Mechanism of action, clinical, and translational science :: Library Catalog [oalib-perpustakaan.upi.edu]
- 2. researchgate.net [researchgate.net]
- 3. Molnupiravir: Mechanism of action, clinical, and translational science – ScienceOpen [scienceopen.com]
- 4. What is the mechanism of Molnupiravir? [synapse.patsnap.com]
- 5. Molnupiravir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. asianmedjam.researchcommons.org [asianmedjam.researchcommons.org]
- 8. Molnupiravir; molecular and functional descriptors of mitochondrial safety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Analysis of the Potential for N4-Hydroxycytidine To Inhibit Mitochondrial Replication and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Uridine–cytidine kinase 2 potentiates the mutagenic influence of the antiviral β-d-N4-hydroxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. Assessing the mitochondrial safety profile of the molnupiravir active metabolite, β-d-N4-hydroxycytidine (NHC), in the physiologically relevant HepaRG model - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Mutagenic Potential of NHC-TP and Ribavirin Triphosphate
For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of the mutagenic potential of two antiviral compounds, β-D-N4-hydroxycytidine triphosphate (NHC-TP), the active metabolite of Molnupiravir, and Ribavirin (B1680618) triphosphate. This document synthesizes available experimental data to illuminate the distinct profiles of these molecules in inducing genetic mutations, a critical consideration in drug safety and development.
Executive Summary
NHC-TP and Ribavirin triphosphate are both ribonucleoside analogs that interfere with viral replication, in part by inducing mutations in the viral genome. However, the data indicates that their mutagenic potential, both against viruses and host cells, differs significantly. NHC-TP exhibits a potent viral mutagenic effect, which is linked to its broad-spectrum antiviral activity.[1][2][3] This high mutagenic activity, however, also raises concerns about potential host cell mutagenesis. In contrast, Ribavirin triphosphate's antiviral mechanism is considered multi-faceted, with mutagenesis being one of several proposed actions, alongside inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH) and direct polymerase inhibition.[4][5][6][7] While Ribavirin has demonstrated mutagenic properties in some studies, its potential appears to be less pronounced compared to NHC-TP under similar conditions.
Quantitative Data Comparison
The following tables summarize the available quantitative data from various in vitro and in vivo studies on the mutagenic potential of NHC-TP and Ribavirin triphosphate.
Table 1: In Vitro Mutagenicity Assays
| Assay Type | Compound | Cell Line/Strain | Concentration | Observed Effect | Reference |
| Bacterial Reverse Mutation (Ames) Test | Molnupiravir/NHC | Salmonella typhimurium | Not specified | Positive for mutations | [8][9] |
| Ribavirin | Salmonella typhimurium | Not specified | Generally negative | [10] | |
| HPRT Gene Mutation Assay | NHC | Chinese Hamster Ovary (CHO-K1) | Dose-dependent | Increased 6-thioguanine (B1684491) resistance (mutagenic) | [1][2] |
| Ribavirin | Chinese Hamster Ovary (CHO-K1) | High concentrations | Modest to no mutagenic activity | [3] | |
| In Vitro Micronucleus Assay | NHC | Not specified | Not specified | Induced chromosome damage in some in vitro assays | [8][9][11] |
| Ribavirin | Human Lymphocytes, CHO-K1, HepG2 | Various | Increased micronuclei formation, indicating chromosomal damage | [12][13][14] |
Table 2: In Vivo Mutagenicity and Genotoxicity Assays
| Assay Type | Compound | Animal Model | Duration/Dose | Observed Effect | Reference |
| Pig-a Assay | Molnupiravir | Rodent | 5-day exposure | No increase in mutations | [11] |
| Big Blue® Transgenic Rodent (TGR) Mutation Assay | Molnupiravir | Rodent | 5-day exposure | No increase in mutations | [11] |
| In Vivo Micronucleus Assay | Molnupiravir | Animal studies | Not specified | Did not induce chromosome damage | [8][9] |
| Ribavirin | Wistar Rats | Not specified | Mutagenic to germ cells | [13] |
Table 3: Antiviral Activity and Viral Mutagenesis (SARS-CoV-2)
| Parameter | NHC | Ribavirin | Fold Difference | Reference |
| EC50 (Antiviral) | 0.3 µM | 195 µM | >600x more potent | [2] |
| Viral Mutagenesis | Potent, dose-dependent increase in mutations | Slight increase at high concentrations | NHC is significantly more mutagenic to the virus | [2] |
Mechanism of Action and Mutagenic Pathways
The differential mutagenic potential of NHC-TP and Ribavirin triphosphate stems from their distinct molecular interactions with cellular and viral polymerases.
NHC-TP: Following phosphorylation, NHC-TP is incorporated into nascent RNA chains by viral RNA-dependent RNA polymerase (RdRp).[15][16] The incorporated NHC can then act as a template for either guanine (B1146940) or adenine, leading to a high frequency of transition mutations (G-to-A and C-to-U) in the viral genome.[16][17] This process, termed "lethal mutagenesis," results in the accumulation of deleterious mutations that inhibit viral replication.[15] A key concern is that the diphosphate (B83284) form of NHC can be converted to its deoxyribonucleoside counterpart by host ribonucleotide reductase, potentially leading to its incorporation into host cell DNA and subsequent mutagenesis.[1][18]
Ribavirin Triphosphate: The mechanism of Ribavirin is more complex. As a guanosine (B1672433) analog, Ribavirin triphosphate can be incorporated into viral RNA, causing mutations, though generally at a lower frequency than NHC-TP.[6][19][20] It can be incorporated opposite both cytosine and uracil.[19][20] Additionally, Ribavirin monophosphate inhibits the cellular enzyme IMPDH, leading to depletion of GTP pools, which can indirectly affect viral replication and potentially increase mutation rates due to nucleotide pool imbalances.[4][7][21] Some studies also suggest that Ribavirin triphosphate can directly inhibit viral polymerases.[4][6]
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of these findings.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test assesses the potential of a chemical to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
-
Strain Preparation: Cultures of appropriate S. typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) are grown overnight.[1]
-
Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.[1][22]
-
Exposure: The bacterial culture is incubated with various concentrations of the test compound (NHC or Ribavirin) and the S9 mix (if applicable).[9]
-
Plating: The mixture is plated on minimal glucose agar (B569324) plates lacking histidine.
-
Incubation and Counting: Plates are incubated for 48-72 hours, and the number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic potential.[9]
In Vitro Micronucleus Assay
This assay detects chromosomal damage by identifying micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes left behind during cell division.
-
Cell Culture: Mammalian cells (e.g., human peripheral blood lymphocytes, CHO, or TK6 cells) are cultured.[16][23]
-
Treatment: Cells are exposed to various concentrations of the test compound for a short period (e.g., 3-6 hours) with and without S9 metabolic activation, and for a longer period (e.g., 24 hours) without S9.[16]
-
Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells that have completed one round of nuclear division.[4][8]
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: The frequency of micronuclei in binucleated cells is scored using a microscope. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.[8]
Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT) Gene Mutation Assay
This assay measures forward mutations at the HPRT gene locus in mammalian cells.
-
Cell Culture: A cell line with a single functional copy of the X-linked HPRT gene (e.g., CHO or V79 cells) is used.[11][24]
-
Treatment: Cells are exposed to the test compound for a defined period.
-
Expression Period: Following treatment, cells are cultured for a period (typically 7-9 days) to allow for the expression of any induced mutations.[21]
-
Mutant Selection: Cells are then plated in a medium containing a selective agent, such as 6-thioguanine (6-TG). Cells with a functional HPRT enzyme will incorporate the toxic 6-TG and die, while mutant cells lacking functional HPRT will survive and form colonies.[11][21]
-
Calculation of Mutant Frequency: The number of 6-TG resistant colonies is counted, and the mutant frequency is calculated relative to the number of viable cells. A significant increase in mutant frequency indicates mutagenicity.
Visualizations
Signaling and Metabolic Pathways
Caption: Metabolic activation and mutagenic pathways of NHC-TP and Ribavirin triphosphate.
Experimental Workflow: In Vitro Mutagenicity Testing
Caption: General experimental workflow for in vitro mutagenicity assessment.
Conclusion
The available evidence strongly indicates that NHC-TP is a more potent mutagen than Ribavirin triphosphate, particularly concerning its effect on viral replication. This high mutagenic activity is the primary mechanism of its powerful antiviral effect. However, this potency also translates to a higher risk of host cell mutagenesis in in vitro settings. While in vivo studies on Molnupiravir have not shown an increased risk of mutations at therapeutic doses and durations, the potential for host DNA interaction remains a critical area of ongoing research and consideration in its clinical application.[8][9][11]
Ribavirin triphosphate exhibits a more modest and multifaceted antiviral profile, with mutagenesis being one of several contributing factors. While it has been shown to induce chromosomal damage in some assays, its overall mutagenic potential appears to be lower than that of NHC-TP. The choice between these and other antiviral agents will continue to depend on a careful balance of efficacy against specific viral threats and the comprehensive safety profile, including a thorough assessment of mutagenic risk.
References
- 1. enamine.net [enamine.net]
- 2. β-d-N4-hydroxycytidine Inhibits SARS-CoV-2 Through Lethal Mutagenesis But Is Also Mutagenic To Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 4. scispace.com [scispace.com]
- 5. Determinants of RNA-Dependent RNA Polymerase (In)fidelity Revealed by Kinetic Analysis of the Polymerase Encoded by a Foot-and-Mouth Disease Virus Mutant with Reduced Sensitivity to Ribavirin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mutagenic and inhibitory effects of ribavirin on hepatitis C virus RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Predominant Mechanism by Which Ribavirin Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 9. microbiologyinfo.com [microbiologyinfo.com]
- 10. Mutagenic effect of ribavirin on hepatitis C nonstructural 5B quasispecies in vitro and during antiviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPRT Assay - Eurofins Deutschland [eurofins.de]
- 12. Chromosomal instability and cytotoxicity induced by ribavirin: comparative analysis in cell lines with different drug-metabolizing profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 14. Mutations Identified in the Hepatitis C Virus (HCV) Polymerase of Patients with Chronic HCV Treated with Ribavirin Cause Resistance and Affect Viral Replication Fidelity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 16. criver.com [criver.com]
- 17. Influence of ribavirin on the micronucleus formation and in vitro proliferation of human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 19. researchgate.net [researchgate.net]
- 20. Mutagenic and inhibitory effects of ribavirin on hepatitis C virus RNA polymerase. | Semantic Scholar [semanticscholar.org]
- 21. jrfglobal.com [jrfglobal.com]
- 22. bulldog-bio.com [bulldog-bio.com]
- 23. nucro-technics.com [nucro-technics.com]
- 24. Mammalian cell HPRT gene mutation assay: test methods - PubMed [pubmed.ncbi.nlm.nih.gov]
NHC-Triphosphate: A Potent Antiviral Maintains Efficacy Against Resistant Viral Variants
A comparative analysis of N4-hydroxycytidine (NHC)-triphosphate, the active metabolite of the oral antiviral molnupiravir (B613847), demonstrates sustained and potent activity against a spectrum of viral variants, including those that have developed resistance to other antiviral agents. This guide provides an objective comparison of NHC-triphosphate's performance, supported by experimental data, for researchers, scientists, and drug development professionals.
The unique mechanism of action of NHC-triphosphate, known as "lethal mutagenesis" or "viral error catastrophe," provides a high barrier to the development of resistance.[1][2][3][4] Unlike antivirals that act as chain terminators, NHC-triphosphate is incorporated into the viral RNA by the RNA-dependent RNA polymerase (RdRp), leading to an accumulation of mutations that ultimately renders the virus non-viable.[1][3] This distinct mechanism suggests a low probability of cross-resistance with other nucleoside analogs like remdesivir.[2]
Sustained Efficacy Against a Breadth of SARS-CoV-2 Variants
In vitro studies have consistently shown that NHC, the nucleoside precursor to the active triphosphate form, maintains its antiviral activity across numerous SARS-CoV-2 variants of concern.[1][3][5][6] Its efficacy is not diminished by mutations in the spike protein, which are the primary targets for many monoclonal antibody therapies.[1][3]
Comparative Antiviral Activity of NHC Against SARS-CoV-2 Variants
The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values of NHC against various SARS-CoV-2 variants from in vitro cell-based assays.
| Viral Variant | Isolate | Cell Line | Assay Type | IC50 (µM) | Reference |
| Original Strain | USA-WA1/2020 | Vero E6 | Cytopathic Effect | 1.23 | [3] |
| Alpha | B.1.1.7 | Vero E6 | Cytopathic Effect | 0.89 | [3] |
| Beta | B.1.351 | Vero E6 | Cytopathic Effect | 0.94 | [3] |
| Gamma | P.1 | Vero E6 | Cytopathic Effect | 0.76 | [3] |
| Delta | B.1.617.2 | Vero E6 | Cytopathic Effect | 1.32 | [3] |
| Lambda | C.37 | Vero E6 | Cytopathic Effect | 0.81 | [3] |
| Mu | B.1.621 | Vero E6 | Cytopathic Effect | 0.28 | [3] |
| Omicron | BA.1 | Vero E6 | Cytopathic Effect | 5.50 | [3] |
| Omicron | BA.1.1 | Vero E6 | Cytopathic Effect | 2.60 | [3] |
| Omicron | BA.2 | Vero E6 | Cytopathic Effect | 1.80 | [3] |
| Omicron | BA.4 | Vero E6 | Cytopathic Effect | 1.90 | [3] |
| Omicron | BA.5 | Vero E6 | Cytopathic Effect | 2.10 | [3] |
| Omicron | BQ.1.1 | Vero E6 | Cytopathic Effect | 2.40 | [3] |
| Omicron | XBB.1 | Vero E6 | Cytopathic Effect | 2.60 | [3] |
| Omicron | XBB.1.5 | Vero E6 | Cytopathic Effect | 2.10 | [3] |
| MERS-CoV | N/A | N/A | Viral Titer Reduction | 0.56 | [7] |
| SARS-CoV-2 | N/A | Human Lung Epithelial Cells | Viral Replication Inhibition | 0.08 - 0.09 | [8] |
High Barrier to Resistance Development
A key advantage of NHC-triphosphate is its high genetic barrier to resistance.[5][7][9] In laboratory studies, even after repeated passages of SARS-CoV-2 in the presence of NHC, no significant resistance mutations have been selected.[3][5] This is in stark contrast to other antivirals where resistance can emerge more readily. The mutagenic mechanism of NHC leads to a random pattern of nucleotide changes, preventing the virus from easily evolving to evade the drug's effects.[3]
Efficacy Against Remdesivir-Resistant Strains
Evidence suggests that molnupiravir retains its activity against viral variants that have developed resistance to remdesivir.[2][9] This is a critical advantage in clinical settings where resistance to existing antivirals is a growing concern. The differing mechanisms of action—lethal mutagenesis for NHC-triphosphate versus chain termination for remdesivir—underpin this lack of cross-resistance.[2]
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the mechanism of action of NHC-triphosphate and a typical experimental workflow for assessing antiviral efficacy.
Figure 1: Mechanism of action of NHC-triphosphate.
Figure 2: General experimental workflow for in vitro antiviral efficacy testing.
Experimental Protocols
The data presented in this guide are derived from standard in vitro antiviral assays. A generalized protocol is described below.
Cell Culture and Virus Propagation
Vero E6 cells, or other appropriate host cells, are cultured in a suitable medium (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics. Viral stocks of the desired variants are propagated in these cells and titrated to determine the tissue culture infectious dose 50 (TCID50) or plaque-forming units (PFU) per mL.
Antiviral Activity Assay (Cytopathic Effect Inhibition)
-
Cell Seeding: Host cells are seeded into 96-well or 384-well plates and incubated to form a confluent monolayer.
-
Compound Preparation: NHC and control compounds are serially diluted to create a range of concentrations.
-
Infection and Treatment: The cell culture medium is removed, and the cells are infected with the virus at a predetermined multiplicity of infection (MOI). Simultaneously, the diluted compounds are added to the respective wells.
-
Incubation: The plates are incubated for a period sufficient for the virus to cause a cytopathic effect (CPE) in the untreated control wells (typically 3-5 days).
-
Assessment of CPE: The extent of CPE in each well is observed and scored visually or quantified using a cell viability assay (e.g., CellTiter-Glo).
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits viral CPE by 50%, is calculated using non-linear regression analysis.
Resistance Selection Studies
-
Serial Passage: SARS-CoV-2 is cultured in the presence of sub-lethal concentrations of NHC.
-
Monitoring: The culture supernatant is harvested at regular intervals and used to infect fresh cells with increasing concentrations of the drug.
-
Phenotypic Analysis: The susceptibility of the passaged virus to NHC is determined by measuring the IC50 at each passage. A significant increase in the IC50 value would indicate the development of phenotypic resistance.
-
Genotypic Analysis: Viral RNA is extracted from the passaged virus, and the genome is sequenced to identify any mutations that may have arisen.[3][5]
References
- 1. Molnupiravir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Repurposing Molnupiravir for COVID-19: The Mechanisms of Antiviral Activity [mdpi.com]
- 5. Molnupiravir maintains antiviral activity against SARS-CoV-2 variants and exhibits a high barrier to the development of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molnupiravir maintains antiviral activity against SARS-CoV-2 variants and exhibits a high barrier to the development of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-Molecule Antiviral β-d-N4-Hydroxycytidine Inhibits a Proofreading-Intact Coronavirus with a High Genetic Barrier to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acsh.org [acsh.org]
- 9. researchgate.net [researchgate.net]
A Comparative Structural Analysis of Viral RdRp in Complex with NHC-TP and Other Nucleotide Analogs
For Researchers, Scientists, and Drug Development Professionals
The RNA-dependent RNA polymerase (RdRp) is a critical enzyme for the replication and transcription of RNA viruses, making it a prime target for antiviral drug development. Nucleotide analogs that mimic natural substrates are a major class of RdRp inhibitors. This guide provides a comparative structural and functional analysis of the viral RdRp in complex with β-D-N4-hydroxycytidine triphosphate (NHC-TP), the active form of molnupiravir (B613847), and other prominent nucleotide analogs such as remdesivir (B604916) triphosphate, favipiravir (B1662787) triphosphate, and sofosbuvir (B1194449) triphosphate. This comparison is supported by experimental data and detailed methodologies to aid in the understanding and development of next-generation antiviral therapeutics.
Mechanism of Action: A Tale of Termination and Mutation
Nucleotide analog inhibitors function primarily through two mechanisms: chain termination, where the incorporated analog prevents further extension of the RNA strand, and lethal mutagenesis, where the analog is incorporated and leads to errors in subsequent replication rounds, ultimately causing viral error catastrophe.
NHC-TP (Molnupiravir) operates through lethal mutagenesis. Its active form, NHC-TP, can be incorporated into the nascent RNA strand by RdRp. Due to its ability to exist in two tautomeric forms, it can mimic both cytidine (B196190) and uridine. This dual-coding potential leads to the introduction of mutations during subsequent rounds of RNA synthesis, as it can pair with either guanosine (B1672433) or adenosine.[1][2] This accumulation of mutations throughout the viral genome is ultimately lethal to the virus.[2][3]
Remdesivir Triphosphate (RDV-TP) , on the other hand, acts as a delayed chain terminator. After its incorporation into the growing RNA chain, it allows for the addition of a few more nucleotides before causing a steric clash with the RdRp, thus halting further elongation.[4][5]
Favipiravir Triphosphate (FVP-RTP) is incorporated into the viral RNA and can act as a chain terminator.[6] It is recognized by the RdRp as a purine (B94841) nucleotide mimic.[7]
Sofosbuvir Triphosphate (SOF-TP) is a potent chain terminator. Once incorporated by the RdRp, the 2'-methyl group on the ribose sugar sterically hinders the addition of the next nucleotide, leading to immediate cessation of RNA synthesis.
Quantitative Comparison of Nucleotide Analog Inhibitors
The following tables summarize key quantitative data for the interaction of various nucleotide analogs with viral RdRp, primarily focusing on SARS-CoV-2. It is important to note that experimental conditions can vary between studies, which may affect the absolute values.
| Nucleotide Analog | Target Virus | IC50 (µM) | Binding Affinity (LibDock Score) | Reference |
| NHC-TP (Molnupiravir) | SARS-CoV-2 | - | - | [8] |
| Remdesivir-TP | SARS-CoV-2 | 0.77 - 26.9 (prodrug) | 135.037 | [9] |
| Favipiravir-RTP | SARS-CoV-2 | - | 75 | [10] |
| Adefovir dipivoxil | SARS-CoV-2 | 3.785 ± 0.866 | - | [1] |
| Emtricitabine | SARS-CoV-2 | 15.375 ± 3.602 | - | [1] |
| Telbivudine | SARS-CoV-2 | 45.928 ± 3.859 | - | [1] |
| Nucleotide Analog | Natural Counterpart | Incorporation Efficiency (Selectivity: kpol,analog/kpol,natural) | Reference |
| Remdesivir-TP | ATP | >1 (more efficient than ATP) | [11] |
| NHC-TP | CTP/UTP | <1 (less efficient than CTP/UTP) | [11] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and validation of findings. Below are synthesized protocols for common assays used in the study of RdRp-nucleotide analog interactions.
RdRp Primer Extension Assay (Non-radioactive)
This assay is used to measure the ability of the RdRp to incorporate nucleotide analogs and to assess chain termination.
Materials:
-
Purified viral RdRp complex (e.g., nsp12/nsp7/nsp8 for SARS-CoV-2)
-
Fluorescently labeled RNA primer and a corresponding RNA template
-
Natural nucleoside triphosphates (NTPs: ATP, GTP, CTP, UTP)
-
Nucleotide analog triphosphates (e.g., NHC-TP, RDV-TP)
-
Reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM KCl, 6 mM MgCl2, 5 mM DTT, 0.01% Triton X-100)
-
Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Urea-PAGE gels (e.g., 15-20%)
-
Fluorescence gel scanner
Procedure:
-
Anneal Primer/Template: Mix the fluorescently labeled RNA primer and template in a 1:1.2 molar ratio in annealing buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl). Heat to 95°C for 5 minutes and then slowly cool to room temperature.
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, annealed primer/template duplex, and the purified RdRp complex.
-
Initiation: To measure analog incorporation, add a mixture of the required natural NTPs and the nucleotide analog triphosphate at desired concentrations to initiate the reaction. For chain termination assays, first, incorporate the analog and then add the subsequent natural NTPs.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a specified time (e.g., 10-60 minutes).
-
Quenching: Stop the reaction by adding an equal volume of stop solution.
-
Denaturation: Heat the samples at 95°C for 5 minutes to denature the RNA.
-
Gel Electrophoresis: Load the samples onto a denaturing urea-PAGE gel and run the electrophoresis until the dye front reaches the bottom.
-
Visualization: Visualize the RNA products using a fluorescence gel scanner. The size of the products will indicate whether the analog was incorporated and if it caused chain termination.
Cryo-Electron Microscopy (Cryo-EM) of RdRp-RNA-Analog Complexes
Cryo-EM is a powerful technique to determine the high-resolution structure of large protein complexes in a near-native state.
Procedure:
-
Complex Formation: Incubate the purified RdRp complex with the RNA primer/template duplex and the nucleotide analog triphosphate to form the desired stalled complex.
-
Grid Preparation: Apply a small volume (e.g., 3-4 µL) of the complex solution to a glow-discharged cryo-EM grid (e.g., C-flat or Quantifoil).
-
Vitrification: Plunge-freeze the grid into liquid ethane (B1197151) using a vitrification robot (e.g., Vitrobot) to rapidly freeze the sample in a thin layer of amorphous ice.
-
Data Collection: Screen the vitrified grids for optimal ice thickness and particle distribution using a transmission electron microscope (TEM). Collect a large dataset of high-resolution images (micrographs) using an automated data collection software.
-
Image Processing:
-
Motion Correction: Correct for beam-induced motion in the raw movie frames.
-
CTF Estimation: Estimate and correct for the contrast transfer function of the microscope.
-
Particle Picking: Automatically pick individual particle images from the corrected micrographs.
-
2D Classification: Classify the particle images into different 2D classes to remove junk particles and to assess the conformational heterogeneity.
-
3D Reconstruction: Generate an initial 3D model and perform 3D classification and refinement to obtain a high-resolution 3D density map of the complex.
-
-
Model Building and Refinement: Build an atomic model of the RdRp-RNA-analog complex into the cryo-EM density map using molecular modeling software and refine the model against the map.[12][13][14]
X-ray Crystallography of RdRp-Ligand Complexes
X-ray crystallography can provide atomic-resolution structures of protein-ligand complexes, though it requires obtaining well-diffracting crystals.
Procedure:
-
Protein Purification and Complex Formation: Purify the RdRp to a high degree of homogeneity. The complex with the nucleotide analog can be formed either by co-crystallization (incubating the protein with the ligand before crystallization) or by soaking the ligand into pre-formed apo-protein crystals.[15][16]
-
Crystallization: Screen a wide range of crystallization conditions (precipitants, buffers, pH, temperature) using high-throughput robotic screening to identify conditions that yield diffraction-quality crystals.[4][17]
-
Data Collection: Mount a single crystal and flash-cool it in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.
-
Data Processing: Process the diffraction images to obtain a set of structure factor amplitudes and phases.
-
Structure Solution and Refinement: Solve the crystal structure using molecular replacement if a homologous structure is available, or by experimental phasing methods. Build an atomic model into the resulting electron density map and refine the model to improve its fit to the experimental data.[4]
Visualizing the Molecular Interactions and Mechanisms
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts in the comparative analysis of these nucleotide analogs.
Caption: Comparative mechanism of action for different nucleotide analogs targeting viral RdRp.
Caption: A generalized workflow for the structural and functional analysis of RdRp inhibitors.
Caption: The signaling pathway of molnupiravir leading to viral error catastrophe.
References
- 1. SARS-CoV-2 RdRp Inhibitors Selected from a Cell-Based SARS-CoV-2 RdRp Activity Assay System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molnupiravir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleoside Analogs That Inhibit SARS-CoV-2 Replication by Blocking Interaction of Virus Polymerase with RNA [mdpi.com]
- 4. proteopedia.org [proteopedia.org]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Favipiravir Analogues as Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase, Combined Quantum Chemical Modeling, Quantitative Structure–Property Relationship, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomed.papers.upol.cz [biomed.papers.upol.cz]
- 8. Binding Mechanism of the Active Form of Molnupiravir to RdRp of SARS-CoV-2 and Designing Potential Analogues: Insights from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Systematic Study on the Optimal Nucleotide Analogue Concentration and Rate Limiting Nucleotide of the SARS-CoV-2 RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative assessment of favipiravir and remdesivir against human coronavirus NL63 in molecular docking and cell culture models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current understanding of nucleoside analogs inhibiting the SARS-CoV-2 RNA-dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural basis for helicase-polymerase coupling in the SARS-CoV-2 replication-transcription complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. journals.biologists.com [journals.biologists.com]
- 16. researchgate.net [researchgate.net]
- 17. Development and validation of RdRp Screen, a crystallization screen for viral RNA-dependent RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of NHC-Triphosphate Tetraammonium: A Guide for Laboratory Professionals
This document outlines the necessary safety precautions, waste handling procedures, and disposal protocols to minimize risk and ensure regulatory compliance. The information provided is based on general laboratory chemical waste management guidelines.[1][2][3][4][5]
Key Chemical and Safety Data
The following table summarizes essential information for handling NHC-triphosphate tetraammonium. It is important to note that in the absence of a specific SDS for the tetraammonium form, some data is based on the properties of the parent NHC-triphosphate and general knowledge of ammonium (B1175870) compounds.
| Property | Value/Information | Source/Note |
| Chemical Name | This compound | [6] |
| Molecular Formula | C9H28N7O15P3 | [6] |
| Molecular Weight | 567.28 g/mol | [6] |
| Physical State | Solid (powder) | General product information |
| Solubility | Soluble in water | General knowledge of ammonium salts |
| Hazard Classification | Not classified as a hazardous substance or mixture (for NHC-triphosphate) | [1] |
| Primary Hazards | Assumed to be a low-hazard compound. Good laboratory hygiene should still be practiced. | Based on available SDS for the triphosphate form. |
| Personal Protective Equipment (PPE) | Safety glasses, lab coat, and chemical-resistant gloves. | [7] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials. | General laboratory practice |
| Incompatible Materials | Strong oxidizing agents. | [7] |
Experimental Workflow for Disposal
The proper disposal of this compound waste involves a systematic approach to ensure safety and compliance. The following workflow outlines the key steps from waste generation to final disposal.
Step-by-Step Disposal Procedures
The following procedures provide detailed guidance for the disposal of both solid and aqueous waste containing this compound. These steps are based on general laboratory waste management principles.[2][3][5]
1. Personal Protective Equipment (PPE)
Before handling any chemical waste, ensure you are wearing the appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[7]
2. Waste Containerization
-
Solid Waste:
-
Aqueous Waste:
-
Collect aqueous solutions of this compound in a sealable, leak-proof container, such as a carboy.
-
Do not dispose of aqueous solutions down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1][3]
-
Segregate from organic solvent waste and other hazardous liquid waste streams.[4]
-
3. Labeling
Properly label the waste container with the following information:
-
The words "Non-Hazardous Chemical Waste"
-
The full chemical name: "this compound"
-
Approximate concentration and volume
-
The date the waste was first added to the container
-
Your name and laboratory information
Accurate labeling is crucial for safe handling and disposal by EHS personnel.[5]
4. Storage
-
Store the sealed waste container in a designated Satellite Accumulation Area within your laboratory.[5]
-
This area should be at or near the point of waste generation and under the control of laboratory personnel.[2]
-
Ensure the storage area is away from general laboratory traffic and incompatible chemicals.[4]
-
Do not accumulate more than 55 gallons of non-hazardous waste in a Satellite Accumulation Area.[5]
5. Disposal
-
Once the waste container is full or has been in storage for a designated period (typically not exceeding one year), arrange for its disposal through your institution's EHS department.[4][5]
-
Follow your institution's specific procedures for requesting a chemical waste pickup.
-
Do not attempt to transport the chemical waste yourself. Trained EHS personnel will collect it from your laboratory.[1]
6. Decontamination of Empty Containers and Glassware
-
Empty Containers: Triple rinse empty containers that held this compound with a suitable solvent (e.g., water). Collect the rinsate as aqueous chemical waste. After thorough rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous solid waste.[1][3]
-
Contaminated Glassware: Rinse contaminated glassware thoroughly with an appropriate solvent. The initial rinsate should be collected and disposed of as liquid chemical waste. After cleaning, the glassware can be washed and reused.[7]
Disclaimer: The information provided in this guide is intended for general guidance and is based on available safety information and standard laboratory practices. It is not a substitute for a formal hazard assessment and compliance with your institution's specific waste disposal policies. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal.
References
- 1. vumc.org [vumc.org]
- 2. danielshealth.com [danielshealth.com]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. benchchem.com [benchchem.com]
Personal protective equipment for handling NHC-triphosphate tetraammonium
Essential Safety and Handling Guide for NHC-Triphosphate Tetraammonium
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on the general properties of organic triphosphate and tetraammonium salts.
Chemical Properties and Storage
| Property | Value | Source |
| Molecular Formula | C9H28N7O15P3 | [1] |
| Molecular Weight | 567.28 g/mol | [1] |
| Storage (Powder) | 2 years at -20°C | [1] |
| Storage (in DMSO) | 2 weeks at 4°C, 6 months at -80°C | [1] |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The required level of protection varies depending on the specific laboratory operation being performed.
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting (Dry Powder) | - Respirator: Full-face respirator with P100 (or equivalent) particulate filter. - Body Protection: Chemical-resistant disposable coveralls. - Hand Protection: Double-layered chemical-resistant gloves (e.g., nitrile). - Eye Protection: Safety glasses or goggles. - Other: Disposable shoe covers. |
| Solution Preparation and Handling | - Body Protection: Laboratory coat or chemical-resistant apron. - Eye Protection: Safety glasses with side shields or chemical splash goggles. A face shield is required if there is a splash hazard. - Hand Protection: Chemical-resistant gloves (e.g., nitrile). |
| General Laboratory Use | - Body Protection: Laboratory coat. - Eye Protection: Safety glasses. - Hand Protection: Chemical-resistant gloves (e.g., nitrile). |
Operational Plan for Safe Handling
Adherence to a strict operational workflow is paramount for maintaining a safe laboratory environment.
Preparation and Engineering Controls
-
Designated Area: All work with this compound, especially in its powdered form, should be conducted in a designated area such as a certified chemical fume hood or a ventilated enclosure.
-
Emergency Equipment: Ensure that an emergency eyewash station and a safety shower are readily accessible and have been recently tested.
-
Pre-Assembled Materials: Assemble all necessary materials and equipment before beginning any procedure to minimize movement and potential for spills.
Handling the Compound
-
PPE: Don the appropriate PPE as specified in the table above before handling the compound.
-
Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or a powder containment hood to prevent the inhalation of airborne particles.
-
Solution Preparation: To prepare solutions, slowly add the powdered this compound to the solvent to avoid splashing.
Storage
-
Container: Store this compound in a tightly sealed and clearly labeled container.
-
Conditions: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Solid Waste: Collect unused this compound powder, contaminated gloves, weigh boats, and other disposable materials in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, labeled hazardous liquid waste container. Do not dispose of solutions down the drain.
-
Sharps Waste: Dispose of any contaminated needles or other sharps in a designated sharps container.
Decontamination
-
Equipment: Thoroughly clean all non-disposable equipment and work surfaces after use.
-
Cleaning Agents: Use a suitable solvent to dissolve any residual this compound, followed by a standard laboratory detergent and water.
Disposal Procedure
-
Labeling: Ensure all waste containers are accurately labeled with the contents, including the full chemical name and any known hazards.
-
Institutional Guidelines: Follow all local and institutional regulations for the disposal of chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Ammonium (B1175870) Compounds: Be aware that some ammonium salts may be classified as hazardous waste.[2]
-
Phosphate (B84403) Compounds: Aqueous solutions of some non-hazardous phosphate compounds, at low concentrations, may be permissible for drain disposal, but this should be confirmed with your EHS department.[3]
Experimental Protocols: Handling and Disposal Workflow
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
